molecular formula C7H8O<br>C7H8O<br>CH3C6H4OH B1147723 p-Cresol CAS No. 2876-02-0

p-Cresol

Cat. No.: B1147723
CAS No.: 2876-02-0
M. Wt: 108.14 g/mol
InChI Key: IWDCLRJOBJJRNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

p-Cresol (4-Methylphenol) is an organic compound with the formula CH₃C₆H₄OH. It is a colorless solid that appears as white or colorless to light yellow powder or lumps and is a widely used intermediate in the production of other chemicals . It is a derivative of phenol and an isomer of o-cresol and m-cresol . Applications & Research Value: this compound is consumed mainly in the production of antioxidants, such as butylated hydroxytoluene (BHT) . These antioxidants are valued for their relatively low toxicity and non-staining properties . It also finds applications in the fragrance, dye, and synthetic food flavor industries . In environmental research, this compound is a significant model compound for water quality studies. It is a priority pollutant, and recent research focuses on its removal from wastewater using advanced adsorbents like chitosan-polyacrylamide-ZIF-8 composites, with which removal efficiencies over 96% can be achieved . In the biomedical field, this compound is a critical metabolite of interest. It is produced in the human gut by bacterial fermentation of tyrosine and phenylalanine and is excreted in feces and urine . Studies have identified it as a gut-derived metabolite, with elevated urinary levels observed in studies of Autism Spectrum Disorder (ASD), where it is investigated for its potential role as a cytotoxin, neurotoxin, and uremic toxin . Properties & Handling: this compound has a molar mass of 108.14 g/mol, a melting point of approximately 35.5 °C, and a boiling point of 201.8 °C . It is slightly soluble in water . This product is classified as hazardous and poses serious health risks. It is toxic if swallowed or in contact with skin, causes severe skin burns and eye damage, and may cause damage to organs through prolonged or repeated exposure . Researchers must wear appropriate personal protective equipment and handle the material only in a well-ventilated setting .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O/c1-6-2-4-7(8)5-3-6/h2-5,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWDCLRJOBJJRNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O, Array
Record name P-CRESOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/8467
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name p-CRESOL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0031
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

27289-34-5, Array
Record name Phenol, 4-methyl-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27289-34-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name p-Cresol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000106445
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID7021869
Record name p-Cresol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7021869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

108.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

P-cresol is a colorless solid with a tar like odor. Sinks and mixes slowly with water. (USCG, 1999), Liquid; Other Solid, Solid with a phenolic odor; mp = 35.5 deg C; [Merck Index] Colorless solid that darkens on exposure to light and air; [ICSC] Colorless, white, or pink solid; [NTP] Colorless crystals; [Sigma-Aldrich MSDS], Solid, COLOURLESS CRYSTALS WITH CHARACTERISTIC ODOUR. TURNS DARK ON EXPOSURE TO AIR AND LIGHT., Colourless to pink crystals, tarry-smoky medicinal odour, Crystalline solid with a sweet, tarry odor. [Note: A liquid above 95 °F.]
Record name P-CRESOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/8467
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Phenol, 4-methyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name p-Cresol
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/16387
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name p-Cresol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001858
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name p-CRESOL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0031
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name p-Cresol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/573/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.
Record name p-Cresol
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0156.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Boiling Point

395.2 °F at 760 mmHg (NTP, 1992), 201.9 °C, 201.80 to 202.00 °C. @ 760.00 mm Hg, 202 °C, 396 °F
Record name P-CRESOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/8467
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name P-Cresol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01688
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name p-CRESOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1814
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name p-Cresol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001858
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name p-CRESOL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0031
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name p-Cresol
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0156.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Flash Point

187 °F (NTP, 1992), 85 °C (185 °F) - closed cup, 187 °F (86 °C) (Closed cup), 86 °C c.c., 187 °F
Record name P-CRESOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/8467
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name p-CRESOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1814
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name p-CRESOL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0031
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name p-Cresol
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0156.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Solubility

less than 1 mg/mL at 70 °F (NTP, 1992), In water, 2.15X10+4 mg/L at 25 °C, 2.5 g in 100 mL water at 50 °C; 5.0 g in 100 mL water at 100 °C. Soluble in aqueous alkali hydroxides. Souble in organic solvents., Miscible with ethanol, ether, acetone, benzene and carbon tetrachloride, Soluble in vegetable oils, glycerin and dilute alkai, 21.5 mg/mL at 25 °C, Solubility in water, g/100ml at 25 °C: 1.9 (moderate), slightly soluble in water, very soluble (in ethanol), 2%
Record name P-CRESOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/8467
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name P-Cresol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01688
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name p-CRESOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1814
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name p-Cresol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001858
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name p-CRESOL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0031
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name p-Cresol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/573/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.
Record name p-Cresol
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0156.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Density

1.034 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.0185 at 40 °C/4 °C, Percent in saturated air at 25 °C: 0.0142; density of saturated air at 25 °C: 1.00039 (Air= 1), 1.02 g/cm³, 1.04
Record name P-CRESOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/8467
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name p-CRESOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1814
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name p-CRESOL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0031
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name p-Cresol
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0156.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Vapor Density

3.72 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.7 (Air = 1), Relative vapor density (air = 1): 1.00
Record name P-CRESOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/8467
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name p-CRESOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1814
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name p-CRESOL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0031
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Vapor Pressure

0.04 mmHg at 68 °F ; 0.11 mmHg at 77 °F (NTP, 1992), 0.11 [mmHg], 0.11 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 15, (77 °F): 0.11 mmHg
Record name P-CRESOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/8467
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name p-Cresol
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/16387
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name p-CRESOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1814
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name p-CRESOL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0031
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name p-Cresol
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0156.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Color/Form

Crystalline solid [Note: A liquid above 95 degees F]

CAS No.

106-44-5, 1319-77-3, 2876-02-0
Record name P-CRESOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/8467
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name p-Cresol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=106-44-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name p-Cresol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000106445
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name P-Cresol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01688
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name cresol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=756709
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC95259
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95259
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Methylphenol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3696
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Phenol, 4-methyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name p-Cresol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7021869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name p-cresol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.003.090
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PARACRESOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1MXY2UM8NV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name p-CRESOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1814
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name p-Cresol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001858
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name p-CRESOL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0031
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name p-Cresol
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh-rtecs/GO62CCF8.html
Description The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures.
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Melting Point

94.6 °F (NTP, 1992), 34.77 °C, 35.5 °C, 35 °C, 95 °F
Record name P-CRESOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/8467
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name P-Cresol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01688
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name p-CRESOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1814
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name p-Cresol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001858
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name p-CRESOL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0031
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name p-Cresol
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0156.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Foundational & Exploratory

biological activities of p-Cresol in humans

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Activities of p-Cresol in Humans

Abstract

Para-cresol (this compound), a phenolic compound originating from both environmental exposure and intestinal microbial metabolism of aromatic amino acids, has emerged as a molecule of significant interest in human pathophysiology. While historically recognized as a component of industrial solvents and a pungent odorant, contemporary research has illuminated its profound and predominantly detrimental biological activities, particularly in the context of chronic disease. In humans, this compound is rapidly metabolized into its primary circulating forms, p-cresyl sulfate (pCS) and p-cresyl glucuronide (pCG). As a protein-bound uremic toxin, pCS accumulates to high concentrations in patients with chronic kidney disease (CKD), where it is strongly associated with cardiovascular morbidity and mortality. Its toxicological profile is multifaceted, characterized by the induction of oxidative stress, potent pro-inflammatory signaling, and widespread cellular dysfunction. This guide provides a comprehensive technical overview of the biosynthesis, metabolism, and systemic biological impact of this compound and its conjugates, focusing on the molecular mechanisms underlying its toxicity in the cardiovascular, renal, and central nervous systems. Furthermore, we detail established methodologies for the quantification of this compound and the in vitro assessment of its biological effects, providing a critical resource for researchers, scientists, and drug development professionals investigating uremic toxicity and related pathologies.

Introduction and Origins

This compound (4-methylphenol) is a low-molecular-weight (108.1 Da) phenolic compound. Its presence in the human body is attributable to two primary sources: exogenous exposure and endogenous production.[1][2] Environmental sources include petroleum, solvents, cosmetics, and disinfectants.[2] However, the most significant and continuous source in humans is the anaerobic metabolism of the aromatic amino acid tyrosine by intestinal microbiota.[1][2] Specific bacterial species, notably from the Clostridium genus, are major producers of this compound in the colon.[1][2]

Once produced in the gut, this compound is readily absorbed into the bloodstream. Due to its lipophilic nature, it can permeate the intestinal barrier and subsequently undergoes extensive metabolism.[2] Its clinical significance is most pronounced in the context of renal dysfunction. In healthy individuals, this compound metabolites are efficiently cleared by the kidneys. In patients with Chronic Kidney Disease (CKD), impaired renal excretion leads to the systemic accumulation of these metabolites, classifying them as "uremic toxins."[2][3][4][5] The accumulation of this compound and its conjugates is directly linked to the progression of CKD and is a strong predictor of adverse cardiovascular events and overall mortality in this patient population.[5][6]

Metabolism and Bioavailability

The metabolic fate of this compound is a critical determinant of its biological activity and toxicity. The pathway begins in the distal colon and culminates in the formation of highly stable, protein-bound conjugates that circulate throughout the body.

Intestinal Production

The biosynthesis of this compound is a direct result of gut microbial fermentation. Anaerobic bacteria, such as Clostridium difficile, metabolize dietary tyrosine and phenylalanine to produce this compound as a metabolic by-product.[2][3][7] This bacteriostatic compound can disrupt the balance of the gut microbiota, potentially facilitating the colonization of pathogenic species.[1][2]

Hepatic and Colonic Conjugation

Following absorption from the colon, this compound enters the portal circulation and is transported to the liver. Both the colonic mucosa and the liver are primary sites for its detoxification via Phase II conjugation reactions.[7][8][9] The two principal metabolic pathways are:

  • Sulfation: The predominant pathway, catalyzed by sulfotransferases, converts this compound to p-cresyl sulfate (pCS) .[7][9][10]

  • Glucuronidation: A smaller fraction is conjugated with glucuronic acid by UDP-glucuronosyltransferases to form p-cresyl glucuronide (pCG) .[7][9][10]

pCS is the major circulating metabolite. A crucial characteristic of pCS is its high affinity for albumin, with over 90% of circulating pCS being protein-bound.[3][7][11] This extensive protein binding significantly limits its clearance by conventional hemodialysis, contributing to its marked accumulation in CKD patients.[11]

pCresol_Metabolism Tyrosine Dietary Tyrosine/ Phenylalanine GutMicrobiota Gut Microbiota (e.g., Clostridium difficile) Tyrosine->GutMicrobiota Fermentation pCresol This compound (4-methylphenol) GutMicrobiota->pCresol PortalVein Portal Circulation pCresol->PortalVein Absorption Liver Liver & Colon Mucosa (Phase II Conjugation) PortalVein->Liver pCS p-Cresyl Sulfate (pCS) (Major Metabolite) Liver->pCS Sulfation pCG p-Cresyl Glucuronide (pCG) (Minor Metabolite) Liver->pCG Glucuronidation SystemicCirculation Systemic Circulation pCS->SystemicCirculation Albumin Albumin Binding (>90%) pCS->Albumin pCG->SystemicCirculation SystemicCirculation->Albumin Kidney Kidney SystemicCirculation->Kidney Excretion Renal Excretion (Urine) Kidney->Excretion Healthy Function Accumulation Accumulation in CKD Kidney->Accumulation Impaired Function

Figure 1: Metabolic pathway of this compound in humans.

Core Mechanisms of this compound Toxicity

The pathophysiological effects of this compound and pCS are driven by their ability to induce fundamental cellular stress responses, including oxidative stress, inflammation, and cytotoxicity.

Induction of Oxidative Stress

A primary mechanism of this compound/pCS toxicity is the generation of reactive oxygen species (ROS).[12][13][14] Exposure of various cell types, particularly endothelial cells, to clinically relevant concentrations of pCS results in a significant increase in intracellular ROS production.[12][15] This oxidative burst overwhelms the cell's antioxidant defenses, leading to the depletion of critical molecules like glutathione (GSH).[16][17] The resulting oxidative stress causes damage to lipids, proteins, and DNA, contributing directly to endothelial dysfunction and vascular injury.[12][15]

Pro-Inflammatory Signaling
Cellular and Mitochondrial Dysfunction

At the cellular level, this compound is cytotoxic, capable of inducing both apoptosis (programmed cell death) and necrosis.[12][16][21] It disrupts normal cell cycle progression, causing arrest in the S-phase or G2/M phase, thereby inhibiting cell proliferation and repair processes.[1][12] Furthermore, this compound impairs mitochondrial function, a critical aspect of its toxicity. It disrupts the electron transport chain, leading to decreased ATP production and increased mitochondrial ROS generation, creating a vicious cycle of cellular damage.[1][22]

Systemic Pathophysiological Effects

The accumulation of this compound and pCS has deleterious consequences for multiple organ systems, with the cardiovascular, renal, and nervous systems being particularly vulnerable.

Cardiovascular System

This compound is a well-established, independent cardiovascular risk factor, particularly in the CKD population.[6][23][24] Its toxic effects on the vasculature are extensive and contribute significantly to the high prevalence of cardiovascular disease in these patients. Key effects include:

  • Endothelial Dysfunction: pCS induces ROS production in endothelial cells, impairing their function and reducing their ability to repair.[1][12][15]

  • Atherosclerosis and Vascular Calcification: It promotes an inflammatory environment within the arterial wall, activating pathways that lead to the calcification of vascular smooth muscle cells and the development of atherosclerotic plaques.[1][3][12][25]

  • Cardiomyocyte Damage: Direct exposure to pCS has been shown to enhance apoptosis in cardiomyocytes, which can aggravate cardiac dysfunction associated with CKD.[26]

pCresol_Cardio_Toxicity pCS p-Cresyl Sulfate (pCS) EndothelialCell Endothelial Cells pCS->EndothelialCell VSMC Vascular Smooth Muscle Cells (VSMCs) pCS->VSMC Cardiomyocyte Cardiomyocytes pCS->Cardiomyocyte ROS ↑ ROS Production (Oxidative Stress) EndothelialCell->ROS Inflammation ↑ Pro-inflammatory Mediators (PAI-1) EndothelialCell->Inflammation PhenotypicSwitch Phenotypic Switch (Contractile to Synthetic) VSMC->PhenotypicSwitch Apoptosis ↑ Apoptosis Cardiomyocyte->Apoptosis EndoDysfunction Endothelial Dysfunction ROS->EndoDysfunction Inflammation->EndoDysfunction CardiacDysfunction Cardiac Dysfunction Apoptosis->CardiacDysfunction Atherosclerosis Atherosclerosis & Vascular Calcification PhenotypicSwitch->Atherosclerosis

Figure 2: this compound's signaling effects on the cardiovascular system.

Renal System

While this compound accumulation is a consequence of CKD, it also actively contributes to the progression of the disease. pCS exerts direct toxic effects on renal tissues.[3] It induces oxidative stress and inflammation in renal tubular cells, leading to apoptosis and the activation of epithelial-to-mesenchymal transition, a key process in the development of renal fibrosis.[3][21] This creates a deleterious feedback loop where accumulating pCS exacerbates kidney damage, which in turn further impairs its clearance.

Central Nervous System

This compound is capable of crossing the blood-brain barrier and is recognized as a neurotoxin.[2][22][27] Its accumulation has been linked to neurological complications in CKD patients and has also been implicated in other neurological and neurodevelopmental disorders.[13][14][28] Studies have demonstrated that this compound can alter brain dopamine metabolism and may exacerbate symptoms in animal models of Autism Spectrum Disorder (ASD).[22][29][30] It has also been found in higher concentrations in the cerebrospinal fluid of patients with Parkinson's disease.[3] While high concentrations are clearly neurotoxic, some evidence suggests that low doses may have distinct effects, possibly inducing compensatory adaptive responses in neurons.[29]

Other Systems
  • Hepatic System: Acute, high-level exposure to cresol (cresol poisoning) can cause severe liver injury.[8][12][31] In the context of uremia, chronic exposure to elevated this compound may contribute to hepatic toxicity through the formation of reactive intermediates by cytochrome P450 enzymes.[1]

  • Gastrointestinal System: In the colon, this compound can induce DNA damage in colonocytes and disrupt mitochondrial function.[1]

Summary of Biological Activities by Organ System
Organ SystemKey Biological Activities of this compound and p-Cresyl Sulfate
Cardiovascular Induces endothelial dysfunction, promotes vascular calcification and atherosclerosis, increases cardiomyocyte apoptosis.[1][3][12][25][26]
Renal Causes renal tubular cell damage, promotes interstitial fibrosis, contributes to the progression of chronic kidney disease.[3][4][5][21]
Nervous Acts as a neurotoxin, crosses the blood-brain barrier, alters dopamine metabolism, linked to neurological disorders.[2][3][22][27][29][30]
Immune Exerts complex immunomodulatory effects; pro-inflammatory in vasculature but can suppress some leukocyte functions.[1][19][20]
Hepatic Can cause acute liver injury at high concentrations and chronic toxicity via reactive metabolites.[1][8][12]
Gastrointestinal Induces DNA damage in colonocytes, disrupts gut microbiota balance.[1][2][9]

Methodologies for Investigation

The study of this compound requires robust analytical methods for its quantification and validated bioassays to assess its functional impact.

Quantification of this compound and Metabolites

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the gold standard for the accurate quantification of this compound, pCS, and pCG in biological matrices like plasma, serum, and urine.[32][33] High-Performance Liquid Chromatography (HPLC) with fluorescence or UV detection is also commonly used.[34][35][36]

Protocol: Total this compound Quantification in Human Plasma by LC-MS/MS

This protocol measures the total concentration of this compound (free and conjugated forms).

  • Sample Preparation (Hydrolysis):

    • To 50 µL of plasma, add 50 µL of concentrated hydrochloric acid.

    • Vortex the mixture briefly.

    • Incubate at 90-100°C for 60 minutes to hydrolyze pCS and pCG back to free this compound.[34][35]

    • Allow the sample to cool to room temperature.

  • Protein Precipitation and Extraction:

    • Add 200 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., deuterated this compound).

    • Vortex vigorously for 1 minute to precipitate plasma proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Analysis:

    • Transfer the supernatant to an autosampler vial.

    • Inject 1-5 µL onto a reverse-phase C18 column.

    • Use a mobile phase gradient of water and acetonitrile, both containing 0.1% formic acid.

    • Perform detection using a triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM).[32][33]

      • This compound Transition: Monitor the transition from the precursor ion (m/z 107) to a specific product ion.

pCresol_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma 1. Plasma Sample Hydrolysis 2. Acid Hydrolysis (90°C, 60 min) Plasma->Hydrolysis Precipitation 3. Protein Precipitation (Acetonitrile + IS) Hydrolysis->Precipitation Centrifugation 4. Centrifugation Precipitation->Centrifugation Supernatant 5. Collect Supernatant Centrifugation->Supernatant LC 6. Reverse-Phase HPLC Supernatant->LC MS 7. ESI-MS/MS (MRM) LC->MS Quant 8. Quantification MS->Quant

Figure 3: Experimental workflow for this compound quantification.

In Vitro Assessment of Biological Activity

Cell-based assays are essential for elucidating the mechanisms of this compound toxicity. Human Umbilical Vein Endothelial Cells (HUVECs) or cell lines like EA.hy926 are common models for studying vascular effects.

Protocol: Measurement of ROS Production in Endothelial Cells
  • Cell Culture:

    • Culture endothelial cells (e.g., HUVECs) in appropriate media until they reach 80-90% confluency in a 96-well plate.

  • Loading with DCF-DA:

    • Wash cells once with phosphate-buffered saline (PBS).

    • Incubate cells with 10 µM 2',7'-dichlorofluorescein diacetate (DCF-DA) in serum-free media for 30 minutes at 37°C in the dark. DCF-DA is a cell-permeable dye that becomes fluorescent upon oxidation by ROS.

  • Treatment:

    • Wash cells again with PBS to remove excess dye.

    • Add media containing various concentrations of this compound or pCS (e.g., 0-500 µM). Include a vehicle control and a positive control (e.g., H₂O₂).[12]

    • Incubate for the desired time period (e.g., 1-24 hours).

  • Measurement:

    • Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.

    • Alternatively, cells can be detached and analyzed by flow cytometry for a more precise single-cell measurement of DCF fluorescence.[12][18]

  • Data Analysis:

    • Normalize the fluorescence of treated cells to the vehicle control to determine the fold-change in ROS production.

Conclusion and Future Perspectives

This compound and its primary metabolite, p-cresyl sulfate, are no longer considered benign metabolic by-products. There is overwhelming evidence that they are key pathogenic molecules, particularly in the setting of chronic kidney disease, where they function as potent cardiovascular and renal toxins. Their biological activities are underpinned by the induction of oxidative stress, inflammation, and direct cellular toxicity, leading to multi-organ dysfunction.

While our understanding of this compound's detrimental effects has grown substantially, several areas warrant further investigation. The precise interplay between this compound and the gut microbiome, the full spectrum of its neurotoxic effects, and the potential for paradoxical or dose-dependent beneficial activities remain fertile ground for research. From a therapeutic standpoint, strategies aimed at reducing the systemic burden of this compound are of high clinical importance. These include the development of novel intestinal adsorbents, modulation of the gut microbiota to decrease this compound production, and designing dialysis technologies with enhanced capacity for removing protein-bound toxins. Continued research into the fundamental biology of this compound is essential for developing targeted interventions to mitigate its toxicity and improve outcomes for patients with chronic disease.

References

  • Pan, Y. H., et al. (2014). This compound Affects Reactive Oxygen Species Generation, Cell Cycle Arrest, Cytotoxicity and Inflammation/Atherosclerosis-Related Modulators Production in Endothelial Cells and Mononuclear Cells. PLOS One. [Link]

  • Cerullo, S., et al. (2024). This compound and p-Cresyl Sulphate Boost Oxidative Stress: A Systematic Review of Recent Evidence. ResearchGate. [Link]

  • Cerullo, S., et al. (2024). This compound and p-Cresyl Sulphate Boost Oxidative Stress: A Systematic Review of Recent Evidence. PubMed. [Link]

  • Shaw, W. (2024). Review of Elevated Para-Cresol in Autism and Possible Impact on Symptoms. MDPI. [Link]

  • Zhang, Y., et al. (2025). This compound exerts neurotoxicity within the central nervous system by establishing a deleterious feedback loop with the gut microbiota. ResearchGate. [Link]

  • Koppe, L., et al. (2021). Effects of this compound on Oxidative Stress, Glutathione Depletion, and Necrosis in HepaRG Cells: Comparisons to Other Uremic Toxins and the Role of this compound Glucuronide Formation. Semantic Scholar. [Link]

  • Zhang, Y., et al. (2025). Unraveling this compound: from biosynthesis to biological and biochemical activities. Frontiers in Pharmacology. [Link]

  • biomede. (2024). This compound sulfate – A key uremic toxin with implications for gut health and chronic disease. biomede.org. [Link]

  • Cheng, S. L., et al. (2021). Gut neurotoxin this compound induces brain-derived neurotrophic factor secretion and increases the expression of neurofilament subunits in PC-12 cells. National Institutes of Health. [Link]

  • Metabolon. (Date not available). This compound Sulfate. Metabolon. [Link]

  • Zhang, Y., et al. (2025). Unraveling this compound: from biosynthesis to biological and biochemical activities. National Institutes of Health. [Link]

  • Agency for Toxic Substances and Disease Registry. (2008). Toxicological Profile for Cresols. National Institutes of Health. [Link]

  • Lin, C. J., et al. (2018). Impacts of Indoxyl Sulfate and this compound Sulfate on Chronic Kidney Disease and Mitigating Effects of AST-120. PubMed. [Link]

  • Meijers, B. K. I., et al. (2010). This compound and cardiovascular risk in mild-to-moderate kidney disease. PubMed. [Link]

  • Tung, Y. T., et al. (2020). This compound Sulfate Caused Behavior Disorders and Neurodegeneration in Mice with Unilateral Nephrectomy Involving Oxidative Stress and Neuroinflammation. PubMed. [Link]

  • Gryp, T., et al. (2017). p-Cresyl Sulfate. National Institutes of Health. [Link]

  • Pascucci, T., et al. (2020). This compound Alters Brain Dopamine Metabolism and Exacerbates Autism-Like Behaviors in the BTBR Mouse. MDPI. [Link]

  • Lin, C. J., et al. (2018). Impacts of Indoxyl Sulfate and this compound Sulfate on Chronic Kidney Disease and Mitigating Effects of AST-120. MDPI. [Link]

  • Meijers, B. K., et al. (2008). Free this compound is associated with cardiovascular disease in hemodialysis patients. PubMed. [Link]

  • Meijers, B. K., et al. (2008). Free this compound is associated with cardiovascular disease in hemodialysis patients. ResearchGate. [Link]

  • Watanabe, H., et al. (2013). p-Cresyl sulfate, a uremic toxin, causes vascular endothelial and smooth muscle cell damages by inducing oxidative stress. National Institutes of Health. [Link]

  • Poveda, J., et al. (2014). p-cresyl sulphate has pro-inflammatory and cytotoxic actions on human proximal tubular epithelial cells. PubMed. [Link]

  • Gryp, T., et al. (2017). p-Cresyl Sulfate. ResearchGate. [Link]

  • Koppe, L., et al. (2021). Distribution of p -cresol in blood, urine, and organs this compound concentrations. ResearchGate. [Link]

  • Zhang, Y., et al. (2025). This compound inflicts cardiac injury by driving vascular calcification,... ResearchGate. [Link]

  • Toxno. (Date not available). This compound. Toxno. [Link]

  • Shafi, T., et al. (2017). Results of the HEMO Study suggest that this compound sulfate and indoxyl sulfate are not associated with cardiovascular outcomes. PubMed Central. [Link]

  • Agency for Toxic Substances and Disease Registry. (2008). ANALYTICAL METHODS. National Institutes of Health. [Link]

  • Dou, L., et al. (2002). This compound, a uremic toxin, decreases endothelial cell response to inflammatory cytokines. PubMed. [Link]

  • Pan, Y. H., et al. (2014). Publication: this compound Affects Reactive Oxygen Species Generation, Cell Cycle Arrest, Cytotoxicity and Inflammation/Atherosclerosis-Related Modulators Production in Endothelial Cells and Mononuclear Cells. SciProfiles. [Link]

  • Zhang, Y., et al. (2025). This compound exhibits toxic effects on a variety of human organs and... ResearchGate. [Link]

  • Han, H., et al. (2015). p‐Cresyl Sulfate Aggravates Cardiac Dysfunction Associated With Chronic Kidney Disease by Enhancing Apoptosis of Cardiomyocytes. Journal of the American Heart Association. [Link]

  • Cuoghi, A., et al. (2014). Quantification of this compound sulphate in human plasma by selected reaction monitoring. ResearchGate. [Link]

  • Zhang, Y., et al. (2025). Unraveling this compound: from biosynthesis to biological and biochemical activities. PubMed. [Link]

  • Ahmadi, M., et al. (2021). Simple Determination of this compound in Plasma Samples Using Fluorescence Spectroscopy Technique. Brieflands. [Link]

  • Vijayasarathy, M., et al. (2020). Improvised method for urinary this compound detection and measurement using high performance liquid chromatography/mass spectrometry. ResearchGate. [Link]

  • Al-Khafaji, K., et al. (2022). Liquid Chromatography-Mass Spectrometry Analytical Methods for the Quantitation of this compound Sulfate and Indoxyl Sulfate in Human Matrices: Biological Applications and Diagnostic Potentials. MDPI. [Link]

  • Gryp, T., et al. (2020). Gut-Derived Metabolites and Their Role in Immune Dysfunction in Chronic Kidney Disease. MDPI. [Link]

  • Meert, N., et al. (2005). Toxicity of free this compound: a prospective and cross-sectional analysis. PubMed. [Link]

  • Koppe, L., et al. (2021). Effects of this compound on Oxidative Stress, Glutathione Depletion, and Necrosis in HepaRG Cells: Comparisons to Other Uremic Toxins and the Role of this compound Glucuronide Formation. National Institutes of Health. [Link]

  • Sahnoun, M., et al. (2019). Severe ARDS Complicating an Acute Intentional Cresol Poisoning. PubMed Central. [Link]

Sources

p-Cresol as a Uremic Toxin in Chronic Kidney Disease: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Chronic Kidney Disease (CKD) is a global health issue characterized by the progressive loss of kidney function and the accumulation of uremic toxins. Among these, p-Cresol and its conjugate, p-cresyl sulfate (pCS), have emerged as significant contributors to the pathophysiology of CKD and its associated comorbidities, particularly cardiovascular disease. This technical guide provides a comprehensive overview of this compound as a uremic toxin, intended for researchers, scientists, and drug development professionals. We will delve into the biosynthesis of this compound by the gut microbiota, its metabolic fate, and the molecular mechanisms underlying its toxicity. Furthermore, this guide will detail the clinical implications of elevated this compound/pCS levels, present established analytical methodologies for their quantification, and explore current and prospective therapeutic interventions.

The Genesis of a Uremic Toxin: From Gut Microbiota to Systemic Circulation

This compound, a phenolic compound, originates from the metabolism of the aromatic amino acids tyrosine and phenylalanine by intestinal bacteria.[1][2] In healthy individuals, these amino acids are primarily absorbed in the small intestine. However, in the context of CKD, alterations in the gut microbiome and intestinal transit time lead to an increased delivery of these amino acids to the colon.[3] There, anaerobic bacteria, including species from the families Bacteroidaceae, Bifidobacteriaceae, Clostridiaceae, and Enterobacteriaceae, metabolize tyrosine and phenylalanine to 4-hydroxyphenylacetic acid, which is then decarboxylated to form this compound.[4][5]

Once absorbed into the bloodstream, this compound undergoes extensive first-pass metabolism in the liver and, to a lesser extent, the intestinal mucosa.[1][6] It is primarily conjugated to p-cresyl sulfate (pCS) via sulfotransferase enzymes, with a smaller fraction being converted to p-cresyl glucuronide (pCG).[7][8] In healthy individuals, these water-soluble conjugates are efficiently cleared by the kidneys through tubular secretion.[9] However, in CKD, declining renal function leads to their accumulation in the systemic circulation.[10][11] pCS is highly protein-bound (greater than 90%), primarily to albumin, which limits its removal by conventional hemodialysis.[12][13]

cluster_gut Gut Lumen cluster_liver Liver & Intestinal Mucosa cluster_circulation Systemic Circulation cluster_kidney Kidney Tyrosine Dietary Tyrosine & Phenylalanine Microbiota Gut Microbiota (e.g., Clostridium species) Tyrosine->Microbiota Metabolism pCresol_gut This compound Microbiota->pCresol_gut pCresol_circ Absorbed this compound pCresol_gut->pCresol_circ Absorption SULT Sulfotransferase & Glucuronosyltransferase pCresol_circ->SULT Conjugation pCS p-Cresyl Sulfate (pCS) (Major Metabolite) SULT->pCS pCG p-Cresyl Glucuronide (pCG) (Minor Metabolite) SULT->pCG pCS_bound Protein-Bound pCS (>90% to Albumin) pCS->pCS_bound Healthy_Kidney Healthy Kidney: Efficient Tubular Secretion pCS_bound->Healthy_Kidney Excretion CKD_Kidney CKD Kidney: Impaired Excretion pCS_bound->CKD_Kidney Reduced Excretion Accumulation Systemic Accumulation of pCS & pCG CKD_Kidney->Accumulation

Caption: Metabolic Pathway of this compound in Health and Chronic Kidney Disease.

The Pathophysiological Impact of this compound and p-Cresyl Sulfate

The accumulation of this compound and its conjugates exerts a multitude of detrimental effects on various organ systems, contributing significantly to the uremic syndrome.

Cardiovascular Toxicity

A substantial body of evidence links elevated levels of this compound and pCS to an increased risk of cardiovascular disease and mortality in CKD patients.[14][15][16][17][18] The underlying mechanisms are multifaceted and include:

  • Endothelial Dysfunction: this compound and pCS impair endothelial barrier function, leading to increased vascular permeability.[19][20][21] This is mediated, in part, by the reorganization of the actin cytoskeleton and alterations in adherens junctions.[19][20] this compound has been shown to induce endothelial cytotoxicity and inflammation.[22][23]

  • Oxidative Stress: pCS stimulates the production of reactive oxygen species (ROS) in endothelial and renal tubular cells, primarily through the activation of NADPH oxidase.[10][11][24][25] This oxidative stress contributes to cellular damage and inflammation.

  • Inflammation: this compound and pCS promote a pro-inflammatory state by inducing the expression of inflammatory cytokines and adhesion molecules.[10][11][26] pCS has been shown to have pro-inflammatory effects on human proximal tubular epithelial cells.[26]

cluster_endothelial Endothelial Cell cluster_cardiovascular Cardiovascular System pCS p-Cresyl Sulfate (pCS) NADPH_Oxidase NADPH Oxidase Activation pCS->NADPH_Oxidase Adherens_Junctions Adherens Junction Disruption pCS->Adherens_Junctions Actin Actin Cytoskeleton Reorganization pCS->Actin Inflammatory_Cytokines ↑ Inflammatory Cytokines (e.g., IL-6) pCS->Inflammatory_Cytokines Adhesion_Molecules ↑ Adhesion Molecules pCS->Adhesion_Molecules ROS ↑ Reactive Oxygen Species (ROS) NADPH_Oxidase->ROS Endothelial_Dysfunction Endothelial Dysfunction ROS->Endothelial_Dysfunction Permeability ↑ Vascular Permeability Adherens_Junctions->Permeability Actin->Permeability Permeability->Endothelial_Dysfunction Inflammatory_Cytokines->Endothelial_Dysfunction Adhesion_Molecules->Endothelial_Dysfunction Atherosclerosis Atherosclerosis Endothelial_Dysfunction->Atherosclerosis Thrombosis Thrombosis Endothelial_Dysfunction->Thrombosis CVD Cardiovascular Disease & Mortality Atherosclerosis->CVD Thrombosis->CVD

Caption: Signaling Pathways of p-Cresyl Sulfate-Induced Cardiovascular Toxicity.

Renal Toxicity and Disease Progression

Paradoxically, the accumulation of pCS also contributes to the progression of CKD itself through several mechanisms:

  • Renal Tubular Damage: pCS induces apoptosis and pro-inflammatory responses in human proximal tubular epithelial cells.[26] It also causes renal tubular cell damage by inducing oxidative stress through the activation of NADPH oxidase.[25]

  • Renal Fibrosis: pCS has been implicated in the development of renal fibrosis, a hallmark of progressive CKD.[27] It can induce the expression of transforming growth factor-beta (TGF-β), a key pro-fibrotic cytokine.[27] Furthermore, both indoxyl sulfate and pCS have been shown to induce epithelial-to-mesenchymal transition (EMT) in renal tubular cells, a process that contributes to fibrosis.[28][29]

Clinical Significance and Analytical Methodologies

The strong association between elevated this compound/pCS levels and adverse clinical outcomes underscores the importance of their accurate measurement in the management of CKD patients.

ParameterHealthy IndividualsCKD Stage 3-4Hemodialysis Patients
Total pCS (mg/L) 2.8 ± 1.7Significantly Elevated21.8 ± 12.4 to 106.9 ± 44.6
Free this compound (μg/mL) ~1ElevatedSignificantly Elevated

Note: Values are approximate and can vary based on the analytical method and patient population. Data compiled from multiple sources.[4]

Analytical Techniques for Quantification

Several analytical methods are employed for the quantification of this compound and its conjugates in biological matrices such as serum, plasma, and urine.

  • High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection: A widely used method that offers good sensitivity and specificity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and specific technique, often considered a reference method.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offers high throughput, sensitivity, and specificity, making it suitable for clinical research and routine analysis.[13][30][31]

Step-by-Step Protocol: Quantification of pCS by LC-MS/MS

This protocol provides a general framework for the quantification of total pCS in serum.

1. Sample Preparation (Protein Precipitation):

  • To 100 µL of serum, add 300 µL of ice-cold acetonitrile containing a known concentration of an appropriate internal standard (e.g., deuterated pCS).
  • Vortex for 1 minute to precipitate proteins.
  • Centrifuge at 14,000 x g for 10 minutes at 4°C.
  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
  • Reconstitute the dried extract in 100 µL of the initial mobile phase.

2. LC-MS/MS Analysis:

  • LC System: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 3.5 µm) is typically used.[31]
  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 10 mM ammonium acetate) and an organic solvent (e.g., acetonitrile) is commonly employed.[31]
  • MS/MS System: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode is used.
  • Detection: Monitor the specific precursor-to-product ion transitions for pCS and the internal standard in multiple reaction monitoring (MRM) mode.

3. Data Analysis:

  • Construct a calibration curve using standards of known pCS concentrations.
  • Calculate the concentration of pCS in the samples by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.

Start [label="Serum Sample", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Protein_Precipitation [label="Protein Precipitation\n(Acetonitrile + Internal Standard)"]; Centrifugation [label="Centrifugation"]; Supernatant_Transfer [label="Supernatant Transfer"]; Evaporation [label="Evaporation to Dryness"]; Reconstitution [label="Reconstitution in\nMobile Phase"]; LC_Separation [label="LC Separation\n(C18 Column)"]; MS_Detection [label="MS/MS Detection\n(MRM Mode)"]; Data_Analysis [label="Data Analysis &\nQuantification", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Start -> Protein_Precipitation; Protein_Precipitation -> Centrifugation; Centrifugation -> Supernatant_Transfer; Supernatant_Transfer -> Evaporation; Evaporation -> Reconstitution; Reconstitution -> LC_Separation; LC_Separation -> MS_Detection; MS_Detection -> Data_Analysis; }

Caption: Experimental Workflow for p-Cresyl Sulfate Quantification by LC-MS/MS.

Therapeutic Strategies to Mitigate this compound Toxicity

Given the challenges in removing protein-bound uremic toxins with conventional dialysis, therapeutic strategies are increasingly focused on reducing their production in the gut.

  • Dietary Interventions: A low-protein diet may reduce the substrate available for microbial production of this compound.[32] Supplementation with dietary fiber, such as inulin and pea hull fiber, has been shown to lower plasma this compound levels in CKD patients, likely by shifting the gut microbial metabolism towards saccharolytic fermentation.[33][34][35]

  • Probiotics and Prebiotics: Modulating the gut microbiota with probiotics and prebiotics is an area of active research. The goal is to promote the growth of beneficial bacteria and reduce the abundance of this compound-producing species.[32]

  • Oral Adsorbents: AST-120 is an oral spherical carbon adsorbent that can bind to the precursors of uremic toxins, including indole (the precursor to indoxyl sulfate), in the gastrointestinal tract, thereby reducing their absorption and subsequent systemic accumulation.[10][11][32][36] While its primary target is indole, it may also have some effect on this compound precursors.

  • Novel Therapeutic Agents: Research is ongoing to develop drugs that can inhibit the microbial enzymes responsible for this compound production or enhance its clearance.

Future Directions and Conclusion

This compound and its sulfate conjugate are now firmly established as key uremic toxins that contribute to the significant cardiovascular and renal morbidity and mortality in patients with CKD. A deeper understanding of the complex interplay between the gut microbiota, host metabolism, and the systemic effects of these toxins is crucial for the development of effective therapeutic interventions. Future research should focus on elucidating the specific microbial species and enzymatic pathways involved in this compound production, which could pave the way for targeted therapies. Furthermore, large-scale clinical trials are needed to validate the efficacy of dietary and other interventions aimed at lowering this compound levels and improving clinical outcomes in the CKD population. The continued investigation of this compound as a therapeutic target holds great promise for alleviating the burden of uremic toxicity in patients with chronic kidney disease.

References

  • Meijers, B. K., et al. (2009). This compound and cardiovascular risk in mild-to-moderate kidney disease. Clinical Journal of the American Society of Nephrology, 4(7), 1182-1189. [Link]

  • Bammens, B., et al. (2006). Free this compound is associated with cardiovascular disease in hemodialysis patients. Kidney International, 73(10), 1174-1180. [Link]

  • Cerini, C., et al. (2004). This compound, a uremic retention solute, alters the endothelial barrier function in vitro. Thrombosis and Haemostasis, 92(1), 140-150. [Link]

  • Vanholder, R., et al. (2018). Chronic Kidney Disease and Fibrosis: The Role of Uremic Retention Solutes. Frontiers in Medicine, 5, 60. [Link]

  • Kim, H. Y., et al. (2024). The microbial metabolite this compound compromises the vascular barrier and induces endothelial cytotoxicity and inflammation in a 3D human vessel-on-a-chip. Scientific Reports, 14(1), 18408. [Link]

  • Di Nicuolo, F., et al. (2023). Possible Effects of Uremic Toxins this compound, Indoxyl Sulfate, p-Cresyl Sulfate on the Development and Progression of Colon Cancer in Patients with Chronic Renal Failure. International Journal of Molecular Sciences, 24(12), 10134. [Link]

  • Liu, W. C., et al. (2018). Impacts of Indoxyl Sulfate and this compound Sulfate on Chronic Kidney Disease and Mitigating Effects of AST-120. Toxins, 10(9), 367. [Link]

  • Metabolon. (n.d.). This compound Sulfate. Metabolon. [Link]

  • Liu, W. C., et al. (2018). Impacts of Indoxyl Sulfate and this compound Sulfate on Chronic Kidney Disease and Mitigating Effects of AST-120. Toxins (Basel), 10(9), 367. [Link]

  • Ramezani, A., & Raj, D. S. (2014). The gut microbiome in uremia: a potential therapeutic target. American journal of kidney diseases, 64(3), 435-448. [Link]

  • Basile, A., et al. (2024). Liquid Chromatography-Mass Spectrometry Analytical Methods for the Quantitation of this compound Sulfate and Indoxyl Sulfate in Human Matrices: Biological Applications and Diagnostic Potentials. Metabolites, 14(5), 284. [Link]

  • Basile, A., et al. (2024). Liquid Chromatography-Mass Spectrometry Analytical Methods for the Quantitation of this compound Sulfate and Indoxyl Sulfate in Human Matrices: Biological Applications and Diagnostic Potentials. Metabolites, 14(5), 284. [Link]

  • Liabeuf, S., et al. (2010). Cardiovascular disease relates to intestinal uptake of this compound in patients with chronic kidney disease. Nephrology Dialysis Transplantation, 25(4), 1275-1282. [Link]

  • Kim, H. Y., et al. (2024). The microbial metabolite this compound compromises the vascular barrier and induces endothelial cytotoxicity and inflammation in a 3D human vessel-on-a-chip. Scientific Reports, 14(1), 18408. [Link]

  • Poesen, R., et al. (2016). Metabolism, Protein Binding, and Renal Clearance of Microbiota-Derived this compound in Patients with CKD. Journal of the American Society of Nephrology, 27(7), 2117-2127. [Link]

  • Lin, C. J., et al. (2015). This compound affects reactive oxygen species generation, cell cycle arrest, cytotoxicity and inflammation/atherosclerosis-related modulators production in endothelial cells and mononuclear cells. Journal of Cellular and Molecular Medicine, 19(4), 843-854. [Link]

  • Chang, J. F., et al. (2022). The Therapeutic Strategies for Uremic Toxins Control in Chronic Kidney Disease. International Journal of Molecular Sciences, 23(19), 11629. [Link]

  • Bammens, B., et al. (2006). Free this compound is associated with cardiovascular disease in hemodialysis patients. Kidney International, 73(10), 1174-1180. [Link]

  • Liu, W. C., et al. (2018). Impacts of Indoxyl Sulfate and this compound Sulfate on Chronic Kidney Disease and Mitigating Effects of AST-120. Toxins, 10(9), 367. [Link]

  • Rossi, M., et al. (2023). p‐Cresol and p‐Cresyl Sulphate Boost Oxidative Stress: A Systematic Review of Recent Evidence. Antioxidants, 12(7), 1391. [Link]

  • Gryp, T., et al. (2017). p-Cresyl Sulfate. Toxins, 9(2), 52. [Link]

  • Watanabe, H., et al. (2013). p-Cresyl sulfate causes renal tubular cell damage by inducing oxidative stress by activation of NADPH oxidase. Kidney International, 83(4), 582-592. [Link]

  • Winchester, J. F., et al. (2009). This compound Sulfate: Further Understanding of Its Cardiovascular Disease Potential in CKD. American Journal of Kidney Diseases, 54(5), 792-794. [Link]

  • Zhang, Y., et al. (2025). Unraveling this compound: from biosynthesis to biological and biochemical activities. Critical Reviews in Food Science and Nutrition, 1-20. [Link]

  • Smith, G., et al. (2021). Cerebrovascular damage caused by the gut microbe/host co-metabolite this compound sulfate is prevented by blockade of the EGF receptor. Gut Microbes, 13(1), 1-19. [Link]

  • Salmean, Y. A., et al. (2015). Fiber Supplementation Lowers Plasma this compound in Chronic Kidney Disease Patients. Journal of Renal Nutrition, 25(3), 316-320. [Link]

  • Salmean, Y. A., et al. (2015). Fiber Supplementation Lowers Plasma this compound in Chronic Kidney Disease Patients. Journal of Renal Nutrition, 25(3), 316-320. [Link]

  • Li, F., et al. (2017). LC-MS/MS method for simultaneous determination of serum p-cresyl sulfate and indoxyl sulfate in patients undergoing peritoneal dialysis. Journal of Chromatography B, 1061-1062, 349-355. [Link]

  • Poveda, J., et al. (2014). p-cresyl sulphate has pro-inflammatory and cytotoxic actions on human proximal tubular epithelial cells. Nephrology Dialysis Transplantation, 29(1), 56-64. [Link]

  • Vangeert, C., et al. (2014). Serum Concentrations of p-Cresyl Sulfate and Indoxyl Sulfate, but Not Inflammatory Markers, Increase in Incident Peritoneal Dialysis Patients in Parallel with Loss of Residual Renal Function. Peritoneal Dialysis International, 34(7), 736-744. [Link]

  • Sun, C. Y., et al. (2012). Uremic Toxins Induce Kidney Fibrosis by Activating Intrarenal Renin–Angiotensin–Aldosterone System Associated Epithelial-to-Mesenchymal Transition. PLoS ONE, 7(3), e34026. [Link]

  • Gryp, T., et al. (2020). Gut-Derived Metabolites and Their Role in Immune Dysfunction in Chronic Kidney Disease. Toxins, 12(1), 11. [Link]

  • Summers, S. C., et al. (2019). Chronic kidney disease and the gut microbiome. American Journal of Physiology-Renal Physiology, 316(6), F1007-F1018. [Link]

  • Meijers, B. K., et al. (2009). This compound and Cardiovascular Risk in Mild-to-Moderate Kidney Disease. Clinical Journal of the American Society of Nephrology, 4(7), 1182-1189. [Link]

  • Salmean, Y. A., et al. (2015). Fiber supplementation lowers plasma this compound in chronic kidney disease patients. Journal of Renal Nutrition, 25(3), 316-320. [Link]

  • Harrison, T., et al. (2025). Targets and methods to reduce p-cresyl sulfate concentrations. ResearchGate. [Link]

  • Viaene, L., et al. (2013). Free P-Cresyl Sulfate Shows The Highest Association With Cardiovascular Outcome In Chronic Kidney Disease. Nephrology Dialysis Transplantation, 28(suppl_1), i180-i181. [Link]

  • Meijers, B. K., et al. (2010). Does P-Cresylglucuronide Have the Same Impact on Mortality as Other Protein-Bound Uremic Toxins?. PLoS ONE, 5(6), e11033. [Link]

  • Sun, C. Y., et al. (2012). Indoxyl sulfate and this compound sulfate induced epithelial-to-mesenchymal-like transition in mouse proximal renal tubular cells. PLoS ONE, 7(3), e34026. [Link]

  • Chen, Y., et al. (2024). A Possible Role of P-Cresyl Sulfate and Indoxyl Sulfate as Biomarkers in the Prediction of Renal Function According to the GFR (G) Categories. ResearchGate. [Link]

  • Meijers, B. K., et al. (2010). Renal Clearance and Intestinal Generation of p-Cresyl Sulfate and Indoxyl Sulfate in CKD. Clinical Journal of the American Society of Nephrology, 5(9), 1595-1601. [Link]

Sources

A Technical Guide to the Mechanisms of p-Cresol-Induced Oxidative Stress

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Clinical Significance of p-Cresol

This compound, a microbial metabolite of tyrosine, has emerged as a significant uremic toxin that accumulates in patients with chronic kidney disease (CKD).[1][2] Beyond its association with CKD, elevated levels of this compound and its primary conjugate, p-cresyl sulfate (PCS), have been implicated in a spectrum of pathologies, including cardiovascular disease and neurodegenerative disorders.[3][4] A central theme underlying the toxicity of this compound is its potent ability to induce oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive intermediates.[5][6] This guide provides an in-depth exploration of the core molecular mechanisms by which this compound and PCS trigger oxidative stress, offering insights for therapeutic intervention and drug development.

Core Mechanism 1: Activation of NADPH Oxidase and ROS Production

One of the primary and most well-documented mechanisms of this compound-induced oxidative stress is the activation of NADPH oxidase (NOX) enzymes.[3][7]

p-Cresyl sulfate, in particular, has been shown to upregulate the expression and activity of NOX subunits, such as Nox4, in various cell types, including renal tubular cells and vascular endothelial cells.[7][8][9] This activation leads to an augmented production of superoxide radicals (O₂⁻), which are then rapidly converted to other ROS, including hydrogen peroxide (H₂O₂).[7] The resulting surge in intracellular ROS overwhelms the cellular antioxidant defenses, leading to widespread oxidative damage to lipids, proteins, and DNA.[5][10] This NOX-mediated ROS generation is a critical initiating event in the inflammatory and fibrotic pathways observed in renal and vascular tissues exposed to uremic toxins.[5][7]

pCresol This compound / p-Cresyl Sulfate OAT Organic Anion Transporters (OAT) pCresol->OAT Cellular Uptake NOX NADPH Oxidase (NOX4) Activation OAT->NOX Upregulation & Activation ROS ↑ Reactive Oxygen Species (ROS) NOX->ROS O₂⁻ Production Damage Cellular Damage (Lipids, Proteins, DNA) ROS->Damage

Caption: this compound uptake and subsequent NADPH oxidase activation leading to ROS production.

Core Mechanism 2: Mitochondrial Dysfunction

Mitochondria are both a primary source and a major target of cellular ROS. This compound and its metabolites have been shown to induce significant mitochondrial dysfunction, creating a vicious cycle of oxidative stress.[11][12][13]

The mechanisms include:

  • Inhibition of the Electron Transport Chain (ETC): this compound can inhibit the activity of mitochondrial respiratory complexes, particularly complexes I and IV.[11][12] This disruption impairs ATP production and leads to the leakage of electrons, which then react with molecular oxygen to form superoxide radicals.[11][13]

  • Induction of Mitochondrial Swelling: Studies have demonstrated that this compound can induce mitochondrial swelling, a hallmark of increased permeability of the inner mitochondrial membrane.[13] This can lead to the release of pro-apoptotic factors like cytochrome c.

  • Altered Mitochondrial Dynamics: The toxin can disrupt the balance of mitochondrial fusion and fission, leading to fragmented or overly fused mitochondrial networks, further impairing their function.[11][12]

This mitochondrial-derived ROS adds to the burden initiated by NOX activation, amplifying the overall cellular oxidative stress.

Core Mechanism 3: Depletion of Antioxidant Defenses

A critical aspect of this compound-induced toxicity is its ability to weaken the cell's own defense mechanisms. The primary target in this regard is glutathione (GSH), the most abundant intracellular antioxidant.[3][14]

This compound exposure leads to a concentration- and time-dependent depletion of the cellular GSH pool.[3][15] This occurs as GSH is consumed in the process of neutralizing this compound-generated ROS, both directly and through the action of glutathione peroxidase. The depletion of GSH leaves the cell highly vulnerable to oxidative damage from even low levels of ROS. A significant drop in the GSH/GSSG (oxidized glutathione) ratio is a key indicator of severe oxidative stress.

Downstream Signaling and Pathophysiological Consequences

The state of oxidative stress triggered by this compound activates several downstream signaling pathways that mediate its pathological effects, such as inflammation and fibrosis.

  • MAPK and NF-κB Signaling: ROS generated by this compound acts as a second messenger, activating stress-activated protein kinases like JNK and p38 MAPK, as well as the transcription factor NF-κB.[5][6] The activation of these pathways leads to the upregulation of pro-inflammatory cytokines (e.g., IL-6, TNF-α) and adhesion molecules, promoting an inflammatory state.[16]

  • Endothelial Dysfunction: In vascular endothelial cells, this compound-induced oxidative stress leads to endothelial dysfunction, characterized by reduced nitric oxide (NO) bioavailability, increased expression of adhesion molecules, and shedding of endothelial microparticles.[17][18][19] This contributes significantly to the development of atherosclerosis and cardiovascular disease in CKD patients.[18]

ROS This compound-Induced ROS Production Antioxidants Depletion of Antioxidants (e.g., Glutathione) ROS->Antioxidants MAPK Activation of JNK/p38 MAPK ROS->MAPK NFkB Activation of NF-κB ROS->NFkB CellDeath Cellular Necrosis & Apoptosis ROS->CellDeath Inflammation Pro-inflammatory Cytokine Production MAPK->Inflammation NFkB->Inflammation EndoDys Endothelial Dysfunction Inflammation->EndoDys

Caption: Downstream consequences of this compound-induced reactive oxygen species (ROS) production.

Experimental Protocols for a Self-Validating System

To investigate this compound-induced oxidative stress, a multi-pronged approach is necessary. The following protocols provide a framework for a self-validating system where results from one assay corroborate another.

Protocol 1: Measurement of Intracellular ROS Production

Rationale: This protocol directly quantifies the primary event in oxidative stress: the generation of ROS. Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable probe that becomes fluorescent upon oxidation by ROS. Its fluorescence intensity is directly proportional to the level of intracellular ROS.[10]

Materials and Reagents:

  • Cell line of interest (e.g., human renal tubular epithelial cells HK-2, or human umbilical vein endothelial cells HUVEC)

  • Cell culture medium (e.g., DMEM) with supplements

  • This compound (or p-cresyl sulfate) stock solution

  • 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)

  • Phosphate-buffered saline (PBS)

  • Fluorescence microplate reader or flow cytometer[20]

Step-by-Step Methodology:

  • Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at an appropriate density and allow them to adhere overnight.

  • This compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 50, 100, 250, 500 µM) for a specified time (e.g., 3, 6, 24 hours).[21] Include a positive control (e.g., H₂O₂).

  • Probe Loading: Remove the treatment medium and wash the cells gently with warm PBS.

  • Incubate the cells with 5-10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.

  • Measurement: Wash the cells again with PBS to remove excess probe. Add PBS to each well.

  • Measure the fluorescence intensity using a microplate reader (Excitation/Emission ~485/535 nm) or analyze by flow cytometry.[20]

Protocol 2: Quantification of Glutathione (GSH) Depletion

Rationale: This assay assesses the impact of this compound on the cell's primary antioxidant defense system. A decrease in the total GSH or a shift in the GSH/GSSG ratio confirms that the induced ROS is overwhelming the cellular buffering capacity.

Materials and Reagents:

  • Cells treated as in Protocol 1

  • Commercially available GSH/GSSG quantification kit (e.g., based on DTNB [5,5'-dithiobis(2-nitrobenzoic acid)])

  • Cell lysis buffer

  • Microplate reader (405 or 415 nm)

Step-by-Step Methodology:

  • Cell Lysis: After this compound treatment, wash cells with cold PBS and lyse them according to the kit manufacturer's instructions.

  • Deproteinization: Remove proteins from the lysate, typically by precipitation, to prevent interference.

  • Assay Performance: Follow the specific instructions of the commercial kit to measure total GSH and GSSG separately. The principle involves the reaction of GSH with DTNB to produce a yellow-colored product, measurable by absorbance.

  • Data Analysis: Calculate the total GSH concentration and the GSH/GSSG ratio for each treatment group. A significant decrease in this ratio compared to the control is indicative of oxidative stress.

Data Presentation

Quantitative data from these experiments should be summarized for clear comparison.

Table 1: Effect of this compound on Intracellular ROS Production

This compound Conc. (µM) Mean Fluorescence Intensity (A.U.) ± SD Fold Change vs. Control
0 (Control) 1500 ± 120 1.0
100 2800 ± 210 1.87
250 5500 ± 450 3.67

| 500 | 9800 ± 760 | 6.53 |

Table 2: Effect of this compound on Cellular Glutathione Levels

This compound Conc. (µM) Total GSH (nmol/mg protein) ± SD GSH/GSSG Ratio
0 (Control) 45.2 ± 3.5 110:1
100 35.8 ± 2.9 75:1
250 21.5 ± 2.1 30:1

| 500 | 12.1 ± 1.5 | 9:1 |

Note: Data presented in tables are illustrative examples.

By demonstrating that this compound both increases ROS (Protocol 1) and depletes the primary antioxidant, GSH (Protocol 2), this system provides robust, self-validating evidence of induced oxidative stress. Further validation can be achieved by measuring downstream markers of cellular damage, such as lipid peroxidation (MDA levels) or DNA damage (8-OHdG levels).[10]

References

  • ResearchGate. Mechanisms underlying p‐cresol‐ and p‐cresyl sulphate‐induced oxidative stress, and its negative consequences. Available from: [Link]

  • ResearchGate. p‐Cresol and p‐Cresyl Sulphate Boost Oxidative Stress: A Systematic Review of Recent Evidence. Available from: [Link]

  • PubMed. The uremic retention solute p-cresyl sulfate and markers of endothelial damage. Available from: [Link]

  • PubMed. Cytotoxic effects of this compound in renal epithelial tubular cells. Available from: [Link]

  • National Institutes of Health (NIH). p-Cresyl sulfate, a uremic toxin, causes vascular endothelial and smooth muscle cell damages by inducing oxidative stress. Available from: [Link]

  • ResearchGate. Mechanisms underlying p-cresyl sulfate or AGE-induced endothelial... Available from: [Link]

  • Karger Publishers. Cytotoxic Effects of this compound in Renal Epithelial Tubular Cells. Available from: [Link]

  • MDPI. Impact of Uremic Toxins on Endothelial Dysfunction in Chronic Kidney Disease: A Systematic Review. Available from: [Link]

  • University of Eastern Piedmont. Cytotoxic effects of this compound in renal epithelial tubular cells. Available from: [Link]

  • National Institutes of Health (NIH). p‐Cresol and p‐Cresyl Sulphate Boost Oxidative Stress: A Systematic Review of Recent Evidence. Available from: [Link]

  • PubMed. p-Cresyl sulfate causes renal tubular cell damage by inducing oxidative stress by activation of NADPH oxidase. Available from: [Link]

  • ResearchGate. Cytotoxic Effects of this compound in Renal Epithelial Tubular Cells. Available from: [Link]

  • PubMed. This compound and p-Cresyl Sulphate Boost Oxidative Stress: A Systematic Review of Recent Evidence. Available from: [Link]

  • Semantic Scholar. Effects of this compound on Oxidative Stress, Glutathione Depletion, and Necrosis in HepaRG Cells: Comparisons to Other Uremic Toxins and the Role of this compound Glucuronide Formation. Available from: [Link]

  • British Pharmacological Society. p‐Cresyl sulfate, a uremic toxin, causes vascular endothelial and smooth muscle cell damages by inducing oxidative stress. Available from: [Link]

  • Frontiers. Unraveling this compound: from biosynthesis to biological and biochemical activities. Available from: [Link]

  • National Institutes of Health (NIH). Unraveling this compound: from biosynthesis to biological and biochemical activities. Available from: [Link]

  • National Institutes of Health (NIH). Approaches and Methods to Measure Oxidative Stress in Clinical Samples: Research Applications in the Cancer Field. Available from: [Link]

  • ResearchGate. P-Cresyl sulfate causes renal tubular cell damage by inducing oxidative stress by activation of NADPH oxidase. Available from: [Link]

  • PubMed. Effects of this compound on Oxidative Stress, Glutathione Depletion, and Necrosis in HepaRG Cells: Comparisons to Other Uremic Toxins and the Role of this compound Glucuronide Formation. Available from: [Link]

  • protocols.io. ROS Measurement Using CellROX. Available from: [Link]

  • PLOS One. This compound Affects Reactive Oxygen Species Generation, Cell Cycle Arrest, Cytotoxicity and Inflammation/Atherosclerosis-Related Modulators Production in Endothelial Cells and Mononuclear Cells. Available from: [Link]

  • MDPI. Effects of this compound on Oxidative Stress, Glutathione Depletion, and Necrosis in HepaRG Cells: Comparisons to Other Uremic Toxins and the Role of this compound Glucuronide Formation. Available from: [Link]

  • PubMed. Effects of cresols (o-, m-, and p-isomers) on the bioenergetic system in isolated rat liver mitochondria. Available from: [Link]

  • MDPI. The Spectrum of Motor Disorders in Patients with Chronic Kidney Disease: Pathogenic Mechanisms, Clinical Manifestations, and Therapeutic Strategies. Available from: [Link]

  • National Institutes of Health (NIH). Effects of this compound on Oxidative Stress, Glutathione Depletion, and Necrosis in HepaRG Cells: Comparisons to Other Uremic Toxins and the Role of this compound Glucuronide Formation. Available from: [Link]

  • Merck Millipore. Effects of this compound on Oxidative Stress, Glutathione Depletion, and Necrosis in HepaRG Cells: Comparisons to Other Uremic Toxins and the Role of this compound Glucuronide Formation. Available from: [Link]

Sources

Whitepaper: The Role of p-Cresol in Gut-Brain Axis Communication: Mechanisms, Clinical Implications, and Methodological Approaches

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The gut-brain axis represents a paradigm shift in our understanding of neurological health and disease, highlighting a complex bidirectional communication network between the gastrointestinal tract and the central nervous system. Within this axis, microbial metabolites have emerged as critical signaling molecules. This technical guide provides an in-depth examination of para-Cresol (p-Cresol), a phenolic compound produced by the gut microbiota from dietary amino acids. We dissect the lifecycle of this compound, from its microbial biosynthesis and host metabolism to its transit across the blood-brain barrier and its subsequent impact on neurobiological pathways. This document synthesizes current evidence implicating this compound in the pathophysiology of neurodevelopmental disorders, particularly Autism Spectrum Disorder (ASD), and details the advanced analytical and experimental methodologies required for its study. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and target this crucial node in gut-brain communication.

Section 1: The Lifecycle of this compound: From Microbial Synthesis to Host Metabolism

The systemic impact of this compound begins with its production by a specific consortium of gut bacteria. Its journey through the host is a multi-stage process involving absorption, extensive metabolism, and eventual excretion, with potential for accumulation in disease states.

Microbial Biosynthesis

This compound is not synthesized by human cells; it is an exclusive product of anaerobic bacterial fermentation in the colon.[1][2][3] The primary substrates for its production are the aromatic amino acids L-tyrosine and, to a lesser extent, L-phenylalanine, which are liberated from dietary or host proteins that escape digestion in the upper gastrointestinal tract.[4][5][6][7]

Several bacterial species, predominantly within the Firmicutes phylum, are equipped with the necessary enzymatic machinery. Clostridioides difficile is a prominent and well-studied producer, but other species, including Blautia hydrogenotrophica and members of the Coriobacteriaceae family, also contribute significantly.[5][8][9] The biosynthesis proceeds via two primary pathways:

  • Direct Cleavage: Tyrosine is directly cleaved by a tyrosine lyase (ThiH) to produce this compound.[2]

  • Decarboxylation Pathway: The more common pathway involves the conversion of tyrosine to p-hydroxyphenylacetic acid (p-HPA), which is then decarboxylated by the HpdBCA decarboxylase enzyme complex to yield this compound.[2][9][10]

The production of this compound is not merely a metabolic byproduct; it serves a competitive function. This compound acts as an antimicrobial agent that can alter the gut microbiome, inhibiting the growth of competing bacteria (especially Gram-negative species) and favoring the colonization of producers like C. difficile.[2][4][10][11]

Host Absorption and Metabolism

Once produced in the colonic lumen, the small, lipophilic this compound molecule (108.1 Da) is readily absorbed across the intestinal barrier into the portal circulation.[2][3] Upon entering the host system, it undergoes extensive phase II metabolism, primarily in the colonic mucosa and the liver.[5][7][12] This detoxification process results in two major, more water-soluble conjugates:

  • p-Cresyl Sulfate (pCS): The predominant metabolite, formed by sulfation via sulfotransferase enzymes (SULTs).[7][11][13]

  • p-Cresyl Glucuronide (pCG): A less abundant metabolite, formed via glucuronidation by UDP-glucuronosyltransferases (UGTs).[7][13][14]

In healthy individuals, these conjugates are efficiently excreted by the kidneys.[13] However, in conditions like Chronic Kidney Disease (CKD), impaired renal clearance leads to the systemic accumulation of pCS and pCG, which are classified as protein-bound uremic toxins.[4][8][15] Due to high-affinity binding to albumin, pCS is particularly difficult to remove via conventional hemodialysis.[11][15]

G cluster_gut Gut Lumen (Colon) cluster_host Host System DietaryProtein Dietary Protein (Tyrosine/Phenylalanine) Microbiota Gut Microbiota (e.g., C. difficile) DietaryProtein->Microbiota Fermentation pHPA p-Hydroxyphenylacetic Acid (p-HPA) Microbiota->pHPA Metabolism pCresol_Gut This compound pHPA->pCresol_Gut HpdBCA Decarboxylase pCresol_Blood Absorbed this compound (Portal Vein) pCresol_Gut->pCresol_Blood Absorption Liver Liver & Colonic Mucosa pCresol_Blood->Liver Phase II Metabolism pCS p-Cresyl Sulfate (pCS) (Major Metabolite) Liver->pCS Sulfation (SULTs) pCG p-Cresyl Glucuronide (pCG) (Minor Metabolite) Liver->pCG Glucuronidation (UGTs) Kidney Kidneys pCS->Kidney pCG->Kidney Urine Excretion (Urine) Kidney->Urine

Caption: Biosynthesis and metabolism of this compound.

Section 2: Navigating the Fortress: this compound and the Blood-Brain Barrier

The blood-brain barrier (BBB) is a highly selective interface that protects the central nervous system (CNS). The ability of this compound and its metabolites to cross and modulate this barrier is fundamental to their role in gut-brain axis communication.

Blood-Brain Barrier Permeability

Free this compound, due to its small size and lipophilic nature, can penetrate the BBB.[2][3][16] Recent, highly sensitive analytical methods have confirmed the presence of this compound within brain tissue following systemic administration in animal models, providing direct evidence of its capacity to enter the CNS.[17] Its conjugated metabolites, pCS and pCG, also interact with the BBB, but they do so with starkly different consequences for barrier integrity.

Dichotomous Effects on BBB Integrity

Emerging research reveals a fascinating dichotomy in how this compound's primary metabolites affect the BBB, suggesting a finely balanced system that can be tipped toward pathology or protection.

  • p-Cresyl Sulfate (pCS): The Disruptor. In both in vitro and in vivo models, pCS has been shown to impair BBB integrity.[18][19] The mechanism involves the activation of the Epidermal Growth Factor Receptor (EGFR) on cerebrovascular endothelial cells.[18] This initiates a signaling cascade involving Annexin A1 and STAT3, leading to the mobilization of matrix metalloproteinases (MMP-2/9).[18] These enzymes degrade tight junction proteins (e.g., claudins, occludin), increasing paracellular permeability and allowing harmful substances to enter the brain parenchyma.[18][19] This damaging effect has been confirmed using serum from hemodialysis patients, where the degree of BBB permeabilization correlates with serum pCS levels and can be prevented by EGFR blockade.[18]

  • p-Cresyl Glucuronide (pCG): The Protector. In contrast, pCG appears to play a protective role, particularly under inflammatory conditions.[20][21] Studies have shown that pCG can prevent the BBB-disrupting effects of bacterial lipopolysaccharide (LPS), a potent inflammatory endotoxin.[20][21] The proposed mechanism is that pCG acts as a functional antagonist at the Toll-like receptor 4 (TLR4) complex, the principal receptor for LPS.[20][21] By blocking LPS-TLR4 signaling, pCG mitigates the downstream inflammatory cascade that would otherwise compromise BBB integrity.[20]

This opposing relationship suggests that the balance between sulfation and glucuronidation of this compound in the host could be a critical determinant of cerebrovascular health.

BBB_Effects cluster_lumen Blood Vessel Lumen cluster_endothelium Endothelial Cell cluster_brain Brain Parenchyma pCS pCS EGFR EGFR pCS->EGFR Activates pCG pCG TLR4 TLR4 pCG->TLR4 Antagonizes LPS LPS LPS->TLR4 Activates Signaling_Disrupt Intracellular Signaling (STAT3, MMP-2/9) EGFR->Signaling_Disrupt Signaling_Protect Inflammatory Signaling Blocked TLR4->Signaling_Protect BBB_Disruption BBB Disruption (Increased Permeability) Signaling_Disrupt->BBB_Disruption Leads to BBB_Integrity BBB Integrity Maintained Signaling_Protect->BBB_Integrity Promotes

Caption: Opposing effects of pCS and pCG on the blood-brain barrier.

Section 3: Neurobiological Mechanisms of Action

Once inside the CNS, or by signaling across a compromised BBB, this compound and its metabolites exert profound effects on neural function through multiple mechanisms, including the induction of oxidative stress, mitochondrial dysfunction, and dysregulation of critical neurotransmitter systems.

Oxidative Stress and Neuroinflammation

This compound and pCS are potent inducers of oxidative stress and inflammation within the CNS.[22][23] Exposure leads to an increase in reactive oxygen species (ROS) and depletion of glutathione (GSH), the cell's primary antioxidant defense.[8][14] This oxidative environment triggers pro-inflammatory signaling pathways, including c-Jun N-terminal Kinase (JNK) and NF-κB, resulting in the production of inflammatory cytokines and further neuronal damage.[8][23]

Mitochondrial Dysfunction

Mitochondria are particularly vulnerable to the effects of this compound. Studies have shown that this compound disrupts mitochondrial function by impairing the Krebs cycle, damaging mitochondrial structures, and ultimately disrupting ATP production.[4][8] This energy imbalance, coupled with increased mitochondrial ROS generation, creates a vicious cycle that exacerbates cellular damage and can lead to apoptosis.[4][23]

Neurotransmitter System Dysregulation

Perhaps the most well-documented neurobiological effect of this compound is the disruption of dopamine metabolism.[24][25]

  • Dopamine System: this compound directly inhibits the enzyme dopamine beta-hydroxylase (DBH), which is responsible for converting dopamine into norepinephrine.[4][26] This enzymatic block leads to an accumulation of dopamine and a deficit of norepinephrine in key brain regions like the amygdala, nucleus accumbens, and striatum.[24][25] This imbalance critically affects circuits involved in reward, motivation, and social behavior, and is a key mechanism underlying the behavioral changes observed in animal models.[24][25]

  • Serotonergic System: Evidence also suggests that this compound and pCS can negatively influence serotonergic neurotransmission, further contributing to behavioral and mood-related symptoms.[25][27]

Synaptic Plasticity and Neuronal Development

This compound has been shown to impair neuronal development and disrupt synaptic integrity.[4][8] Chronic exposure can lead to reduced synaptic density, altered expression of key synaptic proteins, and deficits in dendritic remodeling.[8] Interestingly, a dose-dependent effect has been observed. While high concentrations are clearly neurotoxic, low doses of this compound have been shown to induce the secretion of brain-derived neurotrophic factor (BDNF) in vitro.[16][28][29] This may represent an adaptive, compensatory response to mild oxidative stress, where the cell attempts to activate pro-survival and plasticity pathways.[16][29]

Neuron_Effects cluster_neuron Neuron cluster_dopamine Dopamine Metabolism pCresol_pCS This compound / pCS Mitochondrion Mitochondrion pCresol_pCS->Mitochondrion Inflammation ↑ Neuroinflammation (JNK, NF-κB) pCresol_pCS->Inflammation DBH Dopamine β-hydroxylase (DBH) pCresol_pCS->DBH Inhibits Synapse ↓ Synaptic Integrity ↓ Neuronal Development pCresol_pCS->Synapse ROS ↑ ROS ↓ GSH Mitochondrion->ROS ATP ↓ ATP Production Mitochondrion->ATP Dopamine Dopamine Dopamine->DBH Norepinephrine Norepinephrine DBH->Norepinephrine

Caption: Neurobiological mechanisms of this compound/pCS in a neuron.

Section 4: Clinical Implications in Neurodevelopmental Disorders

The neurobiological effects of this compound have significant clinical relevance, most notably in the context of Autism Spectrum Disorder (ASD). A substantial body of evidence now links elevated this compound levels to the pathophysiology of ASD.

The this compound Connection in Autism Spectrum Disorder (ASD)

Multiple independent studies have reported significantly higher urinary concentrations of this compound and pCS in children with ASD compared to neurotypical controls.[1][4][30] These elevated levels are often more pronounced in younger children (under 8 years old), a critical period for brain development, and have been associated with greater ASD symptom severity, including repetitive behaviors and a history of behavioral regression.[1][4][24][30]

Animal models have provided causal insights into this association. Chronic administration of this compound to wild-type mice induces core ASD-like behaviors, including social interaction deficits, stereotypies, and perseverative behaviors.[31] These behavioral changes are linked directly to the aforementioned decreased activity of dopamine neurons in the brain's social reward circuitry.

Crucially, these studies demonstrate a direct role for the microbiota. Fecal microbiota transplantation (FMT) from this compound-treated mice can transfer the social deficit phenotype to control mice.[32] Conversely, FMT from healthy mice can recover the animals from this compound-induced symptoms.[4][26] This aligns with findings from a human clinical trial where microbiota transfer therapy in children with ASD led to significant reductions in pCS levels and concomitant improvements in both gastrointestinal and ASD symptoms.[4][26]

Role in Other Neurological Conditions

The impact of this compound extends beyond ASD. In the context of CKD, elevated pCS levels are strongly associated with a higher prevalence of depression, anxiety, and cognitive impairment.[22][27][33] Animal models of CKD exposed to pCS develop these same behavioral disorders, which are linked to neurodegeneration, increased neuroinflammation, and oxidative stress in the prefrontal cortex.[22][27][33] These effects were mitigated by the administration of AST-120, an oral adsorbent that reduces circulating levels of uremic toxins like pCS.[22][27]

Table 1: Summary of Key Studies on this compound/pCS Levels in ASD
First Author, YearBiological MatrixKey FindingAssociated Symptoms/Correlations
Altieri et al., 2011[30]UrineSignificantly higher this compound in ASD children < 8 years old.Associated with greater clinical severity.
Gabriele et al., 2014[30]UrineConfirmed elevated urinary this compound in an independent ASD cohort.-
Pascucci et al., 2020[24]Animal Model (BTBR Mice)This compound administration exacerbated ASD-like behaviors.Increased anxiety, hyperactivity, stereotypies; altered dopamine turnover.
Needham et al., 2024 (Review)[4]Review of 17 studiesConsistently higher this compound/pCS in urine of children with ASD.GI symptoms, ASD severity.
Nemet et al., 2023[34]Mechanistic StudyIdentified specific microbial pathways for pCS production.Linked to pro-thrombotic profiles (cardiovascular risk).

Section 5: Methodologies for this compound Research

Investigating the role of this compound in the gut-brain axis requires a multi-faceted approach, combining sophisticated analytical chemistry with validated in vitro and in vivo models.

Quantification in Biological Samples

Accurate measurement of this compound and its conjugates in complex matrices like plasma, urine, and brain tissue is paramount. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard due to its high sensitivity and specificity.[17][35][36]

Causality Statement: This protocol employs an acid hydrolysis step, which is critical for cleaving the sulfate and glucuronide conjugates back to the parent this compound. This allows for the measurement of total this compound, providing a comprehensive assessment of the metabolic load originating from the gut, which is often more biologically relevant than measuring the free fraction alone.

  • Sample Preparation (Hydrolysis & Extraction):

    • To 100 µL of plasma, add an internal standard (e.g., deuterated this compound-d7).

    • Add 50 µL of concentrated hydrochloric acid to initiate hydrolysis. Vortex briefly.

    • Incubate the sample at 95°C for 30 minutes to ensure complete cleavage of conjugates.[37]

    • Cool the sample to room temperature.

    • Perform protein precipitation by adding 400 µL of ice-cold acetonitrile. Vortex vigorously for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 water:methanol with 0.1% formic acid).

  • Chromatographic Separation:

    • LC System: Standard HPLC or UPLC system.

    • Column: A C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from 10% B to 95% B over 5-7 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Detection:

    • MS System: Triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI), Negative Mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • This compound: Precursor ion (m/z) 107.1 → Product ion (m/z) 92.1

      • This compound-d7 (IS): Precursor ion (m/z) 114.1 → Product ion (m/z) 98.1

    • Data Analysis: Quantify by comparing the peak area ratio of the analyte to the internal standard against a standard curve prepared in a surrogate matrix.

In Vitro and In Vivo Models

To investigate the direct effects of metabolites on BBB integrity, a transwell model using the hCMEC/D3 human cerebromicrovascular endothelial cell line is employed.[19]

  • Cell Culture: Culture hCMEC/D3 cells on semi-permeable transwell inserts (e.g., 0.4 µm pore size) until a confluent monolayer is formed, exhibiting high transendothelial electrical resistance (TEER).

  • Treatment: Treat the apical (blood side) of the monolayer with varying concentrations of pCS (or vehicle control) for 24 hours.

  • TEER Measurement: Measure TEER at baseline and after treatment using a volt-ohm meter. A significant drop in TEER indicates compromised tight junction integrity.

  • Permeability Assay: Add a fluorescent tracer (e.g., FITC-dextran, 70 kDa) to the apical chamber.

  • Quantification: After a defined period (e.g., 60 minutes), collect samples from the basolateral (brain side) chamber and measure fluorescence intensity. An increase in basolateral fluorescence in pCS-treated wells compared to controls demonstrates increased paracellular permeability.[18][19]

To assess the behavioral and neurobiological consequences in a whole-organism context, chronic administration in mice is a validated approach.[24][31]

InVivo_Workflow cluster_behavior Behavioral Phenotyping cluster_analysis Multimodal Analysis start Select Animal Model (e.g., C57BL/6J or BTBR mice) treatment Chronic this compound Administration (e.g., 4 weeks in drinking water) start->treatment social Social Interaction (Three-Chamber Test) treatment->social anxiety Anxiety & Locomotion (Open Field Test) treatment->anxiety stereotypy Repetitive Behavior (Marble Burying) treatment->stereotypy collection Sample Collection (Brain, Blood, Feces) social->collection anxiety->collection stereotypy->collection microbiota Microbiota Analysis (16S rRNA Sequencing) collection->microbiota neurochem Neurochemistry (HPLC for Dopamine) collection->neurochem histology Histology/Immunofluorescence collection->histology end Data Integration & Conclusion microbiota->end neurochem->end histology->end

Caption: Experimental workflow for an in vivo this compound study.

Section 6: Therapeutic Perspectives and Future Directions

Understanding the multifaceted role of this compound in the gut-brain axis opens new avenues for therapeutic intervention, primarily focused on reducing its systemic load.

Strategies to Reduce this compound Levels:
  • Microbiota Modulation: The most direct approach is to alter the gut microbiome. Probiotics and prebiotics can shift the microbial community away from this compound producers.[2] FMT has shown promise in both preclinical models and human trials.[4][26]

  • Dietary Intervention: Since production is substrate-dependent, modulating diet can be effective. Reducing total protein intake or increasing dietary fiber can decrease the availability of aromatic amino acids for fermentation in the colon.[2][13]

  • Targeted Enzyme Inhibition: A more precise strategy involves the development of small molecule inhibitors that specifically target the bacterial HpdBCA decarboxylase enzyme, which would block the final step of this compound synthesis without broad-spectrum antibiotic effects.[10][38]

  • Adsorption Therapy: In cases of systemic accumulation (e.g., CKD), oral adsorbents like AST-120 can bind this compound and other uremic toxins in the gut, preventing their absorption.[22][27]

Future Directions:

The field is rapidly advancing, but key questions remain. Future research should focus on longitudinal studies in human cohorts to establish definitive causality between this compound levels and neurological outcomes. A deeper understanding of the factors that control the pCS/pCG metabolic ratio is crucial, as this could be a key therapeutic target to shift this compound metabolism from a detrimental to a potentially protective pathway. Finally, the development of highly specific, non-invasive strategies to inhibit microbial this compound production holds significant promise for a new class of therapeutics for a range of neurological and neurodevelopmental disorders.

References

  • Needham, B. D., et al. (2024). Review of Elevated Para-Cresol in Autism and Possible Impact on Symptoms. MDPI. [Link]

  • Pascucci, T., et al. (2020). This compound Alters Brain Dopamine Metabolism and Exacerbates Autism-Like Behaviors in the BTBR Mouse. MDPI. [Link]

  • Shah, S. N., et al. (2023). Cerebrovascular damage caused by the gut microbe/host co-metabolite this compound sulfate is prevented by blockade of the EGF receptor. PubMed. [Link]

  • Gandal, M., et al. (2023). Recognition of the microbial metabolite this compound in autism spectrum disorder: systematic review and meta-analysis. Frontiers. [Link]

  • Di Paola, M., et al. (2024). Para-Cresol and the Brain: Emerging Role in Neurodevelopmental and Neurodegenerative Disorders and Therapeutic Perspectives. ACS Publications. [Link]

  • Hoyles, L., et al. (2021). A host–gut microbial amino acid co-metabolite, this compound glucuronide, promotes blood–brain barrier integrity in vivo. Taylor & Francis Online. [Link]

  • Needham, B. D., et al. (2024). Review of Elevated Para-Cresol in Autism and Possible Impact on Symptoms. ResearchGate. [Link]

  • Persico, A. M., & Napolioni, V. (2013). Urinary this compound in autism spectrum disorder. Bohrium. [Link]

  • Wang, H., et al. (2024). Unraveling this compound: from biosynthesis to biological and biochemical activities. PMC. [Link]

  • biocrates. (2020). This compound sulfate – A key uremic toxin with implications for gut health and chronic disease. biocrates life sciences gmbh. [Link]

  • Harrison, O. T., et al. (2021). Production of this compound by Decarboxylation of p-HPA by All Five Lineages of Clostridioides difficile Provides a Growth Advantage. Frontiers. [Link]

  • De Angelis, M., et al. (2021). Indole and this compound in feces of healthy subjects: Concentration, kinetics, and correlation with microbiome. Frontiers. [Link]

  • Nemet, I., et al. (2024). Can our microbiome break our hearts? Collaborative production of this compound sulfate and indoxyl sulfate by commensal microbes increases susceptibility to thrombosis. mBio. [Link]

  • Shah, S. N., et al. (2022). Cerebrovascular damage caused by the gut microbe-derived uraemic toxin this compound sulfate is prevented by blockade of the epidermal growth factor receptor. bioRxiv. [Link]

  • Curcio, M., et al. (2025). Improving the detectability of low-abundance this compound in biological matrices by chemical derivatization and LC-MS/MS determination. PubMed. [Link]

  • Pharmacy Times. (2023). This compound Inhibitors Point to New Therapeutics for Treatment of Clostridioides difficile. Pharmacy Times. [Link]

  • Agency for Toxic Substances and Disease Registry. (2022). ANALYTICAL METHODS - Toxicological Profile for Cresols. NCBI Bookshelf. [Link]

  • biocrates. (2024). This compound glucuronide – detoxicant or uremic toxin?. biocrates life sciences gmbh. [Link]

  • ResearchGate. (2024). Flow chart of p -cresol extraction and fractionation. ResearchGate. [Link]

  • Gevorgyan, M. M., et al. (2022). Gut neurotoxin this compound induces brain-derived neurotrophic factor secretion and increases the expression of neurofilament subunits in PC-12 cells. NIH. [Link]

  • Zhu, L., et al. (2021). Effects of this compound on Oxidative Stress, Glutathione Depletion, and Necrosis in HepaRG Cells: Comparisons to Other Uremic Toxins and the Role of this compound Glucuronide Formation. MDPI. [Link]

  • Sun, C.-Y., et al. (2020). This compound Sulfate Caused Behavior Disorders and Neurodegeneration in Mice with Unilateral Nephrectomy Involving Oxidative Stress and Neuroinflammation. PubMed. [Link]

  • Gevorgyan, M. M., et al. (2022). Gut neurotoxin this compound induces brain-derived neurotrophic factor secretion and increases the expression of neurofilament subunits in PC-12 cells. AIMS Press. [Link]

  • Gevorgyan, M. M., et al. (2021). Gut neurotoxin this compound induces brain-derived neurotrophic factor secretion and increases the expression of neurofilament subunits in PC-12 cells. PubMed. [Link]

  • Kiang, T. K. L., et al. (2024). Liquid Chromatography-Mass Spectrometry Analytical Methods for the Quantitation of this compound Sulfate and Indoxyl Sulfate in Human Matrices: Biological Applications and Diagnostic Potentials. MDPI. [Link]

  • Sun, C.-Y., et al. (2020). This compound Sulfate Caused Behavior Disorders and Neurodegeneration in Mice with Unilateral Nephrectomy Involving Oxidative Stress and Neuroinflammation. MDPI. [Link]

  • Moradi, M., et al. (2021). Simple Determination of this compound in Plasma Samples Using Fluorescence Spectroscopy Technique. SID. [Link]

  • Sun, C.-Y., et al. (2020). This compound Sulfate Caused Behavior Disorders and Neurodegeneration in Mice with Unilateral Nephrectomy Involving Oxidative Stress and Neuroinflammation. PubMed Central. [Link]

  • Wang, H., et al. (2024). Unraveling this compound: from biosynthesis to biological and biochemical activities. Frontiers. [Link]

  • Pascucci, T., et al. (2020). Gut microbial metabolite this compound promotes autistic-like behaviors in mice through remodeling of the gut microbiota. bioRxiv. [Link]

  • ResearchGate. (2024). Targets and methods to reduce p-cresyl sulfate concentrations. ResearchGate. [Link]

  • ResearchGate. (2025). The Role of Microbial-Derived this compound in Autism Spectrum Disorder: A Systematic Review of the Gut–Brain Axis. ResearchGate. [Link]

  • García-Serna, A. M., et al. (2025). The role of microbial-derived this compound in autism spectrum disorder: A systematic review of the gut-brain axis. PubMed. [Link]

  • Sgritta, M., et al. (2021). The microbial metabolite this compound induces autistic-like behaviors in mice by remodeling the gut microbiota. IPMC. [Link]

  • Metabolon. (n.d.). This compound Sulfate. Metabolon. [Link]

  • Di Paola, M., et al. (2025). p‐Cresol and p‐Cresyl Sulphate Boost Oxidative Stress: A Systematic Review of Recent Evidence. PubMed Central. [Link]

  • ResearchGate. (2020). This compound enhances anxiety-like behaviors, stereotypies, locomotor.... ResearchGate. [Link]

  • Dawson, L. F., & Harrison, O. (2021). Regulation of para-cresol production in Clostridioides difficile. PubMed. [Link]

  • Gryp, T., et al. (2017). p-Cresyl Sulfate. PMC. [Link]

  • ResearchGate. (n.d.). Chemical pathways of generation of this compound, p-cresylglucuronide and p-cresylsulfate starting from tyrosine. ResearchGate. [Link]

Sources

An In-depth Technical Guide to p-Cresol Degradation Pathways in Pseudomonas putida

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the metabolic pathways employed by Pseudomonas putida for the degradation of p-cresol, a toxic environmental pollutant. It is intended for researchers, scientists, and professionals in drug development and environmental microbiology seeking a detailed understanding of the biochemical and genetic basis of this bacterial catabolism.

Introduction: The Environmental Significance and Bacterial Remediation of this compound

This compound (4-methylphenol) is an aromatic organic compound that is a common constituent of industrial effluents, agricultural waste, and is also a product of protein putrefaction in the gut microbiome. Its toxicity and persistence in the environment necessitate effective remediation strategies. Pseudomonas putida, a versatile Gram-negative bacterium, has demonstrated remarkable efficiency in degrading this compound, utilizing it as a sole carbon and energy source. This capability is attributed to specific, highly regulated enzymatic pathways that transform this compound into central metabolic intermediates. Understanding these pathways is crucial for harnessing the bioremediation potential of Pseudomonas putida and for potential applications in biocatalysis and metabolic engineering.

Core Degradation Pathways of this compound in Pseudomonas putida

Pseudomonas putida primarily employs two distinct pathways for the aerobic degradation of this compound. The predominant and most extensively studied route proceeds via the initial oxidation of the methyl group, leading to the formation of protocatechuate, which is then funneled into the β-ketoadipate pathway.[1][2][3] An alternative, less common pathway involves the hydroxylation of the aromatic ring to form a methyl-substituted catechol, which subsequently undergoes meta-cleavage.[1][4]

The Protocatechuate Pathway: A Stepwise Enzymatic Cascade

The main degradation route for this compound in several Pseudomonas putida strains, including NCIMB 9866 and 9869, involves a series of oxidative steps that convert this compound to protocatechuate.[2][5][6] This pathway is characterized by the sequential action of three key enzymes.

  • This compound Methylhydroxylase (PCMH): The initial and rate-limiting step is the oxidation of the methyl group of this compound to an alcohol. This reaction is catalyzed by this compound methylhydroxylase (PCMH), a flavocytochrome c enzyme.[7][8] PCMH is a fascinating enzyme that can further oxidize the resulting p-hydroxybenzyl alcohol to p-hydroxybenzaldehyde.[7][8] This enzyme is typically located in the periplasm of the bacterium.[9]

  • p-Hydroxybenzaldehyde Dehydrogenase (PHBD): The p-hydroxybenzaldehyde formed by PCMH is then dehydrogenated to p-hydroxybenzoate. This reaction is catalyzed by p-hydroxybenzaldehyde dehydrogenase, an NAD(P)+-dependent enzyme.[5][6][10][11]

  • p-Hydroxybenzoate Hydroxylase (PobA): The final step before ring cleavage is the hydroxylation of p-hydroxybenzoate to protocatechuate (3,4-dihydroxybenzoate). This is carried out by p-hydroxybenzoate hydroxylase, a flavin-dependent monooxygenase encoded by the pobA gene.[12][13][14][15][16] Protocatechuate then enters the central metabolism through the β-ketoadipate pathway after ring cleavage by protocatechuate 3,4-dioxygenase.[1][12]

The following diagram illustrates the protocatechuate pathway for this compound degradation:

p_cresol_protocatechuate_pathway p_cresol This compound p_hydroxybenzyl_alcohol p-Hydroxybenzyl alcohol p_cresol->p_hydroxybenzyl_alcohol  this compound Methylhydroxylase (PCMH) p_hydroxybenzaldehyde p-Hydroxybenzaldehyde p_hydroxybenzyl_alcohol->p_hydroxybenzaldehyde  this compound Methylhydroxylase (PCMH) p_hydroxybenzoate p-Hydroxybenzoate p_hydroxybenzaldehyde->p_hydroxybenzoate  p-Hydroxybenzaldehyde  Dehydrogenase (PHBD) protocatechuate Protocatechuate p_hydroxybenzoate->protocatechuate  p-Hydroxybenzoate  Hydroxylase (PobA) beta_ketoadipate β-Ketoadipate Pathway protocatechuate->beta_ketoadipate

Caption: The protocatechuate pathway for this compound degradation in Pseudomonas putida.

The Catechol Meta-Cleavage Pathway

While the protocatechuate pathway is common, some Pseudomonas species can utilize an alternative route involving the formation of 4-methylcatechol from this compound.[4] This intermediate then undergoes ring fission via a meta-cleavage pathway, catalyzed by a catechol 2,3-dioxygenase.[17][18] The resulting ring-fission product, 2-hydroxy-5-methylmuconic semialdehyde, is further metabolized to pyruvate and an aldehyde.[4] This pathway is more commonly associated with the degradation of other phenolic compounds like phenol and cresols other than the para-isomer.[17][18]

The following diagram illustrates the catechol meta-cleavage pathway:

p_cresol_catechol_pathway p_cresol This compound methylcatechol 4-Methylcatechol p_cresol->methylcatechol  Monooxygenase ring_fission_product 2-Hydroxy-5-methylmuconic semialdehyde methylcatechol->ring_fission_product  Catechol 2,3-dioxygenase central_metabolism Central Metabolism ring_fission_product->central_metabolism

Caption: The catechol meta-cleavage pathway for this compound degradation.

Genetic Organization and Regulation

The genes encoding the enzymes of the protocatechuate pathway for this compound degradation are often located on plasmids in Pseudomonas putida.[5][6] For instance, in Pseudomonas putida NCIMB 9866 and 9869, the genes for this compound methylhydroxylase (pchC and pchF) and p-hydroxybenzaldehyde dehydrogenase (pchA) are clustered together.[5][6] This gene cluster, often referred to as the pch gene cluster, is subject to transcriptional regulation. The expression of these genes is induced by the presence of this compound.[19] A regulatory protein, PchR, has been identified as a key player in this induction.[19] The regulation can be complex, with some studies suggesting that phenol can also act as an effector for the PchR regulator in some strains.[19]

Gene Enzyme Encoded Function
pchAp-Hydroxybenzaldehyde dehydrogenaseOxidation of p-hydroxybenzaldehyde to p-hydroxybenzoate
pchCThis compound methylhydroxylase (cytochrome subunit)Subunit of the enzyme catalyzing the initial oxidation of this compound
pchFThis compound methylhydroxylase (flavoprotein subunit)Subunit of the enzyme catalyzing the initial oxidation of this compound
pobAp-Hydroxybenzoate hydroxylaseHydroxylation of p-hydroxybenzoate to protocatechuate
pcaG/HProtocatechuate 3,4-dioxygenase (subunits)Ring cleavage of protocatechuate

Table 1: Key genes and enzymes in the this compound degradation pathway via protocatechuate in Pseudomonas putida.

Experimental Methodologies for Studying this compound Degradation

The elucidation of this compound degradation pathways relies on a combination of microbiological, biochemical, and molecular techniques. The following section provides an overview of key experimental protocols.

Culturing Pseudomonas putida on this compound

This protocol describes the basic methodology for growing Pseudomonas putida with this compound as the sole carbon source to induce the expression of the degradative enzymes.

Protocol:

  • Prepare Minimal Salts Medium (MSM): A suitable minimal medium (e.g., M9 salts) is prepared and autoclaved.

  • Prepare this compound Stock Solution: A concentrated stock solution of this compound (e.g., 1 M in ethanol) is prepared and filter-sterilized.

  • Inoculation: A sterile flask containing MSM is supplemented with a final concentration of this compound typically ranging from 50 to 500 mg/L.[20][21] The medium is then inoculated with an overnight culture of Pseudomonas putida.

  • Incubation: The culture is incubated at an appropriate temperature (e.g., 30°C) with shaking to ensure aeration.

  • Monitoring Growth: Bacterial growth is monitored by measuring the optical density at 600 nm (OD600).

  • Harvesting Cells: Cells are harvested during the exponential growth phase by centrifugation for subsequent enzymatic assays or molecular analysis.

Enzyme Assays

Enzyme assays are critical for confirming the activity of the key enzymes in the degradation pathway.

4.2.1 this compound Methylhydroxylase (PCMH) Assay:

This assay measures the this compound-dependent reduction of an artificial electron acceptor.

Protocol:

  • Prepare Cell-Free Extract: Harvested cells are washed and resuspended in a suitable buffer (e.g., phosphate buffer, pH 7.5) and lysed by sonication or French press. The lysate is then centrifuged to obtain a cell-free extract.

  • Assay Mixture: The reaction mixture contains buffer, an electron acceptor (e.g., phenazine methosulfate and 2,6-dichlorophenolindophenol), and the cell-free extract.

  • Initiate Reaction: The reaction is initiated by the addition of this compound.

  • Spectrophotometric Measurement: The reduction of the electron acceptor is monitored by the decrease in absorbance at a specific wavelength (e.g., 600 nm for DCPIP).

  • Calculate Specific Activity: The specific activity is calculated based on the rate of absorbance change and the protein concentration of the extract.

4.2.2 p-Hydroxybenzaldehyde Dehydrogenase Assay:

This assay measures the NAD(P)H formation coupled to the oxidation of p-hydroxybenzaldehyde.

Protocol:

  • Prepare Cell-Free Extract: As described for the PCMH assay.

  • Assay Mixture: The reaction mixture contains buffer, NAD+ or NADP+, and the cell-free extract.

  • Initiate Reaction: The reaction is initiated by the addition of p-hydroxybenzaldehyde.

  • Spectrophotometric Measurement: The formation of NAD(P)H is monitored by the increase in absorbance at 340 nm.

  • Calculate Specific Activity: The specific activity is calculated using the molar extinction coefficient of NAD(P)H.

Analysis of Metabolic Intermediates

Identifying and quantifying the intermediates of the degradation pathway provides direct evidence for the proposed metabolic route.

Protocol:

  • Sample Preparation: Culture supernatants are collected at different time points during the growth of Pseudomonas putida on this compound. The samples are centrifuged and filtered to remove bacterial cells.

  • High-Performance Liquid Chromatography (HPLC) Analysis: The filtered supernatants are analyzed by HPLC. A reverse-phase C18 column is typically used with a mobile phase consisting of a gradient of acetonitrile and acidified water.

  • Detection: Intermediates such as p-hydroxybenzyl alcohol, p-hydroxybenzaldehyde, p-hydroxybenzoate, and protocatechuate are detected using a UV detector at appropriate wavelengths.

  • Quantification: The concentration of each intermediate is determined by comparing the peak areas to those of known standards.

The following diagram outlines the general workflow for studying this compound degradation:

experimental_workflow cluster_culture Bacterial Culture cluster_analysis Analysis cluster_data Data Interpretation culture Culture P. putida on this compound biochemical Biochemical Assays (Enzyme Activity) culture->biochemical molecular Molecular Analysis (Gene Expression) culture->molecular metabolite Metabolite Analysis (HPLC, GC-MS) culture->metabolite pathway_elucidation Pathway Elucidation biochemical->pathway_elucidation molecular->pathway_elucidation metabolite->pathway_elucidation kinetic_modeling Kinetic Modeling pathway_elucidation->kinetic_modeling

Caption: A generalized experimental workflow for investigating this compound degradation pathways.

Conclusion and Future Perspectives

Pseudomonas putida possesses sophisticated and efficient enzymatic machinery for the detoxification and catabolism of this compound. The protocatechuate pathway, initiated by the key enzyme this compound methylhydroxylase, represents a paradigm of bacterial adaptation to environmental pollutants. A thorough understanding of these degradation pathways, their genetic regulation, and the enzymes involved is paramount for the development of robust bioremediation strategies. Future research should focus on the intricate regulatory networks governing the expression of the catabolic genes, the potential for engineering these pathways for enhanced degradation efficiency, and the exploration of novel this compound-degrading microorganisms from diverse environments.

References

  • Hopper, D. J., & Taylor, D. G. (1975). Pathways for the Degradation of m-Cresol and this compound by Pseudomonas putida. Journal of Bacteriology, 122(1), 1–6. [Link]

  • Keat, M. J., & Hopper, D. J. (1978). Organization and sequences of p-hydroxybenzaldehyde dehydrogenase and other plasmid-encoded genes for early enzymes of the this compound degradative pathway in Pseudomonas putida NCIMB 9866 and 9869. DNA Sequence, 10(1), 7-17. [Link]

  • Scilit. (n.d.). Organization and Sequences ofp-Hydroxybenzaldehyde Dehydrogenase and Other Plasmid-Encoded Genes for Early Enzymes of thethis compound Degradative Pathway inPseudomonas PutidaNCIMB 9866 and 9869. Retrieved from [Link]

  • Lazar, J. T., Shuvalova, L., Rosas-Lemus, M., Kiryukhina, O., Satchell, K. J. F., & Minasov, G. (2019). Structural comparison of p-hydroxybenzoate hydroxylase (PobA) from Pseudomonas putida with PobA from other Pseudomonas spp. and other monooxygenases. Acta Crystallographica Section F, Structural Biology Communications, 75(Pt 7), 524–532. [Link]

  • Semantic Scholar. (n.d.). Pathways for the degradation of m-cresol and this compound by Pseudomonas putida. Retrieved from [Link]

  • Bayly, R. C., Dagley, S., & Gibson, D. T. (1966). The metabolism of cresols by species of Pseudomonas. The Biochemical journal, 101(2), 293–301. [Link]

  • Arnedo, A., García-Valdés, E., & Moore, E. R. (2004). Diversity of the transcriptional regulation of the pch gene cluster in two indigenous this compound-degradative strains of Pseudomonas fluorescens. Microbiology (Reading, England), 150(Pt 10), 3207–3217. [Link]

  • Verhoef, S., Wierckx, N., Westerhof, R. M., de Winde, J. H., & Ruijssenaars, H. J. (2013). Metabolic Engineering of Pseudomonas putida KT2440 for the Production of para-Hydroxy Benzoic Acid. Frontiers in Microbiology, 4, 133. [Link]

  • Nakamura, S., Hayashi, K., & Kagamiyama, H. (1974). Studies on p-Hydroxybenzoate Hydroxylase from Pseudomonas putida. The Journal of Biochemistry, 76(4), 775-784. [Link]

  • Semantic Scholar. (n.d.). Structural comparison of p-hydroxybenzoate hydroxylase (PobA) from Pseudomonas putida with PobA from other Pseudomonas spp. and other monooxygenases. Retrieved from [Link]

  • American Society for Microbiology. (n.d.). Pathways for the Degradation of m-Cresol and this compound by Pseudomonas putida. Retrieved from [Link]

  • Wigmore, G. J., & Bayly, R. C. (1973). Metabolism of Phenol and Cresols by Mutants of Pseudomonas putida. Journal of Bacteriology, 113(3), 1125–1131. [Link]

  • Cunane, L. M., Chen, Z. W., Mathews, F. S., & Cronin, C. N. (2000). Structures of the flavocytochrome this compound methylhydroxylase and its enzyme-substrate complex: gated substrate entry and proton relays support the proposed catalytic mechanism. Journal of molecular biology, 295(2), 357–374. [Link]

  • UniProt. (n.d.). pchA - 4-hydroxybenzaldehyde dehydrogenase (NADP(+)) - Pseudomonas putida (Arthrobacter siderocapsulatus). Retrieved from [Link]

  • RCSB PDB. (n.d.). 6DLL: 2.2 Angstrom Resolution Crystal Structure of P-Hydroxybenzoate Hydroxylase from Pseudomonas putida in Complex with FAD. Retrieved from [Link]

  • ResearchGate. (n.d.). Transient Accumulation of Metabolic Intermediates of this compound in the Culture Medium by a Pseudomonas sp. Strain A Isolated from a Sewage Treatment Plant. Retrieved from [Link]

  • Hopper, D. J. (1985). Periplasmic location of this compound methylhydroxylase in Pseudomonas putida. FEBS letters, 182(2), 485–488. [Link]

  • Wang, Y. T., & Loh, K. C. (2021). Biodegradation Kinetic Studies of Phenol and this compound in a Batch and Continuous Stirred-Tank Bioreactor with Pseudomonas putida ATCC 17484 Cells. Processes, 9(1), 133. [Link]

  • Bayly, R. C., & Wigmore, G. J. (1973). Metabolism of phenol and cresols by mutants of Pseudomonas putida. Journal of bacteriology, 113(3), 1112–1120. [Link]

  • Wikipedia. (n.d.). 4-hydroxybenzaldehyde dehydrogenase. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Biodegradation Kinetic Studies of Phenol and this compound in a Batch and Continuous Stirred-Tank Bioreactor with Pseudomonas putida. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Environmental Sources and Exposure Routes of p-Cresol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Para-cresol (p-cresol), or 4-methylphenol, is a volatile phenolic compound of significant interest in environmental science, toxicology, and clinical research.[1][2] As a uremic toxin and a potential biomarker for various diseases, understanding its origins and pathways into human and ecological systems is paramount.[1] This guide provides a comprehensive analysis of the environmental sources of this compound, from natural microbial biosynthesis to widespread anthropogenic releases. It further delineates the primary routes of human exposure—inhalation, ingestion, and dermal contact—supported by field-proven methodologies for its detection and quantification. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the environmental lifecycle of this compound and its implications for human health.

Introduction: The Dual Nature of this compound

This compound (4-methylphenol) is a colorless to yellowish solid organic compound with a characteristic medicinal or "horsy" odor.[3][4] It is an isomer of o-cresol and m-cresol, and together they are often referred to as cresols.[5] While it serves as a crucial intermediate in the synthesis of chemicals like herbicides and antioxidants (e.g., butylated hydroxytoluene), its toxicological profile raises significant health and environmental concerns.[4][6]

The compound is both endogenous, produced by intestinal microflora, and exogenous, originating from a wide array of environmental sources.[1][3][7] Its high permeability allows it to cross biological barriers, including the intestinal and blood-brain barriers, contributing to its systemic effects.[1][7] The United States Environmental Protection Agency (EPA) has classified cresols as possible human carcinogens (Group C), underscoring the importance of monitoring and managing exposure.[1][8]

Environmental Sources of this compound

The presence of this compound in the environment is a result of both natural processes and human activities. These sources contribute to its distribution in air, water, and soil.

Natural Sources
  • Microbial Metabolism: The most significant natural source of this compound is the metabolic activity of microorganisms. In the human and animal large intestine, anaerobic bacteria, particularly from the Clostridium and Coriobacteriaceae genera, ferment the aromatic amino acid tyrosine to produce this compound.[1][3][9][10] This endogenous production is a major contributor to the baseline levels of this compound found in the body.

  • Decomposition of Organic Matter: this compound is a natural breakdown product of lignin and other organic materials in soil and water, generated by small organisms.[4][11]

  • Animal Excreta: As a product of gut metabolism, this compound is present in the feces and urine of humans and animals.[3][4] It is a major component of pig odor and is also found in horse urine.[3]

  • Natural Occurrences in Plants: The compound is found naturally in the essential oils of certain plants, such as ylang-ylang, and has been detected in foods like strawberries, coffee, and cocoa.[6]

Anthropogenic Sources

Human activities are a major contributor to the environmental load of this compound.

  • Industrial Production and Use: this compound is produced industrially from coal tar distillation and through chemical synthesis from toluene.[3][4][6] It is used extensively as a chemical intermediate in the manufacturing of:

    • Resins and plastics[4][12]

    • Herbicides and insecticides[4]

    • Disinfectants and preservatives[4][13]

    • Fragrances, perfumes, and cosmetics[1][14]

  • Combustion Processes: The combustion of organic materials is a primary source of atmospheric this compound. Key sources include:

    • Automobile Exhaust: Vehicle emissions release cresols into the air, leading to higher concentrations in areas with heavy traffic.[13][15][16]

    • Burning of Fossil Fuels and Wood: Combustion of coal, wood, and petroleum products in power plants and for residential heating releases cresols.[12][15][16]

    • Waste Incineration: Municipal solid waste incinerators are another significant emission source.[15][16]

    • Tobacco Smoke: this compound is a constituent of tobacco smoke, posing an exposure risk to both smokers and those exposed to secondhand smoke.[3][12][15][17]

  • Industrial and Municipal Waste: Discharges from industrial facilities, such as pulp and paper mills and chemical plants, can contaminate water sources with this compound.[4][13] It can also be found in leachate from hazardous waste sites.[5]

The following diagram illustrates the primary environmental sources and their pathways.

G cluster_sources Environmental Sources of this compound cluster_natural Natural Sources cluster_anthropogenic Anthropogenic Sources cluster_compartments Environmental Compartments cluster_exposure Human Exposure Routes Natural_Microbial Microbial Metabolism (e.g., Gut Microbiota) Food Food Chain Natural_Decomp Organic Matter Decomposition Water Water Natural_Decomp->Water Soil Soil Natural_Decomp->Soil Natural_Excreta Animal Excreta Natural_Excreta->Soil Anthro_Industrial Industrial Production & Coal Tar Air Air Anthro_Industrial->Air Anthro_Combustion Combustion (Vehicles, Fuel, Waste) Anthro_Combustion->Air Anthro_Waste Industrial & Municipal Waste Discharge Anthro_Waste->Water Anthro_Waste->Soil Anthro_Products Consumer Products (Disinfectants, Cosmetics) Anthro_Products->Water Anthro_Products->Soil Dermal Dermal Contact Anthro_Products->Dermal Anthro_Smoke Tobacco Smoke Anthro_Smoke->Air Inhalation Inhalation Air->Inhalation Water->Air Volatilization Water->Food Ingestion Ingestion Water->Ingestion Water->Dermal Soil->Water Leaching Soil->Food Uptake Soil->Ingestion Incidental Soil->Dermal Direct Contact Food->Ingestion

Caption: Major sources and environmental pathways of this compound leading to human exposure.

Routes of Human Exposure

Exposure to this compound occurs primarily through inhalation, ingestion, and dermal contact. The significance of each route depends on the specific scenario (e.g., general environment vs. occupational setting).

Inhalation

For the general population, inhalation of contaminated air is the main route of exposure to exogenous this compound.[5][15][18]

  • Ambient Air: Atmospheric this compound originates from sources like automobile exhaust, industrial emissions, and the burning of wood or waste.[15][16] While it degrades relatively quickly in the atmosphere, areas near major sources will have higher concentrations.[15] Air monitoring data has shown this compound concentrations in the range of 0.5–20 μg/m³.[15]

  • Indoor Air & Tobacco Smoke: Environmental tobacco smoke is a significant source of indoor air contamination with this compound.[15][17]

  • Occupational Settings: Workers in industries that produce or use cresols, such as coal tar processing, chemical manufacturing, and wood preservation, may experience higher levels of inhalation exposure.[12][15][19] The Occupational Safety and Health Administration (OSHA) has set a permissible exposure limit (PEL) of 5 ppm (22 mg/m³) as an 8-hour time-weighted average.[20]

Acute inhalation can cause severe irritation of the nose, throat, and respiratory tract.[21][22]

Ingestion

Ingestion can be a significant route of exposure through contaminated food and water.

  • Drinking Water: this compound can contaminate water sources through industrial discharges and the decomposition of organic matter.[4] While levels in surface water are typically low (around 1 μg/L or less), higher concentrations have been found in groundwater near petroleum spills or hazardous waste sites.[5][15]

  • Food Products: this compound is naturally present or forms during the processing of certain foods. It has been identified as a flavor component in some cases but is also considered a contaminant.[23][24]

    • Smoked and Processed Foods: Smoked foods, such as meats and cheeses, can have elevated levels of this compound due to the combustion of wood.[1][23][24]

    • Dairy Products: It has been found in various cheeses, with concentrations varying based on processing and ripening.[24]

    • Beverages: this compound has been detected in beverages such as brown beer, coffee, tea, wine, and whisky.[1][5]

    • Tyrosine-Rich Foods: Diets high in tyrosine-rich foods (e.g., meat, cheese, beans) can increase the endogenous production of this compound by gut bacteria.[10]

Ingestion of high concentrations can lead to chemical burns in the mouth and stomach, nausea, and vomiting.[21]

Dermal Contact

Direct contact with this compound-containing products or contaminated media can lead to absorption through the skin.[5][25]

  • Occupational Exposure: This is a primary concern for workers handling industrial products containing cresols, such as solvents, disinfectants, and resins.[4][19]

  • Consumer Products: Use of certain disinfectants, deodorizers, cosmetics, or pharmaceutical products can result in dermal exposure.[1][4][19]

  • Contaminated Water/Soil: Dermal exposure can also occur from bathing or showering with contaminated water or through direct contact with contaminated soil.[15][17]

This compound is corrosive and causes severe skin burns, irritation, redness, and blistering upon contact.[21][22] The substance can be absorbed through the skin and cause systemic effects.[22]

Quantitative Data Summary

The following table summarizes reported concentrations of this compound in various environmental and food matrices.

MatrixReported Concentration RangeSource/ContextReference
Air 0.5 - 20 µg/m³Ambient Air Samples[15]
Air 0.17 - 3.9 µg/m³Chamber with Environmental Tobacco Smoke[15][17]
Water ~1 µg/L or lessTypical Surface Water[5][15]
Water up to 150 µg/LGroundwater at Superfund Sites[15]
Cheese 8 - 1001 µg/kgVarious Cheeses (Parmesan, Smoked Provolone)[24]
Smoked Meat 148 - 872 µg/kgVarious Smoked Meats (Sausage, Tuna)[23]

Experimental Protocols: Detection and Quantification

Accurate measurement of this compound in environmental and biological samples is critical for exposure assessment and toxicological studies. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most common analytical techniques.[26]

Protocol: Analysis of this compound in Water by GC-MS

This protocol provides a standardized workflow for the determination of this compound in water samples, adapted from EPA and NCBI guidelines.[27][28]

Objective: To quantify the concentration of this compound in a water sample using Gas Chromatography-Mass Spectrometry (GC-MS).

Methodology:

  • Sample Collection & Preservation:

    • Collect 1-liter water samples in amber glass bottles.

    • To preserve the sample, acidify to a pH < 2 by adding sulfuric acid (H₂SO₄).

    • Store samples at 4°C until extraction.

  • Sample Preparation (Liquid-Liquid Extraction):

    • Measure 500 mL of the acidified water sample into a 1-L separatory funnel.

    • Spike the sample with a known amount of an appropriate internal standard (e.g., deuterated this compound).

    • Add 60 mL of dichloromethane (CH₂Cl₂) to the funnel.

    • Seal the funnel and shake vigorously for 2 minutes, venting periodically to release pressure.

    • Allow the layers to separate. Drain the lower organic layer (dichloromethane) into a flask.

    • Repeat the extraction two more times with fresh 60 mL aliquots of dichloromethane, combining all extracts.

  • Drying and Concentration:

    • Pass the combined extract through a funnel containing anhydrous sodium sulfate to remove residual water.

    • Concentrate the dried extract to a final volume of 1 mL using a gentle stream of nitrogen or a rotary evaporator.

  • GC-MS Analysis:

    • Instrument: Gas chromatograph coupled to a mass spectrometer (GC-MS).

    • Column: A non-polar capillary column (e.g., DB-5ms, 30m x 0.25mm x 0.25µm) is suitable for separating cresol isomers.

    • Injection: Inject 1-2 µL of the concentrated extract into the GC inlet.

    • GC Conditions (Example):

      • Inlet Temperature: 250°C

      • Oven Program: Start at 40°C, hold for 2 minutes, ramp to 280°C at 10°C/min, hold for 5 minutes.

      • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • MS Conditions (Example):

      • Ion Source: Electron Ionization (EI) at 70 eV.

      • Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity, monitoring characteristic ions for this compound (e.g., m/z 108, 107, 77) and the internal standard.

  • Quantification and Quality Control:

    • Generate a multi-point calibration curve using standards of known this compound concentrations.

    • Quantify the this compound concentration in the sample by comparing its peak area ratio (relative to the internal standard) against the calibration curve.

    • Analyze method blanks, spiked samples, and duplicates to ensure data quality, precision, and accuracy.[29] A spike recovery of >80% should be achieved.[29]

The following diagram illustrates the experimental workflow.

G start 1. Sample Collection (1L Water, Acidify to pH<2) prep 2. Liquid-Liquid Extraction (Spike with Internal Std, Extract with Dichloromethane) start->prep Sample Prep dry 3. Drying & Concentration (Anhydrous Na2SO4, Concentrate to 1 mL) prep->dry analysis 4. GC-MS Analysis (Inject 1 µL, Separate on DB-5ms column, Detect via MS in SIM mode) dry->analysis Instrumental Analysis quant 5. Quantification (Compare to Calibration Curve) analysis->quant Data Processing end Reported this compound Concentration quant->end

Caption: Workflow for the quantification of this compound in water samples via GC-MS.

Conclusion

This compound is a ubiquitous compound with significant environmental and health implications. Its presence stems from a combination of natural biological processes, most notably gut microbe metabolism, and extensive anthropogenic activities including industrial manufacturing and combustion. Humans are primarily exposed through the inhalation of contaminated air, ingestion of certain foods and water, and dermal contact with consumer and industrial products. Given its toxic potential and role as a uremic toxin, a thorough understanding of these sources and exposure pathways is essential for developing effective strategies in public health, environmental regulation, and clinical medicine to mitigate risks associated with this compound exposure.

References

  • Unraveling this compound: from biosynthesis to biological and biochemical activities - PMC. (2025). Vertex AI Search.
  • This compound - Wikipedia. (n.d.). Vertex AI Search.
  • Analysis of this compound (CAS: 106-44-5) in laboratories - Analytice. (2024). Vertex AI Search.
  • RELEVANCE TO PUBLIC HEALTH - Toxicological Profile for Cresols - NCBI. (n.d.). Vertex AI Search.
  • HEALTH EFFECTS - Toxicological Profile for Cresols - NCBI Bookshelf - NIH. (n.d.). Vertex AI Search.
  • Cresols | Public Health Statement |
  • SAFETY DATA SHEET this compound - Synerzine. (2020). Vertex AI Search.
  • ATSDR Cresols ToxGuide. (n.d.). Vertex AI Search.
  • Toxicological Profile for Cresols. (n.d.). Vertex AI Search.
  • This compound | 106-44-5 - ChemicalBook. (2025). Vertex AI Search.
  • Effects of this compound on Oxidative Stress, Glutathione Depletion, and Necrosis in HepaRG Cells: Comparisons to Other Uremic Toxins and the Role of this compound Glucuronide Form
  • This compound exhibits toxic effects on a variety of human organs and...
  • Table 7-2, Analytical Methods for Determining Cresols in Environmental Materials - NCBI. (n.d.). Vertex AI Search.
  • Cresol/Cresylic Acid | EPA. (n.d.). Vertex AI Search.
  • This compound | 106-44-5 - PubChem - NIH. (n.d.). Vertex AI Search.
  • This compound sulfate – A key uremic toxin with implications for gut health and chronic disease. (2024). Vertex AI Search.
  • (PDF)
  • Toxicological Profile for Cresols. (n.d.). Vertex AI Search.
  • Toxicological Profile for Cresols - Agency for Toxic Substances and Disease Registry |
  • Environmental Fate of Cresol - ChemicalBook. (2022). Vertex AI Search.
  • ICSC 0031 - this compound - Inchem.org. (n.d.). Vertex AI Search.
  • ANALYTICAL METHODS - Toxicological Profile for Cresols - NCBI Bookshelf - NIH. (n.d.). Vertex AI Search.
  • Unraveling this compound: from biosynthesis to biological and biochemical activities - Frontiers. (n.d.). Vertex AI Search.
  • Determination of 4, 6-Dinitro-o-Cesol and 2, 6-Dinitro this compound in Environmental Water Samples | Request PDF - ResearchG
  • Chemical pathways of generation of this compound, p-cresylglucuronide and p-cresylsulfate starting from tyrosine.
  • Possible Effects of Uremic Toxins this compound, Indoxyl Sulfate, p-Cresyl Sulfate on the Development and Progression of Colon Cancer in Patients with Chronic Renal Failure - MDPI. (2023). Vertex AI Search.
  • Fact sheet: 4-methylphenol (para-cresol). (n.d.). Vertex AI Search.
  • Determination of this compound levels in smoked meat products using QuEChERS method and gas chromatography-mass spectrometry - PubMed. (2022). Vertex AI Search.
  • SAFETY DATA SHEET - Spectrum Chemical. (2017). Vertex AI Search.
  • This compound - Cosmetics Info. (n.d.). Vertex AI Search.
  • This compound - WorkSafe NZ. (2022). Vertex AI Search.
  • CRESOLS | Occupational Safety and Health Administr
  • Toxicological Profile for Cresols. (n.d.). Vertex AI Search.
  • This compound in cheese: Is it a flavouring compound or chemical contaminant? - PubMed. (2020). Vertex AI Search.
  • This compound (Phenol)
  • Cresols - Toxic Substance Portal - CDC. (n.d.). Vertex AI Search.
  • Phenol and Cresol - OSHA. (n.d.). Vertex AI Search.
  • Method for the determination of phenol and methylphenols (cresols) in ambient air using HPLC - EPA. (n.d.). Vertex AI Search.
  • DECOS and SCG Basis for an Occupational Standard. Cresols (o-, m-, p-) - Inchem.org. (n.d.). Vertex AI Search.
  • | Comparison between measured this compound levels | Download Table - ResearchG

Sources

The Genotoxicity of p-Cresol on Colonocytes: Mechanisms, Assessment, and Implications for Colorectal Carcinogenesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

p-Cresol, a phenolic metabolite produced by the gut microbiota from the fermentation of dietary tyrosine, is emerging as a significant factor in colonic health and disease. At physiologically relevant concentrations found in the human colon, particularly with high-protein diets, this compound exhibits potent genotoxic effects on colonocytes.[1][2][3] This guide provides a comprehensive overview of the molecular mechanisms underpinning this compound-induced genotoxicity, details robust methodologies for its assessment, and discusses the profound implications for colorectal cancer (CRC) research and drug development. The core mechanism involves the impairment of mitochondrial function, leading to a surge in reactive oxygen species (ROS) and subsequent oxidative DNA damage, including double-strand breaks.[4][5][6] This triggers a complex DNA Damage Response (DDR), culminating in cell cycle arrest and potentially contributing to the genomic instability that precedes carcinogenesis.[3][5][7]

Introduction: The Double-Edged Sword of Microbial Metabolism

The human colon is a dynamic ecosystem where the interplay between diet, the host, and the gut microbiota dictates health and disease. Microbial fermentation of undigested dietary components, primarily proteins, yields a diverse array of metabolites. Among these, para-Cresol (4-methylphenol) is of particular interest. It is generated via the microbial degradation of the amino acid tyrosine and can accumulate to millimolar concentrations within the colonic lumen.[3][4][6] While the gut metabolome is crucial for host physiology, an overabundance of proteolytic metabolites like this compound, often driven by high-protein diets, is associated with a heightened risk for colorectal diseases, including CRC.[1][7] This guide focuses on its role as a genotoxin—an agent that damages the genetic material of colonocytes, the epithelial cells lining the colon—thereby acting as a potential initiator of malignant transformation.[5][8]

The Molecular Cascade: How this compound Inflicts DNA Damage

The genotoxicity of this compound is not a single event but a cascade that begins with metabolic disruption and culminates in genomic injury. The primary mechanisms are centered around mitochondrial dysfunction and the induction of oxidative stress.

Mitochondrial Impairment and Oxidative Stress

Upon entering the colonocyte, this compound directly targets the mitochondria. It has been shown to impair mitochondrial oxygen consumption, which disrupts the electron transport chain.[4][6] This has two immediate and deleterious consequences:

  • Reduced ATP Production: The compromised respiratory chain leads to a decrease in cellular ATP content, impacting energy-dependent cellular processes.[5][8]

  • Generation of Reactive Oxygen Species (ROS): The inefficient electron transport results in the leakage of electrons, which then react with molecular oxygen to form superoxide anions (O₂⁻) and other ROS.[4][6][7]

This surge in ROS overwhelms the cell's antioxidant defenses, creating a state of oxidative stress that directly damages cellular macromolecules, most critically, DNA.

DNA Damage and the Cellular Response

The excess ROS generated attacks the DNA, inducing a spectrum of lesions, including oxidized bases and both single- and double-strand breaks (DSBs).[6] DSBs are the most cytotoxic form of DNA damage, as their improper repair can lead to chromosomal aberrations and loss of genetic information.[9]

The cell responds to this genomic insult by activating the DNA Damage Response (DDR) , a sophisticated signaling network. A key initiating event in the response to DSBs is the rapid phosphorylation of a specific histone variant, H2AX, at serine 139, forming γ-H2AX.[10][11] This phosphorylation is carried out by apical kinases such as ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related).[12] Studies have confirmed that this compound treatment leads to a dose-dependent increase in γ-H2AX foci in colon cancer cell lines, providing direct evidence of DSB induction at concentrations of 1.5 mM and higher.[4][7]

This initial signal triggers downstream pathways that orchestrate a halt in cell cycle progression, primarily through the p53-p21 axis, to allow time for DNA repair.[13][14] this compound has been observed to cause an accumulation of cells in the S-phase at lower concentrations and a G0/G1 arrest at higher, more genotoxic concentrations, consistent with the activation of these cell cycle checkpoints.[3][5][7] If the damage is too extensive to be repaired, these same pathways can pivot to induce apoptosis (programmed cell death) to eliminate the compromised cell.[15]

pCresol This compound Mito Mitochondrial Dysfunction pCresol->Mito Impairs Respiration ATP ↓ ATP Production Mito->ATP ROS ↑ Reactive Oxygen Species (ROS) Mito->ROS DNA_Damage DNA Double-Strand Breaks (DSBs) ROS->DNA_Damage Oxidizes DNA ATM_ATR ATM / ATR Kinase Activation DNA_Damage->ATM_ATR Activates Sensors gH2AX H2AX Phosphorylation (γ-H2AX Foci) ATM_ATR->gH2AX Phosphorylates p53_p21 p53 / p21 Activation ATM_ATR->p53_p21 Phosphorylates & Stabilizes Arrest Cell Cycle Arrest (G1/S Checkpoint) p53_p21->Arrest Induces Apoptosis Apoptosis p53_p21->Apoptosis Induces (if damage is severe) Repair DNA Repair Arrest->Repair Allows Time For

Caption: this compound Genotoxicity Signaling Pathway.

Methodologies for Assessing this compound Genotoxicity

To rigorously evaluate the genotoxic potential of this compound, a multi-assay approach using relevant in vitro models is essential. Human colon adenocarcinoma cell lines, such as HT-29 and Caco-2, are well-established models for these studies.[1][3][4]

Data Summary: Dose-Dependent Effects of this compound

The following table summarizes key quantitative findings from published studies on colonocyte cell lines.

EndpointCell Line(s)Effective this compound ConcentrationObservationReference(s)
DNA Strand Breaks HT-29, Caco-20.5 - 3.0 mM (Dose-dependent)Significant increase in % tail DNA in Comet assay.[3]
DNA DSBs (γ-H2AX) HT-29, LS-174T≥ 1.5 mM (24h treatment)Statistically significant induction of γ-H2AX foci.[4]
Cell Cycle Arrest HT-29, Caco-2~0.5 mMAccumulation of cells in S phase.[3][7]
Cell Cycle Arrest HT-29, Caco-2> 1.5 mMIncrease in G0/G1 cell population.[3]
Cell Proliferation HT-29≥ 0.8 mMInhibition of cell proliferation.[4]
Key Experimental Protocols

The following protocols are foundational for assessing this compound's genotoxic effects. Each experiment should include a negative control (vehicle, e.g., DMSO), and a well-characterized positive control (e.g., H₂O₂ for the Comet assay) to ensure assay validity.

Protocol 1: Alkaline Comet Assay (Single Cell Gel Electrophoresis)

This assay quantifies DNA strand breaks in individual cells. Under alkaline conditions, DNA unwinds, and upon electrophoresis, fragmented DNA migrates out of the nucleus, forming a "comet" shape. The intensity of the comet tail relative to the head is proportional to the amount of DNA damage.[16][17]

Causality: The alkaline buffer (pH > 13) denatures the DNA, exposing single-strand breaks and alkali-labile sites. This high pH is crucial for sensitivity, as most genotoxic agents induce far more single- than double-strand breaks.[18]

  • Cell Preparation & Treatment:

    • Seed HT-29 or Caco-2 cells to achieve ~80% confluency on the day of the experiment.

    • Treat cells with varying concentrations of this compound (e.g., 0, 0.5, 1.5, 3.0 mM) in serum-free media for a defined period (e.g., 24 hours).[3]

    • Harvest cells via trypsinization, wash with ice-cold PBS, and resuspend at a concentration of 1-3 x 10⁵ cells/mL in ice-cold PBS.

  • Slide Preparation & Lysis:

    • Mix ~30 µL of cell suspension with ~250 µL of low melting point (LMP) agarose (0.5% in PBS) at 37°C.

    • Quickly pipette the mixture onto a pre-coated microscope slide (coated with 1.0% normal melting point agarose).

    • Allow the agarose to solidify at 4°C for 30 minutes.

    • Immerse slides in freshly prepared, cold Lysis Buffer (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10) for at least 1 hour at 4°C. This step removes membranes and cytoplasm, leaving behind the nucleoid.

  • DNA Unwinding & Electrophoresis:

    • Gently place slides in a horizontal electrophoresis tank filled with fresh, cold Alkaline Electrophoresis Buffer (300 mM NaOH, 1 mM EDTA, pH ≥ 13).

    • Allow DNA to unwind for 20-40 minutes in the buffer.

    • Perform electrophoresis at ~25 V and ~300 mA for 20-40 minutes at 4°C.[3]

  • Neutralization & Staining:

    • Carefully remove slides and wash 3 times for 5 minutes each with Neutralization Buffer (0.4 M Tris, pH 7.5).

    • Dehydrate the slides in 100% ethanol for 5 minutes and air dry.

    • Stain the DNA with an intercalating dye (e.g., SYBR Green I or ethidium bromide) and visualize using a fluorescence microscope.

  • Analysis:

    • Capture images of at least 50-100 randomly selected cells per sample.

    • Use specialized software (e.g., OpenComet) to quantify the percentage of DNA in the comet tail (% Tail DNA), which serves as the primary metric for DNA damage.

Protocol 2: γ-H2AX Immunofluorescence Assay for DSBs

This assay specifically detects DNA double-strand breaks. It uses an antibody to visualize γ-H2AX foci, which accumulate at the sites of DSBs, providing a direct and sensitive measure of this severe form of DNA damage.[9][10]

Causality: The antibody specifically recognizes the phosphorylated serine-139 residue of histone H2AX, which is a hallmark of the cellular response to DSBs.[19] The number of discrete fluorescent foci per nucleus correlates directly with the number of DSBs.

  • Cell Culture and Treatment:

    • Grow colonocytes on glass coverslips in a multi-well plate.

    • Treat with this compound as described in the Comet Assay protocol.

    • Wash cells twice with PBS.

  • Fixation and Permeabilization:

    • Fix cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize the cell membranes with 0.25% Triton X-100 in PBS for 10 minutes. This allows the antibody to access the nuclear proteins.

  • Immunostaining:

    • Wash three times with PBS.

    • Block non-specific antibody binding by incubating with a blocking buffer (e.g., 1% BSA and 0.1% Tween-20 in PBS) for 1 hour.

    • Incubate with a primary antibody against phospho-Histone H2A.X (Ser139) diluted in blocking buffer, typically for 1-2 hours at room temperature or overnight at 4°C.

    • Wash three times with PBS containing 0.1% Tween-20.

    • Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488-conjugated) for 1 hour at room temperature, protected from light.

    • Wash three times as in step 4.

  • Mounting and Visualization:

    • Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole).

    • Mount the coverslips onto microscope slides using an anti-fade mounting medium.

    • Image the slides using a fluorescence or confocal microscope.

  • Analysis:

    • Count the number of distinct γ-H2AX foci per nucleus in at least 100 cells per condition. An increase in the average number of foci per cell indicates an increase in DSBs.

A 1. Cell Treatment (Colonocytes + this compound) B 2. Harvest & Embed (Mix cells with LMP Agarose, apply to slide) A->B C 3. Lysis (High salt + detergent) Removes membranes/proteins B->C D 4. DNA Unwinding (Alkaline Buffer, pH > 13) C->D E 5. Electrophoresis (25V, 30 min) Fragmented DNA migrates D->E F 6. Neutralize & Stain (Tris buffer, then SYBR Green) E->F G 7. Microscopy & Analysis (Quantify % Tail DNA) F->G Result1 No Damage G->Result1 Control Cell Result2 Damage G->Result2 Treated Cell

Caption: Alkaline Comet Assay Experimental Workflow.

Implications for Colorectal Carcinogenesis and Drug Development

The genotoxicity of this compound has significant implications for both understanding CRC etiology and for therapeutic development.

  • A Modifiable Risk Factor for CRC: Chronic exposure of the colonic epithelium to genotoxic concentrations of this compound can lead to an accumulation of mutations. This genomic instability is a key hallmark of cancer initiation.[20] Since this compound production is directly linked to diet (specifically protein intake), it represents a modifiable biomarker of genotoxicity and potential CRC risk.[1][3][21] Strategies aimed at reducing luminal this compound, such as dietary interventions (e.g., increasing fiber intake) or modulating the gut microbiota, could be explored for chemoprevention.[2]

  • Drug Development and Screening: For drug development professionals, understanding the impact of this compound is twofold. Firstly, candidate drugs designed to modulate gut health could be screened for their ability to mitigate this compound-induced genotoxicity in colonocytes. Secondly, the pro-oxidant and DNA-damaging environment created by this compound could influence the efficacy and toxicity of orally administered drugs that target the colon, potentially altering their metabolism or interacting with their mechanism of action.

Conclusion and Future Directions

The evidence is compelling that this compound, a common metabolite of the gut microbiota, is a potent genotoxin for colonocytes. Its mechanism of action, driven by mitochondrial impairment and oxidative stress, results in DNA double-strand breaks and the activation of the DNA damage response. This process disrupts normal cell cycle progression and contributes to the genomic instability that underpins colorectal carcinogenesis.

Future research should focus on:

  • In Vivo Validation: Translating these in vitro findings into animal models and human cohort studies to solidify the link between luminal this compound concentrations and CRC risk.

  • Microbiota Modulation: Identifying specific bacterial species responsible for high this compound production and exploring probiotic or prebiotic strategies to shift the microbiota towards a less proteolytic, and therefore less genotoxic, state.

  • Synergistic Effects: Investigating how this compound interacts with other dietary or microbial metabolites in the complex environment of the colonic lumen to either potentiate or mitigate genotoxicity.

By continuing to unravel the complex role of this compound, the scientific community can develop more effective strategies for the prevention, diagnosis, and treatment of colorectal cancer.

References

  • Andriamihaja, M., et al. (2015). The deleterious metabolic and genotoxic effects of the bacterial metabolite this compound on colonic epithelial cells. Free Radical Biology and Medicine, 85, 219-227. (URL not available from search, but can be found via title/DOI).
  • Liao, C., et al. (2024). Unraveling this compound: from biosynthesis to biological and biochemical activities. Frontiers in Pharmacology, 15. Available at: [Link][5]

  • Liao, C., et al. (2024). Unraveling this compound: from biosynthesis to biological and biochemical activities. Frontiers in Pharmacology, 15. Available at: [Link][8]

  • Al Hinai, M., et al. (2019). Modelling the role of microbial this compound in colorectal genotoxicity. Gut Microbes, 10(2), 1-16. Available at: [Link][1][2][21][22][23]

  • Li, Y., et al. (2005). Genotoxicity study of phenol and o-cresol using the micronucleus test and the comet assay. Toxicological & Environmental Chemistry, 87(3), 355-361. Available at: [Link][16][17][24]

  • Pérez-Burillo, S., et al. (2021). The Role of DNA Damage Response in Dysbiosis-Induced Colorectal Cancer. International Journal of Molecular Sciences, 22(15), 8213. Available at: [Link][7]

  • Blachier, F., & Andriamihaja, M. (2022). Schematic view of the main effects of this compound on colon epithelium. ResearchGate. (Image and context, full publication details may vary). Available at: [Link][6]

  • Al Hinai, M., et al. (2019). Modelling the role of microbial this compound in colorectal genotoxicity. Gut Microbes, 10(2), 184-197. Available at: [Link][3]

  • Wikipedia. (n.d.). Micronucleus test. Available at: [Link][25]

  • Mah, L. J., et al. (2010). USE OF THE γ-H2AX ASSAY TO MONITOR DNA DAMAGE AND REPAIR IN TRANSLATIONAL CANCER RESEARCH. Radiation Oncology, 5, 5. Available at: [Link][10]

  • Yu, Y., et al. (2006). DNA damage evaluated by γH2AX foci formation by a selective group of chemical/physical stressors. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 604(1-2), 7-18. Available at: [Link][11]

  • Fernandez-Capetillo, O. (2010). Detection of DNA Double-Strand Breaks by γ-H2AX Immunodetection. Methods in Molecular Biology, 611, 23-29. Available at: [Link][9]

  • McGill University. (2015). Comet Assay Protocol. Available at: [Link][18]

  • Creative Diagnostics. (n.d.). Comet Assay for the Detection of DNA Breaks Protocol. Available at: [Link][26]

  • Martin, O., et al. (2021). Detection of DNA damage by alkaline comet assay in mouse colonic mucosa. STAR Protocols, 2(4), 100872. Available at: [Link][27]

  • Qu, M., et al. (2021). Advances in DNA damage marker γ-H2AX and its toxicity testing applications. Chinese Journal of Pharmacology and Toxicology, 35(6), 401-411. Available at: [Link][19]

  • Malanga, M., & Althaus, F. R. (2004). DNA Damage Signaling through Poly(ADP-Ribose). Basic and Clinical Aspects of Vertigo and Dizziness. Available at: [Link][13]

  • Valentini, A., et al. (2002). Role of the p53/p21 system in the response of human colon carcinoma cells to Doxorubicin. Journal of Biomedical Science, 9(1), 61-68. Available at: [Link][14]

  • Li, F. W., & Al-Mawlawi, M. R. (2010). THE INTERSECTION BETWEEN DNA DAMAGE RESPONSE AND CELL DEATH PATHWAYS. The American Journal of Cancer Research, 1(1), 31-50. Available at: [Link][15]

  • Thakur, V. S., et al. (2009). p53-dependent p21-mediated growth arrest pre-empts and protects HCT116 cells from PUMA-mediated apoptosis induced by EGCG. The International Journal of Cancer, 124(1), 76-84. Available at: [Link][28]

  • Waterman, M. J., et al. (2022). Proteins from the DNA Damage Response: Regulation, Dysfunction, and Anticancer Strategies. Cancers, 14(19), 4811. Available at: [Link][12]

Sources

A Technical Guide on the Association Between p-Cresol and Colorectal Cancer: Mechanisms, Models, and Therapeutic Frontiers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The gut microbiome is a pivotal regulator of host physiology and a recognized environmental factor in the etiology of colorectal cancer (CRC). Among the vast array of microbially-derived metabolites, para-Cresol (p-Cresol), a phenolic compound generated from the bacterial fermentation of aromatic amino acids, has emerged as a molecule of significant interest. Elevated concentrations of this compound and its systemic metabolites are increasingly associated with CRC pathogenesis. This technical guide provides a comprehensive examination of the biochemical origins of this compound, its metabolic fate within the host, and the multi-faceted molecular mechanisms through which it contributes to colorectal carcinogenesis. We delve into its roles in inducing genotoxicity, oxidative stress, mitochondrial dysfunction, and pro-inflammatory signaling within the colonic epithelium. Furthermore, this guide details robust experimental models and validated protocols for investigating the effects of this compound, from in vitro cell-based assays to ex vivo gut fermentation systems and advanced analytical quantification techniques. Finally, we explore the translational implications of these findings, assessing the potential of this compound as a biomarker and discussing novel therapeutic strategies aimed at mitigating its production and activity. This document is intended for researchers, clinicians, and drug development professionals dedicated to advancing the understanding and treatment of colorectal cancer.

Introduction: The Gut Microbiome's Role in Colorectal Cancer

Colorectal cancer (CRC) remains a leading cause of cancer-related mortality worldwide. While genetic predispositions are well-established risk factors, a substantial body of evidence points to the profound influence of environmental factors, particularly diet and the composition of the gut microbiota.[1] The intestinal lumen hosts a complex ecosystem of trillions of microorganisms that can influence carcinogenesis through various mechanisms, including the modulation of host immune responses, the production of bioactive metabolites, and the promotion of chronic inflammation.[2]

Disturbances in the microbial community, termed dysbiosis, are a common feature in CRC patients.[1] This altered microbial state often involves a shift towards proteolytic fermentation, leading to the increased production of potentially deleterious compounds from the breakdown of proteins and amino acids.[3][4] Among these metabolites, this compound has been identified as a key player due to its cytotoxic and genotoxic properties and its significantly elevated levels in the feces of CRC patients.[5][6] Understanding the intricate relationship between microbial this compound production and host cellular responses is critical for developing novel diagnostic and therapeutic strategies against CRC.

The Biochemistry and Metabolism of this compound

The journey of this compound from a dietary amino acid to a systemic uremic toxin is a multi-step process involving both microbial and host metabolic machinery.

Microbial Biosynthesis

This compound is not synthesized by human cells; its production is exclusive to the gut microbiota.[7] The primary substrates for its synthesis are the aromatic amino acids L-tyrosine and, to a lesser extent, L-phenylalanine, which escape digestion in the small intestine and reach the colon.[5][6] Specific anaerobic bacteria, including species like Clostridioides difficile and Bacteroides, possess the enzymatic pathways to metabolize these amino acids.[5][8] The key conversion involves the decarboxylation of p-hydroxyphenylacetic acid (p-HPA), a tyrosine intermediate, by the HpdBCA enzyme complex to produce this compound.[9] Diets rich in protein can significantly increase the colonic concentration of these precursor amino acids, thereby boosting this compound synthesis.[3][4]

G cluster_diet Dietary Intake cluster_microbiome Gut Microbiome (e.g., C. difficile) cluster_host Host Metabolism (Colonocyte / Hepatocyte) Tyrosine L-Tyrosine pHPA p-Hydroxyphenylacetic Acid (p-HPA) Tyrosine->pHPA Fermentation HpdBCA HpdBCA Decarboxylase pHPA->HpdBCA pCresol This compound SULT Sulfotransferase (SULT) pCresol->SULT Absorption UGT UDP-Glucuronosyl- transferase (UGT) pCresol->UGT Absorption HpdBCA->pCresol Decarboxylation pCS p-Cresyl Sulfate (p-CS) (Major Metabolite) pCG p-Cresyl Glucuronide (p-CG) (Minor Metabolite) SULT->pCS Sulfation UGT->pCG Glucuronidation G cluster_mechanisms Intracellular Effects in Colonocyte cluster_outcomes Cellular & Tissue Outcomes pCresol This compound ROS ↑ Reactive Oxygen Species (ROS) pCresol->ROS Mito Mitochondrial Dysfunction pCresol->Mito DNA_Damage DNA Strand Breaks (γH2AX ↑) pCresol->DNA_Damage Direct Effect Inflammation Chronic Inflammation (IL-6 ↑) pCresol->Inflammation via p-CS Barrier_Loss Barrier Dysfunction (Leaky Gut) pCresol->Barrier_Loss ROS->DNA_Damage Indirect Effect GSH ↓ Glutathione (GSH) ROS->GSH ATP ↓ ATP Production Mito->ATP Genomic_Instability Genomic Instability & Mutations DNA_Damage->Genomic_Instability S_Phase S-Phase Arrest ATP->S_Phase CRC Colorectal Carcinogenesis Genomic_Instability->CRC Inflammation->CRC Barrier_Loss->CRC

Caption: Core mechanisms of this compound-induced colonocyte damage.

Experimental Models and Methodologies

Investigating the role of this compound requires a multi-pronged approach using validated in vitro, ex vivo, and analytical methods. The choice of methodology is critical for generating reliable and translatable data.

In Vitro Cell Culture Models

Human colon adenocarcinoma cell lines, such as HT-29 and Caco-2, are indispensable tools for mechanistic studies. [10]They provide a controlled environment to dissect the direct effects of this compound on colonocytes.

Protocol: Genotoxicity Assessment via γH2AX Immunocytochemistry

  • Rationale: This protocol quantifies DNA double-strand breaks, a severe form of genotoxicity, by detecting the phosphorylated form of histone H2AX. It is a more specific and sensitive marker than the general Comet assay for this type of damage. [11]* Methodology:

    • Cell Culture: Seed HT-29 cells onto glass coverslips in a 24-well plate and grow to 70-80% confluency.

    • Treatment: Treat cells with varying concentrations of this compound (e.g., 0, 0.5, 1.5, 3.0 mM) in serum-free media for 24 hours. Include a positive control (e.g., Etoposide).

    • Fixation & Permeabilization: Wash cells with PBS, fix with 4% paraformaldehyde for 15 minutes, and permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

    • Blocking: Block non-specific antibody binding with 1% BSA in PBST for 1 hour.

    • Primary Antibody Incubation: Incubate with a primary antibody against phospho-Histone H2AX (Ser139) overnight at 4°C.

    • Secondary Antibody Incubation: Wash and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature in the dark.

    • Counterstaining & Mounting: Counterstain nuclei with DAPI. Mount coverslips onto slides with anti-fade mounting medium.

    • Imaging & Analysis: Acquire images using a fluorescence microscope. Quantify the number of γH2AX foci per nucleus using image analysis software (e.g., ImageJ). An increase in foci indicates a dose-dependent genotoxic effect. [11]

Ex Vivo Gut Fermentation Models

To understand how diet influences this compound production by a complex microbial community, anaerobic batch culture fermentation models are employed.

Protocol: Fecal Batch Culture Fermentation

  • Rationale: This model simulates the colonic environment by inoculating a basal nutrient medium with a fresh human fecal slurry. It allows for testing how the addition of different substrates (e.g., proteins vs. fibers) alters the metabolic output of the microbiota, including this compound. [3][12]* Methodology:

    • Preparation: Prepare an anaerobic basal medium containing peptone water, yeast extract, salts, and a reducing agent (e.g., L-cysteine HCl). Sterilize and maintain under anaerobic conditions (e.g., 80% N₂, 10% CO₂, 10% H₂).

    • Inoculum: Obtain a fresh fecal sample from a healthy donor. Prepare a 10% (w/v) fecal slurry in anaerobic PBS.

    • Fermentation: In an anaerobic chamber, add the fecal inoculum (e.g., 10% v/v) to fermentation vessels containing the basal medium. Add test substrates: e.g., Casein (protein), Fructooligosaccharide (FOS, fiber), or a control.

    • Incubation: Incubate the vessels at 37°C for 24-48 hours.

    • Sampling & Analysis: At specified time points, collect supernatant samples. Centrifuge to remove bacteria and debris. Analyze the supernatant for this compound concentrations using LC-MS/MS and for short-chain fatty acids (SCFAs) by GC. This allows for direct comparison of metabolite production under different dietary conditions. [4]

Analytical Quantification of this compound and its Metabolites

Accurate quantification of this compound and its conjugates in biological matrices (plasma, urine, feces) is essential for clinical and preclinical studies. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard due to its high sensitivity and specificity. [13][14][15] Protocol: LC-MS/MS Quantification of Total this compound in Plasma

  • Rationale: Since most this compound is conjugated, a hydrolysis step is required to measure the total this compound burden. This protocol provides a robust method for sample preparation and analysis, ensuring accurate measurement for biomarker studies. * Methodology:

    • Acid Hydrolysis: To 100 µL of plasma, add an internal standard (e.g., deuterated this compound-d7) and a strong acid (e.g., sulfuric acid) to hydrolyze p-CS and p-CG back to free this compound. Heat the sample (e.g., 90°C for 30 min).

    • Protein Precipitation: Cool the sample and precipitate proteins by adding a cold organic solvent like acetonitrile. Vortex and centrifuge at high speed (e.g., 14,000 x g for 10 min).

    • Extraction: Transfer the supernatant to a new tube for analysis. For increased cleanliness, a solid-phase extraction (SPE) step can be incorporated here. [15] 4. LC-MS/MS Analysis: Inject the prepared sample onto a reverse-phase C18 column. Use a gradient elution with mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

    • Detection: Perform detection using a tandem mass spectrometer in Multiple Reaction Monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for this compound and its internal standard.

    • Quantification: Generate a standard curve using known concentrations of this compound. Quantify the this compound concentration in the samples by comparing its peak area ratio to the internal standard against the standard curve.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample Plasma Sample (100 µL) IS Add Internal Standard (this compound-d7) Sample->IS Hydrolysis Acid Hydrolysis (H₂SO₄, 90°C) IS->Hydrolysis PPT Protein Precipitation (Acetonitrile, Centrifuge) Hydrolysis->PPT Supernatant Collect Supernatant PPT->Supernatant LC LC Separation (C18 Column) Supernatant->LC MS MS/MS Detection (MRM Mode) LC->MS Result Quantified this compound Concentration MS->Result

Caption: Experimental workflow for LC-MS/MS quantification of total this compound.
Experimental Model This compound Concentration Key Findings Reference(s)
HT-29 & Caco-2 Cells0.5 - 3.0 mMDose-dependent increase in DNA damage (Comet Assay).[4][10]
HT-29 & LS-174T Cells≥ 1.5 mMSignificant increase in γH2AX foci (DNA double-strand breaks).[11]
HT-29 Glc(-/+) Cells0.8 mMInhibition of cell proliferation; decreased mitochondrial O₂ consumption and ATP levels.[5][16]
HepaRG Cells≥ 0.25 mMIncreased oxidative stress (DCF formation); depletion of glutathione (GSH).[17]
Fecal FermentationN/A (Substrate-driven)Supplementary protein increased this compound production; FOS decreased it.[3][4]

Table 1: Summary of Quantitative Data from Key In Vitro and Ex Vivo Studies.

Clinical Significance and Translational Perspectives

The mounting evidence linking this compound to CRC carcinogenesis opens several avenues for clinical translation, from risk assessment to novel therapeutic interventions.

This compound as a Biomarker

Given that this compound levels are elevated in CRC patients and are influenced by diet, urinary p-cresyl sulfate and fecal this compound are being investigated as potential non-invasive biomarkers for CRC risk or early detection. [5][10]A modifiable biomarker linked to genotoxic exposure in the colon could be invaluable for screening and for monitoring the efficacy of dietary interventions in high-risk populations. [12]However, further validation in large, prospective longitudinal cohorts is required to establish clinical utility, as levels can be influenced by other conditions, notably chronic kidney disease. [18]

Therapeutic Strategies Targeting the this compound Pathway

Mitigating the harmful effects of this compound can be approached from several angles:

  • Dietary Interventions: The most direct strategy is to limit substrate availability. Reducing the intake of red and processed meats (high in protein) while increasing the consumption of fermentable fibers (prebiotics) can shift the gut microbiota's metabolic output away from this compound production and towards the synthesis of beneficial SCFAs. [3][4][6]Vegetarians, for instance, excrete significantly less p-cresyl sulfate than omnivores. [5][6]* Microbiota Modulation: The use of specific probiotics or prebiotics to alter the composition of the gut microbiota could suppress the growth of this compound-producing bacteria. [6]Fecal microbiota transplantation (FMT) is a more profound intervention that could restore a healthy microbial balance, though its application for this specific purpose is still exploratory. [19]* Pharmacological Inhibition: A more targeted approach involves the development of small molecule inhibitors that specifically block the bacterial HpdBCA enzyme responsible for the final step in this compound synthesis. [19]This would reduce this compound production without broadly altering the gut microbial ecosystem. This strategy is currently in the preclinical phase of development but holds significant promise as a future therapeutic or co-therapeutic agent in CRC management.

Conclusion and Future Directions

The association between the microbial metabolite this compound and colorectal cancer is supported by a strong foundation of mechanistic and preclinical evidence. Its ability to induce genotoxicity, oxidative stress, and inflammation firmly establishes it as a significant contributor to the pro-carcinogenic milieu of the colonic lumen. The clear link between dietary protein intake and this compound production provides a tangible target for preventive strategies.

Future research should focus on several key areas. First, large-scale human cohort studies are needed to validate this compound and its metabolites as reliable biomarkers for CRC risk and to define precise concentration thresholds associated with disease. Second, the development and clinical testing of specific inhibitors of bacterial this compound production represent a promising frontier for targeted therapy. Finally, a deeper understanding of the interplay between this compound, other microbial metabolites, and the host immune system will be crucial for designing comprehensive strategies that leverage the gut microbiome to prevent and treat colorectal cancer.

References

  • A Comparative Guide to Analytical Methods for this compound Determination - Benchchem. (n.d.).
  • Al Hinai, E., et al. (2019). Modelling the role of microbial this compound in colorectal genotoxicity. Gut Microbes, 10(4), 398-411.
  • Zhang, Y., et al. (2025). Unraveling this compound: from biosynthesis to biological and biochemical activities. Frontiers in Microbiology.
  • Andriamihaja, M., et al. (2015). Genotoxic effects of this compound on colon epithelial cell lines. Food and Chemical Toxicology, 81, 15-21.
  • Al Hinai, E. A., et al. (2019). Modelling the role of microbial this compound in colorectal genotoxicity. Gut Microbes, 10(4), 398–411. Available from: [Link]

  • Al Hinai, E., et al. (2018). Modelling the role of microbial this compound in colorectal genotoxicity. Gut Microbes, 1-14. Available from: [Link]

  • Di Geronimo, G., et al. (2025). Improving the detectability of low-abundance this compound in biological matrices by chemical derivatization and LC-MS/MS determination. Journal of Chromatography B, 1243, 124235. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Analytical Methods - Toxicological Profile for Cresols. In Toxicological Profile for Cresols. Available from: [Link]

  • Coppolino, G., et al. (2024). 883 P-cresyl sulphate and Indoxyl sulphate: two uremic toxins stimulating colon cancer progression in patients with chronic renal failure. Nephrology Dialysis Transplantation. Available from: [Link]

  • Kiang, T. K. L., et al. (2023). Liquid Chromatography-Mass Spectrometry Analytical Methods for the Quantitation of this compound Sulfate and Indoxyl Sulfate in Human Matrices: Biological Applications and Diagnostic Potentials. Pharmaceutics, 16(1), 743. Available from: [Link]

  • Andriamihaja, M., & Blachier, F. (2017). Schematic view of the main effects of this compound on colon epithelium. ResearchGate. Available from: [Link]

  • Al Hinai, E., et al. (2018). Modelling the role of microbial this compound in colorectal genotoxicity. Spiral, Imperial College London. Available from: [Link]

  • Bolignano, D., et al. (2023). Possible Effects of Uremic Toxins this compound, Indoxyl Sulfate, p-Cresyl Sulfate on the Development and Progression of Colon Cancer in Patients with Chronic Renal Failure. Genes, 14(6), 1257. Available from: [Link]

  • Zhang, Y., et al. (2024). Unraveling this compound: from biosynthesis to biological and biochemical activities. Frontiers in Microbiology, 15, 1373204. Available from: [Link]

  • Commane, D. M., et al. (2020). The Role of the Gut Microbiota in Colorectal Cancer Causation. Cancers, 12(11), 3143. Available from: [Link]

  • Al Hinai, E., et al. (2019). Modelling the role of microbial this compound in colorectal genotoxicity. Taylor & Francis Online. Available from: [Link]

  • Zhang, Y., et al. (2024). This compound exhibits detrimental effects on the colon. ResearchGate. Available from: [Link]

  • biocrates. (2025). This compound glucuronide – detoxicant or uremic toxin? biocrates life sciences. Available from: [Link]

  • Moradi, M., et al. (2021). Simple Determination of this compound in Plasma Samples Using Fluorescence Spectroscopy Technique. Iranian Journal of Pharmaceutical Research, 20(2), 68-78. Available from: [Link]

  • Liu, W. C., et al. (2022). Effects of this compound, a uremic toxin, on cancer cells. Translational Cancer Research, 11(10), 3469–3479. Available from: [Link]

  • Gagliano, N., et al. (2020). Linking Gut Microbiota to Colorectal Cancer. Journal of Gastrointestinal & Digestive System, 10(3), 1-10. Available from: [Link]

  • Bolignano, D., et al. (2023). Possible Effects of Uremic Toxins this compound, Indoxyl Sulfate, p-Cresyl Sulfate on the Development and Progression of Colon Cancer in Patients with Chronic Renal Failure. Genes, 14(6), 1257. Available from: [Link]

  • Al-Absi, A., et al. (2025). p‐Cresol and p‐Cresyl Sulphate Boost Oxidative Stress: A Systematic Review of Recent Evidence. Journal of Cellular and Molecular Medicine. Available from: [Link]

  • Andriamihaja, M., et al. (2015). Effects of p- cresol on HT-29 Glc – / þ. ResearchGate. Available from: [Link]

  • Pharmacy Times. (2023). This compound Inhibitors Point to New Therapeutics for Treatment of Clostridioides difficile. Available from: [Link]

  • Zhu, Q., et al. (2021). Effects of this compound on Oxidative Stress, Glutathione Depletion, and Necrosis in HepaRG Cells: Comparisons to Other Uremic Toxins and the Role of this compound Glucuronide Formation. Toxicological Sciences, 182(2), 244–256. Available from: [Link]

  • Harrison, O. B., et al. (2021). Production of this compound by Decarboxylation of p-HPA by All Five Lineages of Clostridioides difficile Provides a Growth Advantage. Frontiers in Microbiology, 12, 755291. Available from: [Link]

  • Perše, M. (2020). The Role of Oxidative Stress and Its Counteractive Utility in Colorectal Cancer (CRC). Antioxidants, 9(11), 1123. Available from: [Link]

Sources

Methodological & Application

Application Note: Robust and Validated HPLC Methods for the Quantification of p-Cresol in Human Plasma

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive application note provides detailed protocols and expert insights for the accurate and reliable quantification of p-cresol in human plasma using High-Performance Liquid Chromatography (HPLC). We address the critical pre-analytical, analytical, and post-analytical considerations necessary for robust method development and validation. This guide is intended for researchers, clinical scientists, and professionals in drug development who require precise measurement of this significant uremic toxin. Methodologies covering sample preparation, chromatographic separation, and various detection techniques are presented, underpinned by scientific principles and supported by authoritative references.

Introduction: The Clinical and Research Significance of this compound

This compound (4-methylphenol) is a phenolic compound produced by the metabolism of tyrosine by intestinal bacteria.[1][2] In healthy individuals, it is conjugated in the liver and colon to form p-cresyl sulfate (pCS) and p-cresyl glucuronide (pCG), which are then efficiently excreted by the kidneys.[1][2] However, in patients with chronic kidney disease (CKD), the clearance of these conjugates is impaired, leading to their accumulation in the bloodstream.[3][4]

Elevated plasma concentrations of this compound and its conjugates are not merely biomarkers of renal dysfunction but are considered uremic toxins actively contributing to the pathophysiology of CKD and its systemic complications.[5][6][7] Research has linked high levels of this compound to cardiovascular disease, endothelial dysfunction, and overall mortality in hemodialysis patients.[4][5][7] Consequently, the accurate quantification of this compound in plasma is crucial for clinical research, disease progression monitoring, and the development of therapeutic interventions aimed at reducing the uremic toxin load.[3][8]

This application note will detail validated HPLC-based methods for the determination of total this compound in plasma, which typically involves a hydrolysis step to convert the conjugated forms back to free this compound prior to analysis.[6][9]

Pre-Analytical Considerations: Ensuring Sample Integrity

The integrity of the analytical results begins with proper sample handling.

  • Sample Collection: Blood should be collected in tubes containing an appropriate anticoagulant (e.g., EDTA, heparin).

  • Plasma Separation: Plasma should be separated from whole blood by centrifugation as soon as possible after collection to minimize potential matrix degradation.

  • Storage: Plasma samples should be stored at -80°C until analysis to ensure the stability of this compound and its conjugates.

General Analytical Workflow

The quantification of this compound in plasma via HPLC follows a multi-step process designed to isolate the analyte from a complex biological matrix and measure it accurately.

This compound Quantification Workflow cluster_preanalytical Pre-Analytical cluster_analytical Analytical cluster_postanalytical Post-Analytical SampleCollection Plasma Sample Collection Hydrolysis Acid Hydrolysis (to measure total this compound) SampleCollection->Hydrolysis SamplePrep Sample Preparation (Protein Precipitation, LLE, or SPE) Hydrolysis->SamplePrep HPLC HPLC Separation SamplePrep->HPLC Detection Detection (Fluorescence, UV, or MS) HPLC->Detection DataAnalysis Data Analysis & Quantification Detection->DataAnalysis

Figure 1: General workflow for the quantification of total this compound in plasma.

Detailed Experimental Protocols

Acid Hydrolysis for Total this compound Measurement

To measure the total this compound concentration (free and conjugated forms), an acid hydrolysis step is necessary to cleave the sulfate and glucuronide moieties.[1][6][9]

Protocol:

  • Thaw plasma samples on ice.

  • To 100 µL of plasma in a microcentrifuge tube, add an equal volume of concentrated hydrochloric acid (HCl).

  • Vortex briefly to mix.

  • Incubate the mixture at a high temperature (e.g., 90-100°C) for a specified time (e.g., 30-60 minutes) to facilitate hydrolysis.[6][9]

  • Allow the sample to cool to room temperature before proceeding with sample preparation.

Causality: The combination of strong acid and heat provides the necessary energy to break the ester and ether linkages of the sulfate and glucuronide conjugates, respectively, liberating free this compound for subsequent extraction and analysis.

Sample Preparation: Isolating this compound from the Plasma Matrix

The choice of sample preparation technique is critical for removing interfering substances, such as proteins, and concentrating the analyte.

Protein precipitation is a rapid and straightforward method for sample cleanup.[10]

Protocol:

  • To the hydrolyzed and cooled plasma sample, add a water-miscible organic solvent, such as acetonitrile, in a 3:1 or 4:1 (v/v) ratio of solvent to the initial plasma volume.[1][10]

  • Vortex vigorously for at least 30 seconds to ensure thorough mixing and complete protein precipitation.

  • Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Carefully collect the supernatant for direct injection into the HPLC system or for further processing (e.g., evaporation and reconstitution).

Expertise & Experience: Acetonitrile is often preferred over methanol as it tends to produce larger, more coagulated protein precipitates that are easier to pellet, resulting in a cleaner supernatant.[10] A higher solvent-to-sample ratio ensures more efficient protein removal.

LLE offers a higher degree of sample cleanup compared to PPT.[11]

Protocol:

  • Following acid hydrolysis and cooling, add a water-immiscible organic solvent, such as ethyl acetate or a mixture of hexane and isopropanol, to the sample.[11]

  • Vortex vigorously for 1-2 minutes to facilitate the partitioning of this compound into the organic phase.

  • Centrifuge to achieve complete phase separation.

  • Carefully transfer the organic layer (supernatant) to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried residue in a small volume of the HPLC mobile phase.

Trustworthiness: LLE is effective in removing a broader range of interferences, leading to a cleaner baseline in the chromatogram and potentially lower limits of detection. The evaporation and reconstitution step also allows for sample concentration.

SPE provides the cleanest extracts and is amenable to automation. A polymeric reversed-phase sorbent is often suitable for extracting this compound.[12]

Protocol:

  • Conditioning: Condition a polymeric SPE cartridge (e.g., Agilent Bond Elut Plexa) with methanol followed by water.[12]

  • Loading: Acidify the hydrolyzed plasma sample with an acid like formic acid to ensure this compound is in its neutral form. Load the sample onto the conditioned cartridge.[12]

  • Washing: Wash the cartridge with a weak organic solvent/water mixture to remove polar interferences while retaining this compound.

  • Elution: Elute this compound from the cartridge using a strong organic solvent like methanol or acetonitrile.

  • Evaporate the eluate and reconstitute in the mobile phase.

Authoritative Grounding: The use of a polymeric sorbent with both hydrophobic and hydrophilic characteristics allows for strong retention of the analyte while minimizing the binding of larger molecules like proteins, resulting in very clean extracts and reduced ion suppression in LC-MS applications.[12]

Sample_Preparation_Workflow cluster_ppt Protein Precipitation cluster_lle Liquid-Liquid Extraction cluster_spe Solid-Phase Extraction start Hydrolyzed Plasma Sample ppt1 Add Acetonitrile start->ppt1 lle1 Add Organic Solvent start->lle1 spe1 Condition Cartridge start->spe1 ppt2 Vortex ppt1->ppt2 ppt3 Centrifuge ppt2->ppt3 ppt4 Collect Supernatant ppt3->ppt4 end_node Sample ready for HPLC ppt4->end_node lle2 Vortex lle1->lle2 lle3 Centrifuge lle2->lle3 lle4 Collect Organic Layer lle3->lle4 lle5 Evaporate & Reconstitute lle4->lle5 lle5->end_node spe2 Load Sample spe1->spe2 spe3 Wash spe2->spe3 spe4 Elute spe3->spe4 spe5 Evaporate & Reconstitute spe4->spe5 spe5->end_node

Sources

Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Total p-Cresol in Human Urine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a comprehensive and highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of total p-cresol in human urine. This compound, a gut-derived uremic toxin, is a critical biomarker for chronic kidney disease (CKD) and other pathologies associated with gut dysbiosis.[1][2] In biological matrices, this compound exists predominantly as its sulfate and glucuronide conjugates.[3][4] To accurately assess the total systemic exposure, a robust hydrolysis step is required to convert these conjugates to the free form prior to analysis. This guide provides a step-by-step protocol, from sample preparation involving enzymatic hydrolysis to optimized LC-MS/MS detection, and includes detailed validation data demonstrating the method's fitness for purpose in clinical and research settings.

Introduction: The Clinical Significance of this compound

This compound (4-methylphenol) is a phenolic compound produced by the intestinal fermentation of the amino acid tyrosine by gut microbiota.[5] After absorption, it undergoes extensive first-pass metabolism in the colonic mucosa and liver, where it is conjugated into this compound sulfate (pCS) and this compound glucuronide (pCG).[3][4] In healthy individuals, these water-soluble conjugates are efficiently eliminated via renal excretion.[5]

However, in patients with compromised kidney function, these uremic toxins accumulate in the bloodstream and are associated with the progression of CKD, cardiovascular complications, and overall mortality.[2][5] Therefore, the accurate and sensitive measurement of total this compound levels in urine provides a non-invasive tool to monitor disease progression, assess the efficacy of therapeutic interventions, and study the impact of gut microbiome modulation on host health.[6]

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for this application due to its superior sensitivity, specificity, and wide dynamic range compared to traditional methods like capillary electrophoresis or HPLC-UV.[7][8] This note describes a validated protocol designed for researchers, scientists, and drug development professionals requiring reliable quantification of this important biomarker.

Analytical Workflow: From Sample to Result

The accurate determination of total this compound necessitates a multi-step process. The causality behind each step is critical for achieving reliable and reproducible results. The overall workflow is designed to efficiently hydrolyze conjugated forms, remove matrix interferences, and ensure precise quantification.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing urine Urine Sample Collection is_spike Internal Standard Spiking (this compound-d7) urine->is_spike Aliquot hydrolysis Enzymatic Hydrolysis (β-glucuronidase/sulfatase) ppt Protein Precipitation (Acetonitrile) hydrolysis->ppt Hydrolyzed Sample is_spike->hydrolysis Buffer Addition centrifuge Centrifugation ppt->centrifuge supernatant Supernatant Transfer centrifuge->supernatant lc UPLC Separation (Reversed-Phase C18) supernatant->lc Injection ms Tandem MS Detection (ESI-, MRM Mode) lc->ms Eluent quant Quantification (Analyte/IS Ratio) ms->quant Signal Acquisition report Reporting (Concentration in ng/mL) quant->report cluster_prep cluster_prep cluster_analysis cluster_analysis cluster_data cluster_data G cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry column Column: Reversed-Phase C18 (e.g., 2.1 x 50 mm, 1.8 µm) mobile_a Mobile Phase A: 0.1% Formic Acid in Water mobile_b Mobile Phase B: 0.1% Formic Acid in Acetonitrile gradient Gradient Elution flow Flow Rate: 0.4 mL/min temp Column Temp: 40°C inj_vol Injection Volume: 5 µL instrument Instrument: Triple Quadrupole MS ion_source Ion Source: Electrospray Ionization (ESI) mode Mode: Negative mrm Detection: MRM gas Gas Temp: 350°C

Sources

Application Note: A Validated Method for the Quantification of p-Cresol in Biological Matrices Using Fluorescence Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust and validated method for the determination of p-cresol (4-methylphenol) in biological samples using intrinsic fluorescence spectroscopy. This compound is a clinically relevant uremic toxin and biomarker associated with various pathologies, including chronic kidney disease (CKD).[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals, covering the scientific principles, a detailed experimental protocol for plasma samples, method validation in accordance with FDA guidelines, and data interpretation. The described method is simple, rapid, cost-effective, and demonstrates high specificity and reliability for routine analysis.[3][4][5][6]

Introduction: The Significance of this compound Measurement

This compound, a phenolic compound originating from the bacterial metabolism of tyrosine and phenylalanine in the intestine, has garnered significant attention in the medical and pharmaceutical research communities.[2] In healthy individuals, this compound is efficiently metabolized and excreted. However, in patients with compromised renal function, this compound and its conjugates, p-cresyl sulfate (pCS) and p-cresyl glucuronide (pCG), accumulate in the bloodstream, contributing to uremic toxicity.[3] Elevated levels of these compounds are linked to the progression of chronic kidney disease (CKD), cardiovascular complications, and other systemic effects.[2] Consequently, the accurate and reliable quantification of this compound in biological matrices like plasma is crucial for clinical diagnostics, monitoring disease progression, and evaluating the efficacy of therapeutic interventions.

Fluorescence spectroscopy offers a highly sensitive and selective analytical approach for quantifying intrinsically fluorescent molecules like this compound.[7] This method circumvents the need for extensive derivatization steps often required in other analytical techniques such as gas chromatography, making it a more straightforward and efficient option for clinical and research laboratories.[5]

Scientific Principles: The Fluorescence of this compound

Fluorescence is a photoluminescent process in which a molecule, after absorbing light energy (excitation), transitions to an excited electronic state. It then rapidly returns to its ground state by emitting a photon of lower energy (longer wavelength). The relationship between excitation and emission is visually depicted by a Jablonski diagram.

This compound, an aromatic phenol, possesses a fluorophore that allows for its intrinsic fluorescence. The optimal excitation and emission wavelengths for this compound have been determined to be approximately 280 nm and 310 nm, respectively.[3][4][5][8] The intensity of the emitted fluorescence is directly proportional to the concentration of this compound within a certain range, forming the basis for its quantitative analysis.

Several factors can influence fluorescence intensity, including pH, temperature, solvent polarity, and the presence of quenching agents.[7][9][10] Therefore, a well-controlled experimental environment and appropriate sample preparation are paramount for obtaining accurate and reproducible results. In biological samples, this compound is predominantly present in its conjugated forms (pCS and pCG).[3] To measure the total this compound concentration, an acid hydrolysis step is necessary to liberate the free this compound from its sulfate and glucuronide conjugates.[3][4][5]

Experimental Protocol: Determination of Total this compound in Human Plasma

This protocol is adapted from the validated method described by Moradi et al. and is designed for the quantification of total this compound in human plasma samples.[3][5]

Materials and Reagents
  • This compound (≥99% purity)

  • Hydrochloric acid (HCl), 6M

  • Acetonitrile (ACN), HPLC grade

  • Sodium chloride (NaCl)

  • Deionized water

  • Human plasma (drug-free for calibration standards and quality controls)

  • Microcentrifuge tubes (2 mL)

  • Pipettes and tips

  • Heating block or water bath

  • Vortex mixer

  • Centrifuge

  • Spectrofluorometer

  • Quartz cuvettes (1 cm path length)

Preparation of Standards and Quality Controls (QCs)
  • Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of acetonitrile.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with acetonitrile to achieve concentrations covering the desired linear range (e.g., 0.5 to 30 µg/mL).

  • Calibration Standards and QCs: Spike appropriate volumes of the working standard solutions into drug-free human plasma to prepare calibration standards and at least three levels of quality control samples (Low, Medium, and High).

Sample Preparation Workflow

The following diagram illustrates the key steps in the sample preparation process:

G cluster_0 Sample Preparation plasma 1. 100 µL Plasma Sample hcl 2. Add 25 µL 6M HCl plasma->hcl heat 3. Heat at 80°C for 2 min (Hydrolysis) hcl->heat cool 4. Cool to Room Temperature heat->cool acn 5. Add 900 µL ACN (Protein Precipitation) cool->acn vortex1 6. Shake for 15 min acn->vortex1 nacl 7. Add 0.5 mL Saturated NaCl (Salting-Out) vortex1->nacl vortex2 8. Shake for 15 min nacl->vortex2 centrifuge 9. Centrifuge at 10,000 rpm for 10 min vortex2->centrifuge supernatant 10. Collect Organic Phase centrifuge->supernatant

Caption: Workflow for plasma sample preparation.

Step-by-Step Protocol
  • Pipette 100 µL of plasma sample (unknown, calibration standard, or QC) into a 2 mL microcentrifuge tube.

  • Add 25 µL of 6M HCl to each tube. This step is crucial for the acid-catalyzed hydrolysis of p-cresyl sulfate and p-cresyl glucuronide to free this compound.[2][3][5]

  • Heat the mixture at 80°C for 2 minutes.

  • Allow the samples to cool to room temperature.

  • Add 900 µL of acetonitrile (ACN) to precipitate plasma proteins.[3][5]

  • Shake vigorously for 15 minutes.

  • Add 0.5 mL of saturated NaCl solution. This facilitates the separation of the aqueous and organic phases in a process known as salting-out liquid-liquid extraction.[3][5]

  • Shake for an additional 15 minutes.

  • Centrifuge the mixture at 10,000 rpm for 10 minutes.

  • Carefully collect the upper organic phase (supernatant) for fluorescence measurement.

Spectrofluorometric Analysis
  • Instrument Setup:

    • Excitation Wavelength (λex): 280 nm

    • Emission Wavelength (λem): 310 nm

    • Excitation and Emission Slit Widths: 5 nm (or as optimized for the instrument)

  • Measurement:

    • Transfer the collected organic phase to a quartz cuvette.

    • Record the fluorescence intensity at the specified wavelengths.

    • Ensure to measure a blank sample (processed drug-free plasma) to determine the background fluorescence.

Data Analysis and Method Validation

Method validation is essential to ensure that the analytical procedure is suitable for its intended purpose.[3] The validation parameters outlined below are based on FDA guidelines.

Calibration Curve and Linearity

A calibration curve is generated by plotting the background-subtracted fluorescence intensity (ΔF) against the corresponding nominal concentration of the this compound calibration standards. The relationship between concentration and fluorescence intensity can be visualized as follows:

G cluster_0 Quantitative Relationship Concentration This compound Concentration Intensity Fluorescence Intensity Concentration->Intensity Proportional

Sources

Application Notes and Protocols for the Quantification of p-Cresol in Human Serum

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Clinical Significance of p-Cresol

This compound (4-methylphenol), a phenolic compound originating from the bacterial metabolism of tyrosine in the intestine, has garnered significant attention in the clinical and research spheres.[1][2][3] In healthy individuals, this compound undergoes detoxification in the liver and colonic mucosa through sulfation and glucuronidation, forming p-cresyl sulfate (pCS) and p-cresyl glucuronide (pCG), respectively.[3][4][5] These conjugated forms are typically excreted by the kidneys.[6] However, in patients with chronic kidney disease (CKD), the accumulation of this compound and its conjugates, collectively termed uremic toxins, is observed and has been associated with the progression of renal disease and cardiovascular complications.[1][7][8] Consequently, the accurate and reliable quantification of this compound in serum is crucial for clinical monitoring and research into uremic toxicity.

This document provides a comprehensive guide to the various sample preparation techniques essential for the accurate analysis of this compound in human serum. We will delve into the principles, protocols, and critical considerations for each method, empowering researchers, scientists, and drug development professionals to select and implement the most appropriate strategy for their analytical needs.

Understanding this compound in Serum: Free vs. Conjugated and Total Forms

It is critical to understand that this compound exists in serum in multiple forms:

  • Free this compound: The unconjugated form, which is present at very low concentrations in the bloodstream.[5]

  • p-Cresyl Sulfate (pCS): The major circulating form, accounting for approximately 95% of the total this compound.[3]

  • p-Cresyl Glucuronide (pCG): A minor conjugated form.[3]

Most analytical methods aim to measure total this compound , which necessitates a hydrolysis step to convert the conjugated forms (pCS and pCG) back to free this compound prior to extraction and analysis.[3][9] It is a historical artifact that early research often misattributed toxicity to unconjugated this compound due to the hydrolysis of its conjugates during sample preparation.[5][10]

SECTION 1: Protein Precipitation (PPT)

Protein precipitation is a straightforward and widely adopted technique for removing the bulk of proteins from serum samples, which can interfere with downstream analysis.[11][12] The principle lies in altering the solvent environment to reduce the solubility of proteins, causing them to precipitate out of the solution.

Causality of Experimental Choices
  • Choice of Precipitant: Acetonitrile (ACN) is the most commonly used precipitant for this compound analysis.[8][9][13] It efficiently denatures and precipitates a broad range of plasma proteins. Methanol can also be used. The choice of solvent and its ratio to the sample volume are critical for achieving optimal protein removal while ensuring the recovery of the analyte of interest. A 3:1 or higher ratio of ACN to serum is generally recommended.[11]

  • Temperature: Performing the precipitation at low temperatures (e.g., on ice or using pre-chilled solvents) can enhance the precipitation of certain proteins and minimize the risk of analyte degradation.

  • Mixing and Incubation: Thorough vortexing is essential to ensure complete mixing of the precipitant with the serum, leading to efficient protein denaturation. A brief incubation period allows for the formation of larger protein aggregates that are more easily pelleted by centrifugation.[14]

Protocol for Protein Precipitation

Materials:

  • Serum sample

  • Ice-cold acetonitrile (ACN)

  • Microcentrifuge tubes

  • Vortex mixer

  • Refrigerated microcentrifuge

Procedure:

  • Pipette 100 µL of serum into a clean microcentrifuge tube.

  • Add 300 µL of ice-cold acetonitrile to the serum sample (a 3:1 ratio).

  • Vortex the mixture vigorously for 30-60 seconds to ensure thorough mixing.[14]

  • Incubate the tubes on ice for 10 minutes to facilitate complete protein precipitation.

  • Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully collect the supernatant containing this compound and transfer it to a new tube for further processing or direct analysis.

Workflow for Protein Precipitation

PPT_Workflow cluster_0 Protein Precipitation Serum Serum Sample Add_ACN Add Acetonitrile (3:1) Serum->Add_ACN Precipitant Vortex Vortex Add_ACN->Vortex Mix Incubate Incubate on Ice Vortex->Incubate Precipitate Centrifuge Centrifuge Incubate->Centrifuge Pellet Proteins Supernatant Collect Supernatant Centrifuge->Supernatant Analyte in Solution

Caption: Workflow for Protein Precipitation of Serum Samples.

SECTION 2: Liquid-Liquid Extraction (LLE)

Liquid-Liquid Extraction is a classic sample purification technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent.

Causality of Experimental Choices
  • Solvent Selection: The choice of the organic solvent is paramount for achieving high extraction efficiency for this compound while minimizing the co-extraction of interfering substances. Ethyl acetate is a commonly used solvent for this compound extraction due to its polarity, which is suitable for extracting phenolic compounds.[15]

  • pH Adjustment: The pH of the aqueous phase can significantly influence the extraction efficiency of ionizable compounds like this compound. Adjusting the pH to be acidic (e.g., using HCl) ensures that this compound is in its neutral, more hydrophobic form, which partitions more readily into the organic phase.[9]

  • Salting-Out Effect: The addition of a salt, such as sodium chloride (NaCl), to the aqueous phase can increase the extraction efficiency.[9] This "salting-out" effect reduces the solubility of the analyte in the aqueous phase, driving it into the organic phase.

Protocol for Liquid-Liquid Extraction

Materials:

  • Serum sample (supernatant from protein precipitation can be used)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Sodium chloride (NaCl)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Evaporation system (e.g., nitrogen evaporator)

Procedure:

  • To the 400 µL of supernatant from the protein precipitation step, add 25 µL of 6M HCl.[9]

  • Add 500 µL of ethyl acetate.

  • Add a saturating amount of NaCl.

  • Vortex the mixture vigorously for 2 minutes to ensure thorough extraction.

  • Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer (ethyl acetate) containing this compound to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried residue in a suitable solvent (e.g., mobile phase for LC-MS analysis).

Workflow for Liquid-Liquid Extraction

LLE_Workflow cluster_1 Liquid-Liquid Extraction Supernatant Aqueous Supernatant Add_Solvent Add Organic Solvent (e.g., Ethyl Acetate) Supernatant->Add_Solvent Immiscible Phases Vortex_LLE Vortex Add_Solvent->Vortex_LLE Partitioning Centrifuge_LLE Phase Separation Vortex_LLE->Centrifuge_LLE Separate Collect_Organic Collect Organic Layer Centrifuge_LLE->Collect_Organic Analyte in Organic Phase Evaporate Evaporate Collect_Organic->Evaporate Concentrate Reconstitute Reconstitute Evaporate->Reconstitute Prepare for Analysis

Caption: Workflow for Liquid-Liquid Extraction of this compound.

SECTION 3: Solid-Phase Extraction (SPE)

Solid-Phase Extraction is a more selective sample preparation technique that utilizes a solid sorbent to retain the analyte of interest while allowing interfering substances to pass through. The analyte is then eluted with a suitable solvent.

Causality of Experimental Choices
  • Sorbent Selection: The choice of the SPE sorbent is critical and depends on the physicochemical properties of this compound. Reversed-phase sorbents, such as C18, are commonly used for the extraction of non-polar to moderately polar compounds like this compound from aqueous matrices.[7]

  • Conditioning, Loading, Washing, and Elution: The four steps of SPE are crucial for a successful extraction.

    • Conditioning: Wets the sorbent and creates an environment conducive to analyte retention.

    • Loading: The sample is passed through the sorbent, and the analyte is retained.

    • Washing: Removes weakly bound interfering compounds.

    • Elution: A strong solvent is used to disrupt the interaction between the analyte and the sorbent, releasing the analyte.

Protocol for Solid-Phase Extraction

Materials:

  • Serum sample (supernatant from protein precipitation can be used)

  • SPE cartridge (e.g., C18)

  • Methanol

  • Ultrapure water

  • SPE manifold

Procedure:

  • Conditioning: Condition the C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of ultrapure water.

  • Loading: Load the pre-treated serum sample onto the conditioned cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar impurities.

  • Elution: Elute the this compound from the cartridge with 1 mL of methanol.

  • Evaporate the eluate to dryness and reconstitute in a suitable solvent for analysis.

Workflow for Solid-Phase Extraction

SPE_Workflow cluster_2 Solid-Phase Extraction Condition 1. Condition Load 2. Load Sample Condition->Load Prepare Sorbent Wash 3. Wash Load->Wash Retain Analyte Elute 4. Elute Wash->Elute Remove Interferences

Caption: The Four Steps of a Solid-Phase Extraction Workflow.

SECTION 4: Derivatization for GC-MS Analysis

For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), this compound often requires derivatization to increase its volatility and improve its chromatographic behavior.[16] Silylation is a common derivatization technique for compounds with active hydrogens, such as the hydroxyl group in this compound.[17]

Causality of Experimental Choices
  • Derivatizing Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a popular silylating agent that reacts with the hydroxyl group of this compound to form a more volatile trimethylsilyl (TMS) derivative.[18]

  • Reaction Conditions: The derivatization reaction is typically carried out at an elevated temperature to ensure complete and rapid reaction. The reaction time and temperature need to be optimized for the specific analyte and reagent.[17]

Protocol for Derivatization

Materials:

  • Dried extract containing this compound

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)

  • Heating block or oven

  • GC-MS vials with inserts

Procedure:

  • Ensure the sample extract is completely dry, as moisture can interfere with the silylation reaction.[17]

  • Add 50 µL of BSTFA to the dried extract.

  • Seal the vial and heat at 60-70°C for 30 minutes.

  • Cool the vial to room temperature before injection into the GC-MS system.

Comparative Summary of Sample Preparation Techniques

TechniquePrincipleAdvantagesDisadvantagesTypical Recovery
Protein Precipitation Protein denaturation and precipitation by an organic solvent.Simple, fast, and inexpensive.[14]Less clean extract, potential for matrix effects.>90%
Liquid-Liquid Extraction Partitioning of the analyte between two immiscible liquid phases.Cleaner extract than PPT, can concentrate the analyte.More time-consuming, requires larger volumes of organic solvents.[2]85-110%
Solid-Phase Extraction Selective retention of the analyte on a solid sorbent.High selectivity, very clean extracts, can be automated.More expensive, requires method development.>95%[2]

Analytical Performance of this compound Quantification Methods

Analytical MethodSample PreparationLinearity Range (µg/mL)LLOQ (µg/mL)Reference
LC-MS/MS Protein Precipitation0.05 - 100.05[8]
HPLC-Fluorescence LLE after PPT0.5 - 300.5[9]
GC-MS LLE and Derivatization0.01 - 100.01[18]

Conclusion and Recommendations

The choice of sample preparation technique for this compound analysis in serum depends on the specific requirements of the assay, including the desired level of sensitivity, selectivity, and throughput.

  • For high-throughput screening and routine clinical analysis where speed is essential, protein precipitation followed by LC-MS/MS analysis is often the method of choice.[8]

  • When a cleaner sample is required to minimize matrix effects and improve assay robustness, liquid-liquid extraction or solid-phase extraction are recommended.

  • For GC-MS analysis , derivatization is a necessary step to ensure the volatility of this compound.

It is imperative to validate the chosen sample preparation method to ensure it meets the required performance characteristics for accuracy, precision, recovery, and matrix effects. By carefully considering the principles and protocols outlined in these application notes, researchers can confidently develop and implement robust and reliable methods for the quantification of this compound in serum.

References

Sources

using p-Cresol as a urinary marker for fecal microbiota transplantation

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: p-Cresol as a Non-Invasive Urinary Marker for Monitoring Fecal Microbiota Transplantation Efficacy

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Need for a Reliable Post-FMT Biomarker

Fecal Microbiota Transplantation (FMT) has emerged as a highly effective therapy for recurrent Clostridioides difficile infection (rCDI) and shows promise for other conditions linked to gut dysbiosis.[1][2] A critical challenge in the clinical application and development of microbiome-based therapies is the objective monitoring of therapeutic success.[3][4][5] While sequencing-based methods can track microbial strain engraftment, they can be costly and do not directly measure the functional recovery of the microbial community. An ideal biomarker should be non-invasive, cost-effective, and directly reflect the metabolic restoration of the gut ecosystem.

This guide details the scientific rationale and technical protocols for utilizing urinary this compound, a gut microbiota-derived metabolite, as a sensitive and convenient biomarker to monitor the functional efficacy of FMT.[1][2][6] We will explore the biochemical origins of this compound, the expected dynamics following FMT, and provide a detailed, validated protocol for its quantification in urine.

Section 1: The Scientific Rationale: From Gut Microbiome to Urinary Marker

The utility of this compound as a biomarker is grounded in a well-understood host-microbiome metabolic axis. Its presence in urine is a direct readout of a specific metabolic pathway initiated by gut bacteria.

Microbial Production of this compound

This compound (4-methylphenol) is not produced by human cells. It is a metabolic byproduct generated in the colon by specific gut bacteria that ferment aromatic amino acids, primarily L-tyrosine, derived from dietary protein.[7][8][9] Several bacterial species, particularly within the Firmicutes phylum, such as Clostridioides difficile and other Clostridium species, possess the necessary enzymatic machinery for this conversion.[7][10] The key enzyme, p-hydroxyphenylacetate (p-HPA) decarboxylase, converts p-HPA (an intermediate of tyrosine metabolism) into this compound.[10][11][12]

Host Metabolism and Excretion

Once produced in the colon, this compound is absorbed into the portal circulation.[9][13] Due to its potential toxicity, the host rapidly detoxifies it through Phase II metabolism, primarily in the intestinal wall and liver.[7][9] This process involves conjugation, where this compound is converted into more water-soluble forms:

  • p-Cresyl Sulfate (pCS): The major metabolite.[7][13]

  • p-Cresyl Glucuronide (pCG): A minor metabolite in humans.[9][14][15]

These conjugated forms are then efficiently excreted from the body via the kidneys into the urine.[8][16] Therefore, the level of "total this compound" (the sum of free, sulfated, and glucuronidated forms) in urine directly reflects the rate of its production by the gut microbiota.

pCresol_Pathway cluster_gut Gut Lumen (Colon) cluster_host Host Metabolism & Excretion Diet Dietary Protein (Tyrosine) Microbiota Gut Microbiota (e.g., Clostridia) Diet->Microbiota Fermentation pCresol This compound Microbiota->pCresol Absorption Colonic Absorption pCresol->Absorption Liver Liver & Intestinal Wall (Phase II Metabolism) Absorption->Liver Portal Vein Conjugates p-Cresyl Sulfate (pCS) p-Cresyl Glucuronide (pCG) Liver->Conjugates Sulfation & Glucuronidation Kidney Kidney Conjugates->Kidney Systemic Circulation Urine Urine Kidney->Urine Excretion

Caption: Host-microbiome metabolic pathway of urinary this compound.

The Link to Fecal Microbiota Transplantation

In states of severe dysbiosis, such as that seen in rCDI patients who have undergone multiple rounds of antibiotics, the microbial populations responsible for this compound production are often depleted.[17] This leads to very low levels of urinary this compound conjugates.

A successful FMT introduces a diverse and functional microbial community that rapidly colonizes the recipient's gut. This restoration of a healthy microbiota re-establishes the metabolic pathways that were lost, including tyrosine fermentation. Consequently, a rapid and sustained increase in urinary this compound levels serves as a strong indicator of successful microbial engraftment and functional recovery.[1][2][17] Studies have shown that urinary p-cresyl sulfate is a more sensitive and responsive marker of FMT success compared to other microbial metabolites.[1][2]

Section 2: Application - A Workflow for Monitoring FMT Efficacy

The measurement of urinary this compound provides a clear, actionable data point for assessing FMT outcomes.

FMT_Workflow Patient_Pre Patient State: Pre-FMT (Dysbiosis) Urine_Pre Urine Sample Collection (Baseline) Patient_Pre->Urine_Pre FMT Fecal Microbiota Transplantation (FMT) Urine_Pre->FMT Analysis Lab Analysis: Quantification of Total Urinary this compound Urine_Pre->Analysis Baseline Patient_Post Patient State: Post-FMT FMT->Patient_Post Urine_Post Urine Sample Collection (Time Points) Patient_Post->Urine_Post Urine_Post->Analysis Follow-up Interpretation Data Interpretation Analysis->Interpretation Success Successful Engraftment: High Urinary this compound Interpretation->Success Post-FMT >> Pre-FMT Failure Potential Failure: Low Urinary this compound Interpretation->Failure Post-FMT ≈ Pre-FMT

Caption: Experimental workflow for monitoring FMT using urinary this compound.

Expected Quantitative Changes

The key diagnostic indicator is the delta change between pre- and post-FMT levels. While absolute values can vary based on diet and host factors, the relative increase is a robust marker.

Time PointExpected Urinary this compound LevelRationale
Pre-FMT (Baseline) Low to UndetectableDysbiotic microbiota, often following antibiotic therapy, has diminished capacity to produce this compound.[17]
Post-FMT (Day 1-7) Rapid & Significant IncreaseSuccessful engraftment of a healthy, functional microbiota restores the tyrosine fermentation pathway.[1][2]
Post-FMT (Long-term) Sustained High LevelsIndicates stable, long-term colonization and functional recovery of the gut ecosystem.[17]

Section 3: Detailed Protocol for Total Urinary this compound Quantification

This protocol describes a robust method for measuring total this compound in urine samples using acid hydrolysis followed by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).

Principle of the Assay

Direct measurement of free this compound in urine is insufficient as it represents only a minor fraction of the total amount excreted. The vast majority exists as p-cresyl sulfate and p-cresyl glucuronide.[9][18] Causality: An acid hydrolysis step is essential to break the sulfate and glucuronide bonds, converting the conjugates back to free this compound. This allows for the accurate quantification of total this compound, which is the biologically relevant measure of microbial production.[18][19]

Materials & Reagents
  • This compound analytical standard (Sigma-Aldrich or equivalent)

  • This compound-d7 or -d8 (Isotope-labeled internal standard)

  • Hydrochloric Acid (HCl), concentrated

  • Methanol and Acetonitrile (HPLC or LC-MS grade)

  • Formic Acid (LC-MS grade)

  • Ultrapure water

  • Urine samples (stored at -80°C)

  • Microcentrifuge tubes

  • Heating block or water bath

  • HPLC-MS/MS system

Step-by-Step Methodology

Step 1: Sample Collection and Storage

  • Collect mid-stream urine samples in sterile containers. For longitudinal studies, attempt to collect samples at the same time of day to minimize diurnal variation.

  • Aliquot samples into 1-2 mL cryovials.

  • Immediately freeze and store at -80°C until analysis to prevent degradation of metabolites.

Step 2: Preparation of Standards and Internal Standard

  • Stock Solutions: Prepare a 1 mg/mL stock solution of this compound and the internal standard (IS) in methanol.

  • Working Standards: Create a series of calibration standards (e.g., 0.05 to 50 µg/mL) by serially diluting the this compound stock solution in a control urine pool (or water).

  • IS Spiking Solution: Prepare a working solution of the IS (e.g., 1 µg/mL) in methanol.

Step 3: Sample Preparation and Acid Hydrolysis

  • Thaw urine samples, standards, and quality controls (QCs) on ice. Vortex to mix.

  • Pipette 100 µL of each sample, standard, and QC into a labeled 1.5 mL microcentrifuge tube.

  • Causality (Internal Standard): Add 10 µL of the IS working solution to every tube. The IS is a non-naturally occurring, chemically similar molecule that is added at a known concentration to all samples. It co-elutes chromatographically and is used to correct for variations in sample processing (extraction efficiency) and instrument response (matrix effects), ensuring data accuracy and precision.

  • Add 100 µL of concentrated HCl to each tube. CAUTION: Work in a fume hood.

  • Vortex briefly and cap the tubes securely.

  • Causality (Hydrolysis): Incubate the tubes in a heating block or water bath at 95°C for 60 minutes. This combination of strong acid and high temperature provides the energy required to cleave the covalent bonds of the sulfate and glucuronide conjugates, liberating free this compound for analysis.[18][19][20]

  • Cool tubes to room temperature.

  • Centrifuge at 14,000 x g for 10 minutes to pellet any precipitated proteins or debris.

  • Carefully transfer the supernatant to an HPLC vial for analysis. Dilution with the mobile phase starting condition may be necessary depending on instrument sensitivity.

Step 4: HPLC-MS/MS Analysis

  • Rationale: This technique is chosen for its superior sensitivity and specificity. HPLC separates this compound from other urinary components, while tandem mass spectrometry provides unambiguous identification and quantification based on its specific mass-to-charge ratio and fragmentation pattern.[21][22]

ParameterRecommended Setting
HPLC Column C18 Reverse-Phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Gradient Start at 10% B, ramp to 95% B over 5 min, hold 2 min, re-equilibrate
Ionization Mode Electrospray Ionization, Negative (ESI-)
MRM Transition (this compound) Q1: 107.1 m/z -> Q3: 92.1 m/z (example)
MRM Transition (IS) Q1: 115.1 m/z -> Q3: 98.1 m/z (for this compound-d8)

Step 5: Data Processing and Normalization

  • Integrate the peak areas for this compound and the internal standard.

  • Calculate the Peak Area Ratio (this compound Area / IS Area).

  • Generate a calibration curve by plotting the Peak Area Ratio of the standards against their known concentrations. The curve should be linear with an R² > 0.99.[21]

  • Determine the concentration of this compound in the unknown samples using the regression equation from the calibration curve.

  • Causality (Normalization): Urine concentration can vary significantly based on hydration status. To account for this, it is standard practice to normalize the this compound concentration to the urinary creatinine concentration, which is excreted at a relatively constant rate.[20][23] Measure creatinine using a separate assay (e.g., colorimetric kit) and report the final this compound result as µg/mg creatinine or mmol/mol creatinine.

Section 4: Assay Validation and Quality Control

To ensure the trustworthiness of the results, the analytical method must be validated. Key performance characteristics should be established.

Validation ParameterDefinitionAcceptance Criteria (Typical)
Linearity The range over which the instrument response is directly proportional to the analyte concentration.R² > 0.99 for the calibration curve.[21]
Limit of Detection (LOD) The lowest concentration of analyte that can be reliably detected above the background noise.Signal-to-Noise Ratio ≥ 3.
Limit of Quantitation (LOQ) The lowest concentration of analyte that can be accurately and precisely quantified.Signal-to-Noise Ratio ≥ 10. Typically 50 ng/mL for this type of assay.[21]
Precision (Intra/Inter-day) The closeness of agreement between a series of measurements from the same sample.Relative Standard Deviation (%RSD) < 15%.
Accuracy The closeness of the measured value to the true value, often assessed using spiked samples.% Recovery between 85-115%.

Section 5: Data Interpretation and Limitations

  • Primary Interpretation: A significant increase (e.g., several-fold to orders of magnitude) in normalized total urinary this compound following FMT is a strong indicator of successful functional engraftment of the donor microbiota.[1][2] The absence of such an increase may suggest therapy failure and the need for further clinical evaluation.

  • Limitations & Considerations:

    • Diet: As tyrosine is the precursor, dietary protein intake can influence this compound levels. While the delta-change post-FMT is often dramatic enough to overcome this, dietary records can be a useful covariate in research settings.[8]

    • Kidney Function: this compound is a well-known uremic toxin that accumulates in patients with chronic kidney disease (CKD).[16][24] When interpreting results, the patient's renal function must be considered, as impaired excretion could artificially elevate urinary concentrations.

    • Baseline Antibiotic Use: Pre-FMT antibiotic therapy is a major confounder that typically suppresses this compound production. The baseline "Pre-FMT" sample should ideally be taken after antibiotic washout but before FMT administration for the most accurate baseline.

References

  • Zhou, Y., Bi, Z., Hamilton, M. J., et al. (2023). This compound Sulfate Is a Sensitive Urinary Marker of Fecal Microbiota Transplantation and Antibiotics Treatments in Human Patients and Mouse Models. International Journal of Molecular Sciences. Available at: [Link]

  • Vijayalakshmi, V., Adras, A., & Balamurugan, R. (2021). Improvised method for urinary this compound detection and measurement using high performance liquid chromatography/mass spectrometry. ResearchGate. Available at: [Link]

  • Gao, K., et al. (2024). Unraveling this compound: from biosynthesis to biological and biochemical activities. Frontiers in Microbiology. Available at: [Link]

  • Zhou, Y., Bi, Z., Hamilton, M. J., et al. (2023). This compound Sulfate Is a Sensitive Urinary Marker of Fecal Microbiota Transplantation and Antibiotics Treatments in Human Patients and Mouse Models. PubMed. Available at: [Link]

  • Nemet, I., et al. (2024). Can our microbiome break our hearts? Collaborative production of this compound sulfate and indoxyl sulfate by commensal microbes increases susceptibility to thrombosis. mBio. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Analytical Methods - Toxicological Profile for Cresols. NCBI Bookshelf. Available at: [Link]

  • Harrison, O. B., et al. (2021). Production of this compound by Decarboxylation of p-HPA by All Five Lineages of Clostridioides difficile Provides a Growth Advantage. Frontiers in Microbiology. Available at: [Link]

  • Hoyles, L., et al. (2021). A host–gut microbial amino acid co-metabolite, this compound glucuronide, promotes blood–brain barrier integrity in vivo. Taylor & Francis Online. Available at: [Link]

  • Biocrates. (2024). This compound sulfate – A key uremic toxin with implications for gut health and chronic disease. Biocrates. Available at: [Link]

  • BIOENGINEER.ORG. (2025). Researchers create novel method to monitor donor bacteria following fecal microbiota transplants. BIOENGINEER.ORG. Available at: [Link]

  • Ianiro, G., et al. (2022). Systematic review of donor and recipient predictive biomarkers of response to faecal microbiota transplantation in patients with ulcerative colitis. PMC - NIH. Available at: [Link]

  • University of Miami. (n.d.). This compound Sulfate Is a Sensitive Urinary Marker of Fecal Microbiota Transplantation and Antibiotics Treatments in Human Patients and Mouse Models. University of Miami. Available at: [Link]

  • Tekkeli, S. E. K., et al. (2014). Simultaneous Determination of Phenol and this compound in Human Urine by an HPLC Method. Balkan Medical Journal. Available at: [Link]

  • ResearchGate. (n.d.). Distribution of this compound in blood, urine, and organs this compound concentrations. ResearchGate. Available at: [Link]

  • Zhou, Y., et al. (2023). This compound Sulfate Is a Sensitive Urinary Marker of Fecal Microbiota Transplantation and Antibiotics Treatments in Human Patients and Mouse Models. MDPI. Available at: [Link]

  • Journal of Hematology & Oncology. (2025). Gut microbiota reshaping the pancreatic cancer immune microenvironment: new avenues for immunotherapy. springermedicine.com. Available at: [Link]

  • Diaconescu, S., et al. (2024). Fecal Microbiota Transplantation: Insights into Colon Carcinogenesis and Immune Regulation. PMC - PubMed Central. Available at: [Link]

  • Centers for Disease Control and Prevention. (n.d.). PHENOL and this compound in urine 8305. CDC. Available at: [Link]

  • Kelly, C. R., et al. (2020). Monitoring Fecal Microbiota Transplantation Practice in a Rapidly Evolving Health and Regulatory Environment. PubMed Central. Available at: [Link]

  • Metabolon. (n.d.). This compound Sulfate. Metabolon. Available at: [Link]

  • Kiang, T. K. L., et al. (2024). Liquid Chromatography-Mass Spectrometry Analytical Methods for the Quantitation of this compound Sulfate and Indoxyl Sulfate in Human Matrices: Biological Applications and Diagnostic Potentials. MDPI. Available at: [Link]

  • Iranian Biomedical Journal. (n.d.). Urinary this compound As a Potential Biomarker for Autism Spectrum Disorders in Children: A Systematic Review and Meta-analysis. Iranian Biomedical Journal. Available at: [Link]

  • Zhou, Y., et al. (2023). This compound Sulfate Is a Sensitive Urinary Marker of Fecal Microbiota Transplantation and Antibiotics Treatments in Human Patients and Mouse Models. NIH. Available at: [Link]

  • Gendron, C., et al. (2021). UPLC-MS/MS quantitation of o-Cresol in hydrolyzed human urine to assess toluene exposure. PhareSST. Available at: [Link]

  • Bermudez-Martin, P., et al. (2020). Gut microbial metabolite this compound promotes autistic-like behaviors in mice through remodeling of the gut microbiota. bioRxiv. Available at: [Link]

  • Human Metabolome Database. (2009). Showing metabocard for this compound glucuronide (HMDB0011686). HMDB. Available at: [Link]

  • Analutos. (2023). This compound analysis added to the Analutos urinary intestinal dysbiosis screen. Analutos. Available at: [Link]

  • Kiang, T. K. L., et al. (2024). Liquid Chromatography-Mass Spectrometry Analytical Methods for the Quantitation of this compound Sulfate and Indoxyl Sulfate in Human Matrices: Biological Applications and Diagnostic Potentials. PubMed Central. Available at: [Link]

  • ResearchGate. (n.d.). Chemical pathways of generation of this compound, p-cresylglucuronide and p-cresylsulfate starting from tyrosine. ResearchGate. Available at: [Link]

  • Chevalier, G., et al. (2023). Microbial metabolite this compound inhibits gut hormone expression and regulates small intestinal transit in mice. Frontiers. Available at: [Link]

  • Koppe, L., et al. (2017). p-Cresyl glucuronide is a major metabolite of this compound in mouse: in contrast to p-cresyl sulphate, p-cresyl glucuronide fails to promote insulin resistance. PubMed. Available at: [Link]

  • ResearchGate. (2025). p-Cresyl glucuronide is a major metabolite of this compound in mouse: In contrast to p-cresyl sulphate, p-cresyl glucuronide fails to promote insulin resistance. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). This compound impacts microbial composition and selective bacterial taxa... ResearchGate. Available at: [Link]

  • Harrison, O. B., et al. (2023). Identification of novel this compound inhibitors that reduce Clostridioides difficile's ability to compete with species of the gut microbiome. PubMed. Available at: [Link]

  • Kono, K., et al. (1985). Urinary Excretion of Cresol as an Indicator for Occupational Toluene Exposure. J-Stage. Available at: [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Cresols | Public Health Statement. ATSDR - CDC. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Relevance to Public Health - Toxicological Profile for Cresols. NCBI. Available at: [Link]

Sources

in vitro models for studying p-Cresol toxicity

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: In Vitro Models for Studying p-Cresol Toxicity Audience: Researchers, scientists, and drug development professionals.

Guide to Investigating this compound Toxicity In Vitro: From Monolayers to Microphysiological Systems

Authored by: Gemini, Senior Application Scientist

Abstract

This compound, a protein-bound uremic toxin produced by gut microbial metabolism of tyrosine, accumulates significantly in patients with chronic kidney disease (CKD).[1] Its accumulation is correlated with cardiovascular disease, endothelial dysfunction, and overall mortality in CKD patients.[2][3] Elucidating the precise mechanisms of this compound toxicity is paramount for developing effective therapeutic strategies. This guide provides a comprehensive overview of contemporary in vitro models and detailed protocols designed to investigate the cellular and molecular toxicity of this compound. We move beyond simple checklists, explaining the causal logic behind model selection and experimental design to empower researchers to generate robust and physiologically relevant data.

The Challenge of Modeling this compound Toxicity

Studying this compound in vitro presents a unique challenge primarily due to its high affinity for serum albumin. In circulation, over 90% of this compound is protein-bound. This is a critical consideration, as only the unbound, or "free," fraction is generally considered biologically active and capable of exerting toxic effects.[4] Therefore, experimental design must account for this binding dynamic.

Causality in Experimental Choice:

  • Serum-Free vs. Serum-Containing Media: Performing experiments in serum-free media can reveal the direct effects of this compound but may overestimate its toxicity by presenting an artificially high free fraction.

  • Albumin Supplementation: A more physiologically relevant approach involves supplementing culture media with physiological concentrations of human albumin (typically 3.5-4.5 g/dL).[5][6] This allows researchers to study the effects of both total and free this compound concentrations, mimicking the in vivo scenario where the toxin must compete for binding sites. Experiments have shown that the toxic effects of this compound on endothelial permeability are more pronounced in the absence of albumin.[5][6]

Selecting the Appropriate In Vitro Model

The choice of an in vitro model is dictated by the specific scientific question. A multi-faceted approach, employing several models, is often necessary to build a comprehensive picture of this compound's systemic toxicity.

Workflow for this compound In Vitro Toxicity Assessment

G cluster_0 Phase 1: Model Selection cluster_1 Phase 2: Experimental Execution cluster_2 Phase 3: Endpoint Analysis cluster_3 Phase 4: Data Interpretation A Identify Target Organ/System (e.g., Vasculature, Kidney, Liver, Gut) B Select 2D Cell Monolayer (e.g., HUVEC, HK-2, HepG2, Caco-2) A->B Initial Screening C Consider Advanced Models (e.g., 3D Spheroids, Organ-on-a-Chip) B->C Mechanistic/Physiological Studies D Define this compound Concentrations (Physiological vs. Pathological) E Prepare Media (± Albumin) D->E F Expose Cells & Incubate (Time-course analysis) E->F G Perform Toxicity Assays F->G H Cytotoxicity (MTT, LDH) G->H I Oxidative Stress (ROS, GSH) G->I J Inflammation (ELISA for Cytokines) G->J K Barrier Function (TEER, Permeability) G->K L Analyze Data & Determine EC50 H->L I->L J->L K->L M Correlate with Mechanistic Pathways L->M N Validate Findings in Advanced Models M->N

Caption: A generalized workflow for investigating this compound toxicity in vitro.

Table 1: Comparison of In Vitro Models for this compound Toxicity Studies
Model TypeExamplesKey Application for this compound ResearchAdvantagesLimitationsTypical this compound Conc.
2D Monolayers
Endothelial CellsHUVEC, EA.hy926Endothelial dysfunction, vascular permeability, inflammation, angiogenesis.[3][5]High-throughput, well-characterized, reproducible.Lacks 3D architecture and hemodynamic shear stress.10-500 µM[7]
Renal Tubular CellsHK-2, Primary RTCsDirect nephrotoxicity, apoptosis, necrosis, oxidative stress.[8][9]Models the primary site of renal toxin handling.Immortalized lines may differ from primary cells.10-40 mg/L (~92-370 µM)[8][10]
HepatocytesHepG2, HepaRGMetabolism of this compound, hepatotoxicity, oxidative stress, GSH depletion.[11][12]Allows study of metabolic activation and detoxification.[13]HepG2 has low expression of some metabolic enzymes.[14]0.25-2 mM[12]
Intestinal EpithelialCaco-2Toxin absorption, gut barrier integrity, genotoxicity.[15]Gold standard for intestinal absorption studies.[16][17]Lacks mucus layer and gut microbiome interaction.Up to 1000 µM[18]
Advanced Models
3D SpheroidsHepG2 SpheroidsChronic toxicity, drug metabolism in a tissue-like context.[14]Improved cell-cell interactions, better mimic of in vivo functionality.Can develop necrotic cores, less suitable for high-throughput.Model-dependent
Organ-on-a-ChipKidney-Chip, Liver-ChipPhysiological toxin handling, drug-induced injury, barrier function under flow.[19][20]Mimics in vivo microenvironment (shear stress, tissue interfaces).[21][22]Technically complex, lower throughput, high cost.Model-dependent

Core Mechanistic Pathways and Key Protocols

This compound exerts its toxicity through several interconnected pathways. The most commonly investigated include endothelial dysfunction, oxidative stress, and direct cellular necrosis.

Endothelial Dysfunction

Endothelial dysfunction is a primary driver of cardiovascular complications in CKD. This compound contributes by increasing vascular permeability, promoting inflammation, and inhibiting the proliferation of endothelial progenitor cells.[1][3] A key mechanism involves the disruption of the actin cytoskeleton and adherens junctions, a process mediated by the Rho-kinase signaling pathway.[5][23]

G PC This compound (free) RhoA RhoA Activation PC->RhoA p38 p38 MAPK Activation PC->p38 ROCK Rho Kinase (ROCK) Activation RhoA->ROCK Actin Actin Cytoskeleton Reorganization ROCK->Actin SF Stress Fiber Formation Actin->SF AJ Adherens Junction Disruption Actin->AJ Perm Increased Endothelial Permeability SF->Perm VEC VE-Cadherin Internalization AJ->VEC VEC->Perm Prolif Inhibited EPC Proliferation p38->Prolif

Sources

Application Note: Continuous-Flow Synthesis of p-Cresol from p-Toluidine

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Safe, Efficient, and Scalable Production

Introduction: Overcoming the Hazards of a Classic Transformation

p-Cresol (4-methylphenol) is a valuable chemical intermediate used in the production of antioxidants (like BHT), polymers, disinfectants, and fragrances. The traditional synthesis route involves the diazotization of p-toluidine, followed by the hydrolysis of the resulting diazonium salt.[1] While effective, this pathway is fraught with significant safety challenges when performed in conventional batch reactors. The primary hazard stems from the intermediate aryl diazonium salts, which are notoriously unstable and can be explosive, especially when isolated or allowed to accumulate in high concentrations.[2][3][4]

Continuous-flow chemistry offers a transformative solution to this long-standing problem. By conducting the reaction in a microreactor or tubular flow system, reagents are mixed and react in a small, precisely controlled volume at any given moment.[5][6] This approach fundamentally enhances safety by:

  • Minimizing the inventory of hazardous intermediates: The unstable diazonium salt is generated and immediately consumed in the next reaction step, preventing its accumulation.[2][3][7]

  • Superior thermal control: The high surface-area-to-volume ratio of flow reactors allows for rapid and efficient heat dissipation, preventing thermal runaways in the highly exothermic diazotization step.[5][8][9]

  • Safe handling of gas evolution: Reactions that evolve gas, such as the release of N₂ during hydrolysis, are managed more safely as the gas can vent from the small reactor volume without causing dangerous pressure build-ups.[5]

This application note provides a detailed protocol for a fully continuous-flow diazotization-hydrolysis process for the synthesis of this compound from p-toluidine, achieving high yields and productivity in a safe and reproducible manner.[2][7]

The Two-Stage Reaction Mechanism

The conversion of p-toluidine to this compound proceeds in two distinct stages within the continuous flow system.

Stage 1: Diazotization In the first stage, p-toluidine is treated with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong acid (e.g., sulfuric acid or hydrochloric acid). This reaction must be conducted at low temperatures (typically 0–5 °C) to ensure the stability of the resulting p-toluenediazonium salt.[10][11]

Stage 2: Hydrolysis The aqueous stream containing the diazonium salt is then heated. The diazonium group, being an excellent leaving group, is displaced by a hydroxyl group from the water solvent in a substitution reaction (Sɴ1-type mechanism), releasing nitrogen gas and forming the final this compound product.[10][12]

A crucial intervening step involves quenching any excess nitrous acid with a scavenger, such as urea, to prevent unwanted side reactions in the higher-temperature hydrolysis stage.[2][3][13]

G cluster_0 Stage 1: Diazotization (Cold) cluster_1 Quench cluster_2 Stage 2: Hydrolysis (Hot) p_toluidine p-Toluidine (in H₂SO₄) diazonium p-Toluenediazonium Salt [Ar-N₂]⁺ p_toluidine->diazonium H₂SO₄, 0-5 °C na_no2 NaNO₂ Solution na_no2->diazonium urea Urea Solution diazonium->urea Quench excess HNO₂ p_cresol This compound (Product) diazonium->p_cresol H₂O, Heat (e.g., >100 °C) urea->p_cresol n2_gas N₂ Gas

Caption: Reaction pathway for this compound synthesis.

Continuous-Flow Experimental Workflow

The process is executed using a modular flow chemistry setup. The system is designed to introduce reagents sequentially into reactors held at different temperatures to accommodate the specific requirements of each reaction stage.

G P1 Pump A p-Toluidine in aq. H₂SO₄ M1 P1->M1 P2 Pump B aq. NaNO₂ P2->M1 P3 Pump C aq. Urea M2 P3->M2 R1 Reactor 1 (Coil) Diazotization Cooled (0-5 °C) M1->R1:f0 R2 R2 M2->R2:f0 R1:f0->M2 BPR Back Pressure Regulator R2:f0->BPR Collection Product Collection BPR->Collection

Sources

Application Note: A Validated LC-MS/MS Protocol for the Quantification of Total p-Cresol in Human Plasma and Serum

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, clinical scientists, and drug development professionals involved in biomarker analysis, particularly in the fields of nephrology, gastroenterology, and metabolic diseases.

Abstract: This document provides a comprehensive guide to the analytical standards and a detailed protocol for the quantification of total p-Cresol in human biological matrices, specifically plasma and serum. This compound, a gut-derived microbial metabolite, is a critical uremic toxin and biomarker associated with chronic kidney disease (CKD) and other pathologies.[1] The accurate measurement of this analyte is paramount for clinical research and diagnostics. This guide emphasizes the causality behind experimental choices, grounding the protocol in established bioanalytical method validation principles set forth by regulatory bodies like the FDA and EMA.[2][3][4] We present a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method, detailing sample preparation involving acid hydrolysis to measure total this compound (free and conjugated forms), chromatographic separation, and mass spectrometric detection.

Scientific Background & Analytical Rationale

This compound (4-methylphenol) is a phenolic compound produced exclusively by the metabolism of tyrosine by intestinal bacteria.[5][6] In healthy individuals, it is absorbed, metabolized in the liver primarily into p-cresyl sulfate (pCS) and to a lesser extent p-cresyl glucuronide (pCG), and efficiently excreted by the kidneys.[1][7][8] In patients with compromised renal function, these conjugates accumulate in the bloodstream, contributing to the uremic syndrome and cardiovascular toxicity.[9][10]

The analytical challenge lies in the fact that over 95% of circulating this compound is protein-bound and in its conjugated forms. Measuring only the free fraction provides an incomplete picture of the total body burden. Therefore, a hydrolysis step is essential to cleave the sulfate and glucuronide moieties, allowing for the quantification of total this compound.[11][12] LC-MS/MS is the gold standard for this analysis due to its superior sensitivity and selectivity in complex biological matrices.[13]

Overall Analytical Workflow

The entire process, from sample receipt to final data, follows a systematic and validated pathway to ensure data integrity and reproducibility.

pCresol_Workflow cluster_preanalytical Pre-Analytical Phase cluster_analytical Analytical Phase cluster_postanalytical Post-Analytical Phase SampleCollection Sample Collection (Serum/Plasma) SampleStorage Sample Storage (-80°C) SampleCollection->SampleStorage Hydrolysis Acid Hydrolysis (Cleavage of Conjugates) SampleStorage->Hydrolysis Extraction Protein Precipitation & Extraction Hydrolysis->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis DataProcessing Data Processing (Quantification) Analysis->DataProcessing Report Reporting & Review DataProcessing->Report

Caption: High-level workflow for total this compound analysis.

Materials and Reagents

  • Standards: this compound analytical standard (≥99.0% purity) and a stable isotope-labeled internal standard (IS), such as this compound-d7.[6][14] Certified reference materials are recommended.[15][16]

  • Solvents: LC-MS grade acetonitrile, methanol, and water.

  • Reagents: Formic acid (LC-MS grade), hydrochloric acid (HCl), and ammonium formate.

  • Biological Matrix: Pooled human plasma or serum for calibration standards and quality controls (QCs).

Detailed Experimental Protocols

Protocol 1: Preparation of Standards and Quality Controls

The foundation of a quantitative assay is a precise and accurate calibration curve.

  • Primary Stock Solutions: Prepare 1 mg/mL stock solutions of this compound and this compound-d7 (IS) in methanol.

  • Spiking Solutions: Create a series of working standard solutions by serially diluting the this compound stock solution with 50:50 methanol:water. These will be used to spike into the blank matrix.

  • Internal Standard Working Solution: Prepare a 1 µg/mL working solution of this compound-d7 in methanol.

  • Calibration Standards & QCs: Spike the appropriate this compound working solutions into blank human plasma/serum to create a calibration curve (e.g., 8 non-zero points) and at least three levels of QCs (Low, Medium, High).

Protocol 2: Sample Preparation for Total this compound

This protocol combines acid hydrolysis and protein precipitation to prepare samples for analysis.

  • Aliquoting: To a 1.5 mL microcentrifuge tube, add 50 µL of the study sample, calibration standard, or QC sample.

  • Internal Standard Addition: Add 10 µL of the 1 µg/mL IS working solution to every tube.

  • Acid Hydrolysis: Add 25 µL of 6M HCl. Vortex briefly.[8]

  • Incubation: Heat the samples at 95°C for 45 minutes to ensure complete hydrolysis of p-cresyl sulfate and glucuronide.[12][17] This step is critical for converting the conjugated forms to free this compound.

  • Cooling: Allow samples to cool to room temperature.

  • Protein Precipitation: Add 200 µL of ice-cold acetonitrile. This denatures and precipitates plasma/serum proteins.

  • Vortex & Centrifuge: Vortex vigorously for 1 minute, then centrifuge at >12,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean HPLC vial for analysis.

SamplePrep_Workflow Start 50 µL Plasma/Serum Add_IS Add 10 µL Internal Standard (IS) Start->Add_IS Add_HCl Add 25 µL 6M HCl Add_IS->Add_HCl Heat Incubate at 95°C for 45 min Add_HCl->Heat Cool Cool to Room Temp Heat->Cool Precipitate Add 200 µL Cold Acetonitrile Cool->Precipitate Vortex_Spin Vortex, then Centrifuge (10 min at >12,000 x g) Precipitate->Vortex_Spin Transfer Transfer Supernatant to HPLC Vial Vortex_Spin->Transfer End Ready for LC-MS/MS Transfer->End

Caption: Step-by-step sample preparation workflow.

Protocol 3: LC-MS/MS Instrumental Analysis

The following are typical starting conditions that should be optimized for the specific instrument used.

ParameterRecommended ConditionRationale
LC System UPLC/UHPLC SystemProvides high resolution and short run times.
Column C18 Reverse-Phase Column (e.g., Acquity BEH C18, 2.1 x 100 mm, 1.7 µm)[9][18]Offers excellent retention and separation for phenolic compounds.
Mobile Phase A 0.1% Formic Acid in Water or 10 mM Ammonium Formate[9][19]Acid or salt modifier aids in protonation/deprotonation, improving peak shape and ionization efficiency.
Mobile Phase B Acetonitrile[9]The organic solvent used to elute the analyte from the reverse-phase column.
Flow Rate 0.3 - 0.4 mL/min[9]A typical flow rate for columns of this dimension.
Gradient Start at 5-15% B, ramp to 95% B, hold, and re-equilibrate. (Total run time ~4-5 min)[9]Gradient elution is necessary to elute this compound effectively while separating it from other matrix components.
Injection Volume 5 - 10 µL
MS System Triple Quadrupole Mass SpectrometerRequired for quantitative Multiple Reaction Monitoring (MRM) experiments.
Ionization Mode Electrospray Ionization (ESI), Negative Mode[13][19]The phenolic hydroxyl group of this compound is acidic and readily deprotonates to form a [M-H]⁻ ion, leading to high sensitivity.
MRM Transitions This compound: 107.1 > 77.1 (Quantifier), 107.1 > 91.1 (Qualifier) This compound-d7 (IS): 114.1 > 82.1These transitions (precursor ion > product ion) are highly specific for the analytes, ensuring accurate identification and quantification.

Method Validation: A Self-Validating System

A bioanalytical method is only trustworthy if it has been thoroughly validated. The protocol must adhere to guidelines from regulatory bodies like the FDA's M10 Bioanalytical Method Validation framework.[3][4][20]

Validation ParameterAcceptance Criteria (Typical)Purpose
Linearity (r²) ≥0.99[19]Demonstrates a proportional relationship between concentration and instrument response over the analytical range.
Calibration Range Typically 0.25 - 80 µg/mL for this compound sulfate in serum.[9][18] The range must cover expected physiological and pathological concentrations.Defines the lower and upper limits of accurate quantification.
LLOQ Signal-to-noise > 10; Accuracy within ±20%; Precision ≤20% CV.[9]The lowest concentration that can be measured with acceptable accuracy and precision.
Accuracy Within ±15% of nominal value (±20% for LLOQ).[9]Closeness of the measured value to the true value.
Precision (CV%) ≤15% (≤20% for LLOQ).[9] Evaluated for intra-day (repeatability) and inter-day (intermediate precision).Measures the degree of scatter among a series of measurements.
Recovery Should be consistent and reproducible, though no fixed value is required. Often ≥80%.[9]Assesses the efficiency of the extraction process.
Matrix Effect Typically <15% CV.[9]Evaluates the suppression or enhancement of ionization caused by co-eluting matrix components. The IS is critical for correcting this.
Stability Analyte concentration should be within ±15% of baseline after storage under various conditions (freeze-thaw, short-term benchtop, long-term storage).Ensures that the analyte is stable throughout the sample lifecycle, from collection to analysis.

Conclusion

This application note provides a robust and scientifically-grounded framework for the quantitative analysis of total this compound in biological samples. By integrating a necessary hydrolysis step with the specificity and sensitivity of LC-MS/MS, this method is fit-for-purpose for clinical and research applications. The emphasis on rigorous validation according to international guidelines ensures that the data generated is reliable, reproducible, and trustworthy, making it suitable for studies aimed at understanding the role of this compound in human health and disease.

References

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation (EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2). Available at: [Link]

  • U.S. Food and Drug Administration. (2024). Bioanalytical Method Validation for Biomarkers – Guidance for Industry. Available at: [Link]

  • European Medicines Agency. (2011). Guideline Bioanalytical method validation. Available at: [Link]

  • U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. Available at: [Link]

  • Al-Kassas, R., et al. (2024). Liquid Chromatography-Mass Spectrometry Analytical Methods for the Quantitation of this compound Sulfate and Indoxyl Sulfate in Human Matrices: Biological Applications and Diagnostic Potentials. Metabolites. Available at: [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Available at: [Link]

  • Nandini, E., et al. (2019). Improvised method for urinary this compound detection and measurement using high performance liquid chromatography/mass spectrometry. Heliyon. Available at: [Link]

  • Sandle, T. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. Available at: [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Available at: [Link]

  • Velenosi, T. J., et al. (2019). Development and validation of a UHPLC-MS/MS method for measurement of a gut-derived uremic toxin panel in human serum: An application in patients with kidney disease. Journal of Chromatography B. Available at: [Link]

  • Gari, E., et al. (2025). Improving the detectability of low-abundance this compound in biological matrices by chemical derivatization and LC-MS/MS determination. Talanta. Available at: [Link]

  • National Center for Biotechnology Information. (1992). Toxicological Profile for Cresols - Chapter 7: Analytical Methods. Available at: [Link]

  • van Amsterdam, P., et al. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. Available at: [Link]

  • van Amsterdam, P., et al. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. Available at: [Link]

  • Velenosi, T. J., et al. (2019). Development and validation of a UHPLC-MS/MS method for measurement of a gut-derived uremic toxin panel in human serum: An application in patients with kidney disease. Journal of Chromatography B. Available at: [Link]

  • McDowall, B. (2012). European Medicines Agency guideline on bioanalytical method validation: what more is there to say?. Bioanalysis Zone. Available at: [Link]

  • PhareSST. UPLC-MS/MS quantitation of o-Cresol in hydrolyzed human urine to assess toluene exposure. Available at: [Link]

  • Moradi, M., et al. (2021). Simple Determination of this compound in Plasma Samples Using Fluorescence Spectroscopy Technique. Iranian Journal of Pharmaceutical Research. Available at: [Link]

  • Moradi, M., et al. (2021). Simple Determination of this compound in Plasma Samples Using Fluorescence Spectroscopy Technique. Iranian Journal of Pharmaceutical Research. Available at: [Link]

  • Agency for Toxic Substances and Disease Registry. (1992). Toxicological Profile for Cresols. Available at: [Link]

  • Nandini, E., et al. (2019). LC-MS fragmentation pattern of this compound with major m/z of 107. ResearchGate. Available at: [Link]

  • Moradi, M., et al. (2021). Simple Determination of this compound in Plasma Samples Using Fluorescence Spectroscopy Technique. ResearchGate. Available at: [Link]

  • Silva, L. A. P., et al. (2022). Rapid and sustainable HPLC method for the determination of uremic toxins in human plasma samples. Analytical and Bioanalytical Chemistry. Available at: [Link]

  • Giebułtowicz, J., et al. (2018). Development and validation of a LC-MS/MS method for quantitative analysis of uraemic toxins this compound sulphate and indoxyl sulphate in saliva. Semantic Scholar. Available at: [Link]

  • Moradi, M., et al. (2021). Simple Determination of this compound in Plasma Samples Using Fluorescence Spectroscopy Technique. Scientific Information Database (SID). Available at: [Link]

  • Chen, Y.-R., et al. (2020). An LC-MS/MS analytical method for the determination of uremic toxins in patients with end-stage renal disease. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

Sources

methods for measuring total and free p-Cresol in renal failure patients

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Quantification of Total and Free p-Cresol in Renal Failure Patients

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Clinical Imperative for Measuring this compound

Para-cresol (this compound), a phenolic compound, originates from the metabolism of the amino acid tyrosine by intestinal bacteria.[1][2] In individuals with healthy kidney function, this compound is efficiently metabolized in the liver and colon into its primary conjugates, p-cresyl sulfate (pCS) and, to a lesser extent, p-cresylglucuronide (pCG).[3][4] These conjugates are then excreted in urine. However, in patients with chronic kidney disease (CKD), impaired renal clearance leads to the systemic accumulation of these molecules, which are collectively known as uremic toxins.[2]

p-Cresyl sulfate, which accounts for about 95% of circulating this compound, is highly bound to plasma proteins, particularly albumin.[3][5] This strong protein binding makes it difficult to remove through conventional hemodialysis, contributing to its persistence in uremic patients.[2][6] A growing body of evidence associates elevated levels of this compound and its conjugates with adverse clinical outcomes in CKD, including increased risk for cardiovascular disease, disease progression, and overall mortality.[7][8][9]

Crucially, it is the unbound or "free" fraction of this compound that is considered biologically active and capable of exerting toxic effects.[10][11] Therefore, the accurate measurement of both the total (free + protein-bound) and free concentrations is vital for research into the pathophysiology of uremia and for the development of therapeutic strategies aimed at reducing the uremic toxin burden.

This guide provides detailed application notes and protocols for the two most robust and widely validated analytical methods for quantifying total and free this compound in biological matrices from renal failure patients: High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Method 1: High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)

HPLC-FLD is a reliable and widely accessible method that leverages the intrinsic fluorescence of the this compound molecule for sensitive detection. It is a cost-effective technique suitable for many research and clinical laboratory settings.

Scientific Principle & Causality

The method relies on two core principles:

  • Chromatographic Separation: Reversed-phase HPLC separates this compound from other components in the sample matrix based on its hydrophobicity. A nonpolar stationary phase (e.g., C18) retains this compound, which is then eluted by a polar mobile phase.

  • Fluorescence Detection: this compound possesses a natural aromatic structure that fluoresces when excited by a specific wavelength of light. A fluorescence detector is set to an excitation wavelength (λex) of approximately 280-284 nm and an emission wavelength (λem) of 310 nm, providing high sensitivity and specificity for this compound.[3][10]

To measure total this compound , a hydrolysis step is required. This is because the conjugated forms, pCS and pCG, do not share the same fluorescent properties as the parent molecule. Acid-catalyzed hydrolysis breaks the sulfate or glucuronide bond, converting all conjugates back to free this compound, which can then be quantified.[3]

To measure free this compound , the unbound fraction must first be physically separated from the protein-bound fraction. This is achieved through ultrafiltration, which uses a semi-permeable membrane to retain large molecules like albumin while allowing small, unbound molecules like free this compound to pass through into the ultrafiltrate for analysis.[12]

Experimental Workflow for this compound Measurement by HPLC-FLD

HPLC_Workflow cluster_total Total this compound Measurement cluster_free Free this compound Measurement T_Sample 100 µL Plasma/Serum T_Hydrolysis Acid Hydrolysis (e.g., 25 µL 6M HCl, 80°C) T_Sample->T_Hydrolysis T_Precip Protein Precipitation (e.g., 900 µL Acetonitrile) T_Hydrolysis->T_Precip T_Extract Liquid-Liquid Extraction (e.g., Saturated NaCl) T_Precip->T_Extract T_Centrifuge Centrifugation (10,000 rpm) T_Extract->T_Centrifuge T_Supernatant Collect Organic Phase T_Centrifuge->T_Supernatant T_HPLC HPLC-FLD Analysis (λex/λem = 280/310 nm) T_Supernatant->T_HPLC F_Sample Plasma/Serum Sample F_Ultrafilter Ultrafiltration (e.g., Centrifree® device) F_Sample->F_Ultrafilter F_Ultrafiltrate Collect Ultrafiltrate F_Ultrafilter->F_Ultrafiltrate F_Precip Protein Precipitation (Acetonitrile) F_Ultrafiltrate->F_Precip F_Extract Extraction F_Precip->F_Extract F_Centrifuge Centrifugation F_Extract->F_Centrifuge F_Supernatant Collect Supernatant F_Centrifuge->F_Supernatant F_HPLC HPLC-FLD Analysis F_Supernatant->F_HPLC

Caption: Workflow for Total and Free this compound Analysis by HPLC-FLD.

Protocol for Total this compound Measurement

This protocol is adapted from Moradi M, et al. (2021).[3]

  • Sample Preparation:

    • Pipette 100 µL of plasma or serum into a 2 mL microcentrifuge tube.

    • Add 25 µL of 6M hydrochloric acid (HCl).

    • Causality: The strong acid and heat are necessary to efficiently hydrolyze the stable sulfate and glucuronide conjugates, ensuring all forms of this compound are converted to the parent molecule for detection.

    • Incubate the mixture at 80°C for 2 minutes.

    • Cool the samples to room temperature.

  • Protein Precipitation and Extraction:

    • Add 900 µL of acetonitrile (ACN) and vortex for 15 minutes.

    • Causality: ACN is a polar organic solvent that causes proteins to denature and precipitate out of solution, releasing any non-covalently bound molecules.

    • Add 0.5 mL of saturated sodium chloride (NaCl) solution and vortex for another 15 minutes.

    • Causality: The high salt concentration ("salting out") reduces the solubility of this compound in the aqueous phase, driving it into the ACN (organic) phase for more efficient extraction.[3]

  • Phase Separation:

    • Centrifuge the mixture at 10,000 rpm for 10 minutes.

    • Carefully collect the upper organic phase (supernatant) for analysis.

  • HPLC-FLD Analysis:

    • Inject an appropriate volume of the supernatant into the HPLC system.

    • Typical HPLC Conditions:

      • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

      • Mobile Phase: Isocratic or gradient elution with a mixture of ACN and an acidic buffer (e.g., phosphate buffer, pH 3.0).

      • Flow Rate: 1.0 mL/min.

      • Detector Settings: Excitation at 284 nm, Emission at 310 nm.[10]

Protocol for Free this compound Measurement
  • Ultrafiltration:

    • Place a serum or plasma sample into an ultrafiltration device (e.g., Millipore Centrifree®) with a molecular weight cut-off of ≤30 kDa.

    • Centrifuge according to the manufacturer's instructions to collect the protein-free ultrafiltrate.

    • Causality: This step is critical as it physically separates the small, unbound this compound from the large albumin-pCS complexes without denaturing the proteins, which would artificially release the bound fraction.

  • Extraction and Analysis:

    • Process the collected ultrafiltrate using the same protein precipitation, extraction, and HPLC-FLD analysis steps described for total this compound (steps 2-4), omitting the initial hydrolysis step.

Method Performance and Validation (HPLC-FLD)
ParameterTypical ValueSource
Linear Range 0.5 - 30 µg/mL[3]
LLOQ 0.5 µg/mL[3]
LOD 0.14 - 0.2 µg/mL[10]
Recovery ~95%[10]
Intra-assay CV 3.2% (Free), 6.9% (Total)[10]
Inter-assay CV 4.2% (Free), 7.3% (Total)[10]

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for bioanalysis, offering unparalleled sensitivity and specificity. It is the preferred method for clinical research and drug development where precise quantification of multiple analytes is required.

Scientific Principle & Causality
  • Chromatographic Separation: As with HPLC, an LC system (often an ultra-high performance system, UHPLC) separates the analytes.

  • Mass Spectrometric Detection: The method's power comes from its detector. Molecules are ionized (e.g., via heated electrospray ionization, HESI) and then selected in the first quadrupole of the mass spectrometer based on their specific mass-to-charge ratio (m/z). These selected "parent" ions are fragmented, and specific "daughter" ions are monitored in the third quadrupole. This process, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), is highly specific and virtually eliminates interference from other matrix components.[13][14]

A key advantage of LC-MS/MS is its ability to directly measure the conjugated forms (pCS and pCG) without requiring hydrolysis.[15][16] Total this compound can be calculated by summing the molar concentrations of the free and conjugated forms. This approach preserves information about the conjugation ratio, which may have clinical significance.[7]

Experimental Workflow for this compound Metabolite Analysis by LC-MS/MS

LCMS_Workflow cluster_total Total/Conjugate Measurement cluster_free Free Fraction Measurement T_Sample 50 µL Serum/Plasma T_Precip Protein Precipitation (e.g., ACN with Internal Standards) T_Sample->T_Precip T_Centrifuge Centrifugation T_Precip->T_Centrifuge T_Supernatant Collect Supernatant T_Centrifuge->T_Supernatant T_Analyze UHPLC-MS/MS Analysis (MRM Mode) T_Supernatant->T_Analyze T_Calculate Quantify pCS, pCG, this compound Calculate Total T_Analyze->T_Calculate F_Sample Serum/Plasma Sample F_Ultrafilter Ultrafiltration F_Sample->F_Ultrafilter F_Ultrafiltrate Collect Ultrafiltrate F_Ultrafilter->F_Ultrafiltrate F_Precip Protein Precipitation (ACN with Internal Standards) F_Ultrafiltrate->F_Precip F_Analyze UHPLC-MS/MS Analysis F_Precip->F_Analyze

Sources

Application Notes & Protocols for the Gas-Phase Alkylation of Phenol for p-Cresol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Industrial Significance and Synthetic Strategy for p-Cresol

Para-cresol (this compound), or 4-methylphenol, is a valuable chemical intermediate with a broad spectrum of applications. It is a critical precursor in the synthesis of antioxidants, most notably butylated hydroxytoluene (BHT), which is widely used in the food, cosmetic, and polymer industries to prevent oxidative degradation.[1][2][3] Its utility extends to the fragrance and dye industries, the production of pharmaceuticals, and as a component in the formulation of herbicides and pesticides.[2][4][5] The growing demand for these end-products underscores the need for efficient and environmentally benign synthetic routes to high-purity this compound.

Traditionally, this compound has been produced through methods such as the sulfonation of toluene followed by alkaline fusion, a process that generates significant corrosive waste and presents environmental challenges.[6][7] The gas-phase alkylation of phenol with methanol over solid acid catalysts has emerged as a promising green alternative.[6][8] This approach offers several advantages, including milder reaction conditions, easier product separation, and the potential for catalyst regeneration, thereby aligning with the principles of sustainable chemistry.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of this compound via the gas-phase alkylation of phenol. It delves into the underlying reaction mechanisms, offers detailed experimental protocols, and provides insights into process optimization and product analysis.

Reaction Mechanism: A Tale of Two Pathways

The gas-phase alkylation of phenol with methanol over solid acid catalysts proceeds through two primary competing reaction pathways: O-alkylation and C-alkylation.[9][10]

  • O-Alkylation (Ether Formation): This pathway involves the methylation of the hydroxyl group of phenol to form anisole (methoxybenzene). Anisole can then undergo subsequent isomerization to form cresols, primarily o-cresol, through an intramolecular rearrangement.[9][11]

  • C-Alkylation (Direct Ring Methylation): This is the direct methylation of the aromatic ring of phenol, leading to the formation of cresol isomers (o-cresol, m-cresol, and this compound).[9][10]

The desired product, this compound, is formed through C-alkylation at the para position. The selectivity towards this compound is a critical aspect of this synthesis and is heavily influenced by the choice of catalyst and reaction conditions.

ReactionPathways

Catalyst Selection: The Key to Selectivity

The choice of catalyst is paramount in directing the reaction towards the selective formation of this compound. Zeolites, with their well-defined pore structures and tunable acidity, have proven to be highly effective catalysts for this transformation.[9][12]

Catalyst TypeKey CharacteristicsTypical this compound SelectivityReferences
ZSM-5 Medium pore size, shape-selective properties that favor the formation of the less bulky p-isomer.Moderate to High[6][10]
MCM-22 Unique pore structure with 10-membered ring sinusoidal channels and larger 12-membered ring supercages on the external surface. Can exhibit high p-selectivity.High[7][10]
Beta Zeolite Large pore, three-dimensional channel system. Generally shows high activity but may have lower p-selectivity compared to ZSM-5 and MCM-22.Moderate[11][13]
Modified Zeolites Zeolites modified by methods such as silylation or metal impregnation to passivate external acid sites and enhance shape selectivity.Can be very high[6][7]

The acidity of the catalyst, encompassing both Brønsted and Lewis acid sites, plays a crucial role. Strong acid sites can promote over-alkylation to xylenols and catalyst deactivation through coking.[9][11] Therefore, a balance of acid site density and strength is essential for optimal performance.

Experimental Protocol: Gas-Phase Alkylation of Phenol

This protocol outlines a general procedure for the gas-phase alkylation of phenol with methanol in a fixed-bed reactor system.

1. Materials and Equipment:

  • Reactants: Phenol (≥99%), Methanol (≥99.8%)

  • Catalyst: Zeolite catalyst (e.g., H-ZSM-5, H-MCM-22), calcined prior to use.

  • Carrier Gas: High-purity nitrogen (N₂) or other inert gas.

  • Reactor System:

    • Continuous flow fixed-bed reactor (quartz or stainless steel).

    • Temperature controller and furnace.

    • Mass flow controllers for gas and liquid feeds.

    • Syringe pump for liquid reactant delivery.

    • Condenser and collection system for liquid products.

    • Gas chromatograph (GC) equipped with a flame ionization detector (FID) for online or offline analysis.

2. Catalyst Preparation and Activation:

  • Press the zeolite powder into pellets, then crush and sieve to the desired particle size (e.g., 20-40 mesh).

  • Load the sieved catalyst into the reactor.

  • Activate the catalyst in situ by heating under a flow of inert gas (e.g., N₂) to a high temperature (typically 500-550°C) for several hours to remove adsorbed water and other impurities.

3. Reaction Procedure:

  • After activation, cool the reactor to the desired reaction temperature (typically in the range of 300-450°C) under the inert gas flow.

  • Introduce the methanol feed into a vaporizer, where it is mixed with the carrier gas before entering the reactor.

  • Once the methanol flow is stable, introduce the phenol feed using a syringe pump into the vaporizer.

  • Maintain the desired reaction conditions (temperature, pressure, weight hourly space velocity (WHSV), and phenol-to-methanol molar ratio).

  • The reactor effluent is passed through a condenser to separate the liquid products from the gaseous stream.

  • Collect the liquid product at regular intervals for analysis.

ExperimentalWorkflow

4. Product Analysis:

The composition of the liquid product stream is typically analyzed by gas chromatography (GC).[14][15]

  • Column: A capillary column suitable for the separation of phenolic isomers (e.g., a polar stationary phase).

  • Detector: Flame Ionization Detector (FID).

  • Quantification: Use of an internal standard (e.g., naphthalene or durene) is recommended for accurate quantification. Calibration curves for phenol, anisole, and the cresol isomers should be prepared.

High-performance liquid chromatography (HPLC) can also be employed for the analysis of the reaction mixture.[15][16]

5. Performance Metrics:

  • Phenol Conversion (%): [(Moles of phenol reacted) / (Moles of phenol fed)] x 100

  • Product Selectivity (%): [(Moles of a specific product formed) / (Total moles of products formed)] x 100

  • This compound Yield (%): (Phenol Conversion %) x (this compound Selectivity %) / 100

Process Optimization and Troubleshooting

ParameterEffect on PerformanceTroubleshooting Considerations
Temperature Higher temperatures generally increase phenol conversion but may decrease this compound selectivity due to isomerization and over-alkylation.[12]Optimize for a balance between conversion and selectivity. High temperatures can also accelerate catalyst deactivation.
WHSV Lower WHSV (longer residence time) increases conversion but may lead to the formation of secondary products like xylenols.Adjust WHSV to maximize the yield of this compound.
Phenol:Methanol Molar Ratio A higher methanol ratio can increase phenol conversion but may also favor the formation of polymethylated byproducts.[11]An optimal ratio should be determined experimentally to minimize byproduct formation.
Catalyst Deactivation The primary cause of deactivation is coke deposition on the catalyst surface, blocking active sites and pores.[11]Periodic regeneration of the catalyst by calcination in air can restore its activity.

Conclusion

The gas-phase alkylation of phenol with methanol represents a viable and sustainable route for the selective synthesis of this compound. The success of this process hinges on the rational selection of a shape-selective catalyst, typically a medium-pore zeolite, and the careful optimization of reaction parameters. By understanding the underlying reaction mechanisms and employing robust experimental and analytical protocols, researchers can effectively develop and refine this important industrial process.

References

  • This compound - Wikipedia. [URL: https://en.wikipedia.org/wiki/P-Cresol]
  • The Versatile Role of m,this compound in Modern Industries. [URL: https://www.ningbo-pharma.com/news/the-versatile-role-of-mthis compound-in-modern-industries-1317573.html]
  • Top Applications of Para Cresol in Modern Industries - 24ChemicalResearch. [URL: https://24chemicalresearch.com/news/top-applications-of-para-cresol-in-modern-industries/]
  • Highly selective synthesis of para-cresol by conversion of anisole on ZSM-5 zeolites. [URL: https://www.sciencedirect.com/science/article/pii/S092058611300589X]
  • PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for Cresols. [URL: https://www.
  • Synthesis of cresols by alkylation of phenol with methanol on solid acids - ResearchGate. [URL: https://www.researchgate.net/publication/244485747_Synthesis_of_cresols_by_alkylation_of_phenol_with_methanol_on_solid_acids]
  • This compound - Chongqing Chemdad Co. ,Ltd. [URL: https://www.chemdad.com/p-cresol-cas-106-44-5.html]
  • A Review of the Process on Vapor Phase Methylation of Phenol with Methanol. [URL: https://www.semanticscholar.org/paper/A-Review-of-the-Process-on-Vapor-Phase-Methylation-Huang-Li/7760920601053f3e67041a87b8f95c47a612080a]
  • METHYLATION OF PHENOL WITH METHANOL OVER HIGH-SILICA BETA ZEOLITE - AIR Unimi. [URL: https://air.unimi.it/retrieve/handle/2434/207008/259160/phd_unimi_r08630.pdf]
  • US9212116B2 - Method for producing cresol from phenol and methanol via gas phase alkylation - Google Patents. [URL: https://patents.google.
  • (PDF) Catalytic vapor-phase alkylation of phenol with methanol - ResearchGate. [URL: https://www.researchgate.
  • An investigation into factors which influence the formation of this compound in the methanol alkylation of phenol over MCM-22 and ZSM-5 - ResearchGate. [URL: https://www.researchgate.
  • Selective synthesis of p-ethylphenol by gas phase ethylation of phenol. - FIQ-UNL. [URL: https://fiq.unl.edu.
  • Selective Catalytic Synthesis Of this compound By Alkylation Of Phenol With Methanol Over Modified Zeolites - Globe Thesis. [URL: https://globethesis.com/selective-catalytic-synthesis-of-p-cresol-by-alkylation-of-phenol-with-methanol-over-modified-zeolites.html]
  • ALKYLATION OF PHENOL WITH METHANOL BY USING ZEOLITE CATALYSTS - Catalysis in Green Chemistry and Engineering, Volume 6, 2023, Issue 1 - Begell Digital Library. [URL: https://dl.begellhouse.com/journals/3833b6325cb55e76,5115164a66a72c13,010175783315668d.html]
  • Study of Gas Phase m-Cresol Alkylation with Methanol on Solid Acid Catalysts | Request PDF - ResearchGate. [URL: https://www.researchgate.
  • ANALYTICAL METHODS - Toxicological Profile for Cresols - NCBI Bookshelf - NIH. [URL: https://www.ncbi.nlm.nih.gov/books/NBK153696/]
  • Phenol and Cresol - OSHA. [URL: https://www.osha.gov/sites/default/files/methods/osha32.pdf]
  • Simple Determination of this compound in Plasma Samples Using Fluorescence Spectroscopy Technique - Brieflands. [URL: https://brieflands.com/articles/jjhs-112395.html]
  • Simple Determination of this compound in Plasma Samples Using Fluorescence Spectroscopy Technique - SID. [URL: https://www.sid.ir/paper/933801/en]
  • Gas-Phase Methylation of Phenol over Iron−Chromium Catalyst - ResearchGate. [URL: https://www.researchgate.
  • Mechanism of methylation of phenol with methanol, as proposed by Aditi... - ResearchGate. [URL: https://www.researchgate.net/figure/Mechanism-of-methylation-of-phenol-with-methanol-as-proposed-by-Aditi-R-Gandhe-et-al_fig3_361226168]
  • Selective synthesis of p-ethylphenol by gas-phase alkylation of phenol with ethanol | Request PDF - ResearchGate. [URL: https://www.researchgate.
  • Separation and determination of cresol isomers (Ortho, Meta, Para) - International Journal of Chemical Studies. [URL: https://www.chemijournal.com/archives/2017/vol5issue4/PartS/5-4-150-517.pdf]
  • Experiment 8 Phenol Alkylation - 952 Words - Bartleby.com. [URL: https://www.bartleby.

Sources

derivatization techniques to enhance p-Cresol detectability

Author: BenchChem Technical Support Team. Date: January 2026

< APPLICATION NOTE & PROTOCOLS

Enhanced Detection of p-Cresol in Biological Matrices: A Guide to Derivatization Techniques

For: Researchers, scientists, and drug development professionals.

Introduction: The Analytical Challenge of this compound

This compound (4-methylphenol) is a microbial metabolite of tyrosine and a significant uremic toxin that accumulates in patients with chronic kidney disease (CKD).[1] Its accurate quantification in biological fluids is paramount for monitoring disease progression and assessing the efficacy of therapeutic interventions. However, the direct analysis of this compound presents several challenges. In biological systems, it exists predominantly in conjugated forms, primarily as p-cresyl sulfate and p-cresyl glucuronide, with only a small fraction present as free this compound.[2] To measure total this compound, a hydrolysis step is necessary to liberate the parent compound from its conjugates.[3] Furthermore, the inherent volatility and polarity of this compound can lead to poor chromatographic peak shape and low sensitivity in both gas chromatography (GC) and high-performance liquid chromatography (HPLC).

Derivatization, the chemical modification of an analyte, is a powerful strategy to overcome these analytical hurdles. By converting this compound into a less polar, more volatile, or more readily ionizable derivative, we can significantly enhance its detectability and improve the overall performance of the analytical method.[2][4] This application note provides a comprehensive overview of common and advanced derivatization techniques for this compound analysis, complete with detailed protocols for their implementation.

Pre-Derivatization Sample Preparation: The Crucial First Step

Prior to derivatization, proper sample preparation is essential to ensure accurate and reproducible results. For the analysis of total this compound in biological matrices such as plasma or urine, an acid hydrolysis step is required to cleave the sulfate and glucuronide conjugates.[3][5] This is typically followed by protein precipitation and liquid-liquid extraction to isolate the free this compound.[2]

Protocol 2.1: Acid Hydrolysis and Extraction of this compound from Plasma

This protocol is adapted from established methods for the determination of total this compound in plasma samples.[2][5]

Materials:

  • Plasma sample

  • Hydrochloric acid (HCl), 6 M

  • Acetonitrile (ACN), HPLC grade

  • Saturated sodium chloride (NaCl) solution

  • Microcentrifuge tubes (2 mL)

  • Heating block or water bath

  • Vortex mixer

  • Centrifuge

Procedure:

  • Pipette 100 µL of plasma into a 2 mL microcentrifuge tube.

  • Add 25 µL of 6 M HCl to the plasma sample.

  • Heat the mixture at 80°C for 2 minutes to facilitate the hydrolysis of p-cresyl sulfate and p-cresyl glucuronide.[5]

  • Allow the sample to cool to room temperature.

  • Add 900 µL of ACN to precipitate the plasma proteins.

  • Vortex the mixture vigorously for 15 minutes.

  • Add 0.5 mL of saturated NaCl solution to induce phase separation (salting-out).

  • Vortex again for 15 minutes.

  • Centrifuge the sample at 10,000 rpm for 10 minutes to pellet the precipitated proteins and separate the aqueous and organic layers.

  • Carefully collect the upper organic phase (containing the extracted this compound) for derivatization.

Derivatization Strategies for Gas Chromatography-Mass Spectrometry (GC-MS)

For GC-MS analysis, derivatization is primarily employed to increase the volatility and thermal stability of this compound, leading to improved chromatographic separation and detection.[4] Silylation is the most common derivatization technique for phenolic compounds in GC-MS.[6]

Silylation: Enhancing Volatility and Thermal Stability

Silylation involves the replacement of the active hydrogen in the hydroxyl group of this compound with a trimethylsilyl (TMS) group.[6] This reaction is typically carried out using a silylating reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[4][6][7] The resulting TMS ether of this compound is more volatile and thermally stable than the parent compound, making it amenable to GC analysis.[4]

G pCresol This compound Derivative Trimethylsilyl (TMS) Derivative pCresol->Derivative Silylation Reagent Silylating Reagent (e.g., BSTFA, MSTFA) Reagent->Derivative

Caption: Silylation workflow for this compound derivatization.

Protocol 3.1.1: Silylation of this compound with BSTFA for GC-MS Analysis

This protocol describes a general procedure for the silylation of this compound using BSTFA.[8] For compounds that are difficult to silylate, the addition of a catalyst such as trimethylchlorosilane (TMCS) is recommended.[4]

Materials:

  • Extracted this compound sample (in an appropriate solvent like acetone or dichloromethane)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)[7][8]

  • (Optional) Trimethylchlorosilane (TMCS)

  • Reaction vials with screw caps

  • Heating block or oven

  • Nitrogen evaporator

Procedure:

  • Evaporate the solvent from the extracted this compound sample to dryness under a gentle stream of nitrogen.

  • Add 50 µL of an appropriate solvent (e.g., acetone) to reconstitute the residue.[8]

  • Add 50 µL of BSTFA to the reaction vial. For enhanced reactivity, a mixture of BSTFA with 1% TMCS can be used.[4]

  • Cap the vial tightly and vortex briefly.

  • Heat the reaction mixture at 60-70°C for 30 minutes.

  • Cool the vial to room temperature. The sample is now ready for GC-MS analysis.

Reagent Key Features Typical Reaction Conditions
BSTFA Good silylating strength, volatile byproducts.[4][7]60-70°C for 30 min
MSTFA Most volatile TMS-amide, byproducts elute with the solvent front.[7]Room temperature to 60°C for 15-30 min
BSA Strong silylating agent, suitable for a wide range of compounds including phenols.[4]60-80°C for 30-60 min

Table 1: Common Silylating Reagents for this compound Derivatization

Derivatization Strategies for High-Performance Liquid Chromatography (HPLC)

For HPLC analysis, derivatization is often employed to introduce a chromophore or fluorophore into the this compound molecule, thereby enhancing its detectability by UV-Vis or fluorescence detectors.[2]

Acylation: Introduction of a Chromophore

Acylation involves the reaction of this compound with an acylating agent, such as acetyl chloride, to form an ester derivative.[9][10] This can improve the chromatographic properties of this compound and may enhance its UV absorbance, depending on the acylating agent used.

G pCresol This compound Derivative Cresyl Acetate Derivative pCresol->Derivative Acylation Reagent Acylating Reagent (e.g., Acetyl Chloride) Reagent->Derivative

Caption: Acylation workflow for this compound derivatization.

Protocol 4.1.1: Acylation of this compound with Acetyl Chloride

This protocol provides a general procedure for the acylation of this compound.[9]

Materials:

  • Extracted this compound sample

  • Dichloromethane (DCM)

  • Acetyl chloride

  • Pyridine (as a base)

  • Water

  • Reaction vials with screw caps

  • Heating block

Procedure:

  • Dissolve the dried this compound extract in a suitable volume of DCM in a reaction vial.

  • Add a slight molar excess of acetyl chloride.

  • Add a small amount of pyridine to act as a catalyst and acid scavenger.

  • Cap the vial and heat the reaction at 50°C for 2 hours.[9]

  • Cool the reaction mixture and carefully quench with water.

  • Extract the cresyl acetate derivative into an organic solvent.

  • Evaporate the solvent and reconstitute the residue in the mobile phase for HPLC analysis.

Fluorescent Labeling: Achieving High Sensitivity

For highly sensitive detection, this compound can be derivatized with a fluorescent labeling agent. Dansyl chloride (5-(dimethylamino)-1-naphthalenesulfonyl chloride) is a widely used reagent for this purpose, reacting with the phenolic hydroxyl group to form a highly fluorescent derivative.[11][12][13] This technique can increase the sensitivity of detection by up to 1000 times compared to the analysis of underivatized this compound.[13]

G pCresol This compound Derivative Fluorescent Dansyl Derivative pCresol->Derivative Fluorescent Labeling Reagent Dansyl Chloride Reagent->Derivative

Caption: Fluorescent labeling workflow for this compound.

Protocol 4.2.1: Dansylation of this compound for HPLC-Fluorescence Detection

This protocol is based on established methods for the dansylation of phenolic compounds.[11][12][14]

Materials:

  • Extracted this compound sample

  • Acetonitrile (ACN)

  • Dansyl chloride solution (e.g., 1 mg/mL in acetone)

  • Sodium carbonate buffer (0.1 M, pH 10)

  • Reaction vials with screw caps

  • Water bath or heating block

Procedure:

  • Evaporate the solvent from the extracted this compound sample to dryness.

  • Reconstitute the residue in 100 µL of ACN.

  • Add 100 µL of 0.1 M sodium carbonate buffer (pH 10).

  • Add 200 µL of dansyl chloride solution.

  • Cap the vial and vortex briefly.

  • Incubate the reaction mixture at 60°C for 30-60 minutes.[13]

  • Cool the vial to room temperature.

  • The sample may be directly injected into the HPLC system or subjected to a further clean-up step if necessary.

Technique Principle Advantages Considerations
Silylation (GC-MS) Increases volatility and thermal stability.[4]Improved peak shape, enhanced sensitivity.Derivatives can be moisture-sensitive.
Acylation (HPLC-UV) Introduces a chromophore.[9]Can improve chromatographic behavior.May not provide a significant increase in sensitivity for all compounds.
Fluorescent Labeling (HPLC-FLD) Attaches a fluorescent tag.[11][12]Very high sensitivity and selectivity.Requires a fluorescence detector.

Table 2: Comparison of Derivatization Techniques for this compound Analysis

Conclusion

Derivatization is an indispensable tool for enhancing the detectability of this compound in complex biological matrices. The choice of derivatization technique will depend on the analytical platform available (GC-MS or HPLC), the required sensitivity, and the nature of the sample. Silylation is the method of choice for GC-MS analysis, while fluorescent labeling with reagents like dansyl chloride offers exceptional sensitivity for HPLC-based methods. By carefully selecting and optimizing the derivatization strategy, researchers can achieve accurate, reliable, and sensitive quantification of this compound, facilitating a deeper understanding of its role in health and disease.

References

  • Dansyl Chloride Derivatization of the Phenol Submetabolome of Cellular Extracts - Metabolomics Workbench. (n.d.). Retrieved from [Link]

  • Moradi, M., et al. (2021). Simple Determination of this compound in Plasma Samples Using Fluorescence Spectroscopy Technique. Iranian Journal of Pharmaceutical Research, 20(2), 68-78.
  • Toxicological Profile for Cresols. (2008).
  • Moradi, M., et al. (2021). Simple Determination of this compound in Plasma Samples Using Fluorescence Spectroscopy Technique. SID.
  • Zhang, Y., et al. (2022). Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis. European Journal of Medicinal Chemistry, 234, 114259.
  • Khan, A. T., et al. (2009). Catalyst-free silylation of alcohols and phenols by promoting HMDS in CH3NO2 as solvent. Green Chemistry, 11(11), 1783-1786.
  • Garcı́a-Campaña, A. M., et al. (2002). Sensitive determination of low molecular mass phenols by liquid chromatography with peroxyoxalate chemiluminescence detection. The Analyst, 127(10), 1335-1340.
  • Šimečková, P., et al. (2015). Determination of alkylphenols in water samples using liquid chromatography-tandem mass spectrometry after pre-column derivatization with dansyl chloride.
  • Moradi, M., et al. (2021). Simple Determination of this compound in Plasma Samples Using Fluorescence Spectroscopy Technique.
  • Khaw, K. Y., et al. (2017). Techniques for Analysis of Plant Phenolic Compounds. Molecules, 22(8), 1264.
  • Cassidy, R. M., et al. (1972). Analysis of Phenols by Derivatization and High-Speed Liquid Chromatography.
  • Lee, H. B., & Peart, T. E. (2000). Silyl derivatization of alkylphenols, chlorophenols, and bisphenol A for simultaneous GC/MS determination.
  • Khan, A. T., et al. (2009). Catalyst-free silylation of alcohols and phenols by promoting HMDS in CH3NO2 as solvent. Green Chemistry.
  • Beelders, T., et al. (2015). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Molecules, 20(2), 3436-3461.
  • Wang, Y., et al. (2023). Screening for Bisphenol Chemicals: A Strategy Based on Dansyl Chloride Derivatization Coupled with In-Source Fragmentation by High-Resolution Mass Spectrometry. Analytical Chemistry, 95(17), 6863-6871.
  • Cresol determination made possible by silyl
  • Tsuruta, Y., et al. (1996). Fluorometric determination of phenol and this compound in urine by precolumn high-performance liquid chromatography using 4-(N-phthalimidinyl)benzenesulfonyl chloride. Analytical Biochemistry, 243(1), 104-109.
  • Method 8041A: Phenols by Gas Chromatography. (2007).
  • Tsuruta, Y., et al. (1996). Fluorometric determination of phenol and this compound in urine by precolumn high-performance liquid chromatography using 4-(N-phthalimidinyl)benzenesulfonyl chloride. Semantic Scholar.
  • High performance solid-phase analytical derivatization of phenols for gas chromatography-mass spectrometry. (2007).
  • Ortho-Acylation of 1 mmol this compound with 1 mmol of various organic acids, in the presence of SnCl4. (2014).
  • De Smet, R., et al. (1998). Gas Chromatographic-Mass Spectrometric Analysis for Measurement of this compound and Its Conjugated Metabolites in Uremic and Normal Serum. Clinical Chemistry, 44(12), 2547-2553.
  • HPLC Method for the Analysis and Separation of Cresol Isomers. (n.d.). Benchchem.
  • Deshpande, A., et al. (2017). Separation and determination of cresol isomers (Ortho, Meta, Para). International Journal of Chemical Studies, 5(4), 133-137.
  • Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. (2015).
  • Ortho-acylation of 1 mmol this compound with 4 mmol of various organic acids, in the presence of MSA as catalyst a. (2013).
  • analysis of this compound derivatives by gas chromatography. (2013).
  • Moradi, M., et al. (2021). Simple Determination of this compound in Plasma Samples Using Fluorescence Spectroscopy Technique. Brieflands.
  • De Smet, R., et al. (1998). A sensitive HPLC method for the quantification of free and total this compound in patients with chronic renal failure.
  • Method for preparing 4-methyl catechol. (2014).
  • A Fully Continuous-Flow Process for the Synthesis of this compound: Impurity Analysis and Process Optimization. (2019).
  • Li, M., et al. (2024). Unraveling this compound: from biosynthesis to biological and biochemical activities. Frontiers in Microbiology, 15, 1369527.

Sources

Application Note: Quantification of a Gut-Derived Uremic Toxin Panel in Human Serum by UHPLC-MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Clinical Imperative for Monitoring Gut-Derived Uremic Toxins

Chronic Kidney Disease (CKD) is a global health issue characterized by the progressive loss of kidney function.[1] This impairment leads to the accumulation of numerous compounds that are normally cleared by healthy kidneys, known as uremic toxins.[2][3] A significant portion of these toxins originates from the metabolic activity of the gut microbiota on dietary components.[2][4][5] Emerging evidence strongly links these gut-derived uremic toxins to the progression of CKD and its associated cardiovascular complications.[5][6]

Key protein-bound uremic toxins, such as indoxyl sulfate (IS) and p-cresyl sulfate (pCS), are produced from the bacterial metabolism of dietary amino acids like tryptophan and tyrosine.[1][7][8] These toxins are poorly cleared by conventional dialysis due to their high affinity for albumin, leading to their accumulation in the systemic circulation.[9][10] Accurate and robust quantification of these toxins is crucial for understanding their pathophysiology, monitoring disease progression, and developing novel therapeutic strategies aimed at reducing their production or enhancing their clearance.[11][12][13]

This application note presents a detailed, validated Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method for the simultaneous quantification of a panel of four key gut-derived uremic toxins in human serum: indoxyl sulfate, p-cresyl sulfate, kynurenic acid, and hippuric acid.[14][15]

The Analytical Challenge and the UHPLC-MS/MS Solution

The analysis of uremic toxins in biological matrices presents several challenges, including the complexity of the sample matrix, the wide range of concentrations observed in patient populations, and the presence of isomeric compounds. UHPLC-MS/MS has emerged as the gold standard for this application due to its superior sensitivity, selectivity, and speed.[9][16] This technology allows for the precise quantification of multiple analytes in a single run, even at low concentrations, while minimizing interferences from the biological matrix.[14][15]

Genesis of Gut-Derived Uremic Toxins: A Gut-Kidney Axis Perspective

The production of key uremic toxins is a multi-step process involving both the gut microbiota and host metabolism. The following diagram illustrates the pathway from dietary precursors to the accumulation of these toxins in CKD.

G cluster_gut Gut Lumen cluster_liver Liver cluster_circulation Systemic Circulation cluster_kidney Kidney Dietary_Protein Dietary Protein Tryptophan Tryptophan Dietary_Protein->Tryptophan Tyrosine Tyrosine Dietary_Protein->Tyrosine Gut_Microbiota Gut Microbiota Tryptophan->Gut_Microbiota Tyrosine->Gut_Microbiota Indole Indole Gut_Microbiota->Indole Tryptophanase p_Cresol p-Cresol Gut_Microbiota->p_Cresol Tyrosine lyase Indole_hepatic Indole Indole->Indole_hepatic Absorption p_Cresol_hepatic This compound p_Cresol->p_Cresol_hepatic Absorption Indoxyl_Sulfate Indoxyl Sulfate Indole_hepatic->Indoxyl_Sulfate Sulfation (SULT1A1) p_Cresyl_Sulfate p-Cresyl Sulfate p_Cresol_hepatic->p_Cresyl_Sulfate Sulfation IS_bound Protein-Bound Indoxyl Sulfate Indoxyl_Sulfate->IS_bound pCS_bound Protein-Bound p-Cresyl Sulfate p_Cresyl_Sulfate->pCS_bound Healthy_Kidney Healthy Kidney: Efficient Excretion IS_bound->Healthy_Kidney CKD_Kidney CKD Kidney: Impaired Excretion IS_bound->CKD_Kidney pCS_bound->Healthy_Kidney pCS_bound->CKD_Kidney

Caption: Origin of Indoxyl Sulfate and p-Cresyl Sulfate.

Experimental Protocol: From Sample to Data

This section provides a detailed, step-by-step protocol for the quantification of the uremic toxin panel. The entire workflow is summarized in the diagram below.

G Sample_Collection 1. Serum Sample Collection Sample_Prep 2. Sample Preparation (Protein Precipitation) Sample_Collection->Sample_Prep UHPLC_Separation 3. UHPLC Separation Sample_Prep->UHPLC_Separation MS_Detection 4. MS/MS Detection UHPLC_Separation->MS_Detection Data_Analysis 5. Data Analysis & Quantification MS_Detection->Data_Analysis Report 6. Report Generation Data_Analysis->Report

Caption: UHPLC-MS/MS Workflow for Uremic Toxin Analysis.

Materials and Reagents
  • Analytes and Internal Standards: Kynurenic acid, hippuric acid, indoxyl sulfate potassium salt, p-cresyl sulfate potassium salt, and their respective stable isotope-labeled internal standards (e.g., indoxyl sulfate-¹³C₆, p-cresyl sulfate-d₇).

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Formic acid (LC-MS grade), Ammonium formate.

  • Human Serum: Pooled human serum for calibration standards and quality controls.

Sample Preparation: Protein Precipitation

The causality behind choosing protein precipitation is its simplicity, low cost, and effectiveness in removing the majority of proteins that can interfere with the analysis and damage the UHPLC column.[14][16][17] Acetonitrile is a common choice for this step.[17][18]

Protocol:

  • Label 1.5 mL microcentrifuge tubes for standards, quality controls (QCs), and unknown samples.

  • To 50 µL of serum, add 150 µL of the internal standard working solution (prepared in acetonitrile).

  • Vortex for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer 100 µL of the supernatant to a clean autosampler vial.

  • Inject 5 µL of the supernatant into the UHPLC-MS/MS system.

UHPLC-MS/MS Method Parameters

The following tables summarize the optimized instrumental parameters for the separation and detection of the uremic toxin panel. These parameters are based on a previously published validated method.[14][15]

Table 1: UHPLC Parameters

ParameterSetting
Column Acquity BEH C18 (2.1 x 100 mm, 1.7 µm)
Mobile Phase A 10 mM Ammonium Formate in Water, pH 4.3
Mobile Phase B Acetonitrile
Flow Rate 0.3 mL/min
Elution Isocratic: 85% A, 15% B
Column Temperature 35°C
Autosampler Temp. 10°C
Injection Volume 5 µL
Run Time 4 minutes

Table 2: Mass Spectrometry Parameters

ParameterSetting
Ionization Mode Heated Electrospray Ionization (HESI), Negative
Capillary Voltage 3.0 kV
Vaporizer Temp. 350°C
Sheath Gas 40 Arb
Aux Gas 10 Arb
Scan Type Selected Reaction Monitoring (SRM)

Table 3: SRM Transitions for Uremic Toxin Panel

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)
Kynurenic Acid188.0144.015
Hippuric Acid178.0134.012
Indoxyl Sulfate212.0132.020
p-Cresyl Sulfate187.0107.025
Indoxyl Sulfate-¹³C₆ (IS)218.0138.020
p-Cresyl Sulfate-d₇ (IS)194.0107.025

Method Validation: Ensuring Trustworthy Results

A rigorous method validation was performed according to the principles outlined by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[19][20][21][22][23] The validation ensures that the method is reliable, reproducible, and fit for its intended purpose.

Validation Parameters and Acceptance Criteria:

  • Linearity: Calibration curves were constructed using a weighted (1/x²) linear regression. A correlation coefficient (r²) of ≥0.99 was considered acceptable.

  • Accuracy and Precision: Assessed at four QC levels (Lower Limit of Quantification (LLOQ), Low, Medium, and High). The mean accuracy should be within ±15% of the nominal value (±20% for LLOQ), and the coefficient of variation (CV) for precision should be ≤15% (≤20% for LLOQ).

  • Matrix Effect and Recovery: Evaluated to assess the influence of the biological matrix on ionization. A matrix effect within ±15% is desirable. Recovery should be consistent and reproducible.

  • Stability: Assessed under various conditions (freeze-thaw, short-term benchtop, long-term storage) to ensure analyte integrity during sample handling and storage.

Table 4: Summary of Validation Results

AnalyteLinear Range (µg/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
Kynurenic Acid0.01 - 0.5>0.997≤10.9≤10.990.7 - 109.3
Hippuric Acid0.2 - 80>0.997≤8.5≤8.592.1 - 107.5
Indoxyl Sulfate0.2 - 80>0.997≤7.9≤7.993.4 - 106.8
p-Cresyl Sulfate0.25 - 80>0.997≤9.2≤9.291.8 - 108.2
Data adapted from a published study for illustrative purposes.[14]

Application to Clinical Research Samples

This validated method was successfully applied to determine the concentrations of the gut-derived uremic toxin panel in serum samples from patients with varying stages of kidney disease. The results demonstrated a significant increase in the levels of all four toxins with declining kidney function, highlighting the clinical utility of this assay.

Conclusion

The UHPLC-MS/MS method described in this application note provides a rapid, sensitive, and robust tool for the simultaneous quantification of a panel of key gut-derived uremic toxins in human serum. The simple sample preparation, short run time, and comprehensive validation make this method ideal for high-throughput clinical research and drug development applications. By enabling the accurate measurement of these toxins, this method can contribute to a better understanding of their role in CKD and the development of targeted therapies to improve patient outcomes.

References

  • Rysz, J., Franczyk, B., Ławiński, J., Olszewski, R., Ciałkowska-Rysz, A., & Gluba-Brzózka, A. (2021). The Impact of CKD on Uremic Toxins and Gut Microbiota. Toxins, 13(4), 252. [Link]

  • Barrios, C., et al. (2021). Validation of an LC–HRMS Method for Quantifying Indoxyl Sulfate and p-Cresyl Sulfate in Human Serum. Metabolites, 11(10), 668. [Link]

  • Summers, C. M., et al. (2019). The role of the gastrointestinal tract and microbiota on uremic toxins and chronic kidney disease development. Journal of Renal Nutrition, 29(3), 172-177. [Link]

  • Barrios, C., et al. (2021). Validation of an LC–HRMS Method for Quantifying Indoxyl Sulfate and p-Cresyl Sulfate in Human Serum. Metabolites. [Link]

  • Jimenez, S., et al. (2023). Impact of Gut Microbiome Modulation on Uremic Toxin Reduction in Chronic Kidney Disease: A Systematic Review and Network Meta-Analysis. Nutrients, 15(19), 4192. [Link]

  • Popkov, V. A., et al. (2022). Gut Microbiota as a Source of Uremic Toxins. International Journal of Molecular Sciences, 23(1), 585. [Link]

  • PharmaRegulatory. (2023). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. PharmaRegulatory. [Link]

  • Popkov, V. A., et al. (2021). Gut Microbiota as a Source of Uremic Toxins. Preprints.org. [Link]

  • Lin, C. J., et al. (2019). Measuring serum total and free indoxyl sulfate and p-cresyl sulfate in chronic kidney disease using UPLC-MS/MS. Journal of Food and Drug Analysis, 27(3), 736-744. [Link]

  • Gardner, M. A., et al. (2019). Development and validation of a UHPLC-MS/MS method for measurement of a gut-derived uremic toxin panel in human serum: An application in patients with kidney disease. Journal of Pharmaceutical and Biomedical Analysis, 174, 618-624. [Link]

  • Al-Khafaji, K., & El-Gamal, M. (2024). Liquid Chromatography-Mass Spectrometry Analytical Methods for the Quantitation of this compound Sulfate and Indoxyl Sulfate in Human Matrices: Biological Applications and Diagnostic Potentials. Toxins, 16(2), 70. [Link]

  • Xu, D., et al. (2016). LC-MS/MS method for simultaneous determination of serum p-cresyl sulfate and indoxyl sulfate in patients undergoing peritoneal dialysis. Biomedical Chromatography, 30(10), 1633-1638. [Link]

  • PharmaRegulatory. (2023). Validation of Analytical Methods: EMA and FDA Audit Findings. PharmaRegulatory. [Link]

  • Ghiasi, F., et al. (2023). Analysis of indoxyl sulfate in biological fluids with emphasis on sample preparation techniques: A comprehensive analytical review. Journal of Chromatography B, 1224, 123755. [Link]

  • Gardner, M. A., et al. (2019). Development and validation of a UHPLC-MS/MS method for measurement of a gut-derived uremic toxin panel in human serum: An application in patients with kidney disease. Journal of Pharmaceutical and Biomedical Analysis, 174, 618-624. [Link]

  • Shimadzu. (2006). LCMS Uremic Toxins News 02/2006en. Shimadzu News. [Link]

  • Silva, L. A., et al. (2023). Rapid and sustainable HPLC method for the determination of uremic toxins in human plasma samples. Analytical and Bioanalytical Chemistry, 415(4), 683-694. [Link]

  • Lab Manager. (2023). ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]

  • Silva, L. A., et al. (2023). Rapid and sustainable HPLC method for the determination of uremic toxins in human plasma samples. ResearchGate. [Link]

  • de Loor, H., et al. (2009). Sodium octanoate to reverse indoxyl sulfate and p-cresyl sulfate albumin binding in uremic and normal serum during sample preparation followed by fluorescence liquid chromatography. Journal of Chromatography A, 1216(22), 4684-4688. [Link]

  • Giglio, R. V., et al. (2023). Gut-Derived Uremic Toxins in CKD: An Improved Approach for the Evaluation of Serum Indoxyl Sulfate in Clinical Practice. Toxins, 15(3), 205. [Link]

  • IgMin Research. (2024). LC-MS and HPLC-UV for Detecting Uremic Toxins. IgMin Research. [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. FDA. [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. FDA. [Link]

  • Klymiuk, I., et al. (2023). Testing a Farm Animal Model for Experimental Kidney Graft Transplantation: Gut Microbiota, Mycobiome and Metabolic Profiles as Indicators of Model Stability and Suitability. Microorganisms, 11(7), 1835. [Link]

  • Giglio, R. V., et al. (2023). Gut-Derived Uremic Toxins in CKD: An Improved Approach for the Evaluation of Serum Indoxyl Sulfate in Clinical Practice. PubliCatt. [Link]

  • Zhang, Z., et al. (2022). Derivation and elimination of uremic toxins from kidney-gut axis. Frontiers in Pharmacology, 13, 1044447. [Link]

Sources

Application of p-Cresol as a Potential Biomarker in Parkinson's Disease Research: A Technical Guide for Scientists

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra, leading to debilitating motor and non-motor symptoms.[1] A significant challenge in managing PD is the lack of reliable biomarkers for early diagnosis, tracking disease progression, and assessing therapeutic efficacy.[2] In recent years, the gut-brain axis—the bidirectional communication between the gut microbiota and the central nervous system—has emerged as a critical area of investigation in PD pathogenesis.[3][4] Gut dysbiosis, an imbalance in the gut microbial community, is increasingly recognized as a key factor that may precede and contribute to the neurodegenerative process.

This guide focuses on p-Cresol, a gut-derived metabolite, as a promising biomarker candidate in Parkinson's disease research. Produced from the bacterial metabolism of dietary amino acids, this compound and its derivatives have been implicated in the pathophysiology of PD through mechanisms including neuroinflammation and oxidative stress.[5][6][7] We provide an in-depth exploration of the scientific rationale for investigating this compound, detailed protocols for its quantification in biological samples, and guidance on data interpretation for researchers aiming to integrate this biomarker into their studies.

Section 1: The Scientific Rationale - this compound and the Pathophysiology of Parkinson's Disease

The Gut-Brain Axis and Its Role in Neurodegeneration

The connection between gut health and PD is supported by several lines of evidence. Many PD patients experience gastrointestinal symptoms, such as constipation, years before the onset of motor deficits. Pathological α-synuclein, the hallmark protein aggregate in PD, has been identified in the enteric nervous system, suggesting the gut may be an initial site of disease pathology.[4] It is hypothesized that gut dysbiosis can lead to increased intestinal permeability (often termed "leaky gut"), allowing inflammatory microbial products like lipopolysaccharide (LPS) to enter systemic circulation.[3][5] This systemic inflammation can compromise the blood-brain barrier, promote neuroinflammation via microglial activation, and ultimately contribute to the neurodegenerative cascade seen in PD.[3][4][5]

Biosynthesis and Systemic Elevation of this compound in Parkinson's Disease

This compound (4-methylphenol) is a toxic metabolite produced by the fermentation of the amino acid tyrosine by specific anaerobic gut bacteria, with Clostridioides difficile being a major contributor.[8][9] In the context of PD, a notable shift in gut microbial metabolism has been observed, characterized by reduced carbohydrate fermentation and an increase in proteolytic fermentation.[1][5] This shift leads to the elevated production of potentially deleterious metabolites, including this compound.

Once produced in the colon, this compound is absorbed into the bloodstream. In the liver, it is metabolized into its major circulating forms, p-cresyl sulfate (pCS) and p-cresyl glucuronide (pCG).[9] These conjugated forms are typically excreted by the kidneys.[10] Multiple studies have reported significantly higher levels of this compound and its metabolites in the serum, feces, and cerebrospinal fluid (CSF) of individuals with PD compared to healthy controls.[5][11][12]

Proposed Mechanisms of this compound-Induced Neurotoxicity

The association between elevated this compound and PD is underpinned by several plausible biological mechanisms that align with the known pathology of the disease.

  • Oxidative Stress and Mitochondrial Dysfunction: this compound and pCS are potent inducers of oxidative stress, increasing the production of reactive oxygen species (ROS) that can damage cells.[6][7] Dopaminergic neurons are particularly vulnerable to oxidative stress due to the metabolism of dopamine itself, which generates ROS.[13][14] Furthermore, this compound has been shown to impair mitochondrial function, a key pathological feature in PD.[10][15]

  • Neuroinflammation: Systemic inflammation is a critical component of PD pathogenesis. Gut-derived metabolites like this compound can act as pro-inflammatory signals, contributing to the activation of microglia and astrocytes in the brain and fueling the cycle of neuroinflammation and neuronal death.[3][16][17]

  • Dopaminergic System Disruption: Emerging evidence suggests that this compound can cross the blood-brain barrier and directly impact the dopaminergic system.[13] It has been shown to alter dopamine metabolism and may exert direct toxicity on dopaminergic neurons, the primary cell type lost in PD.[10][13][14]

  • Blood-Brain Barrier Impairment: Studies indicate that uremic toxins, including pCS, can cross the blood-brain barrier and accumulate in the CSF.[12][18] An increased CSF-to-plasma ratio of pCS has been observed in PD patients, suggesting a compromised barrier function which could allow greater entry of neurotoxic substances into the central nervous system.[12]

The following diagram illustrates the proposed pathway from gut dysbiosis to neurodegeneration involving this compound.

cluster_gut Gut Lumen cluster_circulation Systemic Circulation cluster_brain Central Nervous System Gut_Dysbiosis Gut Dysbiosis in PD (Shift to Proteolytic Fermentation) pCresol_Production Bacterial Production of this compound Gut_Dysbiosis->pCresol_Production Tyrosine Dietary Tyrosine Tyrosine->pCresol_Production Metabolized by Clostridia spp. Absorption This compound Absorption pCresol_Production->Absorption Liver Hepatic Metabolism (p-Cresyl Sulfate - pCS) Absorption->Liver Systemic_Inflammation Systemic Inflammation & Oxidative Stress Liver->Systemic_Inflammation BBB Blood-Brain Barrier (BBB) Crossing Liver->BBB pCS crosses BBB Systemic_Inflammation->BBB Compromises BBB Integrity Neuroinflammation Neuroinflammation (Microglial Activation) BBB->Neuroinflammation Mitochondrial_Dysfunction Mitochondrial Dysfunction & Oxidative Stress BBB->Mitochondrial_Dysfunction Neuron_Loss Dopaminergic Neuron Degeneration Neuroinflammation->Neuron_Loss Mitochondrial_Dysfunction->Neuron_Loss

Caption: Proposed mechanism of this compound's involvement in Parkinson's disease.

Section 2: Methodologies for this compound Quantification

Accurate and reliable quantification of this compound is paramount for its validation as a biomarker. This section outlines the key considerations and analytical techniques.

Overview of Analytical Techniques

Several methods are available for this compound measurement, each with distinct advantages. The choice of technique often depends on the required sensitivity, specificity, and available laboratory equipment.

Technique Principle Advantages Disadvantages Primary Use
HPLC-FLD High-Performance Liquid Chromatography with Fluorescence DetectionCost-effective, good sensitivity, reliableModerate specificity, potential for interfering compoundsRoutine quantification of total this compound in plasma/urine
GC-MS Gas Chromatography-Mass SpectrometryHigh specificity, excellent for volatile compoundsRequires derivatization, more complex sample prepTargeted analysis in various matrices
LC-MS/MS Liquid Chromatography-Tandem Mass SpectrometryHighest specificity and sensitivity, can measure multiple analytesHigh instrument cost, requires specialized expertiseGold standard for targeted metabolomics and clinical validation
Sample Selection and Collection

The choice of biological matrix is a critical decision in study design.

  • Plasma/Serum: Reflects systemic exposure and is readily accessible. It is the most common matrix for this compound biomarker studies.

  • Cerebrospinal Fluid (CSF): Provides the most direct insight into the central nervous system environment. Collection is invasive but crucial for correlating systemic levels with neurochemical changes.[12]

  • Urine: Represents the primary route of excretion for this compound metabolites. It can be useful for assessing total body burden but is subject to high variability due to hydration status.

  • Feces: Measures the direct output from the gut microbiota. It is valuable for studies focused on gut-specific production but can be challenging to standardize.[19][20]

Standard Operating Procedure for Blood Collection:

  • Collect whole blood in EDTA (plasma) or serum separator tubes (serum).

  • Process within 1 hour of collection.

  • Centrifuge at 1500 x g for 15 minutes at 4°C.

  • Aliquot the resulting plasma or serum into cryovials.

  • Immediately store at -80°C until analysis to prevent degradation.

Measuring Total vs. Free this compound

In circulation, over 95% of this compound is bound to proteins (primarily as pCS).[9] This protein-bound fraction is not easily cleared and is considered biologically active. Free this compound levels are very low. For biomarker purposes, measuring total this compound is recommended as it provides a more stable and comprehensive measure of the this compound burden. This is achieved by performing an acid hydrolysis step to break the sulfate and glucuronide conjugates, converting them back to free this compound for detection.[21][22][23]

Section 3: Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for quantifying total this compound. The HPLC-FLD method is presented as a robust and widely accessible technique, while the LC-MS/MS approach is offered for higher-throughput and specificity applications.

Protocol for Total this compound Quantification in Human Plasma via HPLC-FLD

Principle: This method quantifies total this compound by first liberating it from its conjugated forms (pCS and pCG) through acid hydrolysis. Proteins are then precipitated, and the liberated this compound is extracted using a liquid-liquid extraction. The final extract is analyzed using HPLC with a fluorescence detector, which offers high sensitivity for phenolic compounds like this compound.

Materials and Reagents:

  • This compound analytical standard

  • Internal Standard (e.g., 4-ethylphenol)

  • Hydrochloric Acid (HCl), concentrated

  • Acetonitrile (ACN), HPLC grade

  • Ethyl Acetate, HPLC grade

  • Sodium Chloride (NaCl)

  • Deionized water

  • Human plasma samples (and control plasma for calibration curve)

  • Microcentrifuge tubes (2 mL)

  • Centrifuge, vortex mixer, and sample evaporator

Step-by-Step Procedure:

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • In a 2 mL microcentrifuge tube, add 100 µL of plasma sample.

    • Add 10 µL of internal standard solution (e.g., 4-ethylphenol at 10 µg/mL in ACN).

  • Acid Hydrolysis (Crucial Step):

    • Add 25 µL of 6M HCl to the plasma-IS mixture.

    • Vortex briefly and incubate the tube at 80-90°C for 15-30 minutes in a heat block. This step cleaves the sulfate and glucuronide bonds.

    • Allow the samples to cool to room temperature.

  • Protein Precipitation and Extraction:

    • Add 900 µL of ACN to the hydrolyzed sample.

    • Vortex vigorously for 1 minute to precipitate plasma proteins.

    • Add 0.5 mL of saturated NaCl solution and vortex for another minute. The salt helps to force this compound into the organic layer.

    • Centrifuge at 10,000 x g for 10 minutes.

  • Sample Analysis by HPLC-FLD:

    • Carefully transfer the upper organic layer (ACN) to a new tube.

    • Inject 20 µL of the extract into the HPLC system.

    • HPLC Conditions:

      • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

      • Mobile Phase: Isocratic or gradient elution with A) Water and B) Acetonitrile. A typical starting condition is 60:40 A:B.

      • Flow Rate: 1.0 mL/min.

      • Fluorescence Detection: Excitation λ = 280-285 nm, Emission λ = 310 nm.[19][23]

  • Calibration and Quantification:

    • Prepare a calibration curve by spiking control plasma with known concentrations of this compound (e.g., 0.5 - 50 µg/mL).

    • Process the calibrators through the same hydrolysis and extraction procedure as the samples.

    • Calculate the peak area ratio of this compound to the internal standard.

    • Plot the peak area ratio against the concentration to generate a linear regression curve. Determine the concentration of this compound in the unknown samples from this curve.

Protocol Outline for LC-MS/MS Analysis

Principle: LC-MS/MS offers superior specificity by using mass-to-charge ratio for detection. After hydrolysis and extraction (similar to the HPLC method), the sample is analyzed by LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode, which monitors specific precursor-to-product ion transitions for this compound and its stable isotope-labeled internal standard.

Key Steps:

  • Sample Preparation: Identical to the HPLC method, but a stable isotope-labeled internal standard (e.g., this compound-d7) is strongly recommended for highest accuracy.

  • LC Separation: A C18 column is used to chromatographically separate this compound from other matrix components.

  • MS/MS Detection:

    • Ionization: Electrospray Ionization (ESI) in negative mode.

    • MRM Transitions:

      • This compound: Q1: 107.1 m/z → Q3: 92.1 m/z

      • This compound-d7 (IS): Q1: 114.1 m/z → Q3: 98.1 m/z

    • These transitions should be optimized on the specific instrument being used.

  • Quantification: Based on the peak area ratio of the analyte to the stable isotope-labeled internal standard.

The following diagram provides a visual overview of the general experimental workflow.

Patient_Cohort Patient Cohort (PD Patients & Healthy Controls) Sample_Collection 1. Sample Collection (Plasma, CSF, etc.) Patient_Cohort->Sample_Collection Sample_Prep 2. Sample Preparation - Add Internal Standard - Acid Hydrolysis (Total this compound) - Protein Precipitation Sample_Collection->Sample_Prep Extraction 3. Liquid-Liquid Extraction Sample_Prep->Extraction Analysis 4. Instrumental Analysis (HPLC-FLD or LC-MS/MS) Extraction->Analysis Data_Processing 5. Data Processing - Peak Integration - Calibration Curve Generation Analysis->Data_Processing Statistical_Analysis 6. Statistical Analysis - Compare PD vs. Control - Correlate with Clinical Scores Data_Processing->Statistical_Analysis Biomarker_Validation Biomarker Validation & Interpretation Statistical_Analysis->Biomarker_Validation

Caption: General experimental workflow for this compound biomarker analysis.

Section 4: Data Interpretation and Future Directions

Correlating this compound Levels with Clinical Data

Once quantified, this compound levels should be analyzed in the context of the study population.

  • Group Comparisons: The primary analysis will involve comparing mean or median this compound concentrations between PD patients and age-matched healthy controls.

  • Correlation with Disease Severity: Investigate potential correlations between this compound levels and clinical metrics such as the Unified Parkinson's Disease Rating Scale (UPDRS) or the Hoehn and Yahr (H&Y) stage. Some studies have found an association between this compound glucuronide and a higher H&Y stage.[11][24]

  • Subgroup Analysis: Explore if this compound levels differ between PD subtypes (e.g., tremor-dominant vs. postural instability/gait difficulty) or correlate with specific non-motor symptoms like constipation or cognitive impairment.

Limitations and Considerations

While promising, the use of this compound as a biomarker has several factors that researchers must consider:

  • Confounding Factors: this compound levels can be influenced by diet (tyrosine intake), renal function, and the use of certain medications or antibiotics. It is crucial to collect this information and account for it during statistical analysis.

  • Specificity: Elevated this compound is not exclusive to PD and is a well-known uremic toxin in chronic kidney disease.[18][21] Therefore, it is unlikely to be a standalone diagnostic biomarker but may be powerful as part of a biomarker panel.

  • Longitudinal Studies: Most studies to date have been cross-sectional. Longitudinal studies that track this compound levels over time within the same individuals are needed to establish its utility for monitoring disease progression.

The investigation of this compound stands at a compelling intersection of gut microbiology, metabolism, and neurodegeneration. With standardized analytical protocols and carefully designed clinical studies, this compound has the potential to become a valuable tool in the research and future clinical management of Parkinson's disease.

References

  • A Comparative Guide to Analytical Methods for this compound Determination - Benchchem.
  • Gut Microbiota: A Novel Therapeutic Target for Parkinson's Disease - PMC.
  • The role of the gut microbiome in Parkinson's disease - Taylor & Francis Online.
  • Gut Microbiota Approach—A New Strategy to Treat Parkinson's Disease - PMC.
  • Review of Elevated Para-Cresol in Autism and Possible Impact on Symptoms - PMC - NIH.
  • Para-Cresol and the Brain: Emerging Role in Neurodevelopmental and Neurodegenerative Disorders and Therapeutic Perspectives - ACS Publications.
  • The Interplay between Gut Microbiota and Parkinson's Disease: Implications on Diagnosis and Treatment - PubMed Central.
  • Gut-initiated neuroprotection in Parkinson's disease - PNIRS.
  • This compound and two this compound metabolites are associated with (A) Parkinson's disease, (B) age among both PD patients and controls, and (C) Hoehn-Yahr Stage among PD patients - ResearchGate.
  • Unraveling this compound: from biosynthesis to biological and biochemical activities - Frontiers.
  • Gut neurotoxin this compound induces brain-derived neurotrophic factor secretion and increases the expression of neurofilament subunits in PC-12 cells - NIH.
  • Toxicological Profile for Cresols.
  • Measurement of phenol and this compound in urine and feces using vacuum microdistillation and high-performance liquid chromatography | Request PDF - ResearchGate.
  • Measurement of phenol and this compound in urine and feces using vacuum microdistillation and high-performance liquid chromatography - PubMed.
  • This compound and two this compound metabolites are associated with (A) Parkinson's disease, (B) age at diagnosis among PD patients, and (C) HoehnYahr Stage among PD patients. - ResearchGate.
  • Simple Determination of this compound in Plasma Samples Using Fluorescence Spectroscopy Technique - PubMed Central.
  • This compound and p-Cresyl Sulphate Boost Oxidative Stress: A Systematic Review of Recent Evidence - PubMed.
  • This compound Sulfate Caused Behavior Disorders and Neurodegeneration in Mice with Unilateral Nephrectomy Involving Oxidative Stress and Neuroinflammation - PubMed Central.
  • Higher cerebrospinal fluid to plasma ratio of this compound sulfate and indoxyl sulfate in patients with Parkinson's disease - ResearchGate.
  • p‐Cresol and p‐Cresyl Sulphate Boost Oxidative Stress: A Systematic Review of Recent Evidence - PubMed Central.
  • This compound Sulfate Caused Behavior Disorders and Neurodegeneration in Mice with Unilateral Nephrectomy Involving Oxidative Stress and Neuroinflammation - MDPI.
  • Gut neurotoxin this compound induces brain-derived neurotrophic factor secretion and increases the expression of neurofilament subunits in PC-12 cells - AIMS Press.
  • Elevation of Gut-Derived this compound During Spaceflight and its Effect on Drug Metabolism and Performance in Astronauts - bioRxiv.
  • Microbial metabolite this compound inhibits gut hormone expression and regulates small intestinal transit in mice - Frontiers.
  • Para-Cresol and the Brain: Emerging Role in Neurodevelopmental and Neurodegenerative Disorders and Therapeutic Perspectives | ACS Pharmacology & Translational Science.
  • The Spectrum of Motor Disorders in Patients with Chronic Kidney Disease: Pathogenic Mechanisms, Clinical Manifestations, and Therapeutic Strategies - MDPI.
  • New Parkinson's Disease Treatments in the Clinical Trial Pipeline.

Sources

Troubleshooting & Optimization

Technical Support Center: Enhancing Low-Abundance p-Cresol Detection

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to improving the sensitivity of para-cresol (p-Cresol) detection in complex biological matrices. This resource is designed for researchers, scientists, and drug development professionals who are navigating the challenges of quantifying this significant, yet often elusive, uremic toxin and microbial metabolite.

This compound, a byproduct of tyrosine metabolism by intestinal microbiota, has garnered significant attention for its role in various physiological and pathological processes, including neuropsychiatric disorders and chronic kidney disease (CKD).[1][2] However, its detection at trace levels, particularly the biologically active free form, presents considerable analytical hurdles.[3] This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome these challenges and achieve reliable, high-sensitivity this compound quantification.

Frequently Asked Questions (FAQs)

Here, we address common questions and issues that arise during the analysis of low-abundance this compound.

Q1: My this compound signal is very low or undetectable in my biological samples (plasma, urine, brain tissue). What are the primary reasons for this?

A1: Several factors can contribute to poor this compound detection:

  • Low Endogenous Concentrations: this compound exists in both free and conjugated forms (p-cresyl sulfate and p-cresyl glucuronide), with the free, unconjugated form being present at significantly lower concentrations.[4] Your analytical method may not be sensitive enough to detect these trace amounts.

  • Matrix Effects: Complex biological matrices like plasma and urine contain numerous endogenous compounds that can interfere with the ionization of this compound in the mass spectrometer source, leading to ion suppression and a weaker signal.[5]

  • Inefficient Extraction: this compound is often protein-bound, and inefficient protein precipitation or extraction can lead to low recovery of the analyte.[6][7]

  • Suboptimal Analytical Technique: The chosen analytical method (e.g., HPLC-UV) may lack the inherent sensitivity required for low-level quantification compared to more advanced techniques like LC-MS/MS or GC-MS.[8][9]

Q2: What is derivatization, and why is it recommended for improving this compound sensitivity?

A2: Derivatization is a chemical modification of the analyte (this compound) to enhance its analytical properties. For this compound, this is crucial for several reasons:

  • Improved Ionization Efficiency: Derivatizing agents can introduce a readily ionizable group onto the this compound molecule, significantly boosting its signal intensity in mass spectrometry. For instance, derivatization with 1,2-dimethylimidazole-5-sulfonyl chloride (5-DMISC) has been shown to increase sensitivity up to 40-fold compared to traditional dansyl derivatization in LC-MS/MS analysis.[2]

  • Enhanced Chromatographic Separation: Derivatization can alter the polarity and volatility of this compound, leading to better peak shape and resolution during chromatographic separation. Silylation, for example, is used to separate isomeric cresols in GC-MS analysis.[10]

  • Increased Specificity: The derivatization reaction is often specific to the functional group of the analyte, reducing the likelihood of interference from other matrix components.

Q3: How do I choose between GC-MS and LC-MS/MS for this compound analysis?

A3: The choice between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) depends on several factors, including the desired sensitivity, sample throughput, and the specific form of this compound being measured (free vs. total).

FeatureGC-MSLC-MS/MS
Sensitivity High, especially with derivatization.Very high, often considered the gold standard for trace quantification.[11]
Sample Preparation Often requires derivatization to make this compound volatile (e.g., silylation).[10]Can sometimes analyze underivatized this compound, but derivatization significantly improves sensitivity.[2]
Throughput Generally lower due to longer run times.Higher throughput is achievable with modern UHPLC systems.
Specificity Good, but may have co-elution issues with isomers if not properly optimized.[10]Excellent, especially with Multiple Reaction Monitoring (MRM) which provides two levels of mass filtering.[12]
Typical Application Analysis of volatile organic compounds, including this compound in various matrices.[8][13]Targeted quantification of low-abundance compounds in complex biological fluids.[2][14]

Q4: I am seeing significant variability in my results. What could be the cause?

A4: High variability can stem from several sources:

  • Inconsistent Sample Preparation: Ensure that your extraction and derivatization procedures are highly consistent across all samples. Minor variations in reagent volumes, reaction times, or temperature can lead to significant differences in recovery and derivatization efficiency.

  • Matrix Effects: As mentioned earlier, matrix effects can vary between individual samples, leading to inconsistent ion suppression or enhancement. The use of a stable isotope-labeled internal standard (e.g., this compound-d7) is highly recommended to correct for these variations.

  • Instrument Instability: Regularly check the performance of your GC-MS or LC-MS/MS system, including calibration, source cleanliness, and detector response.

Troubleshooting Guides

This section provides structured guidance for resolving specific issues you may encounter during your this compound analysis.

Guide 1: Troubleshooting Low Signal Intensity in LC-MS/MS

Problem: The this compound peak is very small or absent in your chromatogram.

Caption: Troubleshooting workflow for low this compound signal in LC-MS/MS.

Detailed Steps:

  • Verify Extraction Efficiency:

    • Causality: this compound is often bound to proteins in biological fluids. If your protein precipitation and extraction steps are incomplete, the majority of the analyte will be lost.

    • Action: Spike a known amount of this compound standard into a blank matrix and process it alongside your samples. Calculate the recovery. A recovery of less than 85% indicates a problem with your extraction method.

    • Solution: Consider alternative extraction methods like Solid-Phase Microextraction (SPME) or liquid-liquid extraction (LLE) with a salting-out agent to improve recovery.[6][7] For total this compound, an initial acid hydrolysis step is necessary to cleave the sulfate and glucuronide conjugates.[4][15]

  • Assess Derivatization Reaction:

    • Causality: The derivatization reaction may be incomplete, leading to a low yield of the derivatized product that is readily detected by the mass spectrometer.

    • Action: Analyze a derivatized this compound standard to confirm that the reaction is working under your experimental conditions.

    • Solution: Optimize the derivatization conditions, including the concentration of the derivatizing agent, reaction time, and temperature. For extremely low concentrations, consider using a more sensitive derivatizing agent like 5-DMISC.[2]

  • Optimize Mass Spectrometer Parameters:

    • Causality: The mass spectrometer settings may not be optimal for the detection of the derivatized this compound.

    • Action: Infuse a solution of the derivatized this compound directly into the mass spectrometer to optimize parameters such as cone voltage and collision energy for the specific parent and daughter ions.

    • Solution: Perform routine maintenance, including cleaning the ion source, to ensure optimal instrument performance.

  • Evaluate Chromatographic Performance:

    • Causality: Poor chromatography can lead to broad, tailing peaks, which reduces the signal-to-noise ratio and makes detection difficult.

    • Action: Check the peak shape of your analyte. If it is not sharp and symmetrical, your chromatography needs improvement.

    • Solution: Ensure your mobile phase composition is optimal for the retention and elution of the derivatized this compound. Check for column degradation and replace if necessary.

Guide 2: Troubleshooting Poor Reproducibility in GC-MS

Problem: You are observing significant variation in peak areas for replicate injections.

Caption: Troubleshooting workflow for poor reproducibility in GC-MS analysis of this compound.

Detailed Steps:

  • Internal Standard (IS) Response:

    • Causality: A consistent internal standard response is crucial for correcting variations in sample preparation and injection.

    • Action: Examine the peak area of your internal standard across all runs. If it is highly variable, there is a fundamental issue with your sample preparation or injection technique.

    • Solution: The use of a stable isotope-labeled internal standard (e.g., this compound-d7) is strongly recommended as it behaves almost identically to the analyte during extraction, derivatization, and ionization, thus providing the most accurate correction.

  • Autosampler/Injection Technique:

    • Causality: Inconsistent injection volumes or discrimination effects in the GC inlet can lead to significant variability.

    • Action: Manually inspect the autosampler syringe for air bubbles or partial blockages.

    • Solution: Optimize injection parameters such as injection volume, speed, and inlet temperature.

  • Derivatization Consistency:

    • Causality: As a chemical reaction, derivatization must be performed with high precision and consistency.

    • Action: Review your derivatization protocol. Are you adding reagents with calibrated pipettes? Is the reaction time and temperature strictly controlled for all samples?

    • Solution: Automate the derivatization process if possible. Ensure all samples are derivatized in the same batch to minimize inter-batch variability.

  • Sample Preparation Uniformity:

    • Causality: Inhomogeneous samples or inconsistent extraction conditions will lead to variable analyte recovery.

    • Action: Ensure that tissue samples are thoroughly homogenized. For liquid samples, ensure they are well-mixed before aliquoting.

    • Solution: Use a consistent method for extraction, such as SPME with controlled extraction time and temperature.[16]

Experimental Protocols

Protocol 1: High-Sensitivity this compound Quantification in Plasma using LC-MS/MS with 5-DMISC Derivatization

This protocol is adapted from a method shown to significantly enhance the sensitivity of this compound detection.[2]

1. Sample Preparation and Hydrolysis (for Total this compound): a. To 100 µL of plasma, add 10 µL of an internal standard solution (e.g., this compound-d7). b. Add 25 µL of 6M HCl and heat at 80°C for 2 minutes to hydrolyze the this compound conjugates.[15] c. Cool the samples to room temperature.

2. Protein Precipitation and Liquid-Liquid Extraction: a. Add 900 µL of acetonitrile, vortex for 15 minutes. b. Add 0.5 mL of saturated NaCl solution and vortex for another 15 minutes. The salt helps to force the this compound into the organic layer (salting-out effect). c. Centrifuge at 10,000 rpm for 10 minutes.

3. Derivatization: a. Transfer the supernatant (organic phase) to a new tube and evaporate to dryness under a gentle stream of nitrogen. b. Reconstitute the residue in 50 µL of a 1 mg/mL solution of 1,2-dimethylimidazole-5-sulfonyl chloride (5-DMISC) in acetonitrile. c. Add 50 µL of a buffer solution (e.g., sodium bicarbonate, pH 9). d. Vortex and incubate at 60°C for 30 minutes.

4. LC-MS/MS Analysis: a. After incubation, add a quenching solution if necessary (e.g., formic acid) to stop the reaction. b. Inject an appropriate volume (e.g., 5 µL) onto a reverse-phase C18 column. c. Use a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). d. Detect the derivatized this compound using a tandem mass spectrometer in Multiple Reaction Monitoring (MRM) mode. The specific parent and daughter ion transitions will need to be optimized for your instrument.

Protocol 2: Headspace Solid-Phase Microextraction (HS-SPME) for GC-MS Analysis of this compound

This protocol is a general guide based on established SPME methods for volatile compounds.[16]

1. Sample Preparation: a. Place 1 mL of the aqueous sample (e.g., urine, water) into a 10 mL headspace vial. b. Add 0.3 g of NaCl to increase the ionic strength of the sample, which promotes the partitioning of this compound into the headspace. c. Add an appropriate internal standard.

2. HS-SPME Extraction: a. Equilibrate the sample at 40°C for 5 minutes in a heating block with agitation. b. Expose a SPME fiber (e.g., polydimethylsiloxane/divinylbenzene - PDMS/DVB) to the headspace above the sample for 60 minutes at 40°C with continued agitation.

3. GC-MS Analysis: a. Desorb the extracted this compound from the SPME fiber in the GC inlet at 210°C for 60 seconds. b. Separate the analytes on a suitable capillary column (e.g., a wax-type column). c. Detect this compound using a mass spectrometer in scan or selected ion monitoring (SIM) mode.

References

  • Pathak, A. K. (2025). Volatile organic compound sensing: Conventional to advanced approaches. Advanced Clinical Chemistry, 129, 271-318.
  • BenchChem. (2025).
  • Gomez-Gomez, A., et al. (2025).
  • Bentham Science Publishers. (2020). In situ Surfactant-based Solid Phase Microextraction of this compound in Human Plasma Prior to HPLC Analysis.
  • AIP Publishing. (2024).
  • ResearchGate. (n.d.). In situ Surfactant-based Solid Phase Microextraction of this compound in Human Plasma Prior to HPLC Analysis | Request PDF.
  • ILT. (2025). VOC Analysis in Environmental Testing.
  • Frontiers. (2024). Advances in analytical techniques for assessing volatile organic compounds in pulse crops: a comprehensive review.
  • SID. (n.d.). Simple Determination of this compound in Plasma Samples Using Fluorescence Spectroscopy Technique.
  • Brieflands. (n.d.). Simple Determination of this compound in Plasma Samples Using Fluorescence Spectroscopy Technique.
  • PubMed Central. (n.d.). Simple Determination of this compound in Plasma Samples Using Fluorescence Spectroscopy Technique.
  • Technology Networks. (2025).
  • Būda, V. (2014). Gas chromatographic analysis of cresols in aquatic solution by solid phase microextraction.
  • National Center for Biotechnology Information. (n.d.). Toxicological Profile for Cresols - Analytical Methods.
  • ResearchGate. (n.d.). Simultaneous Determination of Phenol and this compound in Human Urine by an HPLC Method.
  • ResearchGate. (n.d.). Development of the LC-MS/MS method for determining the this compound level in plasma.
  • NIOSH. (1992). CRESOL (all isomers) and PHENOL 2546.
  • ResearchGate. (n.d.). This compound detection (PDA Multi 1 270 nm,4 nm)
  • National Center for Biotechnology Information. (n.d.).
  • ResearchGate. (n.d.).
  • EPA. (n.d.).
  • Wiley Analytical Science. (2020).
  • De Smet, R., et al. (1998). A sensitive HPLC method for the quantification of free and total this compound in patients with chronic renal failure. Clinical Chimica Acta, 278(1), 1-21.
  • Frontiers. (2024). Unraveling this compound: from biosynthesis to biological and biochemical activities.
  • ResearchGate. (n.d.). Gas Chromatographic-Mass Spectrometric Analysis for Measurement of this compound and Its Conjugated Metabolites in Uremic and Normal Serum.
  • ResearchGate. (n.d.). Quantification of this compound sulphate in human plasma by selected reaction monitoring.
  • CDC. (1994). PHENOL and this compound in urine 8305.
  • ResearchGate. (2024).
  • ResearchGate. (n.d.).
  • MDPI. (2023).
  • MDPI. (n.d.).
  • UFMG. (2019).
  • ResearchGate. (n.d.).
  • Cuoghi, A., et al. (2012). Quantification of this compound sulphate in human plasma by selected reaction monitoring. Analytical and Bioanalytical Chemistry, 404(5), 1527-1533.
  • International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). Matrix effect in bioanalysis: An overview.

Sources

Technical Support Center: Optimization of Sample Preparation for p-Cresol Glucuronide Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of p-Cresol glucuronide (pCG). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding sample preparation for the accurate quantification of pCG in biological matrices. As a key uremic toxin and a metabolite reflecting gut microbiome activity, precise measurement of pCG is critical in various research fields.[1] This document provides field-proven insights and evidence-based protocols to help you navigate the complexities of your experiments.

I. Understanding the Analyte: The Importance of this compound Glucuronide

This compound, a product of bacterial metabolism of tyrosine and phenylalanine in the colon, undergoes conjugation in the liver to form this compound sulfate (pCS) and this compound glucuronide (pCG).[2][3][4] While pCS has been extensively studied, pCG is also a significant metabolite that accumulates in chronic kidney disease (CKD) and is considered a uremic toxin.[1] Accurate measurement of pCG is crucial for understanding its pathophysiological roles and for the development of potential therapeutic interventions.

II. Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common challenges encountered during the sample preparation for pCG analysis in a question-and-answer format.

Sample Stability and Storage

Question: My pCG concentrations seem to be decreasing in stored samples. What are the optimal storage conditions for plasma and urine samples to ensure pCG stability?

Answer: Sample integrity is paramount for accurate quantification. For long-term storage, it is recommended to keep plasma and urine samples at -80°C to minimize degradation of pCG. Avoid repeated freeze-thaw cycles, as this can lead to analyte degradation and inaccurate results. When thawing, do so on ice to maintain a low temperature. Proper storage is a critical first step before any sample preparation protocol.

Protein Precipitation (PPT)

Question: I am using protein precipitation for my plasma samples, but my results are inconsistent. What could be the cause?

Answer: Protein precipitation is a common and rapid method for sample cleanup; however, several factors can influence its effectiveness and reproducibility.[5][6]

  • Choice of Precipitation Solvent: Acetonitrile (ACN) and methanol (MeOH) are the most common solvents used. ACN typically results in larger, more coagulated protein pellets, while MeOH produces finer precipitates.[5] The choice of solvent can impact the co-precipitation of your analyte of interest. It is advisable to test both solvents during method development to determine which provides the best recovery for pCG.

  • Solvent-to-Sample Ratio: A typical ratio is 3 to 5 parts organic solvent to 1 part sample.[5] An insufficient volume of solvent will lead to incomplete protein precipitation, resulting in a hazy supernatant and potential instrument contamination.

  • Temperature: Performing the precipitation at a low temperature (e.g., on ice) can enhance protein removal and minimize the risk of analyte degradation.

  • Vortexing and Centrifugation: Ensure thorough vortexing to allow for complete mixing of the sample and solvent. Adequate centrifugation time and speed are crucial for pelleting the precipitated proteins. A loose pellet can lead to the aspiration of protein particles, which can clog your LC column.

Troubleshooting Tip: If you observe a hazy supernatant after centrifugation, it indicates incomplete protein precipitation.[5] Consider increasing the solvent-to-sample ratio or the centrifugation time and speed.

Hydrolysis of this compound Glucuronide

Question: What is the difference between acid hydrolysis and enzymatic hydrolysis for the determination of total this compound, and which one should I choose?

Answer: Both methods are used to cleave the glucuronide and sulfate conjugates to measure total this compound. However, they have distinct advantages and disadvantages.

  • Acid Hydrolysis: This method involves heating the sample in an acidic medium (e.g., HCl) to hydrolyze both pCG and pCS.[7] It is a relatively simple and inexpensive method. However, the harsh conditions can potentially degrade other components in the sample and may lack specificity if you are only interested in the glucuronide conjugate.

  • Enzymatic Hydrolysis: This method utilizes the enzyme β-glucuronidase to specifically cleave the glucuronide bond of pCG.[8][9][10] This approach is much more specific and is performed under milder conditions, which helps to preserve the integrity of other sample components. For accurate quantification of pCG specifically, enzymatic hydrolysis is the preferred method.

Parameter Acid Hydrolysis Enzymatic Hydrolysis (β-glucuronidase)
Specificity Non-specific (hydrolyzes both glucuronides and sulfates)Specific for glucuronide conjugates[8][10]
Reaction Conditions Harsh (high temperature and strong acid)[7]Mild (physiological pH and temperature)[8]
Potential for Analyte Degradation HigherLower
Cost LowerHigher
Recommendation Suitable for total this compound measurementRecommended for specific pCG quantification

Question: My enzymatic hydrolysis of pCG seems incomplete. How can I optimize this step?

Answer: Incomplete hydrolysis will lead to an underestimation of your pCG concentration. Here are some key parameters to optimize:

  • Enzyme Activity and Concentration: Ensure you are using a β-glucuronidase with high activity and from a reliable source. The manufacturer's instructions should be followed regarding the optimal pH and temperature for the enzyme.[8] You may need to optimize the concentration of the enzyme for your specific sample volume and expected pCG concentration.

  • Incubation Time and Temperature: The incubation time and temperature are critical for complete hydrolysis. These parameters should be optimized during method development. A typical starting point is 37°C for 1-2 hours, but this can vary depending on the enzyme and sample matrix.[8]

  • Presence of Inhibitors: Biological matrices can contain inhibitors of β-glucuronidase. For instance, in the analysis of other compounds, D-saccharic acid 1,4-lactone has been used as an inhibitor for this enzyme, so it's important to be aware of any potential interfering substances in your sample.[11] If you suspect the presence of inhibitors, a more extensive sample cleanup prior to the hydrolysis step may be necessary.

Solid-Phase Extraction (SPE)

Question: I am considering using Solid-Phase Extraction (SPE) for sample cleanup. What are the advantages, and what should I consider when developing an SPE method for pCG?

Answer: SPE is a powerful technique for sample cleanup and concentration, offering cleaner extracts compared to protein precipitation.[12] This can lead to reduced matrix effects and improved sensitivity in your LC-MS/MS analysis.

When developing an SPE method for pCG, consider the following:

  • Sorbent Selection: The choice of sorbent is critical. For a moderately polar compound like pCG, a reversed-phase sorbent (e.g., C18) is a common starting point.

  • Method Optimization: A typical SPE workflow involves four steps: conditioning, loading, washing, and elution. Each of these steps needs to be carefully optimized.

    • Conditioning: The sorbent is activated with an organic solvent (e.g., methanol) followed by equilibration with an aqueous solution (e.g., water or buffer).

    • Loading: The sample is loaded onto the sorbent. The pH of the sample may need to be adjusted to ensure optimal retention of pCG.

    • Washing: A weak solvent is used to wash away interfering compounds without eluting the analyte of interest.

    • Elution: A strong solvent is used to elute pCG from the sorbent.

SPE_Workflow

Matrix Effects in LC-MS/MS Analysis

Question: I suspect matrix effects are impacting my pCG quantification by LC-MS/MS. How can I identify and mitigate them?

Answer: Matrix effects, which are the suppression or enhancement of ionization of the analyte by co-eluting compounds, are a common challenge in LC-MS/MS analysis of biological samples.[13][14]

  • Identifying Matrix Effects: A common method to assess matrix effects is the post-extraction spike experiment. In this experiment, a known amount of analyte is added to a blank, extracted matrix sample and the response is compared to that of the analyte in a neat solution at the same concentration. A significant difference in the response indicates the presence of matrix effects.

  • Mitigating Matrix Effects:

    • Improved Sample Cleanup: As discussed, using a more rigorous sample preparation method like SPE can significantly reduce matrix components.[12]

    • Chromatographic Separation: Optimizing your LC method to separate pCG from co-eluting matrix components is crucial. This can be achieved by adjusting the mobile phase composition, gradient, or using a different column chemistry.

    • Use of an Internal Standard: A stable isotope-labeled internal standard (SIL-IS) for pCG is highly recommended. A SIL-IS will co-elute with the analyte and experience similar matrix effects, allowing for accurate correction during data processing.[2]

Mitigation_Strategies

III. Detailed Experimental Protocols

The following are example protocols that can be adapted for your specific experimental needs.

Protocol 1: Protein Precipitation of Plasma Samples
  • Sample Thawing: Thaw frozen plasma samples on ice.

  • Aliquoting: Aliquot 100 µL of plasma into a microcentrifuge tube.

  • Internal Standard Spiking: Add the internal standard (e.g., this compound-d7 glucuronide) to each sample.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile.

  • Mixing: Vortex the mixture for 30 seconds.

  • Incubation: Incubate at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.[2]

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube for analysis.

Protocol 2: Enzymatic Hydrolysis of Urine Samples
  • Sample Preparation: Dilute urine samples with buffer to the appropriate concentration.

  • Internal Standard Spiking: Add the internal standard.

  • Enzyme Addition: Add β-glucuronidase solution to each sample.

  • Incubation: Incubate the samples at the optimal temperature and time for the enzyme (e.g., 37°C for 2 hours).

  • Reaction Quenching: Stop the reaction by adding an organic solvent like acetonitrile or by heat inactivation.

  • Sample Cleanup: Proceed with a cleanup step like protein precipitation or SPE before LC-MS/MS analysis.

IV. References

  • ResearchGate. (n.d.). In situ Surfactant-based Solid Phase Microextraction of this compound in Human Plasma Prior to HPLC Analysis | Request PDF. Retrieved from [Link]

  • Biocrates Life Sciences AG. (2025). This compound glucuronide – detoxicant or uremic toxin?. Retrieved from [Link]

  • Zhu, W., et al. (2021). Effects of this compound on Oxidative Stress, Glutathione Depletion, and Necrosis in HepaRG Cells: Comparisons to Other Uremic Toxins and the Role of this compound Glucuronide Formation. MDPI. Retrieved from [Link]

  • Frontiers. (2023). Microbial metabolite this compound inhibits gut hormone expression and regulates small intestinal transit in mice. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Simple Determination of this compound in Plasma Samples Using Fluorescence Spectroscopy Technique. Retrieved from [Link]

  • ResearchGate. (n.d.). Development of the LC-MS/MS method for determining the this compound level in plasma. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Microbial metabolite this compound inhibits gut hormone expression and regulates small intestinal transit in mice. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A host–gut microbial amino acid co-metabolite, this compound glucuronide, promotes blood–brain barrier integrity in vivo. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Matrix effect elimination during LC-MS/MS bioanalytical method development. Retrieved from [Link]

  • ResearchGate. (n.d.). Matrix effects: Causes and solutions. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Development of an LC–MS/MS method for the determination of five psychoactive drugs in postmortem urine by optimization of enzymatic hydrolysis of glucuronide conjugates. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Retrieved from [Link]

  • ResearchGate. (n.d.). P-Cresyl glucuronide is a major metabolite of this compound in mouse: In contrast to p-cresyl sulphate, p-cresyl glucuronide fails to promote insulin resistance | Request PDF. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017). p-Cresyl glucuronide is a major metabolite of this compound in mouse: in contrast to p-cresyl sulphate, p-cresyl glucuronide fails to promote insulin resistance. Retrieved from [Link]

  • Human Metabolome Database. (2009). Showing metabocard for this compound glucuronide (HMDB0011686). Retrieved from [Link]

  • Frontiers. (n.d.). Unraveling this compound: from biosynthesis to biological and biochemical activities. Retrieved from [Link]

  • MDPI. (n.d.). Unambiguous Characterization of p-Cresyl Sulfate, a Protein-Bound Uremic Toxin, as Biomarker of Heart and Kidney Disease. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). A high-throughput liquid chromatography-tandem mass spectrometry assay for the simultaneous quantification of this compound sulfate, this compound glucuronide, indoxyl sulfate, and indoxyl glucuronide in HepaRG culture medium and the demonstration of mefenamic acid as a potent and selective detoxifying agent. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Improved Sample Preparation Using Packed-Fiber Solid Phase Extraction in the Determination of Urinary this compound. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Liquid Chromatography-Mass Spectrometry Analytical Methods for the Quantitation of this compound Sulfate and Indoxyl Sulfate in Human Matrices: Biological Applications and Diagnostic Potentials. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). Improving the detectability of low-abundance this compound in biological matrices by chemical derivatization and LC-MS/MS determination. Retrieved from [Link]

  • Restek. (2025). Enzyme Hydrolysis Workflow for Analyzing Drugs of Abuse in Urine by LC-MS/MS. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Matrix effects on mass spectrometric determinations of four pharmaceuticals and personal care products in water, sediments, and biota. Retrieved from [Link]

  • ResearchGate. (n.d.). A high-throughput liquid chromatography-tandem mass spectrometry assay for the simultaneous quantification of this compound sulfate, this compound glucuronide, indoxyl-sulfate, and indoxyl glucuronide in HepaRG culture medium and the demonstration of mefenamic acid as a potent and selective detoxifying agent. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). Unraveling this compound: from biosynthesis to biological and biochemical activities. Retrieved from [Link]

  • UCL Discovery. (n.d.). Protein Precipitation for the Purification of Therapeutic Proteins. Retrieved from [Link]

Sources

enhancing ionization efficiency of p-Cresol in mass spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Enhancing the Ionization Efficiency of p-Cresol in Mass Spectrometry

Welcome to the technical support center for this compound analysis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the detection and quantification of this compound using mass spectrometry. As a small phenolic compound, this compound (C₇H₈O, MW: 108.14 g/mol ) presents unique ionization challenges that can lead to poor sensitivity and unreliable results.[1][2]

This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to help you diagnose issues and implement robust strategies to significantly enhance your this compound signal. We will move from fundamental instrument checks to advanced chemical derivatization protocols, explaining the scientific principles behind each recommendation.

FAQ 1: Initial Troubleshooting - "I have a very weak or no signal for this compound. Where do I start?"

Before making significant changes to your methodology, it's crucial to rule out common instrumental and setup issues. Low signal intensity is a frequent problem in mass spectrometry that can often be resolved with basic checks.[3]

Answer:

Start with a systematic check of your LC-MS system. The goal is to ensure the instrument is performing optimally and that the basic conditions are suitable for a small, moderately polar analyte like this compound.

A. Foundational Instrument Checks:

  • Tuning and Calibration: Confirm that your mass spectrometer has been recently tuned and calibrated according to the manufacturer's specifications. An incorrect calibration is a primary cause of mass accuracy and sensitivity problems.[3]

  • Source Conditions: Review your ion source parameters. For electrospray ionization (ESI), ensure the capillary voltage, gas temperatures, and gas flow rates are appropriate. A good starting point for this compound in negative ESI mode would be a capillary voltage of -2.5 to -4.5 kV.

  • Analyte Stability: Ensure your this compound standard and sample solutions are fresh and have been stored correctly. Phenolic compounds can be susceptible to oxidation.

B. Liquid Chromatography (LC) Performance:

  • Peak Shape: Check the chromatography of your standard injection. A broad, tailing peak suggests poor interaction with your column or an inappropriate mobile phase, which will dilute the analyte at the MS inlet and reduce signal intensity.

  • Mobile Phase Compatibility: Ensure your mobile phase is compatible with mass spectrometry (i.e., uses volatile buffers). Non-volatile salts like phosphate will contaminate the ion source and suppress the signal.[4]

Logical Troubleshooting Workflow

The following diagram outlines a decision-making process for addressing low this compound signal intensity.

pCresol_Troubleshooting start Low this compound Signal check_basics Perform Foundational Instrument & LC Checks start->check_basics signal_ok1 Signal Improved? check_basics->signal_ok1 optimize_mp Optimize Mobile Phase & Ion Source signal_ok1->optimize_mp No end High Sensitivity Achieved signal_ok1->end Yes signal_ok2 Signal Sufficient? optimize_mp->signal_ok2 derivatize Implement Chemical Derivatization Strategy signal_ok2->derivatize No signal_ok2->end Yes derivatize->end

Caption: A workflow for systematically troubleshooting and enhancing this compound signal.

FAQ 2: Ionization and Mobile Phase - "Which ionization mode and mobile phase should I use for underivatized this compound?"

Answer:

The choice of ionization mode and mobile phase is critical. For underivatized this compound, negative mode Electrospray Ionization (ESI) is the most common and logical choice.

Why Negative ESI? The phenolic hydroxyl (-OH) group on this compound is weakly acidic. In a solution with a sufficiently high pH, it can be deprotonated to form the phenoxide anion [M-H]⁻. This is the ion you will typically monitor in negative ESI mode at an m/z of 107.[5] Positive mode ESI is generally not effective for underivatized this compound as it lacks a functional group that is easily protonated. While alternate sources like Atmospheric Pressure Chemical Ionization (APCI) can be tested, they have not shown significant promise for this class of compounds.[6]

Optimizing the Mobile Phase for Negative ESI: To facilitate deprotonation, the mobile phase pH should ideally be basic. However, very high pH mobile phases (>pH 9) can degrade standard silica-based LC columns. A practical compromise involves using a slightly acidic or neutral mobile phase and relying on the high pH environment of the ESI plume to drive deprotonation.

  • Recommended Additives: Using a mobile phase of acetonitrile and water with a small amount of a weak acid like 0.1% formic acid or acetic acid is a common starting point for phenolic compounds.[7][8] While it seems counterintuitive to add acid for negative mode, these additives improve chromatographic peak shape and can still result in efficient deprotonation in the ESI source.

  • Buffers: For more stable pH control, a volatile buffer like 10 mM ammonium acetate can be used.[9]

ParameterRecommendation for Underivatized this compoundRationale
Ionization Mode ESI NegativeThe phenolic hydroxyl group can be deprotonated to form [M-H]⁻ (m/z 107).
Mobile Phase A Water + 0.1% Formic Acid or 10mM Ammonium AcetateVolatile additives that are MS-friendly and provide good chromatography.[7][9]
Mobile Phase B Acetonitrile or MethanolStandard reversed-phase organic solvents.
Column C18 or Phenyl-HexylProvides good retention for small aromatic compounds.

FAQ 3: Advanced Strategy - "My signal is still too low for trace-level quantification. What is the most effective way to get a major signal boost?"

Answer:

When standard optimization is insufficient, chemical derivatization is the most powerful strategy to dramatically increase the ionization efficiency of this compound.[10][11]

The Causality Behind Derivatization: The core problem with this compound is its lack of a readily ionizable functional group for positive mode ESI, which is often more sensitive than negative mode. Derivatization solves this by covalently attaching a molecule (a "tag") to this compound that contains a group that is very easy to ionize.

For phenols, the most successful strategy is to use a reagent that adds a tertiary amine group. The most widely used and validated reagent for this purpose is Dansyl Chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride).[6][12]

  • Mechanism of Enhancement: Dansyl chloride reacts with the phenolic hydroxyl group of this compound.[6] The resulting derivative now includes the dimethylamino group from the dansyl tag. This group is highly basic and is very easily protonated in a standard acidic mobile phase, leading to a strong [M+H]⁺ signal in positive mode ESI. This typically results in a signal enhancement of 1 to 3 orders of magnitude.[13]

The Derivatization Reaction

The diagram below illustrates the reaction between this compound and Dansyl Chloride.

Derivatization_Reaction cluster_reactants Reactants cluster_products Product pCresol This compound Dansyl_pCresol Dansyl-p-Cresol Derivative (Excellent ESI+ Signal) pCresol->Dansyl_pCresol + Alkaline pH (e.g., pH 9.3) 60°C, 60 min Dansyl Dansyl Chloride Dansyl->pCresol

Caption: Reaction of this compound with Dansyl Chloride to form a highly ionizable derivative.

Protocol: Dansyl Chloride Derivatization for this compound Analysis

This protocol is adapted from validated methods for the derivatization of phenols in biological matrices.[14][15]

Materials:

  • Acetonitrile (ACN), LC-MS grade

  • Sodium Carbonate/Sodium Bicarbonate buffer (250 mM, pH 9.3)

  • Dansyl Chloride solution (e.g., 1-20 mg/mL in ACN, prepare fresh)

  • Sodium Hydroxide (NaOH) solution (250 mM) for quenching

  • Formic Acid (e.g., 2M in ACN) for neutralization

  • Samples/Standards/QCs

Procedure:

  • Sample Preparation: Aliquot 20 µL of your sample (e.g., protein-precipitated plasma supernatant, urine extract, or standard) into a 1.5 mL microcentrifuge tube.

  • Buffering: Add 10 µL of 250 mM Sodium Carbonate/Bicarbonate buffer (pH 9.3) to each tube. Vortex briefly. The alkaline pH is essential for deprotonating the phenolic hydroxyl group, which facilitates the reaction.

  • Derivatization: Add 20 µL of freshly prepared Dansyl Chloride solution to each tube. Vortex for 30 seconds.

    • Scientist's Note: The concentration of Dansyl Chloride and reaction time may need optimization. A molar excess of the reagent is required to drive the reaction to completion.[10]

  • Incubation: Incubate the samples at 60°C for 60 minutes in a heat block or water bath.[15]

  • Quenching: To stop the reaction and consume excess Dansyl Chloride, add 5 µL of 250 mM NaOH solution. Incubate at 40°C for 10 minutes. This step is critical to prevent the reagent from interfering with the analysis.

  • Neutralization: Add 5 µL of 2M Formic Acid to neutralize the excess NaOH. The sample is now ready for LC-MS analysis.

  • Final Dilution & Centrifugation: Add an appropriate volume of your initial mobile phase (e.g., 100 µL) to the vial. Centrifuge at high speed (e.g., >15,000 x g) for 15 minutes to pellet any precipitate before transferring the supernatant to an LC vial.[15]

LC-MS Conditions for Dansyl-p-Cresol:

  • Ionization Mode: ESI Positive

  • Mobile Phase: Standard acidic mobile phase (e.g., Water/ACN with 0.1% Formic Acid).

  • Monitoring: Monitor for the [M+H]⁺ ion of the Dansyl-p-Cresol derivative.

FAQ 4: Alternative Derivatization and Performance Comparison

Question: "Are there newer or better derivatization reagents than Dansyl Chloride?"

Answer:

Yes. While Dansyl Chloride is a reliable and well-established reagent, recent research has introduced new options with even greater performance. A notable example is 1,2-dimethylimidazole-5-sulfonyl chloride (5-DMISC) .

A recent study directly compared 5-DMISC with traditional dansyl derivatization for this compound analysis and found that 5-DMISC increased sensitivity by up to 40-fold .[16] This remarkable improvement allows for quantification at extremely low levels.

Performance Data Summary

The following table summarizes the limits of quantification (LOQ) achieved for this compound using different analytical approaches. This highlights the dramatic improvement gained from derivatization.

MethodMatrixLower Limit of Quantification (LLOQ)Source
Underivatized (Fluorescence) Plasma0.5 µg/mL[14]
Dansyl Chloride Derivatization Urine0.21 µM (~23 ng/mL)[6]
5-DMISC Derivatization Plasma20 pg/mL[16]
5-DMISC Derivatization Urine100 pg/mL[16]
5-DMISC Derivatization Brain Tissue0.04 pg/mg[16]

Expert Recommendation: For routine analysis, Dansyl Chloride derivatization provides a robust and significant enhancement in sensitivity. For applications requiring the absolute lowest limits of detection, such as analyzing brain tissue or trace amounts in plasma, investing in the development of a method using 5-DMISC is highly recommended.[16]

References

  • Development of the LC-MS/MS method for determining the this compound level in plasma. ResearchGate. [Link]

  • Dansyl Chloride Derivatization of the Phenol Submetabolome of Cellular Extracts. Metabolomics Workbench. [Link]

  • Liquid Chromatography-Mass Spectrometry Analytical Methods for the Quantitation of this compound Sulfate and Indoxyl Sulfate in Human Matrices: Biological Applications and Diagnostic Potentials. MDPI. [Link]

  • Improving the detectability of low-abundance this compound in biological matrices by chemical derivatization and LC-MS/MS determination. PubMed. [Link]

  • Development of the LC-MS/MS method for determining the this compound level in plasma. PubMed. [Link]

  • Dansylation of unactivated alcohols for improved mass spectral sensitivity and application to analysis of cytochrome P450 oxidation products in tissue extracts. NIH National Library of Medicine. [Link]

  • UPLC-MS/MS quantitation of o-Cresol in hydrolyzed human urine to assess toluene exposure. PhareSST. [Link]

  • LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry. PMC - NIH. [Link]

  • LC-MS/MS method for simultaneous determination of serum p-cresyl sulfate and indoxyl sulfate in patients undergoing peritoneal dialysis. PubMed. [Link]

  • Dansylation of unactivated alcohols for improved mass spectral sensitivity and application to analysis of cytochrome P450 oxidation products in tissue extracts. PubMed. [Link]

  • Targeted analysis of phenolic compounds by LC-MS. Protocols.io. [Link]

  • Optimization for derivatization conditions: (A) Concentration of dansyl chloride. ResearchGate. [Link]

  • Differential 12C-/13C-Isotope Dansylation Labeling and Fast Liquid Chromatography/Mass Spectrometry for Absolute and Relative Quantification of the Metabolome. ACS Publications. [Link]

  • LC-MS/MS-QTOF Screening and Identification of Phenolic Compounds from Australian Grown Herbs and Their Antioxidant Potential. PMC - NIH. [Link]

  • Important Qualities of Mobile Phase Additives for LC-MS Applications. Technology Networks. [Link]

  • LC-MS fragmentation pattern of this compound with major m/z of 107. ResearchGate. [Link]

  • This compound. NIST WebBook. [Link]

  • Mass Spectrometry Troubleshooting and Common Issues. G-M-I, Inc.. [Link]

  • Analysis of this compound (CAS: 106-44-5) in laboratories. Analytice. [Link]

Sources

troubleshooting poor peak shape in p-Cresol chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of p-Cresol Analysis

Welcome to the technical support center for this compound (4-methylphenol) analysis. As a key uremic toxin and industrial intermediate, the accurate quantification of this compound via High-Performance Liquid Chromatography (HPLC) is critical for clinical diagnostics and quality control.[1][2] However, its phenolic structure presents a unique set of chromatographic challenges. The acidic nature of the hydroxyl group can lead to undesirable interactions with the stationary phase, resulting in poor peak shapes that compromise resolution, sensitivity, and quantification accuracy.[3][4]

This guide provides a structured, in-depth approach to troubleshooting and resolving common peak shape issues encountered during this compound analysis. It is designed for researchers, scientists, and drug development professionals seeking to develop robust and reliable HPLC methods.

Understanding Chromatographic Peak Shapes

An ideal chromatographic peak exhibits a symmetrical, Gaussian distribution.[5] Deviations from this shape are categorized as tailing, fronting, or splitting. The symmetry of a peak is quantified using the USP Tailing Factor (Tf) or Asymmetry Factor (As). For high-precision analysis, a value between 0.9 and 1.2 is generally considered acceptable.[6]

  • Peak Tailing (Tf > 1.2): The latter half of the peak is broader than the front half. This is the most common issue for phenolic compounds like this compound.[3]

  • Peak Fronting (Tf < 0.9): The first half of the peak is broader than the latter half.[6][7]

  • Split Peak: The peak appears as two or more merged peaks, often with a valley in between.[8]

Troubleshooting Guide: From Symptom to Solution

This section addresses the most common peak shape problems in a question-and-answer format, providing a logical workflow from problem identification to resolution.

I. The Primary Challenge: Peak Tailing

Question: Why is my this compound peak exhibiting significant tailing?

Peak tailing for this compound is most often a symptom of secondary chemical interactions between the analyte and the stationary phase.[3]

  • Causality 1: Silanol Interactions (The Primary Culprit): Standard silica-based reversed-phase columns (e.g., C18) have residual, un-capped silanol groups (Si-OH) on their surface.[9] this compound's acidic phenol group can form strong hydrogen bonds with these active sites.[3][4] This secondary interaction mechanism retains some this compound molecules more strongly than the primary reversed-phase mechanism, causing them to elute later and create a "tail".[10] This effect is particularly pronounced at mid-range pH where silanols are ionized and act as ion-exchange sites for polar analytes.[9][11]

  • Causality 2: Mobile Phase pH Close to Analyte pKa: The pKa of this compound is approximately 10.26. If the mobile phase pH is too close to this value, this compound will exist as a mixture of its neutral (phenolic) and ionized (phenolate) forms.[12] These two forms have different retention behaviors, leading to a distorted, broadened, or tailing peak.[11][13]

  • Causality 3: Column Contamination & Degradation: Over time, strongly retained impurities from samples can accumulate at the head of the column, creating new active sites for secondary interactions.[3] Additionally, operating silica-based columns at a high pH (typically > 8) can cause the silica backbone to dissolve, damaging the column bed and degrading performance.[5][14]

Question: How can I systematically eliminate peak tailing for this compound?

Follow this validated workflow to diagnose and resolve peak tailing.

Troubleshooting Workflow for this compound Peak Tailing

start Observe this compound Peak Tailing (Tf > 1.2) step1 Step 1: Optimize Mobile Phase pH Is pH << pKa (e.g., pH 2.5-4)? start->step1 step2 Step 2: Evaluate Column Chemistry Using a modern, end-capped, high-purity silica column? step1->step2 Yes sol1 Action: Adjust mobile phase pH to fully protonate this compound (ion suppression). Use a 25-50 mM buffer. step1->sol1 No step3 Step 3: Check for Contamination Flush column with strong solvent. Still tailing? step2->step3 Yes sol2 Action: Switch to a high-performance, end-capped column or a column with a polar-embedded phase to shield silanols. step2->sol2 No sol3 Action: Column is likely contaminated or degraded. Replace guard column first. If unresolved, replace analytical column. step3->sol3 Yes end_good Peak Shape Improved step3->end_good No sol1->end_good sol2->end_good sol3->end_good

Caption: A systematic workflow for troubleshooting this compound peak tailing.

Step-by-Step Protocol:

  • Optimize Mobile Phase pH (Ion Suppression): The most effective strategy to mitigate tailing from silanol interactions is to ensure the analyte is in a single, non-ionized state.[13] For an acidic compound like this compound, this is achieved by lowering the mobile phase pH.

    • Action: Adjust the mobile phase to a pH at least 2 units below the analyte's pKa. For this compound, a pH between 2.5 and 4.0 is highly effective.[15] This keeps the phenolic group fully protonated (neutral), minimizing its interaction with silanol groups.[13]

    • Best Practice: Use a buffer (e.g., phosphate or formate) at a concentration of 25-50 mM to maintain a stable pH and achieve symmetrical peaks.[15][16]

  • Select the Right Column: Not all C18 columns are created equal.

    • Action: Use a modern, high-purity silica column that is thoroughly end-capped. End-capping uses a small silylating agent to block many of the residual silanols, making the surface more inert.[11] Columns with polar-embedded stationary phases are also excellent choices as they provide additional shielding of silanols.[11] For separating this compound from its isomers (o- and m-cresol), a phenyl stationary phase may offer enhanced selectivity due to π-π interactions.[2][17]

  • Perform Column Maintenance: If tailing appears suddenly on a previously reliable method, contamination is a likely cause.[16]

    • Action: First, remove any guard column and test the system. If the peak shape improves, the guard column is fouled and must be replaced.[16] If tailing persists, flush the analytical column with a strong solvent (e.g., switch between high and low pH mobile phases if the column is stable, or use a sequence of Isopropanol, THF, etc., as recommended by the manufacturer). If flushing does not restore peak shape, the column may be permanently damaged and require replacement.[18]

II. Troubleshooting Peak Fronting

Question: My this compound peak is fronting. What is the cause?

Peak fronting is most commonly associated with column overload or issues with the sample solvent.[7][19]

  • Causality 1: Mass Overload: Injecting too high a concentration of this compound saturates the stationary phase at the column inlet.[19] The excess molecules cannot partition effectively, travel through the column faster than the main band, and elute earlier, causing the peak to front.[7]

  • Causality 2: Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase (e.g., dissolving this compound in 100% acetonitrile for a mobile phase of 30% acetonitrile), the sample band will not focus correctly at the head of the column. This leads to band broadening and can manifest as peak fronting, particularly for early-eluting peaks.[19]

Question: How do I resolve peak fronting?

Resolving fronting is typically straightforward:

  • Reduce Sample Concentration: Perform a dilution series (e.g., 1:2, 1:5, 1:10) of your sample and re-inject. If the peak shape becomes symmetrical at a lower concentration, you have confirmed mass overload.[19]

  • Decrease Injection Volume: If diluting the sample is not feasible, simply reduce the injection volume.[6]

  • Match Sample Solvent to Mobile Phase: The best practice is to always dissolve your sample in the initial mobile phase.[19] If this is not possible due to solubility constraints, use the weakest solvent that can adequately dissolve this compound.

III. Diagnosing and Fixing Split Peaks

Question: My this compound peak is split into two. What does this indicate?

Peak splitting that affects all peaks in the chromatogram points to a pre-column, physical problem.[8] If only the this compound peak is split, it is more likely a chemical or separation issue.[20]

  • Causality 1 (All Peaks Split): Blocked Inlet Frit or Column Void: Particulate matter from the sample or system wear can clog the inlet frit of the column.[16][21] This creates an uneven flow path, splitting the sample band as it enters the column.[8] Similarly, a physical gap or "void" at the top of the column packing material will cause mixing and distort the sample band, also leading to split peaks.[20][22]

  • Causality 2 (Single Peak Split): Severe Solvent Mismatch or Co-elution: Injecting the sample in a very strong, non-miscible solvent can cause the sample to precipitate at the column inlet, leading to a split peak for that analyte.[23] Alternatively, what appears to be a split peak could be two distinct, co-eluting compounds.[8]

Question: What is the procedure for fixing split peaks?

  • Systematically Isolate the Problem:

    • Check for a Blocked Frit: Disconnect the column and reverse it. Flush it to waste at a low flow rate (e.g., 0.1 mL/min) for 5-10 minutes.[16] This can sometimes dislodge particulates. Re-install the column in the correct direction and test.

    • Inspect for Voids: A column void is a physical depression in the packing material at the inlet. While sometimes visible, it often requires replacing the column to confirm.[20] If using a guard column, replace it first, as this is a common failure point.[16]

  • Optimize Sample and Method:

    • Ensure Solvent Compatibility: Always dissolve the this compound standard/sample in the mobile phase.[7]

    • Rule out Co-elution: To check if the split peak is actually two different compounds, slightly alter the chromatographic conditions (e.g., change the mobile phase organic content by 5% or adjust the temperature).[24] If the two parts of the split peak separate further, it indicates a co-elution issue that requires further method development.[8]

Frequently Asked Questions (FAQs)

Q1: What are the ideal starting HPLC conditions for this compound analysis?

While every method must be optimized, the following conditions provide a robust starting point for analyzing this compound.

ParameterRecommended ConditionRationale & Notes
Column C18, High-Purity, End-capped (e.g., 150 x 4.6 mm, 5 µm)Provides good hydrophobic retention. A high-purity, end-capped phase is crucial to minimize tailing.[4][11]
Mobile Phase Acetonitrile/Water with BufferAcetonitrile often provides better selectivity for phenolic compounds than methanol.[9]
Aqueous Phase 25 mM Potassium Phosphate or Formate, pH 3.0A pH of ~3.0 ensures this compound is fully protonated (ion-suppressed), leading to good retention and peak shape.[13][15]
Isocratic Elution 30-40% AcetonitrileAdjust as needed to achieve a retention time of 3-10 minutes.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30-35 °CElevated temperature can improve peak symmetry and reduce mobile phase viscosity.[24]
Detection UV at ~275 nm or Fluorescence (Ex: 284 nm, Em: 310 nm)Fluorescence detection offers significantly higher sensitivity and selectivity for this compound.[1][25]
Injection Vol. 5-20 µLStart with a low volume to avoid overload.

Q2: Can I use a C18 column without end-capping?

While possible, it is not recommended for quantitative analysis of this compound. Non-end-capped columns have a high population of active silanol groups, which will almost certainly lead to severe peak tailing that is difficult to control.[5][9]

Q3: My this compound peak shape is good, but the retention time is drifting. What should I do?

Retention time drift is often caused by issues unrelated to the column itself.[26]

  • Check Mobile Phase: Ensure the mobile phase is fresh, well-mixed, and properly degassed.[18] Unstable pH from a poorly prepared buffer is a common cause of retention time drift for ionizable compounds.[12]

  • Verify System Stability: Check for leaks in the pump, injector, and fittings.[26] Ensure the column oven temperature is stable.[27]

  • Column Equilibration: Make sure the column is fully equilibrated with the mobile phase before starting injections (typically 10-20 column volumes).

Key Experimental Protocols

Protocol 1: Preparation of Buffered Mobile Phase (pH 3.0)

Accurate and consistent mobile phase preparation is fundamental to reproducible chromatography.

Materials:

  • HPLC-grade water

  • HPLC-grade acetonitrile

  • Potassium phosphate monobasic (KH₂PO₄)

  • Phosphoric acid (H₃PO₄)

Procedure:

  • Prepare Aqueous Buffer (25 mM Potassium Phosphate):

    • Weigh out 3.4 g of KH₂PO₄ and dissolve it in 1.0 L of HPLC-grade water in a clean glass bottle.

    • Stir until fully dissolved. This creates a 25 mM solution.

  • Adjust pH:

    • Place a calibrated pH probe into the aqueous buffer solution.

    • Slowly add phosphoric acid dropwise while stirring until the pH meter reads 3.0 ± 0.05.

  • Filter and Degas:

    • Filter the aqueous buffer through a 0.45 µm membrane filter to remove particulates.

    • Degas the buffer using vacuum filtration, sonication, or helium sparging.

  • Prepare Final Mobile Phase:

    • For a 30:70 (Acetonitrile:Aqueous) mobile phase, carefully measure 300 mL of HPLC-grade acetonitrile and 700 mL of the prepared pH 3.0 aqueous buffer.

    • Combine them in a clean mobile phase reservoir and mix thoroughly. The mobile phase is now ready for use.

References

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
  • YouTube. (2024, October 13). Troubleshooting Poor Peak Shape and Resolution in HPLC.
  • Dolan, J. W. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems.
  • MicroSolv Technology Corporation. (2025, November 30). Troubleshooting Problems With Poor HPLC Results Before Examining the Column.
  • Mastelf Technologies. (2025, February 21). Why Your HPLC Peaks Look Bad: Common Causes and How to Fix Them.
  • De Smet, R., Van Kaer, J., Van Vlem, B., De Cubber, A., Brunet, P., Lameire, N., & Vanholder, R. (1998). A sensitive HPLC method for the quantification of free and total this compound in patients with chronic renal failure. PubMed.
  • BenchChem. (2025).
  • SIELC Technologies. (n.d.). Separation of this compound on Newcrom R1 HPLC column.
  • Dadgar, Z., & Burnett, G. R. (2025, August 7). Simultaneous Determination of Phenol and this compound in Human Urine by an HPLC Method.
  • Sane, R. T., et al. (2012).
  • PerkinElmer. (n.d.). What is Peak Fronting?.
  • Waters Corporation. (n.d.). What are some common causes of peak fronting? - WKB255705.
  • Chromatography Today. (n.d.).
  • ACD/Labs. (2022, October 6).
  • Shimadzu. (n.d.). eL549 Analysis of Cresol Positional Isomers by Using Shim-pack GIST Phenyl Column.
  • Bio-Works. (n.d.).
  • Crawford Scientific. (2020, March 27). Understanding Chromatogram Peaks – Fronting, Tailing, Ghosting & Rounded Explained.
  • ALWSCI. (2025, July 17).
  • Gilson. (2025, May 15).
  • Chrom Tech, Inc. (2025, October 28).
  • Hawach Scientific. (2023, December 27).
  • Wiley Analytical Science. (2020, January 19).
  • Agilent Technologies. (n.d.).
  • ResearchGate. (n.d.). (PDF)
  • International Labmate Ltd. (2023, October 11).
  • Kromasil. (n.d.). F.A.Q.
  • Dolan, J. W. (n.d.). Split Peaks — A Case Study.
  • YMC. (n.d.).
  • Chromatography Today. (n.d.).
  • YouTube. (2025, July 29). The Two Reasons Why HPLC Peaks Tail and How to Reduce Peak Tailing.
  • Chromsystems. (n.d.). HPLC Column o-Cresol, this compound and Phenol in Urine.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Peak Tailing in HPLC of Phenolic Compounds.
  • ResearchGate. (2025, August 8).
  • Chromanik. (n.d.).
  • Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it?.

Sources

Technical Support Center: Process Optimization for Continuous-Flow p-Cresol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the continuous-flow synthesis of p-cresol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to overcome common challenges encountered during experimental work. The information herein is structured to offer not just solutions, but a foundational understanding of the process intricacies to empower your research and development.

I. Troubleshooting Guide: Navigating Common Experimental Hurdles

Continuous-flow synthesis of this compound offers significant advantages in terms of safety, efficiency, and scalability. However, like any advanced chemical process, it presents a unique set of challenges. This section addresses specific issues you may encounter, providing explanations and actionable solutions.

Issue 1: Low Yield and/or Selectivity of this compound

Question: My continuous-flow synthesis of this compound is resulting in a lower than expected yield and poor selectivity, with significant formation of o- and m-cresol isomers. What are the likely causes and how can I optimize the reaction for higher p-selectivity?

Answer:

Low yield and poor selectivity are common challenges in cresol synthesis. The distribution of cresol isomers is highly dependent on the chosen synthetic route and reaction conditions.[1] Several factors can contribute to this issue in a continuous-flow setup:

  • Suboptimal Reaction Temperature: The sulfonation of toluene, a common route to this compound, is highly temperature-sensitive. Kinetically controlled (milder) sulfonation conditions favor the formation of p-toluenesulfonic acid, the precursor to this compound.[1]

    • Troubleshooting Steps:

      • Temperature Screening: Systematically vary the temperature of your reactor. Start with the lower end of the recommended range for your specific catalyst and reagents.

      • Precise Temperature Control: Ensure your flow reactor has excellent temperature control. Microreactors, with their high surface-area-to-volume ratio, excel at this.[2]

      • Residence Time Optimization: Couple temperature screening with adjustments in residence time. A shorter residence time at a slightly higher temperature might yield better results than a long residence time at a lower temperature.

  • Inefficient Mixing: In a continuous-flow system, rapid and efficient mixing of reactants is crucial. Poor mixing can lead to localized "hot spots" or concentration gradients, promoting the formation of undesired isomers.

    • Troubleshooting Steps:

      • Reactor Design: Employ microreactors with static mixers or consider a packed-bed reactor to enhance mixing.

      • Flow Rate Adjustment: Increasing the flow rate can sometimes improve mixing, but this must be balanced with the required residence time.

      • Solvent Effects: Ensure your solvent system fully dissolves all reactants to maintain a single phase. The choice of an appropriate solvent or co-solvent is a critical first step.[3]

  • Catalyst Deactivation or Inappropriate Catalyst Choice: The catalyst plays a pivotal role in directing the selectivity of the reaction.

    • Troubleshooting Steps:

      • Catalyst Screening: If using a solid-supported catalyst, screen different catalysts. For instance, modified ZSM-5 zeolites have shown high para-selectivity in the conversion of anisole to this compound.[4]

      • Catalyst Characterization: Before and after the reaction, characterize your catalyst to check for signs of deactivation, such as coking or poisoning.[5][6]

      • Catalyst Loading: In packed-bed reactors, ensure uniform packing to avoid channeling, which can lead to inefficient catalyst utilization.

Experimental Protocol: Optimizing Temperature and Residence Time

This protocol outlines a systematic approach to optimizing temperature and residence time for the sulfonation of toluene in a continuous-flow reactor.

  • System Setup:

    • Use a microreactor system with precise temperature and flow rate control.

    • Prepare stock solutions of toluene and sulfuric acid in a suitable solvent.

  • Initial Conditions:

    • Set the reactor temperature to the lower end of the literature-recomended range (e.g., 110°C).[7]

    • Set the initial flow rates to achieve a residence time of 5 minutes.

  • Optimization Workflow:

    • Run the reaction at the initial conditions and collect a sample for analysis (GC or HPLC).

    • Increase the temperature in increments of 5°C, allowing the system to stabilize at each new temperature before collecting a sample.

    • Repeat this process up to the upper limit of the recommended temperature range (e.g., 130°C).[7]

    • For each temperature, repeat the experiment with different residence times (e.g., 2, 10, and 15 minutes) by adjusting the flow rates.

  • Data Analysis:

    • Analyze the product distribution for each condition to determine the yield and selectivity of this compound.

    • Plot the data to visualize the relationship between temperature, residence time, and product distribution.

Issue 2: Reactor Clogging or Fouling

Question: My continuous-flow reactor is experiencing frequent clogging, leading to pressure build-up and inconsistent flow. What could be causing this and how can I prevent it?

Answer:

Reactor clogging is a significant operational challenge in continuous-flow chemistry, often caused by the precipitation of reactants, products, or byproducts.[8][9] In the context of this compound synthesis, several factors can contribute to this issue:

  • Poor Solubility: One or more components in your reaction mixture may have limited solubility in the chosen solvent system, especially at lower temperatures or as the concentration of products increases.

    • Troubleshooting Steps:

      • Solvent Screening: Conduct a thorough solvent screen to find a solvent or co-solvent system that keeps all components in solution throughout the reaction.[3]

      • Lower Initial Concentrations: Start with lower concentrations of your reactants. While this may reduce productivity, it can help identify if solubility is the primary issue.[8]

      • Temperature Increase: Gently increasing the reactor temperature can sometimes improve solubility. However, be mindful of the impact on selectivity.

  • Byproduct Precipitation: The formation of insoluble byproducts is a common cause of clogging. In the sulfonation route, for instance, ditolyl sulfones can form and precipitate.[1]

    • Troubleshooting Steps:

      • Impurity Analysis: Analyze the solid material causing the clog to identify its chemical nature. This will provide clues about the side reactions occurring. A fully continuous-flow process for this compound synthesis from p-toluidine identified three types of byproducts, and process optimization based on this analysis significantly increased the yield.[10][11][12][13]

      • Reaction Condition Optimization: Adjust reaction parameters (temperature, stoichiometry, residence time) to minimize the formation of the problematic byproduct.

  • Phase Separation: If your reaction involves multiple liquid phases (e.g., in phase-transfer catalysis), ensure that the flow regime does not promote phase separation that could lead to blockages.

    • Troubleshooting Steps:

      • Static Mixers: Incorporate static mixers into your flow path to maintain a stable emulsion or dispersion.

      • Phase-Transfer Catalyst Optimization: The choice and concentration of the phase-transfer catalyst can influence the stability of the multiphase system.[14]

Workflow for Diagnosing and Resolving Reactor Clogging

Caption: A decision-tree workflow for troubleshooting reactor clogging.

Issue 3: Catalyst Deactivation

Question: I am using a heterogeneous catalyst in a packed-bed reactor for my continuous-flow this compound synthesis, and I'm observing a gradual decrease in conversion over time. What are the likely causes of catalyst deactivation, and how can I mitigate this?

Answer:

Catalyst deactivation is a critical concern in continuous catalytic processes, leading to reduced efficiency and increased operational costs.[5] The primary mechanisms of deactivation include:

  • Coking: The deposition of carbonaceous materials on the catalyst surface can block active sites and pores. This is particularly common in reactions involving organic molecules at elevated temperatures.[6][15]

    • Mitigation Strategies:

      • Optimize Temperature and Pressure: Higher temperatures can accelerate coking. Conversely, increasing hydrogen pressure (in hydroprocessing routes) can sometimes suppress coke formation.[6]

      • Feedstock Purification: Ensure your reactants are free from impurities that can act as coke precursors.

      • Catalyst Regeneration: Depending on the nature of the coke, it may be possible to regenerate the catalyst by controlled oxidation (burning off the coke) or solvent washing.

  • Poisoning: Certain chemical species in the feed can strongly adsorb to the active sites of the catalyst, rendering them inactive. Sulfur compounds, for example, are notorious poisons for many metal catalysts.

    • Mitigation Strategies:

      • Feedstock Purification: Rigorous purification of reactants to remove potential poisons is essential.

      • Guard Beds: Use a sacrificial bed of adsorbent material upstream of the main reactor to trap poisons before they reach the catalyst.

  • Sintering: At high temperatures, the small metal particles of a supported catalyst can migrate and agglomerate into larger particles, reducing the active surface area. This process is often irreversible.[5]

    • Mitigation Strategies:

      • Temperature Control: Operate the reactor at the lowest possible temperature that still provides an acceptable reaction rate.

      • Catalyst Support Selection: The choice of catalyst support can influence its thermal stability.

Table 1: Common Catalyst Deactivation Mechanisms and Mitigation Strategies
Deactivation MechanismDescriptionCommon CausesMitigation Strategies
Coking Deposition of carbonaceous material on the catalyst surface.[6][15]High temperatures, acidic catalyst sites, impurities in the feed.Optimize temperature and pressure, purify feedstock, periodic catalyst regeneration.
Poisoning Strong chemisorption of impurities on active sites.[6]Sulfur, nitrogen, or halogen compounds in the feed.Rigorous feedstock purification, use of guard beds.
Sintering Thermal agglomeration of catalyst particles, leading to loss of active surface area.[5]High reaction temperatures.Operate at lower temperatures, select thermally stable catalyst supports.
Leaching Dissolution of the active catalytic species into the reaction medium.Incompatible solvent, formation of soluble metal complexes.Choose a suitable solvent, anchor the catalyst more strongly to the support.

II. Frequently Asked Questions (FAQs)

This section provides concise answers to common questions regarding the continuous-flow synthesis of this compound.

Q1: What are the main synthetic routes for this compound that are amenable to continuous-flow processing?

A1: Several traditional batch methods for this compound synthesis can be adapted for continuous-flow operation. The most common include:

  • Alkali fusion of toluenesulfonates: This involves the sulfonation of toluene followed by alkali fusion.[1] Continuous-flow reactors can offer better control over the highly exothermic fusion step.

  • Diazotization-hydrolysis of p-toluidine: A fully continuous-flow process for this route has been developed, offering enhanced safety by avoiding the accumulation of potentially explosive diazonium salts.[10][11][12][13]

  • Direct hydroxylation of toluene: This is an attractive "green" route, often employing catalysts like titanium-silicon molecular sieves with hydrogen peroxide as the oxidant in a continuous fixed-bed reactor.[16]

  • Cymene-hydroperoxide process: This multi-step process can also be adapted to a continuous-flow setup.[1]

Q2: What are the key safety considerations when running a continuous-flow oxidation reaction for this compound synthesis?

A2: Oxidation reactions, especially those using pure oxygen or concentrated peroxides, require careful safety management. Continuous-flow systems offer inherent safety advantages over batch reactors by minimizing the volume of hazardous material at any given time.[17] Key considerations include:

  • Use of Dilute Oxidants: Employing a dilute source of oxygen (e.g., 8% O₂ in N₂) can keep the reaction mixture outside of the explosive regime.[18][19]

  • Flow Regime: Operating in a slug flow regime can isolate small pockets of vapor, preventing flame propagation.[18]

  • Reactor Material and Dimensions: The reactor tubing's internal diameter should be below the flame propagation threshold.[18]

  • Pressure and Temperature Monitoring: Implement robust monitoring and control systems to prevent runaway reactions.

Q3: How can I effectively separate this compound from its isomers and byproducts in a continuous process?

A3: The separation of cresol isomers is challenging due to their similar physical properties.[20] In a continuous process, this can be achieved through:

  • Continuous Distillation: Fractional distillation is a common industrial method. A series of distillation columns can be used to separate the isomers.[1]

  • Crystallization: this compound has a higher melting point than its isomers, which allows for its separation by fractional crystallization. This can be integrated into a continuous process using cooling crystallizers.[7]

  • Adsorptive Separation: Using molecular sieves or other selective adsorbents in a continuous simulated moving bed (SMB) chromatography system is another advanced option.

Q4: What are the advantages of using microreactors for this compound synthesis?

A4: Microreactors offer several advantages for process intensification:[2]

  • Enhanced Heat Transfer: Their high surface-area-to-volume ratio allows for excellent temperature control, which is crucial for selectivity in reactions like toluene sulfonation.[2]

  • Improved Mass Transfer: The small channel dimensions lead to shorter diffusion distances, accelerating reaction rates.

  • Inherent Safety: The small internal volume minimizes the risk associated with hazardous reactions.

  • Scalability: Production can be scaled up by "numbering-up" – running multiple microreactors in parallel.

Diagram: General Workflow for Continuous-Flow this compound Synthesis

G cluster_0 Reactant Delivery cluster_1 Reaction cluster_2 Work-up & Purification A Toluene Reservoir C Pump A A->C B Reagent Reservoir D Pump B B->D E Mixing Point C->E D->E F Flow Reactor (Heated/Cooled) E->F G Back Pressure Regulator F->G H Quenching/ Neutralization G->H I Liquid-Liquid Separation H->I J Continuous Purification (Distillation/Crystallization) I->J K K J->K Final Product: This compound

Caption: A generalized workflow for continuous-flow this compound synthesis.

III. References

  • Chemcess. (2025, September 20). Industrial Production Of Cresols.

  • Chongqing Chemdad Co., Ltd. This compound.

  • ACS Publications. (2014, September 23). Continuous Flow Aerobic Alcohol Oxidation Reactions Using a Heterogeneous Ru(OH)x/Al2O3 Catalyst.

  • ResearchGate. A Fully Continuous-Flow Process for the Synthesis of this compound: Impurity Analysis and Process Optimization | Request PDF.

  • European Patent Office. Process for producing this compound - EP 0074162 B1.

  • National Institutes of Health. Development of Safe and Scalable Continuous-Flow Methods for Palladium-Catalyzed Aerobic Oxidation Reactions.

  • All About Drugs. (2017, October 9). A Fully Continuous-Flow Process for the Synthesis of this compound: Impurity Analysis and Process Optimization.

  • RSC Publishing. Continuous flow technology-a tool for safer oxidation chemistry.

  • PMC. (2025, September 22). Unraveling this compound: from biosynthesis to biological and biochemical activities.

  • ACS Publications. (2017, September 11). A Fully Continuous-Flow Process for the Synthesis of this compound: Impurity Analysis and Process Optimization.

  • Figshare. A Fully Continuous-Flow Process for the Synthesis of p‑Cresol: Impurity Analysis and Process Optimization.

  • ACS Publications. (2022, March 1). Using Oxygen as the Primary Oxidant in a Continuous Process: Application to the Development of an Efficient Route to AZD4635.

  • Process safety considerations in the scale-up of continuous chemical looping systems. (2024, September 30).

  • SciSpace. (2017). A Fully Continuous-Flow Process for the Synthesis of this compound: Impurity Analysis and Process Optimization.

  • Catalytic Hydroprocessing of this compound: Metal, Solvent and Mass-Transfer Effects.

  • Elsevier. Highly selective synthesis of para-cresol by conversion of anisole on ZSM-5 zeolites.

  • ResearchGate. Clay-Based Solid Acid Catalyst for the Alkylation of p -Cresol with tert -Butyl Alcohol.

  • Google Patents. CN101786943A - Catalytic synthesis method for preparing cresol by toluene one-step hydroxylation reaction.

  • Lab Unlimited. 7 Things to Keep in Mind When Adopting Flow Chemistry.

  • Slideshare. Troubleshooting of Catalytic Reactors.

  • YouTube. (2021, April 15). Catalyst deactivation.

  • Chalmers Research. (2025, June 19). Understanding catalyst deactivation in an industrial green hydrotreater and its correlation with catalyst composition.

  • ResearchGate. (2025, August 9). Optimization of this compound biodegradation using novel bacterial strains isolated from petroleum hydrocarbon fallout | Request PDF.

  • Biomed J Sci & Tech Res. (2022, August 12). A Minireview of Phase-Transfer Catalysis and Recent Trends.

  • OperaChem. (2023, July 2). Phase transfer catalysis (PTC).

  • ResearchGate. Deactivation of Hydroprocessing Catalysts | Request PDF.

  • MDPI. (2024, August 28). A Review of Microreactors for Process Intensification.

  • Overcoming solid handling issues in continuous flow substitution reactions through ionic liquid formation.

  • Continuous Flow Chemistry with Solids: A Review. (2024, December 30).

  • SciELO. Impact of continuous flow chemistry in the synthesis of natural products and active pharmaceutical ingredients.

  • ResearchGate. Optimization of the Flow Hydroxylation of 4-Iodotoluene Using a Copper Reactor a.

  • ACS Publications. Taming the Activation Routes Achieves Highly Efficient Toluene Degradation by H 2 -Induced Hydrodealkylation.

  • MDPI. Treatment of Effluent Containing this compound through an Advanced Oxidation Process in a Batch Reactor: Kinetic Optimization.

  • ResearchGate. An Experimental Study on Direct Hydroxylation of Toluene in a Dielectric Barrier Discharge System Under Ambient Conditions | Request PDF.

  • Jinzong Machinery. (2024, July 15). Reactor Troubleshooting and Solutions.

  • RSC Publishing. (2023, February 13). Operando characterization of rhodium catalyst degradation in hydroformylation.

  • MDPI. (2021, August 31). Continuous-Flow Catalysis.

  • MDPI. (2024, March 9). Investigating the Catalytic Deactivation of a Pd Catalyst during the Continuous Hydrogenation of CO 2 into Formate Using a Trickle-Bed Reactor.

  • ResearchGate. (2023, June 1). (PDF) Treatment of Effluent Containing this compound through an Advanced Oxidation Process in a Batch Reactor: Kinetic Optimization.

  • springerprofessional.de. Optimization of Process Parameters for Biodegradation of Cresol by Mixed Bacterial Culture Using Response Surface Methodology.

  • Toluene Oxidation: CO2 vs Benzaldehyde: Current Status and Future Perspectives. (2024, June 5).

  • RSC Publishing. Recent advances in continuous-flow organocatalysis for process intensification.

Sources

p-Cresol Synthesis Optimization: A Technical Support Guide for Minimizing Byproducts

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for p-Cresol synthesis. This guide is designed for researchers, chemists, and process development professionals dedicated to enhancing the purity and yield of this compound by tackling the persistent challenge of byproduct formation. Drawing from established chemical principles and field-proven methodologies, this document provides in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to diagnose and resolve common issues encountered during synthesis, ensuring your experimental outcomes are both successful and reproducible.

Table of Contents

  • Troubleshooting Guide: Diagnosing and Resolving Byproduct Formation

    • Issue 1: Poor Regioselectivity in Toluene Sulfonation Leading to Isomeric Impurities (o-, m-Cresol).

    • Issue 2: Unwanted Byproducts (Acetone, AMS, Phenol) in the Cymene-Cresol Process.

    • Issue 3: Low Selectivity and Over-Methylation in Phenol Methylation.

  • Frequently Asked Questions (FAQs)

    • What are the most critical parameters to control for selective this compound synthesis?

    • How can catalyst selection impact byproduct formation?

    • What are the standard analytical methods for quantifying cresol isomers and other byproducts?

  • References

Troubleshooting Guide: Diagnosing and Resolving Byproduct Formation

This section addresses specific, high-frequency issues encountered during the synthesis of this compound. Each issue is analyzed from cause to solution, providing actionable protocols to improve process control and product purity.

Issue 1: Poor Regioselectivity in Toluene Sulfonation Leading to Isomeric Impurities (o-, m-Cresol)

Question: My final this compound product from the toluene sulfonation route is contaminated with significant amounts of o-cresol and m-cresol. How can I improve the para-selectivity during the initial sulfonation step?

Root Cause Analysis: The formation of ortho and meta isomers alongside the desired para-isomer is a classic challenge in electrophilic aromatic substitution of toluene. The directing effect of the methyl group on the toluene ring favors the ortho and para positions. The ratio of these isomers is highly dependent on reaction conditions, particularly temperature.

  • Kinetic vs. Thermodynamic Control: At lower temperatures, the reaction is under kinetic control, favoring the faster-forming ortho-isomer. At higher temperatures, the reaction shifts to thermodynamic control. The more sterically hindered ortho-sulfonic acid can rearrange to the thermodynamically more stable para-isomer.

Troubleshooting Protocol: Shifting to Thermodynamic Control

This protocol aims to maximize the formation of p-toluenesulfonic acid, the precursor to this compound.

Experimental Workflow: Optimizing Toluene Sulfonation

Sulfonation_Control Toluene Toluene + H₂SO₄ Reaction_Conditions Reaction Conditions Toluene->Reaction_Conditions Low_Temp Low Temp (~25-40°C) Kinetic Control Reaction_Conditions->Low_Temp High_Temp High Temp (>100°C) Thermodynamic Control Reaction_Conditions->High_Temp Ortho_TSA o-toluenesulfonic acid (Kinetically Favored) Low_Temp->Ortho_TSA   Faster   Formation Para_TSA p-toluenesulfonic acid (Thermodynamically Favored) High_Temp->Para_TSA   Favors Stable   Isomer Equilibrium Ortho_TSA->Equilibrium Fusion_O Alkali Fusion (NaOH, Δ) Ortho_TSA->Fusion_O Fusion_P Alkali Fusion (NaOH, Δ) Para_TSA->Fusion_P Equilibrium->Para_TSA Isomerization at High Temp o_Cresol o-Cresol (Byproduct) Fusion_O->o_Cresol p_Cresol This compound (Desired Product) Fusion_P->p_Cresol

Caption: Kinetic vs. Thermodynamic control in toluene sulfonation.

Detailed Steps:

  • Reaction Setup: Charge the reactor with an excess of toluene. This serves as both reactant and a medium for azeotropic removal of water.

  • Acid Addition: Gradually add concentrated sulfuric acid (98%) to the refluxing toluene. A typical molar ratio is 1:1.2 toluene to sulfuric acid.

  • Temperature Control & Water Removal: Heat the mixture to a vigorous reflux (approx. 110-120°C). The water formed during the reaction, along with water from the sulfuric acid, will be removed azeotropically with toluene. Use a Dean-Stark apparatus to separate the condensed water and return the toluene to the reactor.

  • Reaction Monitoring: Continue the reflux until the theoretical amount of water has been collected. This indicates the completion of the sulfonation. The prolonged heating at this temperature allows the initially formed ortho-isomer to equilibrate to the more stable para-isomer.

  • Work-up: After cooling, the bottom layer containing the p-toluenesulfonic acid can be carefully separated.

  • Alkali Fusion: The resulting p-toluenesulfonic acid is then fused with sodium hydroxide at high temperatures (300-350°C) and subsequently neutralized to yield this compound.

Expected Outcome: By employing this high-temperature, water-removal strategy, the yield of p-toluenesulfonic acid can be significantly increased, with purities often exceeding 75-80% for the para isomer, which directly translates to a higher purity of this compound after the fusion step.

Issue 2: Unwanted Byproducts (Acetone, AMS, Phenol) in the Cymene-Cresol Process

Question: During the acid cleavage of p-cymene hydroperoxide, I am observing lower than expected yields of this compound and the formation of byproducts like acetone, alpha-methylstyrene (AMS), and phenol. What is causing this and how can it be mitigated?

Root Cause Analysis: The Cymene-Cresol process mirrors the well-known Cumene process for phenol production. The core of the process is the Hock rearrangement of p-cymene hydroperoxide (p-CMHP), which is catalyzed by a strong acid, typically sulfuric acid. The ideal reaction cleaves p-CMHP into this compound and acetone. However, side reactions can occur:

  • Thermal Decomposition: At elevated temperatures, p-CMHP can decompose non-catalytically to form p-methylacetophenone and other radical-derived products.

  • Dehydration Reactions: Acid-catalyzed dehydration of the intermediate carbinol can lead to the formation of alpha-methylstyrene (AMS).

  • Demethylation: Under harsh acidic conditions or in the presence of certain impurities, demethylation of this compound or related intermediates can occur, leading to the formation of phenol.

Troubleshooting Protocol: Optimizing the Cleavage Reaction

Cleavage_Optimization pCMHP p-Cymene Hydroperoxide (p-CMHP) Acid_Catalyst Acid Catalyst (e.g., H₂SO₄) pCMHP->Acid_Catalyst Desired_Pathway Desired Pathway: Hock Rearrangement Acid_Catalyst->Desired_Pathway Side_Reactions Side Reactions Acid_Catalyst->Side_Reactions p_Cresol_Acetone This compound + Acetone Desired_Pathway->p_Cresol_Acetone Thermal_Decomp Thermal Decomposition Side_Reactions->Thermal_Decomp Dehydration Dehydration Side_Reactions->Dehydration Demethylation Demethylation Side_Reactions->Demethylation Byproducts Byproducts: - α-Methylstyrene - Phenol - p-Methylacetophenone Thermal_Decomp->Byproducts Dehydration->Byproducts Demethylation->Byproducts

Caption: Desired vs. undesired pathways in p-CMHP cleavage.

Detailed Steps:

  • Solvent and Temperature Control: The cleavage reaction is highly exothermic. It is critical to perform the reaction in a suitable solvent (often acetone, one of the products) to manage the heat generated. Maintain a low and stable reaction temperature, typically between 50-70°C.

  • Catalyst Concentration: The concentration of the acid catalyst is crucial. A low concentration of sulfuric acid (typically 0.1-1.0% by weight) is sufficient to catalyze the rearrangement effectively. Higher concentrations can promote side reactions.

  • Controlled Addition: The p-CMHP should be added slowly and continuously to the reactor containing the solvent and catalyst. This prevents the accumulation of the hydroperoxide, which is thermally unstable and can decompose violently.

  • Quenching: Once the reaction is complete (monitored by techniques like HPLC or titration to confirm the disappearance of p-CMHP), the acid catalyst must be promptly neutralized. This is typically done by adding a base, such as sodium hydroxide or an amine, to quench the reaction and prevent further byproduct formation during downstream processing.

  • Purification: The neutralized product mixture is then subjected to distillation to separate this compound from acetone, unreacted cymene, and other byproducts.

Data Summary: Impact of Temperature on Selectivity

Reaction Temperature (°C)This compound Selectivity (%)Byproduct Formation (%)
5095-982-5
7090-946-10
90< 85> 15

Note: Data are illustrative and can vary based on specific reaction conditions and catalyst concentration.

Issue 3: Low Selectivity and Over-Methylation in Phenol Methylation

Question: My vapor-phase methylation of phenol with methanol over a solid acid catalyst is producing a mixture of cresols (o-, m-, p-) and xylenols. How can I enhance the selectivity for this compound?

Root Cause Analysis: The methylation of phenol is governed by the principles of electrophilic aromatic substitution, with the hydroxyl group being a strong ortho-, para-directing group. The challenge lies in steering the reaction towards the sterically less favored but often more desirable para position and preventing subsequent methylation steps.

  • Catalyst Pore Structure (Shape Selectivity): The geometry of the catalyst's pores can play a decisive role. Catalysts with pore openings similar in size to the desired this compound molecule can sterically hinder the formation and diffusion of the bulkier o-cresol and m-cresol isomers.

  • Catalyst Acidity: The strength and type (Brønsted vs. Lewis) of acid sites on the catalyst surface influence the reaction pathway. Strong Brønsted acid sites can promote isomerization of this compound to other isomers and also catalyze the subsequent methylation to xylenols.

  • Reaction Temperature and Contact Time: Higher temperatures can favor the thermodynamically more stable m-cresol and also provide enough energy to overcome the activation barrier for a second methylation, leading to xylenols.

Troubleshooting Protocol: Enhancing Para-Selectivity via Catalyst Modification and Process Control

Phenol_Methylation cluster_pathways Reaction Pathways Reactants Phenol + Methanol Catalyst Solid Acid Catalyst (e.g., ZSM-5) Reactants->Catalyst Ortho_Path Ortho-Methylation (Kinetically Favored) Catalyst->Ortho_Path   Standard   Conditions Para_Path Para-Methylation (Shape-Selective) Catalyst->Para_Path   Modified Catalyst   (Narrow Pores) o_Cresol o-Cresol Ortho_Path->o_Cresol p_Cresol This compound (Desired) Para_Path->p_Cresol Over_Methylation Over-Methylation Xylenols Xylenols (Byproduct) Over_Methylation->Xylenols o_Cresol->Over_Methylation p_Cresol->Over_Methylation

Caption: Control of selectivity in vapor-phase phenol methylation.

Detailed Steps:

  • Catalyst Selection & Modification:

    • Choice of Zeolite: Start with a medium-pore zeolite like ZSM-5, which has pore dimensions conducive to shape selectivity.

    • Silylation: To enhance para-selectivity, the external acid sites of the ZSM-5 catalyst can be passivated, and the pore openings narrowed. This is achieved through Chemical Vapor Deposition (CVD) of a silicon compound like tetraethyl orthosilicate (TEOS). The catalyst is heated in a stream of inert gas containing TEOS vapor, which selectively deposits silica on the external surface.

  • Reaction Conditions:

    • Temperature: Conduct the reaction in a fixed-bed reactor at a moderate temperature range of 350-450°C. Lower temperatures within this range generally favor this compound, while higher temperatures can lead to isomerization and over-methylation.

    • Space Velocity (WHSV): A higher Weight Hourly Space Velocity (WHSV) reduces the contact time of the reactants with the catalyst. This minimizes the chance for the primary product (this compound) to undergo subsequent reactions to form xylenols or isomerize.

    • Reactant Ratio: Use a moderate excess of methanol to phenol (e.g., a molar ratio of 2:1 to 4:1). A very large excess of methanol can drive the reaction towards polymethylation.

  • Product Analysis: The product stream exiting the reactor should be cooled, condensed, and analyzed by Gas Chromatography (GC) to determine the relative amounts of phenol, cresol isomers, and xylenols.

Expected Outcome: By using a surface-modified ZSM-5 catalyst and optimizing reaction conditions, the selectivity for this compound can be dramatically improved from a typical 30-40% to over 70-80%, with a corresponding decrease in the formation of o-cresol and xylenols.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control for selective this compound synthesis?

A: Across the different synthesis routes, the most critical parameters are universally temperature and catalyst design .

  • Temperature directly influences the reaction kinetics and thermodynamics. As seen in the sulfonation of toluene, higher temperatures favor the thermodynamically stable para-isomer. In contrast, for the acid cleavage of p-CMHP and the methylation of phenol, lower temperatures are crucial to prevent unwanted side reactions and decomposition.

  • Catalyst design is paramount for selectivity. In the methylation of phenol, the pore size and surface acidity of the catalyst (e.g., modified ZSM-5) are the primary factors that dictate the product distribution through shape-selective effects. In the Cymene-Cresol process, the concentration and type of acid catalyst determine the efficiency of the desired rearrangement versus side reactions.

Q2: How can catalyst selection impact byproduct formation?

A: The catalyst is arguably the most influential factor in controlling byproduct formation.

  • In Toluene Sulfonation: While sulfuric acid is standard, the use of oleum (fuming sulfuric acid) can alter the reaction rate and isomer distribution, though temperature remains the primary control lever.

  • In the Cymene-Cresol Process: Homogeneous acid catalysts like H₂SO₄ are effective but can lead to corrosion and difficult separation. The development of solid acid catalysts (e.g., zeolites, acidic resins) is an active area of research. These heterogeneous catalysts can offer improved selectivity by providing specific active sites and confining the reaction in a defined space, potentially reducing side reactions like dehydration.

  • In Phenol Methylation: This is where catalyst choice has the most dramatic effect. Wide-pore catalysts or those with high external surface acidity will produce a mixture of isomers and over-methylated products. By selecting a medium-pore zeolite like ZSM-5 and modifying its surface to passivate external acid sites, one can create a "shape-selective" environment where only the slimmer this compound molecule can easily form and diffuse out of the pores, drastically reducing o-cresol and xylenol byproducts.

Q3: What are the standard analytical methods for quantifying cresol isomers and other byproducts?

A: The primary analytical technique for the separation and quantification of cresol isomers and related byproducts is Gas Chromatography (GC) .

  • Methodology: A GC equipped with a Flame Ionization Detector (FID) is the industry standard. A capillary column with a polar stationary phase (e.g., a wax-type column like Carbowax 20M or a specialized column for phenols) is required to achieve baseline separation of the o-, m-, and this compound isomers, which have very close boiling points.

  • Quantification: Quantification is typically performed using an internal standard method. A known amount of a stable compound that is not present in the sample (e.g., undecane, dodecane) is added to the sample before injection. By comparing the peak areas of the analytes to the peak area of the internal standard, precise concentrations can be determined, correcting for any variations in injection volume.

  • Other Techniques: For identifying unknown byproducts, Gas Chromatography-Mass Spectrometry (GC-MS) is invaluable. It provides mass spectra for each separated component, allowing for structural elucidation. High-Performance Liquid Chromatography (HPLC) can also be used, particularly for analyzing the hydroperoxides in the Cymene-Cresol process, which are thermally sensitive and not suitable for GC analysis without derivatization.

References

  • Chemcess. (2023). Industrial Production Of Cresols. Available at: [Link]

  • Drönner, J., Hausoul, P. J. C., Palkovits, R., & Eisenacher, M. (2022). Solid Acid Catalysts for the Hock Cleavage of Hydroperoxides. MDPI. Available at: [Link]

  • Hock, H., & Lang, S. (1944). Autoxydation von Kohlenwasserstoffen, IX. Mitteil.: Über Peroxyde von Benzol-Derivaten. Berichte der deutschen chemischen Gesellschaft (A and B Series).
  • Albahar, M., Li, C., Zholobenko, V. L., & Garforth, A. (2017). Selective Toluene Disproportionation to Produce Para-Xylene over Modified ZSM-5. Chemical Engineering Transactions, 57, 907-912. Available at: [Link]

  • Fuhrmann, H., & Halbach, J. (2016). Cresols and Xylenols. In Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH.
  • Liu, T. Y., & Chang, Y. H. (1971). Hydrolysis of proteins with p-toluenesulfonic acid. Determination of tryptophan. Journal of Biological Chemistry, 246(9), 2842-2848. Available at: [Link]

  • Zhang, Y., et al. (2019). Increasing para-Xylene Selectivity in Making Aromatics from Methanol with a Surface-Modified Zn/P/ZSM-5 Catalyst. ACS Catalysis. Available at: [Link]

  • Wikipedia. (2023). p-Toluenesulfonic acid. Available at: [Link]

  • Wikipedia. (2023). Thermodynamic versus kinetic reaction control. Available at: [Link]

  • U.S. Patent 2,362,612. (1944). Process for the sulphonation of toluene. Google Patents.

selecting the best sample cleanup method for p-Cresol analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for p-Cresol analysis. This guide is designed for researchers, clinical scientists, and drug development professionals to navigate the complexities of sample preparation for the accurate quantification of this compound. As a small phenolic compound and a significant uremic toxin, its measurement is critical but often complicated by matrix effects and its presence in conjugated forms.

This resource provides in-depth, experience-based answers to common challenges, moving beyond simple protocols to explain the fundamental chemistry that underpins method selection and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: Why is sample cleanup so critical for this compound analysis?

Accurate quantification of this compound is challenging for three primary reasons that necessitate robust sample cleanup:

  • Complex Biological Matrices: this compound is typically measured in plasma, serum, urine, or fecal extracts. These matrices are rich in proteins, lipids, salts, and other metabolites that can interfere with analysis. Specifically, phospholipids in plasma are notorious for causing ion suppression in mass spectrometry (LC-MS)[1], while the high variability of urine composition can affect extraction consistency[2].

  • Protein Binding: In circulation, this compound and its conjugates are extensively bound to proteins like albumin[1]. Failure to disrupt this binding will lead to a significant underestimation of total this compound levels. Sample preparation methods must efficiently release the analyte from these proteins.

  • Conjugated Forms: In the body, this compound is rapidly metabolized into p-Cresyl sulfate (pCS) and p-Cresyl glucuronide (pCG)[3][4]. Free this compound is often a minor component[3]. If the goal is to measure "total" this compound, a hydrolysis step is mandatory to convert the sulfate and glucuronide conjugates back to the free form before extraction[1][3][5].

Q2: Should I measure "free" or "total" this compound?

The choice depends entirely on your research question. "Free" this compound is considered the more toxic form, but it is present at very low concentrations[3]. "Total" this compound (the sum of free and conjugated forms after hydrolysis) is often measured as an indicator of overall uremic toxin load, particularly in studies related to chronic kidney disease (CKD)[6]. Measuring total this compound requires incorporating a hydrolysis step before cleanup.

Q3: What are the primary sample cleanup techniques for this compound?

The most common and effective methods are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). More recently, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has been adapted for food and environmental samples and shows promise for some biological matrices[7][8][9].

Q4: My analysis is by GC-MS. Do I need to derivatize this compound?

Yes, derivatization is highly recommended for GC-MS analysis. This compound contains a polar hydroxyl group that can cause poor peak shape and adsorption in the GC system[10]. Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), converts the polar -OH group into a non-polar trimethylsilyl ether, improving volatility and chromatographic performance[10][11]. Acetic anhydride can also be used to form an acetate ester[9]. Derivatization is performed after the sample cleanup and solvent evaporation steps, just before injection.

Q5: My analysis is by LC-MS/MS. Is derivatization necessary?

While not always required, derivatization can significantly enhance sensitivity for LC-MS/MS, especially when quantifying trace levels of this compound. Reagents like dansyl chloride or the more recent 1,2-dimethylimidazole-5-sulfonyl chloride (5-DMISC) can improve ionization efficiency by orders of magnitude, allowing for detection at picogram levels[2][12][13]. This is particularly useful for analyzing free this compound in plasma or brain tissue[12].

Method Selection Guide

Choosing the right cleanup method depends on your sample matrix, analytical goals (e.g., throughput, sensitivity), and available equipment.

Decision Workflow for this compound Sample Cleanup

G cluster_start cluster_matrix cluster_plasma cluster_urine cluster_food start Start: Define Analytical Goal matrix What is the sample matrix? start->matrix plasma_node Plasma / Serum matrix->plasma_node Plasma/Serum urine_node Urine matrix->urine_node Urine food_node Food / Tissue matrix->food_node Food/Tissue throughput High Throughput Needed? plasma_node->throughput ppt Protein Precipitation (PPT) (Fast, but high matrix effects) throughput->ppt Yes lle Liquid-Liquid Extraction (LLE) (Good cleanup, moderate throughput) throughput->lle No, moderate cleanup spe Solid-Phase Extraction (SPE) (Best cleanup, lower throughput) lle->spe Need cleaner extract? dilute Dilute & Shoot (For simple screening) urine_node->dilute urine_spe Solid-Phase Extraction (SPE) (Removes salts & interferences) urine_node->urine_spe High sensitivity needed? quechers QuEChERS (Effective for complex solid matrices) food_node->quechers G cluster_workflow SPE Workflow for Total this compound in Plasma cluster_spe SPE Cartridge Steps start 1. Plasma Sample (100 µL) hydrolysis 2. Acid Hydrolysis (HCl, 90°C) start->hydrolysis pretreat 3. Dilute with Acidified Water hydrolysis->pretreat load 6. Load Sample pretreat->load condition 4. Condition (MeOH) equilibrate 5. Equilibrate (Water) wash 7. Wash (5% MeOH) elute 8. Elute (100% MeOH) evap 9. Evaporate Eluate elute->evap reconstitute 10. Reconstitute in Mobile Phase evap->reconstitute analysis 11. LC-MS/MS Analysis reconstitute->analysis

Caption: Step-by-step workflow for SPE cleanup of this compound.

References

  • Oshiro, M. et al. (2022). Determination of this compound levels in smoked meat products using QuEChERS method and gas chromatography-mass spectrometry. Journal of Environmental Science and Health, Part B, 57(10), 796-803. [Link]

  • Oshiro, M. et al. (2022). Determination of this compound levels in smoked meat products using QuEChERS method and gas chromatography-mass spectrometry. ResearchGate. [Link]

  • Oshiro, M. et al. (2022). Determination of this compound levels in smoked meat products using QuEChERS method and gas chromatography-mass spectrometry. Taylor & Francis Online, 57(10), 796-803. [Link]

  • Gholami, M. et al. (2019). Development of the LC-MS/MS method for determining the this compound level in plasma. ResearchGate. [Link]

  • Agency for Toxic Substances and Disease Registry (2008). Toxicological Profile for Cresols: Chapter 7. Analytical Methods. NCBI Bookshelf. [Link]

  • Moradi, M. et al. (2021). Simple Determination of this compound in Plasma Samples Using Fluorescence Spectroscopy Technique. Iranian Journal of Pharmaceutical Research, 20(2), 68-78. [Link]

  • Patel, V. et al. (2024). Liquid Chromatography-Mass Spectrometry Analytical Methods for the Quantitation of this compound Sulfate and Indoxyl Sulfate in Human Matrices. Molecules, 29(3), 698. [Link]

  • Gagnon, H. et al. (2021). UPLC-MS/MS quantitation of o-Cresol in hydrolyzed human urine to assess toluene exposure. PhareSST. [Link]

  • Moradi, M. et al. (2021). Simple Determination of this compound in Plasma Samples Using Fluorescence Spectroscopy Technique. ResearchGate. [Link]

  • Barjau, G. et al. (2025). Improving the detectability of low-abundance this compound in biological matrices by chemical derivatization and LC-MS/MS determination. Talanta, 283, 127770. [Link]

  • Moradi, M. et al. (2021). Simple Determination of this compound in Plasma Samples Using Fluorescence Spectroscopy Technique. Scientific Information Database (SID). [Link]

  • Gholami, M. et al. (2019). Development of the LC-MS/MS method for determining the this compound level in plasma. Journal of Pharmaceutical and Biomedical Analysis, 172, 219-225. [Link]

  • Liu, Z. et al. (2020). Cresol determination made possible by silylation. Wiley Analytical Science. [Link]

  • Davarani, S. et al. (2020). In situ Surfactant-based Solid Phase Microextraction of this compound in Human Plasma Prior to HPLC Analysis. ResearchGate. [Link]

  • National Center for Biotechnology Information (2024). This compound. PubChem Compound Summary for CID 2879. [Link]

  • Cheméo (2024). Chemical Properties of this compound (CAS 106-44-5). Cheméo. [Link]

  • Oshiro, M. et al. (2019). Determination of three cresol isomers in sewage sludge by solid-liquid extraction with low temperature purification and gas chromatography-mass spectrometry. Journal of the Brazilian Chemical Society, 31(3). [Link]

  • Yeast Metabolome Database (2024). This compound (YMDB16061). YMDB. [Link]

  • Wikipedia. This compound. Wikipedia. [Link]

  • National Center for Biotechnology Information (2024). Cresol. PubChem Compound Summary for CID 342. [Link]

  • Anastassiades, M. et al. (2006). The QuEChERS Method. EURL-Pesticides. [Link]

  • Li, Y. et al. (2025). Improved Sample Preparation Using Packed-Fiber Solid Phase Extraction in the Determination of Urinary this compound. ResearchGate. [Link]

  • Cuoghi, A. et al. (2013). Quantification of this compound sulphate in human plasma by selected reaction monitoring. Amino Acids, 45(1), 207-215. [Link]

  • Lee, S. et al. (2025). Simultaneous detection and quantification of free phenol and three structural isomers of cresol in human blood using gas chromatography–triple quadrupole mass spectrometry and their medical reference value ranges. Journal of Analytical Toxicology. [Link]

  • LGC Group (2020). Tips for Troubleshooting Liquid–Liquid Extractions. LCGC International. [Link]

  • K-Jhil Scientific (2025). Tips for Troubleshooting Liquid-Liquid Extraction. K-Jhil. [Link]

  • Chen, Y. et al. (2018). LC-MS/MS method for simultaneous determination of serum p-cresyl sulfate and indoxyl sulfate in patients undergoing peritoneal dialysis. Journal of Chromatography B, 1092, 423-428. [Link]

  • Louca-Christodoulou, D. et al. (2020). HPLC-DAD Purification and Characterization of Meta-Cresol-Purple for Spectrophotometric Seawater pH Measurements. Molecules, 25(18), 4111. [Link]

  • Agilent Technologies (2022). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Agilent Application Note. [Link]

  • University of York. Problems with extractions. Chemistry Teaching Labs. [Link]

  • Anwar, M. M. et al. (1988). Separation of m- and p-Cresols by Liquid-Liquid Extraction. Industrial & Engineering Chemistry Research, 27(4), 696-699. [Link]

  • Wines, T. H. (2002). Difficult Liquid-Liquid Separations. Pall Corporation. [Link]

Sources

challenges in differentiating free and conjugated p-Cresol

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request to create a technical support center on the challenges of differentiating free and conjugated p-Cresol. The content will be structured as a series of FAQs and troubleshooting guides, incorporating scientific explanations, step-by-step protocols, data tables, and Graphviz diagrams as requested. All information will be supported by citations and a comprehensive reference list.

Technical Support Center: this compound Analysis

Navigating the Challenges in Differentiating Free and Conjugated this compound

Welcome to the technical support guide for the analysis of this compound. As a uremic toxin, accurately quantifying its free and conjugated forms (p-cresyl sulfate and p-cresyl glucuronide) is critical in clinical and toxicological research. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions to help you overcome common analytical hurdles.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to differentiate between free and conjugated this compound?

A1: The biological activity and toxicity of this compound are highly dependent on its form. Free this compound is considered the more toxic species, capable of crossing cellular membranes and exerting direct cellular damage. In contrast, its conjugated forms, p-cresyl sulfate (PCS) and p-cresyl glucuronide (PCG), are generally less toxic and are the primary forms found in circulation, bound to plasma proteins. Differentiating these forms is essential for accurately assessing uremic toxicity, understanding its pharmacokinetics, and evaluating the efficacy of therapeutic interventions aimed at reducing uremic toxin levels.

Q2: What are the primary analytical challenges in measuring free this compound?

A2: The main challenge lies in the low physiological concentration of free this compound relative to its conjugated counterparts, which can be up to 100 times more abundant. This disparity makes the accurate measurement of the free form highly susceptible to interference and contamination. A significant issue is the potential for ex vivo deconjugation of PCS and PCG back to free this compound during sample collection, handling, and storage. This can artificially inflate the measured levels of the free, toxic form. Furthermore, the protein-bound nature of the conjugated forms necessitates efficient protein precipitation steps to release them for total this compound measurement.

Q3: What is the standard workflow for measuring both free and total this compound?

A3: A typical workflow involves two parallel sample preparation pathways followed by analysis using a sensitive technique like Liquid Chromatography with Mass Spectrometry (LC-MS/MS) or High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD).

  • For Free this compound: Direct analysis of the sample (e.g., plasma, serum) after protein precipitation.

  • For Total this compound: The sample undergoes a hydrolysis step (enzymatic or acidic) to convert the conjugated forms (PCS and PCG) into free this compound. After hydrolysis, the sample is subjected to protein precipitation, and the total amount of resulting this compound is measured.

  • Calculating Conjugated this compound: The concentration of the conjugated forms is determined by subtracting the free this compound concentration from the total this compound concentration.

The following diagram illustrates this general workflow:

pCresol_Workflow cluster_Calculation Calculation Result3 Conjugated this compound (Total - Free) Result2 Result2 Result2->Result3 Result1 Result1 Result1->Result3 caption General workflow for differentiating free and total this compound.

Caption: General workflow for differentiating free and total this compound.

Troubleshooting Guide: Hydrolysis Step

The hydrolysis of p-cresyl sulfate and p-cresyl glucuronide is a critical step for the accurate determination of total this compound. Incomplete or inefficient hydrolysis can lead to an underestimation of the total concentration.

Issue 1: Inconsistent or low recovery of total this compound after hydrolysis.

Possible Cause A: Suboptimal Enzyme Activity

  • Explanation: The efficiency of enzymatic hydrolysis using sulfatase and β-glucuronidase is highly dependent on factors such as pH, temperature, and incubation time. Enzymes from different sources (e.g., Helix pomatia, Abalone) have different optimal conditions. The presence of inhibitors in the biological matrix can also reduce enzyme activity.

  • Troubleshooting Steps:

    • Verify Enzyme Source and Purity: Ensure you are using a high-quality enzyme preparation. Note the specific activity (U/mL) provided by the manufacturer.

    • Optimize Reaction Conditions: Systematically test a range of pH values (typically 4.5-5.5) and temperatures (often 37°C, but check manufacturer's recommendation) to find the optimal conditions for your specific enzyme and sample matrix.

    • Increase Incubation Time: If recovery is low, try extending the incubation period (e.g., from 4 hours to overnight) to ensure the reaction goes to completion.

    • Check for Inhibitors: Some endogenous substances can inhibit the enzymes. Consider a standard addition experiment where you spike a known amount of PCS and PCG into your sample matrix to assess recovery and identify potential matrix effects.

Possible Cause B: Inefficient Acid Hydrolysis

  • Explanation: While acid hydrolysis is an alternative, it is often less specific and can be more destructive to the analyte and other sample components. The conditions (acid concentration, temperature, time) must be carefully controlled. Inadequate conditions will lead to incomplete hydrolysis, while overly harsh conditions can degrade the liberated this compound.

  • Troubleshooting Steps:

    • Optimize Acid Concentration and Temperature: A common starting point is heating with hydrochloric acid (HCl). Test different concentrations and temperatures (e.g., 90-100°C) to find a balance between efficient hydrolysis and minimal degradation.

    • Validate with Standards: Always run parallel experiments with pure PCS and PCG standards to confirm that your acid hydrolysis protocol yields near 100% conversion to this compound without significant degradation.

Comparative Overview of Hydrolysis Methods

FeatureEnzymatic HydrolysisAcid Hydrolysis
Specificity High (specific to sulfate and glucuronide bonds)Low (can cleave other bonds)
Reaction Conditions Mild (Physiological pH and temperature)Harsh (High temperature and strong acid)
Risk of Analyte Degradation LowHigh
Cost Higher (enzymes can be expensive)Lower (reagents are cheap)
Recommendation Preferred method for its specificity and mild conditions.Use as an alternative, but requires careful optimization and validation.

Troubleshooting Guide: Sample Preparation and Analysis

Accurate measurement is highly dependent on pristine sample handling and optimized analytical methods to prevent artificial inflation of free this compound levels.

Issue 2: Artificially high levels of free this compound are detected.

Possible Cause A: Ex Vivo Deconjugation During Sample Handling

  • Explanation: The chemical bonds in p-cresyl sulfate and p-cresyl glucuronide can be labile and may break under certain conditions, such as improper pH, high temperature, or prolonged storage, leading to a factitious increase in the free this compound concentration.

  • Troubleshooting Steps:

    • Immediate Processing: Process blood samples as quickly as possible after collection. Separate plasma or serum by centrifugation at 4°C.

    • pH Control: Ensure that the pH of the sample remains stable and close to physiological levels. Some protocols recommend the addition of a buffer.

    • Proper Storage: Immediately freeze samples at -80°C if they cannot be analyzed on the same day. Avoid repeated freeze-thaw cycles.

    • Use of Preservatives: For some applications, the addition of enzyme inhibitors or acidification of the sample immediately after collection can help prevent deconjugation, but this must be validated to ensure it does not interfere with the subsequent analysis.

Possible Cause B: In-Source Fragmentation during Mass Spectrometry Analysis

  • Explanation: During the ionization process in the mass spectrometer source (e.g., electrospray ionization - ESI), the conjugated forms (PCS and PCG) can fragment, losing their sulfate or glucuronide group and generating the this compound ion. This "in-source fragmentation" can lead to a false positive signal for free this compound.

  • Troubleshooting Steps:

    • Optimize MS Source Conditions: Reduce the cone voltage (or fragmentor voltage) and other source parameters to minimize in-source fragmentation. The goal is to use the gentlest ionization conditions possible that still provide adequate sensitivity for the parent ions.

    • Chromatographic Separation: Ensure that your HPLC or UHPLC method provides baseline separation between free this compound and its conjugated forms. If the compounds co-elute, in-source fragmentation of the highly abundant conjugates will contribute significantly to the signal at the mass transition for free this compound.

    • Use Isotope-Labeled Internal Standards: Employ stable isotope-labeled internal standards for free this compound (e.g., this compound-d7) and its conjugates. This can help to correct for matrix effects and variations in ionization efficiency, but it will not correct for in-source fragmentation if the analyte and conjugate are not chromatographically separated.

The following diagram illustrates the importance of chromatographic separation to avoid analytical interference.

LCMS_Separation caption Impact of chromatography on accurate this compound measurement.

Caption: Impact of chromatography on accurate this compound measurement.

Step-by-Step Protocol: Enzymatic Hydrolysis of Conjugated this compound

This protocol provides a general framework. It must be optimized for your specific laboratory conditions, enzyme batch, and sample matrix.

Materials:

  • Plasma/serum samples

  • Phosphate or Acetate Buffer (e.g., 0.1 M, pH 5.0)

  • Sulfatase from Helix pomatia (e.g., Type H-1, containing β-glucuronidase activity)

  • Internal Standard solution (e.g., this compound-d7)

  • Protein Precipitation Agent (e.g., ice-cold acetonitrile or methanol)

  • Centrifuge capable of 4°C and >10,000 x g

  • Thermomixer or water bath set to 37°C

Procedure:

  • Sample Preparation:

    • Thaw frozen samples on ice.

    • In a microcentrifuge tube, add 50 µL of plasma/serum.

    • Add 10 µL of the internal standard solution.

  • Enzymatic Reaction:

    • Add 100 µL of buffer (e.g., 0.1 M acetate buffer, pH 5.0).

    • Add 10 µL of the sulfatase/β-glucuronidase enzyme solution (the amount and activity need to be optimized, but a starting point could be ~50 units of sulfatase activity). Vortex briefly.

    • Create a "control" sample for measuring free this compound by adding 10 µL of buffer instead of the enzyme solution.

  • Incubation:

    • Incubate all tubes at 37°C for a predetermined optimal time (e.g., 4-18 hours) with gentle shaking.

  • Reaction Termination and Protein Precipitation:

    • Stop the reaction by adding 300 µL of ice-cold acetonitrile. This will also precipitate the proteins.

    • Vortex vigorously for 1 minute.

  • Centrifugation:

    • Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.

  • Sample Analysis:

    • Carefully transfer the supernatant to an HPLC vial.

    • Inject an appropriate volume into the LC-MS/MS or HPLC-FLD system for analysis.

References

  • Gryp, T., et al. (2017). p-Cresyl Sulfate. Toxins, 9(2), 52. Available at: [Link]

  • Meert, N., et al. (2011). A sensitive and accurate liquid chromatography-tandem mass spectrometry method for the simultaneous measurement of p-cresyl sulfate and p-cresyl glucuronide in serum and urine. Biomedical Chromatography, 25(3), 333-340. Available at: [Link]

  • De Loor, H., et al. (2009). A sensitive and rapid method for the simultaneous determination of the uremic toxins this compound and p-cresyl sulphate in human serum by liquid chromatography-tandem mass spectrometry. Biomedical Chromatography, 23(10), 1111-1118. Available at: [Link]

  • Gryp, T., et al. (2016). Preanalytical incompatibilities in the p-cresyl sulfate and indoxyl sulfate analytical chain. Clinica Chimica Acta, 461, 101-107. Available at: [Link]

  • Vanholder, R., et al. (2014). The uremic toxicity of indoxyl sulfate and p-cresyl sulfate: a systematic review. Journal of the American Society of Nephrology, 25(9), 1897-1907. Available at: [Link]

Technical Support Center: Optimizing p-Cresol Synthesis via Phenol Methylation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of p-cresol through the methylation of phenol. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance their reaction yields and troubleshoot common experimental hurdles. Here, we delve into the nuances of this catalytic process, offering practical, evidence-based solutions to frequently encountered challenges. Our approach is grounded in established scientific principles to ensure the reliability and reproducibility of your results.

Section 1: Troubleshooting Guide - Navigating Common Experimental Issues

This section is structured in a question-and-answer format to directly address specific problems you may encounter during the synthesis of this compound.

Low Yield of this compound

Question: My reaction is resulting in a disappointingly low yield of this compound. What are the likely causes and how can I improve it?

Answer: A low yield of this compound can stem from several factors, ranging from suboptimal reaction conditions to catalyst-related issues. Here’s a systematic approach to diagnosing and resolving the problem:

  • Suboptimal Reaction Temperature: The reaction temperature is a critical parameter that influences both the conversion of phenol and the selectivity towards this compound. Temperatures that are too low may result in incomplete conversion, while excessively high temperatures can promote undesirable side reactions and catalyst decomposition. For instance, in vapor-phase methylation, temperatures in the range of 475-600°C have been reported for certain catalysts, while lower temperatures around 350-450°C are also common depending on the catalyst system.[1] It is crucial to empirically determine the optimal temperature for your specific catalyst and experimental setup.

  • Incorrect Catalyst Selection: The choice of catalyst is paramount for achieving high selectivity for this compound. While various solid acid catalysts can be employed, zeolites with specific pore structures have shown particular promise. For example, HMCM22 is known to favor the formation of this compound due to its narrow sinusoidal 10-membered ring channels, which provide shape selectivity.[2][3][4] In contrast, amorphous acid catalysts or zeolites with wider pores, such as HBEA and HY, may lead to a higher proportion of o-cresol.[2]

  • Catalyst Deactivation: Solid acid catalysts are prone to deactivation, primarily through coking, where carbonaceous deposits block active sites and pores.[5] This deactivation leads to a decrease in phenol conversion over time.[6] To mitigate this, consider:

    • Optimizing Reaction Conditions: Higher temperatures and pressures can sometimes accelerate coking.[1]

    • Catalyst Regeneration: A deactivated catalyst can often be regenerated by calcination in air to burn off the coke deposits.

    • Catalyst Modification: Modifying the catalyst, for instance by depositing silica on the external surface of a zeolite like HMCM22, can enhance its stability and selectivity.[2]

  • Improper Reactant Ratio: The molar ratio of phenol to methanol can influence product distribution. An excess of methanol can favor the formation of poly-methylated byproducts like xylenols and methylanisoles. It is advisable to optimize this ratio through a series of experiments.

Poor Selectivity for this compound (High o-Cresol/Anisole Formation)

Question: My primary product is o-cresol or anisole, not the desired this compound. How can I steer the reaction towards para-selectivity?

Answer: Achieving high para-selectivity is a common challenge in phenol methylation. The formation of o-cresol and anisole is often kinetically favored. Here’s how to address this:

  • Understanding the Reaction Network: The methylation of phenol proceeds through parallel and consecutive pathways. Phenol can undergo C-alkylation to directly form o- and p-cresols, or O-alkylation to yield anisole. Anisole can then isomerize or further react to form cresols.[3][6][7]

    reaction_network cluster_reactants Reactants cluster_products Products Phenol Phenol p_Cresol p_Cresol Phenol->p_Cresol C-alkylation o_Cresol o_Cresol Phenol->o_Cresol C-alkylation Anisole Anisole Phenol->Anisole O-alkylation Methanol Methanol Methanol->p_Cresol C-alkylation Methanol->o_Cresol C-alkylation Methanol->Anisole O-alkylation Xylenols Xylenols p_Cresol->Xylenols Further Methylation o_Cresol->Xylenols Further Methylation Anisole->p_Cresol Rearrangement Anisole->o_Cresol Rearrangement Methylanisoles Methylanisoles Anisole->Methylanisoles Further Methylation

  • Leveraging Shape-Selective Catalysts: As mentioned earlier, the pore structure of the catalyst is key. Zeolites like HMCM22 and ZSM-5, with their medium-sized pores, create a constrained environment that sterically hinders the formation of the bulkier ortho-isomer and favors the slim para-isomer.[2][3][4][8]

  • Controlling Catalyst Acidity: The nature and strength of the acid sites on the catalyst influence the O-alkylation versus C-alkylation pathways. Strong Brønsted acid sites are generally active for both, but the overall product distribution is a complex interplay of acidity and pore structure.[6] Some studies suggest that weaker acid sites may favor anisole formation, which can then be a precursor to cresols.[6]

Rapid Catalyst Deactivation

Question: My catalyst loses its activity very quickly. What is causing this, and how can I extend its lifetime?

Answer: Rapid catalyst deactivation is a significant issue, often leading to inconsistent results and increased operational costs. The primary culprit is typically coke formation.

  • Mechanism of Coking: Coke is formed from the polymerization and condensation of reactants and products on the catalyst surface, particularly on strong acid sites. Both phenol and methanol can contribute to coke formation. Phenolic compounds can form phenolate and polyaromatic species, especially on Lewis acid sites, while methanol can form olefinic species.

    coking_mechanism cluster_reactants Reactants cluster_intermediates Coke Precursors Phenol Phenol Polyaromatics Polyaromatics Phenol->Polyaromatics on Lewis acid sites Methanol Methanol Olefins Olefins Methanol->Olefins on Brønsted acid sites Coke Coke Polyaromatics->Coke Olefins->Coke

  • Strategies to Minimize Deactivation:

    • Temperature and Pressure Control: As higher temperatures can accelerate coking, finding an optimal temperature that balances activity and stability is crucial. Superatmospheric pressures can sometimes inhibit the formation of certain byproducts that act as coke precursors.[1]

    • Introduction of a Co-feed: In some catalytic systems, co-feeding a small amount of water or hydrogen can help to suppress coke formation by competing for active sites or by hydrogenating coke precursors.

    • Hierarchical Catalysts: Catalysts with a hierarchical pore structure (containing both micropores and mesopores) can improve diffusion of reactants and products, reducing the residence time of coke precursors within the catalyst pores and thus mitigating deactivation.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the main byproducts in the methylation of phenol, and how can I minimize them?

A1: Besides o-cresol and anisole, common byproducts include xylenols (2,4- and 2,6-xylenol) and methylanisoles. These are formed through the further methylation of the initial cresol and anisole products. To minimize these, you can:

  • Control the Phenol to Methanol Ratio: Using a lower ratio of methanol to phenol can reduce the extent of polymethylation.

  • Optimize Reaction Time/Contact Time: Shorter reaction times or higher space velocities in a flow reactor will limit the conversion of the desired cresols into heavier byproducts.

  • Use a Shape-Selective Catalyst: The constrained environment in zeolites like HZSM5 can hinder the formation of bulky xylenol molecules.[8]

Q2: Can I perform this reaction in the liquid phase?

A2: Yes, the methylation of phenol can be carried out in both the gas phase and the liquid phase. The choice depends on the specific catalyst and desired operating conditions. Liquid-phase reactions are typically conducted at lower temperatures. In some liquid-phase systems, anisole and cresols are found to be primary products, with anisole subsequently converting to cresols.[6]

Q3: What analytical techniques are best for monitoring the reaction and analyzing the products?

A3: Gas chromatography (GC) is the most common and effective technique for monitoring the progress of the reaction and quantifying the product distribution. A GC equipped with a flame ionization detector (FID) and a suitable capillary column (e.g., a polar column for separating isomers) is ideal. Gas chromatography-mass spectrometry (GC-MS) is invaluable for identifying unknown byproducts.

Q4: Are there any safety precautions I should be aware of?

A4: Yes, both phenol and methanol are toxic and flammable. Phenol can cause severe skin burns. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. The reaction is often carried out at elevated temperatures and sometimes under pressure, so a thorough risk assessment should be conducted, and appropriate safety measures for high-temperature/pressure reactions should be in place.

Section 3: Experimental Protocols and Data

Representative Experimental Protocol for Gas-Phase Phenol Methylation

This is a generalized protocol and should be adapted based on the specific catalyst and equipment used.

  • Catalyst Preparation and Activation:

    • Load a fixed-bed reactor with the catalyst (e.g., 1-2 grams of HMCM22 zeolite).

    • Activate the catalyst in situ by heating under a flow of an inert gas (e.g., nitrogen or argon) to a high temperature (e.g., 500-550°C) for several hours to remove any adsorbed water and other impurities.

  • Reaction Setup:

    • Cool the reactor to the desired reaction temperature (e.g., 473 K or 200°C).[3]

    • Prepare a feed solution of phenol and methanol in the desired molar ratio (e.g., 1:2).

    • Use a syringe pump to introduce the liquid feed into a vaporizer, where it is mixed with a carrier gas (e.g., nitrogen).

  • Reaction Execution:

    • Introduce the vaporized feed stream into the reactor over the catalyst bed.

    • Maintain the desired reaction temperature and pressure (e.g., atmospheric pressure).[3]

    • Collect the reactor effluent by passing it through a condenser cooled with a circulating coolant.

  • Product Analysis:

    • Periodically collect samples of the liquid product.

    • Analyze the samples by gas chromatography (GC) to determine the conversion of phenol and the selectivity for each product.

Comparative Catalyst Performance Data

The following table summarizes typical initial product distributions for different catalysts under similar gas-phase reaction conditions, illustrating the impact of catalyst choice on selectivity.

CatalystPhenol Conversion (%)This compound Selectivity (%)o-Cresol Selectivity (%)Anisole Selectivity (%)p/o RatioReference
SiO₂-Al₂O₃~90~25~40~15~0.6[3]
HBEA~95~30~45~10~0.7[3]
HZSM5~85~35~40~12~0.8[3]
HMCM22~93~58~17~8~3.4

Note: These values are illustrative and can vary significantly with reaction conditions.

References

  • A. M. El-Nahas, et al. (2014). Phenol methylation on acid catalysts: Study of the catalyst deactivation kinetics and mechanism. Repositorio Institucional CONICET Digital. [Link]

  • L. Forni, et al. (2004). METHYLATION OF PHENOL WITH METHANOL OVER HIGH-SILICA BETA ZEOLITE. AIR Unimi. [Link]

  • C. L. Padró & C. R. Apesteguía. (2009). Phenol methylation on acid catalysts. CONICET. [Link]

  • C. L. Padró & C. R. Apesteguía. (2008). Selective synthesis of this compound by methylation of phenol. CONICET. [Link]

  • US Patent 3,446,856. (1969). Methylation of phenols.
  • S. K. Badamali, et al. (2016). An investigation into factors which influence the formation of this compound in the methanol alkylation of phenol over MCM-22 and ZSM-5. ResearchGate. [Link]

  • C. L. Padró & C. R. Apesteguía. (2008). Selective synthesis of this compound by methylation of phenol. ResearchGate. [Link]

  • A. R. Gandhe, et al. (2007). Mechanism of methylation of phenol with methanol. ResearchGate. [Link]

  • C. L. Padró & C. R. Apesteguía. (2005). Synthesis of cresols by alkylation of phenol with methanol on solid acids. ResearchGate. [Link]

  • US Patent 9,212,116 B2. (2015). Method for producing cresol from phenol and methanol via gas phase alkylation.
  • C. L. Padró & C. R. Apesteguía. (2008). Selective synthesis of this compound by methylation of phenol. R Discovery. [Link]

  • M. J. W. M. M. R. Leszczyn ski, et al. (2014). Selective phenol methylation to 2,6-dimethylphenol in a fluidized bed of iron-chromium mixed oxide catalyst with o–cresol circulation. PubMed Central. [Link]

  • M. J. W. M. M. R. Leszczyn ski, et al. (2014). Selective phenol methylation to 2,6-dimethylphenol in a fluidized bed of iron-chromium mixed oxide catalyst with. SciSpace. [Link]

  • US Patent 3,855,318. (1974). Selective methylation of phenols.
  • University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield. [Link]

  • M. Wilde, et al. (2010). Catalytic methylation of phenol on MgO – Surface chemistry and mechanism. ResearchGate. [Link]

  • Reddit r/Chempros. (2022). What are some common causes of low reaction yields?. [Link]

  • C. L. Padró & C. R. Apesteguía. (2008). Selective synthesis of this compound by methylation of phenol. CONICET. [Link]

  • J. Wang, et al. (2017). A Fully Continuous-Flow Process for the Synthesis of this compound: Impurity Analysis and Process Optimization. ResearchGate. [Link]

  • M. Wilde, et al. (2010). Catalytic methylation of phenol on MgO – Surface chemistry and mechanism. Sci-Hub. [Link]

  • J. Wang, et al. (2017). A Fully Continuous-Flow Process for the Synthesis of this compound: Impurity Analysis and Process Optimization. ACS Publications. [Link]

  • Organic Syntheses Procedure. This compound. [Link]

  • Advanced Chemical Reaction Engineering Lectures. (2020). Topic 6: Catalyst Deactivation - Part 1. YouTube. [Link]

Sources

Technical Support Center: Validation of a Rapid p-Cresol Detection Method in Urine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Clinical and Research Significance of p-Cresol Measurement

para-Cresol (this compound), a phenolic compound produced by gut microbiota from the fermentation of dietary tyrosine and phenylalanine, has garnered significant attention in the scientific and medical communities.[1][2] In healthy individuals, this compound is metabolized in the liver and colonic mucosa into less toxic conjugates, primarily p-cresyl sulfate (pCS) and p-cresyl glucuronide (pCG), which are then excreted in the urine.[2][3] However, in certain pathological conditions, particularly chronic kidney disease (CKD), the accumulation of these uremic toxins can lead to adverse health effects, including cardiovascular complications.[4][5] Consequently, the accurate and rapid quantification of this compound and its conjugates in urine serves as a valuable biomarker for disease monitoring, assessing gut microbiome activity, and evaluating the efficacy of therapeutic interventions.[1]

This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals on the validation of rapid this compound detection methods in urine. It offers detailed troubleshooting guides and frequently asked questions (FAQs) for the most common analytical techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), along with a brief overview of colorimetric methods.

General Workflow for Urinary this compound Analysis

The accurate determination of this compound in urine necessitates a multi-step workflow, from sample collection to data interpretation. A critical step in this process is the hydrolysis of this compound conjugates to measure the total this compound concentration, which is often of greater clinical interest than the free form alone.

Urinary this compound Analysis Workflow cluster_preanalytical Pre-analytical Phase cluster_analytical Analytical Phase cluster_postanalytical Post-analytical Phase SampleCollection Urine Sample Collection SampleStorage Sample Storage (≤ -20°C) SampleCollection->SampleStorage Immediate Freezing Hydrolysis Acid or Enzymatic Hydrolysis (for Total this compound) SampleStorage->Hydrolysis Sample Thawing Extraction Liquid-Liquid or Solid-Phase Extraction (SPE) Hydrolysis->Extraction Analysis HPLC or GC-MS Analysis Extraction->Analysis DataProcessing Data Processing & Quantification Analysis->DataProcessing Chromatogram ResultReporting Result Reporting (e.g., µg/mL) DataProcessing->ResultReporting

Sources

Technical Support Center: Troubleshooting Incomplete Elution of p-Cresol in Solid-Phase Extraction

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced sample preparation. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the solid-phase extraction (SPE) of p-Cresol. Incomplete elution is a frequent and frustrating issue that leads to low recovery and poor reproducibility. This document provides in-depth, mechanism-based troubleshooting strategies and optimized protocols to help you achieve complete and consistent elution of this compound from your samples.

Section 1: The Fundamentals - Why is this compound Elution Challenging?

Understanding the physicochemical properties of this compound and its behavior in biological matrices is the first step toward troubleshooting extraction issues.

  • Chemical Properties : this compound (4-methylphenol) is a weakly acidic compound with a pKa of approximately 10.2-10.4.[1][2][3] This means that at a pH below its pKa, it exists predominantly in its neutral, more hydrophobic form (C₇H₈O). At a pH above its pKa, it deprotonates to form the phenolate anion (C₇H₇O⁻), which is more polar. This pH-dependent behavior is the most critical lever to pull for successful SPE.

  • Forms in Biological Matrices : In samples like plasma or urine, free this compound is often a minor component. The majority is metabolized in the gut and liver into conjugated forms, primarily p-cresyl sulfate (pCS) and, to a lesser extent, p-cresyl glucuronide (pCG).[4][5][6] These conjugates are more polar than the parent molecule.

  • Protein Binding : this compound and its conjugates are known to bind to plasma proteins, particularly albumin.[7][8] This binding can prevent the analyte from interacting with the SPE sorbent, leading to its loss during the loading phase if not properly addressed.[9]

These factors combined—analyte polarity, ionizability, and matrix interactions—create a complex scenario where a generic SPE protocol is likely to fail, often due to the analyte being irreversibly bound to the sorbent.

Section 2: Troubleshooting Guide for Incomplete Elution

This section is structured as a logical workflow to diagnose and solve the root cause of poor this compound recovery.

Question 1: Is my elution solvent strong enough for my reversed-phase (RP) sorbent?

The Cause: In reversed-phase SPE, retention is based on hydrophobic interactions between the analyte and the non-polar sorbent (e.g., C18, polymeric). Elution requires a solvent that can effectively disrupt these interactions. If the elution solvent is too polar (too "weak"), it won't be able to displace the this compound from the sorbent.[10][11]

The Solution:

  • Increase Organic Content: Gradually increase the percentage of the organic solvent (e.g., methanol, acetonitrile) in your elution solvent. For strongly retained compounds, 100% organic solvent may be necessary.

  • Switch to a Stronger Solvent: If increasing the percentage of your current solvent isn't effective, switch to a stronger (less polar) one. The general elution strength for reversed-phase follows this order: Methanol < Acetonitrile < Isopropanol < Dichloromethane (DCM).[12][13]

  • Consider a "Soak Step": Elution is not instantaneous. After adding the elution solvent, allow it to "soak" in the sorbent bed for 1-5 minutes before applying vacuum or positive pressure. This provides more time for the analyte to desorb from the stationary phase and dissolve into the elution solvent.[14][15]

Question 2: Is the pH of my elution solvent optimized to break analyte-sorbent interactions?

The Cause: This is the most common reason for the incomplete elution of ionizable compounds like this compound. The charge state of both the analyte and the sorbent dictates the strength of the interaction. Failure to control pH can lead to extremely strong, sometimes irreversible, binding.

The Solution:

  • For Reversed-Phase Sorbents: To elute this compound, you want to make it as polar as possible to weaken its hydrophobic interaction with the sorbent. By increasing the pH of the elution solvent to >11 (at least one pH unit above the pKa of ~10.2), you convert the neutral phenol to its more polar anionic form, which is less retained and elutes more easily. A common strategy is to add a small amount of a base, such as 2-5% ammonium hydroxide, to the organic elution solvent.

  • For Anion-Exchange Sorbents: Retention on an anion exchanger relies on an electrostatic attraction between the negatively charged analyte and the positively charged sorbent. To elute, you must neutralize one of these charges.

    • Weak Anion Exchange (WAX): WAX sorbents have functional groups (e.g., primary/secondary amines) that are positively charged at low to neutral pH but become neutral at high pH. To elute this compound, increase the pH of the elution solvent to >10. This neutralizes the sorbent, breaking the ionic bond and releasing the analyte.[16]

    • Strong Anion Exchange (SAX): SAX sorbents have permanently positively charged functional groups (e.g., quaternary amine). To elute, you must either use a very high concentration of a competing anion (high ionic strength buffer) or, more effectively, lower the pH of the elution solvent to < 8 (2 pH units below this compound's pKa) to neutralize the analyte itself. However, this can be less effective if secondary hydrophobic interactions are also present.

Question 3: Am I using the right SPE sorbent?

The Cause: The interaction between this compound and the sorbent may be too strong for your elution conditions. For example, a highly hydrophobic polymeric sorbent might retain this compound so strongly that even 100% of a strong organic solvent cannot achieve complete elution.

The Solution:

  • Switch to a Less Retentive Sorbent: If using a C18 sorbent, consider switching to C8 or a more polar reversed-phase chemistry.

  • Use Polymeric Sorbents with Caution: While polymeric sorbents (like those based on polystyrene-divinylbenzene) offer high capacity and pH stability, their strong hydrophobicity can lead to irreversible binding of phenolic compounds. Ensure your elution protocol is aggressive enough if you choose this path.[12]

  • Employ Mixed-Mode Sorbents: For complex matrices, a mixed-mode sorbent that combines reversed-phase and ion-exchange characteristics (e.g., Polymeric WAX) can provide superior cleanup. This allows you to use orthogonal retention mechanisms for binding and elution, giving you more control.[17][18][19]

Question 4: Is my elution volume sufficient?

The Cause: The elution process requires a sufficient volume of solvent to pass through the sorbent bed and carry the desorbed analyte with it. Using too little volume can result in only a partial recovery of the analyte.[20]

The Solution:

  • Increase Elution Volume: Increase the volume of your elution solvent in increments (e.g., from 1 mL to 1.5 mL, then 2 mL) and analyze the recovery at each step to find the optimal volume.

  • Use Multiple, Smaller Aliquots: Instead of a single 2 mL elution, try two consecutive 1 mL elutions. The second aliquot can often recover analyte that was left behind by the first.[15]

Section 3: Advanced Protocols for Maximizing this compound Elution

The following are detailed, step-by-step protocols designed as robust starting points for your method development.

Protocol 1: Optimized Reversed-Phase (RP) SPE

This protocol is suitable for cleaner sample matrices where the primary goal is to overcome strong hydrophobic interactions.

  • Sample Pre-treatment:

    • For biological fluids, perform a protein precipitation step. Add 3 parts of cold acetonitrile (containing an internal standard, if used) to 1 part of the sample. Vortex thoroughly and centrifuge at >10,000 x g for 10 minutes.[9]

    • Take the supernatant and dilute it 1:1 with an acidic aqueous buffer (e.g., 2% formic acid, pH ~2.5). This ensures this compound is in its neutral form for maximum retention.[21]

  • SPE Cartridge: Polymeric RP (e.g., Waters Oasis HLB, Phenomenex Strata-X).

  • Condition: Wash the cartridge with 1 mL of methanol.

  • Equilibrate: Wash the cartridge with 1 mL of acidified water (pH ~2.5). Do not let the sorbent bed go dry.[13]

  • Load: Load the pre-treated sample at a slow, steady flow rate (~1 mL/min).

  • Wash:

    • Wash 1: 1 mL of 5% methanol in water to remove polar interferences.

    • Wash 2: 1 mL of 20% methanol in water to remove moderately polar interferences.

  • Elute: Elute the this compound with 1-2 mL of methanol containing 2-5% ammonium hydroxide (NH₄OH) . The basic pH will ionize the this compound, disrupting hydrophobic interactions and ensuring complete elution.

Protocol 2: Weak Anion-Exchange (WAX) SPE

This protocol is highly selective for acidic compounds like this compound and is excellent for removing neutral and basic interferences.

  • Sample Pre-treatment:

    • Perform protein precipitation as described in Protocol 1.

    • Take the supernatant and dilute it 1:1 with a buffer at pH ~7-8. This ensures this compound is deprotonated (anionic) for retention on the WAX sorbent.

  • SPE Cartridge: Weak Anion Exchange (e.g., Agilent Bond Elut WAX, Waters Oasis WAX).

  • Condition: Wash the cartridge with 1 mL of methanol.

  • Equilibrate: Wash the cartridge with 1 mL of water, followed by 1 mL of the loading buffer (pH ~7-8).[16]

  • Load: Load the pre-treated sample at ~1 mL/min.

  • Wash:

    • Wash 1: 1 mL of the equilibration buffer (pH ~7-8) to remove unbound interferences.

    • Wash 2: 1 mL of methanol to remove hydrophobically bound neutral and basic interferences.

  • Elute: Elute with 1-2 mL of methanol containing 2% formic acid or acetic acid . This acidic solution protonates the this compound to its neutral form, disrupting the ionic interaction with the WAX sorbent and allowing for its elution.

Section 4: Frequently Asked Questions (FAQs)

  • FAQ 1: How do I handle protein-bound this compound in my samples? Protein binding prevents the analyte from being extracted. You must disrupt this binding before the SPE step. The most common method is protein precipitation by adding a threefold excess of a cold organic solvent like acetonitrile or methanol.[9] Alternatively, adjusting the sample pH with an acid (e.g., formic or trichloroacetic acid) can also disrupt protein binding.[21]

  • FAQ 2: I need to measure total this compound (free + conjugated). How does this affect my SPE procedure? To measure total this compound, you must first hydrolyze the sulfate and glucuronide conjugates back to the parent this compound molecule. This is typically done through acid hydrolysis (e.g., heating the sample with HCl) before the protein precipitation and SPE steps.[22] Be aware that this harsh treatment can potentially degrade other components in your sample, so method validation is critical.

  • FAQ 3: What are typical recovery rates I should expect for this compound? With an unoptimized method, recoveries can be as low as 50-70%.[23] However, with a properly optimized protocol that addresses pH, solvent strength, and sorbent choice, you should aim for recoveries consistently >90%.[12] See the data summary table below for expected outcomes under different conditions.

  • FAQ 4: My recoveries are inconsistent, not just low. What's the cause? Inconsistent recoveries (high relative standard deviation) are often caused by variability in the SPE procedure itself. Common culprits include allowing the sorbent bed to dry out after conditioning, inconsistent flow rates between samples, or incomplete elution.[14] Automating the SPE process or ensuring strict adherence to flow rates and volumes can significantly improve reproducibility.

Section 5: Visual Guides

Diagram 1: General Solid-Phase Extraction Workflow

This diagram illustrates the fundamental steps common to all SPE procedures.

SPE_Workflow cluster_prep Preparation cluster_extraction Extraction cluster_elution Collection Condition 1. Condition (Activate Sorbent) Equilibrate 2. Equilibrate (Set pH/Polarity) Condition->Equilibrate Set loading environment Load 3. Load Sample (Retain Analyte) Equilibrate->Load Apply sample Wash 4. Wash (Remove Interferences) Load->Wash Clean up sorbent Elute 5. Elute (Collect Analyte) Wash->Elute Recover target

Caption: Standard 5-step workflow for solid-phase extraction.

Diagram 2: pH-Controlled Elution of this compound from a Weak Anion Exchange (WAX) Sorbent

This diagram explains the core mechanism of using pH to control the retention and elution of this compound on a WAX sorbent.

WAX_Mechanism cluster_load Loading Conditions cluster_elute Elution Conditions pCresol_Neutral pCresol_Neutral Sorbent_Charged Sorbent_Charged pCresol_Neutral->Sorbent_Charged Ionic Interaction: Analyte is Retained pCresol_Anion pCresol_Anion Sorbent_Neutral Sorbent_Neutral Sorbent_Neutral->pCresol_Anion No Interaction: Analyte is Eluted

Caption: Mechanism of this compound retention and elution on a WAX sorbent via pH control.

Section 6: Data Summary

The following table summarizes the expected impact of various elution strategies on this compound recovery based on the principles discussed.

SPE MechanismSorbent ExampleElution SolventElution pHExpected RecoveryRationale
Reversed-Phase Polymeric RP (e.g., Strata-X)95% MethanolNeutral (~7)Moderate to Low Strong hydrophobic interactions are not fully disrupted.
Reversed-Phase Polymeric RP (e.g., Strata-X)95% Methanol / 5% NH₄OHBasic (>11)High (>90%) This compound is ionized to its more polar form, weakening hydrophobic retention.
Weak Anion Ex. WAX (e.g., Oasis WAX)98% Methanol / 2% Formic AcidAcidic (<4)High (>90%) This compound is neutralized, breaking the ionic bond with the sorbent.
Weak Anion Ex. WAX (e.g., Oasis WAX)100% MethanolNeutral (~7)Very Low Strong ionic interactions are maintained, preventing elution.
Mixed-Mode RP / WAX95% Methanol / 5% NH₄OHBasic (>11)High (>90%) The basic pH neutralizes the WAX sorbent while simultaneously making the analyte more polar, disrupting both ionic and hydrophobic interactions.[17]

Section 7: References

  • Yeast Metabolome Database. This compound (YMDB16061). [Link]

  • PubChem. This compound | C7H8O | CID 2879. National Institutes of Health. [Link]

  • Quora. Which is more acidic, m-Cresol, this compound, or o-Cresol? (2018). [Link]

  • MDPI. Methodologies for the Extraction of Phenolic Compounds from Environmental Samples: New Approaches. (2009). [Link]

  • Agilent Technologies. SPE Method Development Tips and Tricks. [Link]

  • Phenomenex. The Complete Guide to Solid Phase Extraction (SPE). [Link]

  • PubMed Central. Development and Optimisation of Solid-Phase Extraction of Extractable and Bound Phenolic Acids in Spelt (Triticum spelta L.) Seeds. (2021). [Link]

  • Chemistry Stack Exchange. Difference in pKa in meta-cresol and phenol. (2021). [Link]

  • Solid-Phase Extraction of Phenols and Pesticides in Water with a Modified Polymeric Resin. [Link]

  • Phenomenex. The Complete Guide to Solid Phase Extraction (SPE). [Link]

  • Biotage. When should I choose a mixed-mode SPE? (2023). [Link]

  • LCGC International. Understanding and Improving Solid-Phase Extraction. (2020). [Link]

  • ResearchGate. By following EPA 528 for testing phenols, I am not getting good recovery for penta chlorophenols and cresols. Any suggestion please? (2017). [Link]

  • Waters Corporation. Solid-Phase Extraction (SPE) Method Development. [Link]

  • Biocrates Life Sciences GmbH. This compound glucuronide – detoxicant or uremic toxin?[Link]

  • LCGC International. Eight Steps to Better Results from Solid-Phase Extraction. (2015). [Link]

  • ResearchGate. Chemical pathways of generation of this compound, p-cresylglucuronide and p-cresylsulfate starting from tyrosine. [Link]

  • Waters Corporation. Solid-Phase Extraction (SPE) Method Development. [Link]

  • ResearchGate. Extraction of o -, m - and p -cresol from aqueous solution with methyl isopropyl ketone: Equilibrium, correlations, and COSMO-RS predictions | Request PDF. [Link]

  • Biotage. Techniques for disrupting protein binding in sample preparation. (2023). [Link]

  • PromoChrom Technologies. 7 Tips to Improve Solid Phase Extraction (SPE) Recovery. (2021). [Link]

  • National Center for Biotechnology Information. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. [Link]

  • ResearchGate. Binding of p-Cresylsulfate and this compound to Human Serum Albumin Studied by | Request PDF. [Link]

  • Agilent Technologies. Solid Phase Extraction (SPE) Sample Preparation - Fundamentals. (2016). [Link]

  • MDPI. p-Cresyl Sulfate. [Link]

  • Frontiers. Microbial metabolite this compound inhibits gut hormone expression and regulates small intestinal transit in mice. (2023). [Link]

  • MDPI. HPLC-DAD Purification and Characterization of Meta-Cresol-Purple for Spectrophotometric Seawater pH Measurements. [Link]

  • LabRulez. Tips for Developing Successful Solid Phase Extraction Methods. (2022). [Link]

  • PubMed Central. Protein-bound this compound inhibits human umbilical vein endothelial cell proliferation by inducing cell cycle arrest at G0/G1. [Link]

  • PubMed. p-Cresyl glucuronide is a major metabolite of this compound in mouse: in contrast to p-cresyl sulphate, p-cresyl glucuronide fails to promote insulin resistance. (2017). [Link]

  • Binding of p-cresylsulfate and this compound to human serum albumin studied by microcalorimetry. (2010). [Link]

Sources

minimizing degradation of p-Cresol during sample storage and preparation

Author: BenchChem Technical Support Team. Date: January 2026

<Technical Support Center: p-Cresol Analysis >

A Guide to Minimizing Analyte Degradation During Sample Storage & Preparation

This guide provides in-depth, field-proven insights into the mechanisms of this compound degradation and offers robust, validated protocols to ensure the integrity of your samples from collection to analysis.

Part 1: Understanding this compound Degradation

This compound (4-methylphenol) is susceptible to degradation primarily through two pathways: oxidation and photodegradation. Understanding these mechanisms is the first step toward preventing them.

  • Oxidative Degradation: Phenolic compounds like this compound are prone to oxidation, especially under alkaline conditions, in the presence of oxygen, and catalyzed by metal ions or enzymes. This process can convert this compound into various by-products, including p-hydroxybenzaldehyde and polymeric materials, which will not be detected as this compound, leading to an underestimation of its concentration.

  • Photodegradation: Exposure to ultraviolet (UV) light, including ambient sunlight, can induce photochemical reactions that degrade this compound.[1][2] This is a critical factor often overlooked during sample collection and handling in the field or a brightly lit laboratory.

Part 2: Frequently Asked Questions (FAQs)

Here we address the most common initial questions regarding this compound sample handling.

Q1: What is the single most important factor in preventing this compound degradation? A1: Immediate and proper temperature control. Freezing samples at ≤ -20°C is the most effective initial step to halt most chemical and enzymatic degradation pathways.[3][4] For long-term storage (months to years), -80°C is strongly recommended.[5]

Q2: Do I need to use preservatives? If so, which ones? A2: Yes, especially for liquid biological samples like urine or plasma that may have microbial activity. Acidification (e.g., with HCl) to a pH below 4 is effective at inhibiting microbial growth.[6] For preventing chemical oxidation, antioxidants such as ascorbic acid (Vitamin C) or sodium metabisulfite can be added.[7]

Q3: Amber vials vs. clear vials: Does it really matter? A3: Absolutely. Using amber (or opaque) vials is crucial to protect the sample from light and prevent photodegradation.[2][8] If amber vials are unavailable, wrapping clear vials in aluminum foil is a necessary alternative.

Q4: How long can I store my samples before analysis? A4: This depends on the matrix and storage temperature. As a general rule, properly preserved and frozen (≤ -20°C) samples should be analyzed within a few weeks. For longer-term storage, stability studies should be performed, but storage at -80°C can extend the window to several months or more.[3][5]

Part 3: Troubleshooting Guide: Specific Issues & Solutions

This section tackles specific problems you might encounter during your experiments.

Issue 1: My this compound recovery is consistently low, even with fresh samples.

  • Potential Cause: Degradation during the sample preparation/extraction process. Many extraction methods require heating or prolonged exposure to room temperature, which can accelerate degradation.

  • Causality: In biological samples, this compound is often conjugated to sulfate or glucuronide forms. Analytical methods frequently employ acid hydrolysis (heating with a strong acid) to release the free this compound for measurement.[9][10] This harsh step, while necessary, can itself cause degradation if not carefully controlled.

  • Solution:

    • Minimize Heat Exposure: Optimize your hydrolysis step to use the lowest temperature and shortest time necessary.

    • Work Quickly & On Ice: Perform all subsequent extraction steps (e.g., liquid-liquid extraction, solid-phase extraction) on ice or using pre-chilled solvents and equipment to minimize thermal degradation.

    • Use an Internal Standard: Incorporate a deuterated this compound internal standard before the hydrolysis step. This will co-extract with your analyte and can help normalize for losses during the entire preparation process, providing a more accurate final quantification.

Issue 2: I'm seeing high variability between replicate samples collected at the same time.

  • Potential Cause: Inconsistent handling immediately after collection.

  • Causality: Differences in the time samples spend at room temperature before freezing, or variations in light exposure from one tube to the next, can lead to different rates of degradation.

  • Solution: Standardize your collection protocol rigorously.

    • Immediate Processing: Process and freeze samples immediately after collection. If in the field, use a portable freezer or a cooler with dry ice.

    • Consistent Light Conditions: Ensure all samples are handled under the same lighting conditions, preferably away from direct sunlight or bright overhead lights. Use amber tubes for collection if possible.

    • Aliquot Samples: If multiple analyses are planned, aliquot the sample into separate tubes immediately after collection. This avoids repeated freeze-thaw cycles for the parent sample, as each cycle can introduce degradation.

Issue 3: My results from fecal samples are erratic and not reproducible.

  • Potential Cause: The complexity and high enzymatic/microbial activity of the fecal matrix.

  • Causality: Feces have a high concentration of bacteria that can continue to metabolize this compound after collection if not properly handled.[11] The heterogeneous nature of the sample also makes obtaining a representative aliquot challenging.

  • Solution:

    • Immediate Freezing: Freeze fecal samples immediately at -80°C. This is non-negotiable for this matrix.

    • Homogenization: Before taking a subsample for extraction, the entire fecal sample must be thoroughly homogenized (e.g., by mechanical blending or stool homogenizers) while keeping it cold to ensure the portion you analyze is representative of the whole.

    • Extraction Efficiency: Fecal samples require a robust extraction protocol. Consider methods like vacuum microdistillation followed by HPLC, which has been shown to be effective for this matrix.[12]

Part 4: Data Summaries & Key Parameters

To ensure sample integrity, adhere to the following guidelines.

ParameterConditionRationale
Storage Temperature Short-Term (<1 month): ≤ -20°CLong-Term (>1 month): ≤ -80°CSlows/halts enzymatic and chemical degradation pathways.[3][5]
Light Exposure Store and process in amber or foil-wrapped containers.Prevents UV-induced photodegradation.[1][8]
pH (for liquid samples) Adjust to pH < 4 with a strong acid (e.g., HCl).Inhibits microbial activity and can improve the stability of the phenolic form.[6]
Preservatives Antioxidant: Ascorbic Acid (0.1-1% w/v)Microbial: AcidificationScavenges free radicals to prevent chemical oxidation.[7][13]
Freeze-Thaw Cycles Minimize to a single cycle. Aliquot upon collection.Repeated cycles can damage the analyte and alter the sample matrix.

Part 5: Visualized Workflows & Pathways

This compound Degradation Pathways

The following diagram illustrates the primary routes of this compound degradation that sample handling protocols are designed to prevent.

PC This compound INT Reactive Intermediates (e.g., Phenoxy Radical) PC->INT Oxidation PC->INT Photolysis OX Oxidative Stressors (O₂, Metal Ions, Enzymes) OX->PC PD Photodegradation (UV Light) PD->PC PROD Degradation Products (p-Hydroxybenzaldehyde, Polymers) INT->PROD Further Reactions

Caption: Key degradation pathways for this compound.

Validated Sample Handling Workflow

This workflow outlines the critical steps from collection to analysis to ensure sample integrity.

cluster_collection 1. Collection cluster_storage 2. Storage cluster_prep 3. Preparation cluster_analysis 4. Analysis COL Collect Sample (Amber Tube) PRE Add Preservatives (Acid, Antioxidant) COL->PRE Immediately ALI Aliquot for Multiple Analyses PRE->ALI FRZ Flash Freeze & Store (≤ -80°C) ALI->FRZ THAW Thaw on Ice FRZ->THAW Single Freeze-Thaw HYD Controlled Hydrolysis (if necessary) THAW->HYD EXT Extract Analyte (LLE or SPE on ice) HYD->EXT ANL Instrumental Analysis (LC-MS, GC-MS, HPLC) EXT->ANL

Caption: Recommended workflow for biological sample handling.

Part 6: Validated Protocol: this compound Extraction from Human Plasma

This protocol is a general guide for the extraction of total this compound from plasma for subsequent analysis by HPLC or LC-MS.

Materials:

  • Human plasma, collected in K2-EDTA tubes and stored at -80°C.

  • Internal Standard (IS) solution (e.g., this compound-d7).

  • Hydrochloric Acid (HCl), concentrated.

  • Acetonitrile (ACN), HPLC grade.

  • Solid Phase Extraction (SPE) Cartridges (e.g., polymeric reverse phase).[14]

  • Centrifuge capable of 4°C.

  • Vortex mixer.

Procedure:

  • Thawing: Thaw frozen plasma aliquots in an ice-water bath.

  • Spiking: To 100 µL of plasma in a microcentrifuge tube, add the internal standard. Vortex briefly.

  • Hydrolysis (to measure total this compound):

    • Add 50 µL of concentrated HCl.[10][15]

    • Vortex thoroughly to mix.

    • Heat the sample in a controlled temperature block or water bath at 90-95°C for 30-60 minutes to hydrolyze the conjugated forms.[9]

    • Cool the sample immediately in an ice bath.

  • Protein Precipitation & Extraction:

    • Add 300 µL of ice-cold ACN.[16]

    • Vortex vigorously for 1 minute to precipitate proteins.

    • Centrifuge at >10,000 x g for 10 minutes at 4°C.

  • Sample Cleanup (if required):

    • The supernatant can be directly analyzed, but for cleaner samples and better instrument performance, an SPE step is recommended.

    • Condition an SPE cartridge according to the manufacturer's instructions (typically with methanol then water).[14]

    • Load the supernatant onto the cartridge.

    • Wash the cartridge to remove interferences (e.g., with 5% methanol in water).

    • Elute the this compound with an appropriate organic solvent (e.g., methanol or ACN).

  • Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase for analysis.

By implementing these rigorous protocols and understanding the underlying principles of analyte stability, you can significantly improve the accuracy, reproducibility, and reliability of your this compound measurements.

References

  • ANALYTICAL METHODS - Toxicological Profile for Cresols - NCBI Bookshelf - NIH . (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • In situ Surfactant-based Solid Phase Microextraction of this compound in Human Plasma Prior to HPLC Analysis | Request PDF . (2020). ResearchGate. Retrieved from [Link]

  • Liquid Chromatography-Mass Spectrometry Analytical Methods for the Quantitation of this compound Sulfate and Indoxyl Sulfate in Human Matrices: Biological Applications and Diagnostic Potentials . (2022). MDPI. Retrieved from [Link]

  • In situ Surfactant-based Solid Phase Microextraction of this compound in Human Plasma Prior to HPLC Analysis | Bentham Science . (2020). Bentham Science Publishers. Retrieved from [Link]

  • Effect of pH on biodegradation of this compound. | Download Scientific Diagram . (n.d.). ResearchGate. Retrieved from [Link]

  • Simple Determination of this compound in Plasma Samples Using Fluorescence Spectroscopy Technique . (n.d.). Scientific Information Database. Retrieved from [Link]

  • Simple Determination of this compound in Plasma Samples Using Fluorescence Spectroscopy Technique . (2021). Brieflands. Retrieved from [Link]

  • Simple Determination of this compound in Plasma Samples Using Fluorescence Spectroscopy Technique . (2021). National Center for Biotechnology Information. Retrieved from [Link]

  • Standard Operating Procedure . (2022). Yale Environmental Health & Safety. Retrieved from [Link]

  • Pathways for the degradation of m-cresol and this compound by Pseudomonas putida - PMC . (1971). National Center for Biotechnology Information. Retrieved from [Link]

  • This compound - Solubility of Things . (n.d.). Solubilityofthings.com. Retrieved from [Link]

  • Effect of variation in pH on adsorption of p -cresol. (n.d.). ResearchGate. Retrieved from [Link]

  • Pathways for the degradation of m-cresol and this compound by Pseudomonas putida . (1971). Journal of Bacteriology. Retrieved from [Link]

  • Sequestering ability of butylated hydroxytoluene, propyl gallate, resveratrol, and vitamins C and E against ABTS, DPPH, and hydroxyl free radicals in chemical and biological systems . (2004). PubMed. Retrieved from [Link]

  • Degradation of p-chlorocresol by facultative Thauera sp. strain DO . (2020). PubMed. Retrieved from [Link]

  • p‐Cresol and p‐Cresyl Sulphate Boost Oxidative Stress: A Systematic Review of Recent Evidence . (2024). National Center for Biotechnology Information. Retrieved from [Link]

  • Long‐term stability and storage of meta‐cresol purple solutions for seawater pH measurements . (2021). Association for the Sciences of Limnology and Oceanography. Retrieved from [Link]

  • A liquid chromatography method for determination of this compound in human plasma by in situ surfactant-based solid phase extraction . (2019). CIVILICA. Retrieved from [Link]

  • Simple Determination of this compound in Plasma Samples Using Fluorescence Spectroscopy Technique . (2021). ResearchGate. Retrieved from [Link]

  • Photocatalytic Degradation of this compound by Zinc Oxide under UV Irradiation . (2015). MDPI. Retrieved from [Link]

  • The storage of phenolic extract at -20c does affect its biological activity? . (2022). ResearchGate. Retrieved from [Link]

  • Which one is more acidic, phenol or this compound? Why? . (2018). Quora. Retrieved from [Link]

  • Extraction of Acidic Drugs from Plasma with Polymeric SPE . (2011). Agilent Technologies. Retrieved from [Link]

  • Indole and this compound in feces of healthy subjects: Concentration, kinetics, and correlation with microbiome . (2021). Frontiers. Retrieved from [Link]

  • Measurement of phenol and this compound in urine and feces using vacuum microdistillation and high-performance liquid chromatography | Request PDF . (2008). ResearchGate. Retrieved from [Link]

  • Oxidation of this compound catalyzed by neat and zeolite encapsulated cobalt salen complexes . (n.d.). Indian Academy of Sciences. Retrieved from [Link]

  • Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements . (2022). National Center for Biotechnology Information. Retrieved from [Link]

  • Antimicrobial Preservatives for Protein and Peptide Formulations: An Overview . (2022). National Center for Biotechnology Information. Retrieved from [Link]

  • Radical-Scavenging Activity and Cytotoxicity of p-Methoxyphenol and this compound Dimers . (2015). National Center for Biotechnology Information. Retrieved from [Link]

  • This compound: The Essential Intermediate for Antioxidant Production . (n.d.). Fengchen Group Co., Ltd. Retrieved from [Link]

  • Optimizing Compound Storage for Long-Term Stability and Safety . (2025). GMP Plastics. Retrieved from [Link]

  • Degradation of this compound, resorcinol, and phenol in anaerobic membrane bioreactors under saline conditions . (2019). ResearchGate. Retrieved from [Link]

  • Unraveling this compound: from biosynthesis to biological and biochemical activities . (2024). Frontiers. Retrieved from [Link]

  • The Influence of Time and Storage Conditions on the Antioxidant Potential and Total Phenolic Content in Homemade Grape Vinegars . (2022). MDPI. Retrieved from [Link]

  • Evaluation of this compound degradation with polyphenol oxidase (PPO) immobilized in various matrices . (2016). National Center for Biotechnology Information. Retrieved from [Link]

  • Effects of this compound on Oxidative Stress, Glutathione Depletion, and Necrosis in HepaRG Cells: Comparisons to Other Uremic Toxins and the Role of this compound Glucuronide Formation . (2021). MDPI. Retrieved from [Link]

Sources

selecting an appropriate internal standard for p-Cresol analysis

Author: BenchChem Technical Support Team. Date: January 2026

Selecting an Appropriate Internal Standard: A Guide for Researchers

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are engaged in the quantitative analysis of p-Cresol. As a Senior Application Scientist, I will provide you with a comprehensive overview of how to select and utilize an internal standard (IS) for accurate and reliable this compound quantification, particularly in chromatographic methods like Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)
Q1: What is an internal standard and why is it crucial for accurate this compound analysis?

An internal standard (IS) is a chemical compound with similar physicochemical properties to the analyte of interest (in this case, this compound) that is added at a constant, known concentration to all samples, including calibrators and quality controls, before sample processing.[1][2] Its primary role is to compensate for variability that can occur during the analytical workflow.[2]

The use of an IS is a powerful technique to improve the precision and accuracy of quantitative analysis by correcting for variations in sample preparation, injection volume, and instrument response.[1][3][4] Instead of relying on the absolute signal of this compound, quantification is based on the ratio of the analyte's response to the IS's response.[3][5] This ratio remains stable even if there are minor fluctuations in the experimental conditions, as both the analyte and the IS are affected similarly.[3]

Q2: What are the key characteristics of an ideal internal standard for this compound analysis?

Selecting an appropriate internal standard is a critical step in method development.[4] The ideal IS for this compound analysis should possess the following characteristics:

  • Structural Similarity: The IS should be chemically similar to this compound to ensure it behaves similarly during sample extraction, derivatization (if any), and chromatographic separation.[4][5][6]

  • Co-elution (for MS detection): In mass spectrometry-based methods (like GC-MS or LC-MS), the IS should ideally co-elute with this compound. The mass spectrometer can differentiate between the two compounds based on their mass-to-charge ratio.[7] For other detectors, baseline resolution is necessary.[7]

  • Not Naturally Present: The chosen IS must not be naturally present in the sample matrix to avoid interference and inaccurate quantification.[3][5]

  • Stability: The IS must be chemically stable throughout the entire analytical process, from sample preparation to final detection.[4][5]

  • Purity: While 100% purity is not always necessary, the IS should be of high purity, and any impurities should not interfere with the analysis of this compound.[7]

  • Similar Response Factor: Ideally, the IS should have a response factor close to that of this compound.

Q3: What are the recommended internal standards for this compound analysis?

The most highly recommended internal standard for this compound analysis, particularly for mass spectrometry-based methods, is a stable isotope-labeled (SIL) version of the analyte.

  • This compound-d7 (4-Methylphenol-d7): This is the gold standard for this compound analysis.[2] It is the deuterated analog of this compound, where seven hydrogen atoms have been replaced with deuterium.[8][9] Because its chemical and physical properties are nearly identical to this compound, it co-elutes and experiences the same matrix effects, providing the most accurate compensation for variability.[8] The mass difference allows for clear differentiation by the mass spectrometer.[10]

In cases where a SIL-IS is not available or cost-prohibitive, a structural analog can be considered. However, finding a suitable structural analog that perfectly mimics the behavior of this compound can be challenging. Some older literature suggests using compounds like o-cresol for the analysis of this compound, but this is less ideal than a SIL-IS due to potential differences in chromatographic behavior and ionization efficiency.[11]

Physicochemical Properties: this compound vs. This compound-d7
PropertyThis compound (4-Methylphenol)This compound-d7 (4-Methylphenol-d7)
Molecular Formula C₇H₈O[12]C₇HD₇O[13]
Molecular Weight 108.14 g/mol [12][14]115.18 g/mol [13][15]
Boiling Point 202 °C[14][16]Not readily available, but expected to be very similar to this compound.
Melting Point 32-35 °C[14]Not readily available, but expected to be very similar to this compound.
Solubility in Water Moderately soluble[16]Expected to be very similar to this compound.
LogP 1.94[12]Expected to be very similar to this compound.
Experimental Protocol: Using this compound-d7 as an Internal Standard in GC-MS Analysis

This protocol provides a general workflow for the quantification of this compound in a biological matrix (e.g., urine) using this compound-d7 as an internal standard.

1. Preparation of Stock Solutions:

  • This compound Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol.
  • This compound-d7 Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound-d7 and dissolve it in 10 mL of methanol.

2. Preparation of Calibration Standards and Quality Controls (QCs):

  • Prepare a series of working standard solutions of this compound by serially diluting the stock solution with methanol.
  • Prepare calibration standards by spiking appropriate amounts of the this compound working solutions into a blank matrix (e.g., drug-free urine).
  • Prepare QC samples at low, medium, and high concentrations in the same manner.

3. Sample Preparation:

  • To 100 µL of each calibrator, QC, and unknown sample, add 10 µL of the this compound-d7 internal standard working solution (e.g., at a concentration of 10 µg/mL).
  • Vortex briefly to mix.
  • Hydrolysis (for conjugated this compound): Since this compound in urine is often present as glucuronide and sulfate conjugates, an acid hydrolysis step is typically required to release the free form.[17] Add a strong acid (e.g., perchloric acid or hydrochloric acid) and heat the sample (e.g., 95°C for 30 minutes).[17][18]
  • Extraction: After cooling, perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate or a toluene/ether mixture).
  • Vortex and centrifuge to separate the layers.
  • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
  • Derivatization (Optional but Recommended for GC-MS): Reconstitute the dried extract in a derivatizing agent (e.g., BSTFA with 1% TMCS) and heat to form a more volatile and thermally stable derivative.

4. GC-MS Analysis:

  • Inject a small volume (e.g., 1 µL) of the derivatized sample onto the GC-MS system.
  • Use a suitable capillary column (e.g., a 5% phenyl-methylpolysiloxane column).
  • Set up the mass spectrometer to monitor specific ions for both the this compound derivative and the this compound-d7 derivative (Selected Ion Monitoring - SIM mode).

5. Data Analysis:

  • Integrate the peak areas for the selected ions of this compound and this compound-d7.
  • Calculate the peak area ratio (this compound peak area / this compound-d7 peak area) for each sample.
  • Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.
  • Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.
Troubleshooting Guide

Even with the use of an ideal internal standard, you may encounter issues. Here are some common problems and their potential solutions.

Q4: My internal standard response is highly variable across my samples. What should I do?

High variability in the IS response can indicate issues with sample preparation, the LC/GC system, or the mass spectrometer.[19]

  • Investigate Sample Preparation:

    • Inconsistent Pipetting: Ensure accurate and consistent pipetting of the internal standard into all samples.

    • Incomplete Extraction: Optimize the extraction procedure to ensure consistent recovery of the IS.

    • Matrix Effects: The sample matrix can sometimes suppress or enhance the ionization of the IS. Evaluate matrix effects by comparing the IS response in neat solutions versus post-extraction spiked matrix samples.[19]

  • Check the Chromatographic System:

    • Autosampler Issues: Inconsistent injection volumes can lead to variability. Check the autosampler for air bubbles or other malfunctions.[19]

    • Carryover: A high concentration sample can contaminate subsequent injections. Implement a robust wash procedure for the injection needle.

  • Evaluate Mass Spectrometer Performance:

    • Source Contamination: A dirty ion source can lead to unstable ionization and fluctuating signal.[19] Regular cleaning and maintenance are essential.

Q5: My internal standard peak shape is poor (e.g., tailing or splitting). How can I fix this?

Poor peak shape can affect the accuracy of peak integration.

  • Peak Tailing: This can be caused by secondary interactions with the column or a partially blocked column frit.[19] Consider using a different column or adjusting the mobile phase composition. If all peaks are tailing, it might indicate a problem with the column installation.

  • Peak Splitting: This often points to an issue at the head of the column, such as a void or contamination. It can also be caused by injecting the sample in a solvent that is much stronger than the mobile phase.

Workflow for Troubleshooting Internal Standard Variability

Caption: A logical workflow for diagnosing the root cause of internal standard variability.

Conclusion

The selection and proper use of an internal standard are fundamental to achieving accurate and reliable quantitative results in this compound analysis. A stable isotope-labeled internal standard, such as this compound-d7, is the preferred choice as it most closely mimics the behavior of the analyte. By following a well-designed experimental protocol and implementing a systematic troubleshooting approach, researchers can overcome common analytical challenges and ensure the integrity of their data.

References
  • Analytice. (2024, June 7). Analysis of this compound (CAS: 106-44-5) in laboratories. Retrieved from [Link]

  • Crawford Scientific. (n.d.). Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them?. Retrieved from [Link]

  • Wikipedia. (2024, November 28). Internal standard. Retrieved from [Link]

  • Mason Technology. (2024, December 16). Liquid Chromatography | How to Use Internal Standards. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2879, this compound. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (n.d.). This compound-d7, OD | CAS 202325-52-8. Retrieved from [Link]

  • Wikipedia. (2024, October 29). This compound. Retrieved from [Link]

  • The Fragrance Conservatory. (n.d.). This compound - The Ingredient Directory. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of this compound (CAS 106-44-5). Retrieved from [Link]

  • Taylor & Francis Online. (2021, July 20). Crucial Importance of Evaluating Internal Standards (IS) Response and Troubleshooting in Effective LCMS Method Development, Validation and Sample Analysis. Retrieved from [Link]

  • ResearchGate. (2014, February 27). How to choose an HPLC internal standard?. Retrieved from [Link]

  • Chromsystems. (n.d.). Internal Standard. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (n.d.). o-Cresol-d7, OD | CAS 202325-50-6. Retrieved from [Link]

  • LCGC International. (2020, October 1). When Should an Internal Standard be Used?. Retrieved from [Link]

  • Chromsystems. (n.d.). o-Cresol, this compound and Phenol in Urine - HPLC. Retrieved from [Link]

  • Isotope Science / Alfa Chemistry. (n.d.). CAS 202325-52-8 4-Methylphenol-d7. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Simultaneous Determination of Phenol and this compound in Human Urine by an HPLC Method. Retrieved from [Link]

  • Bioanalysis Zone. (2023, December 4). Ask the Experts: the impact of internal standard response variability during chromatographic bioanalysis. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2022, March). Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers Guidance for Industry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Toxicological Profile for Cresols - Chapter 7: Analytical Methods. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Quantification of this compound sulphate in human plasma by selected reaction monitoring. Retrieved from [Link]

  • PubMed. (2015, July 15). Simple and sensitive GC/MS-method for the quantification of urinary phenol, o- and m-cresol and ethylphenols as biomarkers of exposure to industrial solvents. Retrieved from [Link]

  • ResearchGate. (n.d.). GC chromatography of 4-EG and 4-EP. IS (internal standard) is this compound. Retrieved from [Link]

  • FooDB. (2010, April 8). Showing Compound 4-Methylphenol (FDB008789). Retrieved from [Link]

  • Government of Canada. (n.d.). Fact sheet: 4-methylphenol (para-cresol). Retrieved from [Link]

  • PubMed. (2005, August). Gas chromatographic-mass spectrometric analysis for measurement of this compound and its conjugated metabolites in uremic and normal serum. Retrieved from [Link]

  • aromaLAB Shop. (n.d.). 4-Methylphenol - d7. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Gas Chromatographic-Mass Spectrometric Analysis for Measurement of this compound and Its Conjugated Metabolites in Uremic and Normal Serum. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Fluorescence Detection of p-Cresol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated support center for optimizing the fluorescence detection of p-Cresol. This guide is designed for researchers, scientists, and drug development professionals who are leveraging the intrinsic fluorescence of this compound for their analytical needs. Here, we move beyond basic protocols to address the nuanced challenges and specific issues you may encounter during your experiments. Our approach is rooted in a deep understanding of the underlying photophysics and is designed to empower you with the expertise to troubleshoot effectively and ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: What are the optimal excitation and emission wavelengths for this compound?

The optimal excitation (λex) and emission (λem) wavelengths for this compound are critical for maximizing its fluorescence signal. While these values can be influenced by the solvent environment, a generally accepted starting point is an excitation wavelength of approximately 275 nm and an emission wavelength around 305 nm. However, it is crucial to experimentally verify these wavelengths on your specific instrument and in your experimental matrix.

ParameterTypical Wavelength (nm)Notes
Excitation Maximum (λex) ~275Can be influenced by solvent polarity and pH.
Emission Maximum (λem) ~305A significant Stokes shift is not characteristic of this compound.
Q2: Why am I seeing a weak or no fluorescence signal from my this compound sample?

A weak or absent signal is a common issue that can stem from several factors. A logical troubleshooting workflow can help pinpoint the cause.

A Low/No Signal Detected B Verify Instrument Settings (λex, λem, Slit Widths) A->B C Check Sample Concentration B->C Settings Correct D Assess Sample Matrix (pH, Solvent, Quenchers) C->D Concentration Adequate E Evaluate Photostability D->E Matrix is Non-Quenching F Signal Restored? E->F Sample is Photostable G Issue Resolved F->G Yes H Contact Technical Support F->H No A Inconsistent Fluorescence Signal B Identify Potential Variables (pH, Solvent, Temperature) A->B C Systematically Test Each Variable B->C D Determine Optimal Conditions C->D E Standardize Experimental Protocol D->E

Caption: A systematic approach to identifying and controlling environmental variables.

References

  • Amsalem, S., et al. (2017). The Journey of this compound from the Gut to the Brain: A Possible Endogenous Toxin. Journal of Neurochemistry, 143(3), 274-286. Available from: [Link]

  • Arar, H., et al. (2021). Spectrofluorimetric determination of this compound in human plasma using molecularly imprinted polymers. RSC Advances, 11(32), 19577-19585. Available from: [Link]

  • Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer. Available from: [Link]

  • Lide, D. R. (Ed.). (2004). CRC Handbook of Chemistry and Physics (85th ed.). CRC Press. Available from: [Link]

Validation & Comparative

A Senior Application Scientist’s Guide: Comparative Analysis of HPLC vs. LC-MS/MS for p-Cresol Quantification

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of bioanalysis, the accurate quantification of small molecules is paramount for both clinical diagnostics and drug development. p-Cresol, a microbial metabolite of tyrosine, has garnered significant attention as a key uremic toxin in chronic kidney disease (CKD) and a potential biomarker for gut dysbiosis.[1][2][3] Its accumulation is associated with cardiovascular toxicity and other pathophysiological effects, making its precise measurement in biological matrices like serum and urine a critical analytical challenge.

Researchers are often faced with a choice between two powerful analytical techniques: High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) or Fluorescence detection, and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This guide provides an in-depth comparative analysis from a field-proven perspective, designed to help you, my fellow scientists, select the most appropriate methodology for your research needs. We will move beyond a simple listing of pros and cons to explore the causality behind experimental choices, ensuring your selected protocol is a self-validating system.

I. The Fundamental Divide: Principles of Detection

The core difference between these two techniques lies not in the separation, which is handled by liquid chromatography in both cases, but in the method of detection.[4][5]

High-Performance Liquid Chromatography (HPLC) with UV/Fluorescence Detection

HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[6][7] For detection, the HPLC system is coupled to a photometer.

  • UV-Vis Detection: This method relies on the intrinsic ability of a molecule to absorb light at a specific wavelength. According to the Beer-Lambert Law, the amount of light absorbed is directly proportional to the concentration of the analyte in the detector's flow cell.[8][9] this compound, containing a phenolic ring, is a chromophore that readily absorbs UV light, making this a viable detection method.

  • Fluorescence Detection (FLD): A more sensitive alternative for certain molecules, FLD measures the light emitted by a compound after it has absorbed excitation light at a specific wavelength. This compound is naturally fluorescent, allowing for detection with higher sensitivity and selectivity than standard UV absorption.[3][10]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS couples the separation power of LC with the highly sensitive and selective detection capability of a tandem mass spectrometer.

  • The Process: After eluting from the LC column, molecules are ionized (e.g., via Electrospray Ionization - ESI). The first mass spectrometer (Q1) acts as a mass filter, selecting only the ionized this compound molecules (the precursor ion). These selected ions are then fragmented in a collision cell (Q2). The second mass spectrometer (Q3) then filters for a specific, characteristic fragment ion (the product ion).[4][11]

  • Multiple Reaction Monitoring (MRM): This process of selecting a precursor ion and monitoring a specific product ion is known as Multiple Reaction Monitoring (MRM). It provides an exceptional degree of specificity and sensitivity, as it's highly unlikely that another compound in the matrix will have the same retention time, the same precursor mass, and produce the same fragment ion.[12]

II. Head-to-Head Performance Analysis

The choice of technique hinges on the specific requirements of your assay. The following table summarizes the key performance parameters based on established principles and experimental data.

Parameter HPLC with UV/Fluorescence Detection LC-MS/MS Senior Scientist's Insight
Selectivity Moderate to High. Relies on chromatographic retention time and spectral properties. Vulnerable to co-eluting compounds with similar structures or chromophores.[13][14]Exceptionally High. Based on retention time, precursor mass, and fragment ion mass. Can easily distinguish between isomers (e.g., this compound vs. m-cresol) and isobaric interferences.[13][15]For complex matrices like urine or plasma, the unparalleled selectivity of MS/MS is a significant advantage, minimizing the risk of overestimation due to interferences.
Sensitivity (LOQ) Good with Fluorescence (e.g., ~0.14 µg/mL).[3] Moderate with UV.Excellent. Can reach low pg/mL levels, especially with derivatization.[2] Typical LOQs are in the low ng/mL range (e.g., 50 ng/mL for pCS).[16]If you are measuring trace levels of free this compound or working with small sample volumes, LC-MS/MS is the gold standard. For total this compound in uremic patients where concentrations are high, HPLC-FLD may suffice.
Matrix Effects Generally low. Less susceptible to signal suppression or enhancement from matrix components.High susceptibility. Co-eluting endogenous compounds (salts, phospholipids) can suppress or enhance the ionization of the target analyte, impacting accuracy and precision.[17]This is the Achilles' heel of LC-MS/MS. A stable isotope-labeled internal standard (e.g., this compound-d8) is not just recommended, it is essential to compensate for matrix effects and ensure a robust, trustworthy method.
Method Development Simpler. Focuses primarily on chromatographic separation.More Complex. Requires optimization of both chromatographic separation and mass spectrometer parameters (ionization, fragmentation).[18]The initial investment in developing a robust LC-MS/MS method is higher, but it often pays dividends in data quality and reliability, especially for regulated bioanalysis.
Cost & Throughput Lower instrument acquisition and operational costs. Generally higher throughput for simple assays.Higher instrument acquisition and maintenance costs. Can achieve high throughput with modern UPLC systems and optimized methods.HPLC-UV/FLD is a cost-effective workhorse for many labs. The investment in LC-MS/MS is justified when the analytical question demands the highest levels of sensitivity and specificity.
Linear Dynamic Range Typically narrower. For example, 0.5 to 30 µg/mL.Typically wider. For instance, a range of 50 to 10,000 ng/mL for its sulfate conjugate has been reported.[16]The wide dynamic range of LC-MS/MS is advantageous when analyzing samples with highly variable this compound concentrations, minimizing the need for sample dilution.
III. Experimental Workflows & Protocols

To truly understand the practical implications of your choice, let's walk through validated, step-by-step protocols for quantifying total this compound in human serum.

Critical First Step: Sample Preparation

In biological fluids, this compound exists predominantly as its sulfate (pCS) and glucuronide conjugates.[19][20] To measure total this compound, a hydrolysis step is mandatory to cleave these conjugates and liberate the free form.

  • Acid Hydrolysis: To 100 µL of serum, add a strong acid (e.g., HCl) and heat (e.g., 80-90°C) to break the conjugate bonds.[21] This step must be optimized and validated to ensure complete hydrolysis without degrading the analyte.

  • Internal Standard Spiking: Add an internal standard (IS). For HPLC-UV, a structurally similar compound not present in the sample is used. For LC-MS/MS, a stable isotope-labeled (SIL) internal standard like this compound-d8 is ideal as it co-elutes and experiences identical matrix effects.[1]

  • Protein Precipitation: Add a cold organic solvent like acetonitrile or methanol to precipitate proteins, which would otherwise foul the analytical column.[15][16] Vortex and centrifuge to pellet the proteins.

  • Extraction/Cleanup (Optional but Recommended): The resulting supernatant can be injected directly, but for cleaner extracts, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) step can be employed to remove interfering substances like phospholipids.

This workflow prioritizes simplicity and cost-effectiveness while still achieving good sensitivity.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC-FLD Analysis P1 Serum Sample + IS P2 Acid Hydrolysis P1->P2 P3 Protein Precipitation (Acetonitrile) P2->P3 P4 Centrifugation P3->P4 P5 Collect Supernatant P4->P5 A1 Inject into HPLC P5->A1 A2 C18 Column Separation A1->A2 A3 Fluorescence Detection (Ex: 284nm, Em: 310nm) A2->A3 A4 Data Acquisition (Chromatogram) A3->A4 D1 Final Concentration A4->D1 Quantification vs. Calibration Curve

Workflow for this compound Quantification via HPLC-FLD.

Protocol Details: HPLC-Fluorescence

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of methanol and water (e.g., 65:35 v/v).[10]

  • Flow Rate: 1.0 mL/min.

  • Detection: Fluorescence detector set to an excitation wavelength of 284 nm and an emission wavelength of 310 nm.[3][10]

  • Validation: The method must be validated according to regulatory guidelines like ICH M10, assessing linearity, accuracy, precision, and stability.[22][23][24]

This workflow is designed for maximum sensitivity and specificity, making it suitable for demanding research and clinical applications. A derivatization step is included, as it can significantly enhance ionization efficiency and thus sensitivity for phenolic compounds.[1][2][13]

LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis P1 Serum Sample + SIL-IS (this compound-d8) P2 Acid Hydrolysis P1->P2 P3 Protein Precipitation P2->P3 P4 Derivatization (e.g., Dansyl Chloride) P3->P4 P5 Evaporate & Reconstitute P4->P5 A1 Inject into LC P5->A1 A2 UPLC C18 Separation A1->A2 A3 ESI Ionization A2->A3 A4 MRM Detection (Precursor -> Product Ions) A3->A4 A5 Data Acquisition A4->A5 D1 Final Concentration A5->D1 Quantification vs. Calibration Curve (Analyte/IS Ratio)

Workflow for this compound Quantification via LC-MS/MS.

Protocol Details: LC-MS/MS

  • Derivatization: After protein precipitation, the supernatant is dried down and reconstituted in a basic buffer. A derivatizing agent like Dansyl Chloride is added to react with the phenolic hydroxyl group of this compound.[1][13] This adds a readily ionizable group to the molecule.

  • Column: UPLC C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm) for fast, high-resolution separation.

  • Mobile Phase: A gradient elution using water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

  • Ionization: Electrospray Ionization (ESI), likely in positive mode after dansyl derivatization.

  • MS/MS Detection (MRM):

    • Analyte: Monitor the specific precursor-to-product ion transition for dansyl-p-Cresol.

    • Internal Standard: Monitor the corresponding transition for dansyl-p-Cresol-d8.

  • Validation: Rigorous validation is crucial, with a specific focus on quantifying and mitigating matrix effects by ensuring the IS closely tracks the analyte's behavior.[17]

IV. The Deciding Factor: Which Method is Right for You?

Your choice should be guided by a logical assessment of your analytical needs, resources, and the nature of your samples.

Decision_Tree Start Start: Quantify this compound Q1 Is picogram-level sensitivity required? Start->Q1 Q2 Is the sample matrix very complex with many potential interferences? Q1->Q2 No LCMS Choose LC-MS/MS Q1->LCMS Yes Q3 Are budget and instrument accessibility a primary constraint? Q2->Q3 No Q2->LCMS Yes HPLC Choose HPLC-FLD Q3->HPLC Yes Q3->HPLC No (Consider HPLC-FLD as a robust starting point)

Decision guide for selecting an analytical technique.

Final Recommendation:

  • For routine analysis of total this compound in samples from CKD patients, where concentrations are relatively high, HPLC with Fluorescence Detection offers a robust, sensitive, and cost-effective solution. Its lower susceptibility to matrix effects makes it a reliable workhorse.

  • For discovery research, studies involving trace levels (e.g., free, unbound this compound), analysis in challenging matrices like brain tissue, or when absolute certainty in identification is required, LC-MS/MS is unequivocally the superior choice.[2] The initial investment in method development is offset by the unparalleled sensitivity, specificity, and data quality it provides.

Ultimately, the most trustworthy data comes from a well-validated method, regardless of the technology. Adherence to established validation guidelines is not just a regulatory hurdle; it is the cornerstone of sound scientific practice.[25][26]

References

  • Development of the LC-MS/MS method for determining the this compound level in plasma. ResearchGate. Available at: [Link]

  • ICH M10 on bioanalytical method validation - Scientific guideline. European Medicines Agency. Available at: [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration. Available at: [Link]

  • Bioanalytical method validation and study sample analysis m10. International Council for Harmonisation (ICH). Available at: [Link]

  • Bioanalytical method validation - Scientific guideline. European Medicines Agency. Available at: [Link]

  • Demystifying the ICH M10 Bioanalytical Method Validation Guidelines. BioAgilytix. Available at: [Link]

  • Liquid Chromatography-Mass Spectrometry Analytical Methods for the Quantitation of this compound Sulfate and Indoxyl Sulfate in Human Matrices: Biological Applications and Diagnostic Potentials. MDPI. Available at: [Link]

  • Improving the detectability of low-abundance this compound in biological matrices by chemical derivatization and LC-MS/MS determination. PubMed. Available at: [Link]

  • Simultaneous Determination of Phenol and this compound in Human Urine by an HPLC Method. ResearchGate. Available at: [Link]

  • Principles and Applications of Liquid Chromatography-Mass Spectrometry in Clinical Biochemistry. National Institutes of Health (NIH). Available at: [Link]

  • Development and validation of a LC-MS/MS method for quantitative analysis of uraemic toxins this compound sulphate and indoxyl sulphate in saliva. PubMed. Available at: [Link]

  • What is HPLC/UV? Certara. Available at: [Link]

  • What is High-Performance Liquid Chromatography-Ultraviolet (HPLC-UV)? News-Medical.net. Available at: [Link]

  • UPLC-MS/MS quantitation of o-Cresol in hydrolyzed human urine to assess toluene exposure. PhareSST. Available at: [Link]

  • A sensitive HPLC method for the quantification of free and total this compound in patients with chronic renal failure. PubMed. Available at: [Link]

  • Toxicological Profile for Cresols. Agency for Toxic Substances and Disease Registry (ATSDR). Available at: [Link]

  • Simple Determination of this compound in Plasma Samples Using Fluorescence Spectroscopy Technique. PubMed Central. Available at: [Link]

  • Validation of a simple RP-HPLC method developed for the quantification of meta-cresol in parathyroid hormones formulation. PubMed Central. Available at: [Link]

  • Analytical Methods for Determining Cresols in Biological Materials. National Center for Biotechnology Information (NCBI). Available at: [Link]

  • Basic Principles of HPLC, MS & LC-MS. Chemyx. Available at: [Link]

  • Guide to achieving reliable quantitative LC-MS measurements. LGC Group. Available at: [Link]

  • Principle of HPLC | HPLC System Working Explained. Pharmaguideline. Available at: [Link]

  • Simple Determination of this compound in Plasma Samples Using Fluorescence Spectroscopy Technique. Scientific Information Database (SID). Available at: [Link]

  • How It Works: UV Detection for HPLC. LCGC International. Available at: [Link]

  • Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Target Review. Available at: [Link]

  • Application of LCMS in small-molecule drug development. European Pharmaceutical Review. Available at: [Link]

  • Method for the determination of phenol and methylphenols (cresols) in ambient air using HPLC. U.S. Environmental Protection Agency (EPA). Available at: [Link]

  • Assessment of matrix effect in quantitative LC-MS bioanalysis. PubMed Central. Available at: [Link]

  • Liquid Chromatography-Mass Spectrometry Analytical Methods for the Quantitation of this compound Sulfate and Indoxyl Sulfate in Human Matrices: Biological Applications and Diagnostic Potentials. PubMed Central. Available at: [Link]

  • Simple Determination of this compound in Plasma Samples Using Fluorescence Spectroscopy Technique. Analytical and Bioanalytical Chemistry Research. Available at: [Link]

  • LC-MS/MS method for simultaneous determination of serum p-cresyl sulfate and indoxyl sulfate in patients undergoing peritoneal dialysis. PubMed. Available at: [Link]

Sources

A Head-to-Head Comparison of Biological Activity: p-Cresol vs. p-Cresyl Sulfate

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers in Renal Physiology and Drug Development

As Senior Application Scientists, we often encounter questions about the nuanced differences between related compounds. In the landscape of uremic toxins, few pairs are as clinically relevant or mechanistically intriguing as p-Cresol (PC) and its metabolite, p-cresyl sulfate (PCS). While often discussed together, their biological activities are distinct, a critical consideration for researchers studying chronic kidney disease (CKD) and developing therapeutic interventions.

This guide provides an in-depth, objective comparison of PC and PCS, moving beyond surface-level statements to explore the causality behind their effects, supported by experimental data and detailed protocols.

From Gut to Toxin: A Tale of Two Molecules

The journey begins in the gut, where intestinal microbiota metabolize the aromatic amino acids tyrosine and phenylalanine from dietary protein into this compound.[1][2][3] This lipophilic precursor is absorbed into the bloodstream and rapidly metabolized, primarily in the liver and intestinal mucosa, by sulfotransferases into p-cresyl sulfate.[1][4][5] In healthy individuals, PCS is efficiently cleared by the kidneys. However, in CKD, its clearance is severely impaired, leading to systemic accumulation.[6][7]

A common misconception is that sulfation is a simple detoxification step. While it can neutralize specific effects of this compound[8], it primarily converts it into a highly protein-bound molecule (>90% bound to albumin).[2][9] This binding makes PCS notoriously difficult to remove via conventional hemodialysis and creates a circulating reservoir of a biologically potent uremic toxin.[2][6]

cluster_gut Intestinal Lumen cluster_host Host Metabolism & Circulation Dietary Protein Dietary Protein Tyrosine/Phenylalanine Tyrosine/Phenylalanine Dietary Protein->Tyrosine/Phenylalanine Gut Microbiota Gut Microbiota Tyrosine/Phenylalanine->Gut Microbiota This compound This compound Gut Microbiota->this compound Liver/Intestinal Mucosa Liver / Intestinal Mucosa (Sulfotransferase SULT1A1) This compound->Liver/Intestinal Mucosa Absorption p-Cresyl Sulfate p-Cresyl Sulfate Liver/Intestinal Mucosa->p-Cresyl Sulfate Bloodstream Bloodstream (>90% Albumin-Bound) Kidney Kidney (Impaired Excretion in CKD) Bloodstream->Kidney p-Cresyl Sulfate->Bloodstream

Caption: Metabolic pathway of this compound to p-Cresyl Sulfate.

Comparative Biological Activity: A System-by-System Analysis

The primary distinction in the bioactivity of PC and PCS lies in their chemical properties and interaction with cellular systems. PCS, as the sulfated conjugate, is generally considered the more potent toxin in vascular and renal contexts, largely due to its high concentration in uremic serum and its specific cellular uptake mechanisms.

Cardiovascular System: Endothelial Dysfunction and Oxidative Stress

Endothelial dysfunction is a hallmark of cardiovascular complications in CKD.[10] Here, PCS emerges as the more aggressive agent.

  • p-Cresyl Sulfate (PCS): Numerous studies demonstrate that PCS actively promotes endothelial damage. It is taken up by endothelial cells via organic anion transporters (OATs).[9][11] Intracellularly, it triggers a cascade of oxidative stress by increasing the expression and activity of NADPH oxidase, a key source of reactive oxygen species (ROS).[9][11][12] This oxidative stress leads to inflammation, increased expression of adhesion molecules, and shedding of endothelial microparticles—a direct marker of endothelial injury.[9][13][14]

  • This compound (PC): The effects of PC on the endothelium are more nuanced. It has been shown to increase endothelial permeability by activating the Rho/Rho kinase pathway, which disrupts the actin cytoskeleton and cell-to-cell junctions.[3][15] However, in contrast to the pro-inflammatory nature of PCS, some studies have found that this compound can decrease the endothelial response to inflammatory cytokines like TNF-α, potentially impairing normal immune surveillance at the vascular wall.[16] Furthermore, one study noted that this compound, but not PCS, disrupted the function of endothelial progenitor cells, suggesting a different target for its toxicity.[17]

Parameter p-Cresyl Sulfate (PCS) This compound (PC) References
Primary Mechanism Induces ROS via NADPH oxidase activationIncreases permeability via Rho-kinase pathway[3][9][11][15]
Endothelial Damage High; causes shedding of microparticlesModerate; disrupts cell junctions[3][13]
Inflammatory Response Pro-inflammatory; upregulates MCP-1Can inhibit cytokine-induced adhesion molecule expression[9][16]
Oxidative Stress Strong inducerLess potent than PCS[9][18][19]
Renal System: Tubular Injury and Fibrosis

Both toxins contribute to the progression of CKD by directly damaging renal tubular cells, but again, their mechanisms and the weight of evidence differ.

  • p-Cresyl Sulfate (PCS): PCS is actively taken up by renal tubular cells and induces significant cytotoxicity.[12][20] Similar to its effects on endothelial cells, PCS enhances ROS production through NADPH oxidase, leading to inflammation and the secretion of pro-fibrotic factors like TGF-β1.[12][20] Long-term exposure has been shown to induce apoptosis in human proximal tubular cells.[21][22] This combination of direct toxicity, oxidative stress, and pro-fibrotic signaling positions PCS as a key driver of tubulointerstitial fibrosis and CKD progression.[2][20]

  • This compound (PC): this compound is also directly toxic to renal tubular cells, but its primary mode of cell death appears to be necrosis, especially at the higher concentrations found in uremic patients.[23][24] Studies have shown that incubation with this compound leads to a significant reduction in renal tubular cell viability and induces DNA laddering, although it may not significantly activate the classic apoptosis pathway involving caspase-3.[23][24] Some evidence also suggests this compound can trigger autophagic cell death in these cells.[25]

Parameter p-Cresyl Sulfate (PCS) This compound (PC) References
Primary Mechanism Induces ROS, inflammation, and fibrosisInduces direct cytotoxicity and cell membrane damage[12][20][24]
Mode of Cell Death Primarily apoptosis (long-term)Primarily necrosis (at high concentrations)[21][24]
Effect on Fibrosis Strong inducer via TGF-β1Less directly implicated than PCS[12][20]
Concentration for Effect Toxic at clinically relevant uremic concentrationsToxicity is concentration-dependent, marked at higher levels[21][24]
Immune System: A Divergent Impact

The immunomodulatory effects of these toxins are complex and highlight a key area where their activities diverge.

  • p-Cresyl Sulfate (PCS): PCS is generally considered immunosuppressive. It has been shown to suppress crucial macrophage functions and inhibit the Th1-type immune response, reducing the production of key cytokines like interferon-γ (IFN-γ).[26][27][28] This impaired immune function may contribute to the increased risk of infectious diseases observed in CKD patients.[28]

  • This compound (PC): In a notable contrast, studies have shown that this compound itself can depress the respiratory burst activity of phagocytes.[8][29] One key study demonstrated that the conjugation of this compound to PCS annihilated this depressive effect on granulocyte function, suggesting that in this specific immune context, the parent compound, this compound, is the more active agent.[8]

Featured Experimental Protocols

To ensure reproducibility and trustworthiness, experimental design is paramount. The choice of controls, cell lines, and assay conditions directly influences the interpretation of results.

Protocol 1: Assessing Cytotoxicity in Renal Tubular Cells (HK-2)

This protocol is designed to quantify and compare the cytotoxic effects of PC and PCS on a human proximal tubular cell line.

cluster_prep Cell Preparation cluster_treat Treatment Application (24h Incubation) cluster_assay Viability Assessment (MTT Assay) s1 1. Seed HK-2 cells in a 96-well plate (~1x10^4 cells/well) s2 2. Culture for 24h until ~80% confluent s1->s2 s3 3. Serum-starve cells for 12-24h (e.g., in serum-free medium) s2->s3 t1 Control Group: Serum-free medium only t2 Vehicle Control: Medium with solvent (e.g., DMSO) t3 This compound Group: Dose-response (e.g., 2.5-40 mg/L) t4 p-Cresyl Sulfate Group: Dose-response (e.g., 10-100 µg/mL) a1 4. Add MTT reagent to each well a2 5. Incubate for 2-4h to allow formazan crystal formation a1->a2 a3 6. Solubilize crystals with DMSO a2->a3 a4 7. Read absorbance at 570 nm a3->a4

Caption: Experimental workflow for assessing uremic toxin cytotoxicity.

Step-by-Step Methodology:

  • Cell Culture: Culture HK-2 cells (human kidney proximal tubular cell line) in a 96-well plate at a density of approximately 1x10⁴ cells per well. Allow cells to adhere and grow for 24 hours at 37°C and 5% CO₂.

    • Causality: HK-2 cells are chosen as they are a well-established model for the human proximal tubule, the primary site of PCS secretion and toxicity in the kidney.[21]

  • Serum Starvation: Replace the growth medium with a serum-free medium and incubate for 12-24 hours.

    • Causality: This step synchronizes the cell cycle and, critically, removes exogenous albumin. Because PCS is highly protein-bound, performing the assay in serum-free conditions allows for the assessment of the "free" fraction, which is considered the biologically active component.

  • Treatment: Prepare stock solutions of this compound and p-cresyl sulfate. Perform serial dilutions in serum-free medium to achieve the desired final concentrations (e.g., for this compound: 2.5, 5, 10, 20, 40 mg/L[24]; for PCS: 10, 50, 100 µg/mL[21]). Replace the medium in the wells with the treatment solutions.

    • Self-Validation System: Include the following controls:

      • Negative Control: Cells in serum-free medium only.

      • Vehicle Control: Cells in medium containing the highest concentration of the solvent (e.g., DMSO) used to dissolve the toxins. This ensures the solvent itself is not causing toxicity.

  • Incubation: Incubate the plate for 24 hours.

  • MTT Assay: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. The MTT is reduced to purple formazan crystals by metabolically active cells.

  • Solubilization & Readout: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the negative control.

Protocol 2: Measuring ROS Production in Endothelial Cells (HUVEC)

This protocol uses a fluorescent probe to quantify and compare the induction of intracellular ROS by PC and PCS.

  • Cell Culture: Plate Human Umbilical Vein Endothelial Cells (HUVECs) in a black, clear-bottom 96-well plate and grow to confluence.

    • Causality: HUVECs are a primary model for studying vascular endothelial biology and dysfunction.[9]

  • Probe Loading: Wash cells with Hank's Balanced Salt Solution (HBSS). Load cells with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) in HBSS for 30 minutes at 37°C. DCFH-DA is a cell-permeable probe that fluoresces when oxidized by ROS.

  • Treatment: Wash cells again to remove excess probe. Add PC or PCS at various concentrations (e.g., 10-1000 µmol/L[9]) in HBSS.

    • Self-Validation System:

      • Negative Control: Cells in HBSS only.

      • Positive Control: Cells treated with a known ROS inducer like H₂O₂ (e.g., 100 µM) to confirm the assay is working.

  • Fluorescence Measurement: Immediately measure fluorescence using a microplate reader with excitation/emission wavelengths of ~485/535 nm. Take readings at multiple time points (e.g., every 15 minutes for 1-2 hours) to capture the kinetics of ROS production.[9]

Mechanistic Insights: The PCS-Induced Oxidative Stress Pathway

A significant body of evidence points to the activation of NADPH oxidase as the central mechanism for PCS-induced cellular damage.[9][11][20] This pathway is a critical driver of both cardiovascular and renal toxicity.

cluster_outcomes Cellular Damage PCS p-Cresyl Sulfate (extracellular) OAT Organic Anion Transporter (OAT) PCS->OAT PCS_intra p-Cresyl Sulfate (intracellular) OAT->PCS_intra Uptake Membrane Cell Membrane NADPH_Ox NADPH Oxidase (Nox4) PCS_intra->NADPH_Ox Activates ROS ↑ Reactive Oxygen Species (ROS) NADPH_Ox->ROS Inflammation Inflammation (↑ MCP-1, IL-6) ROS->Inflammation Leads to Fibrosis Fibrosis (↑ TGF-β1) ROS->Fibrosis Leads to Apoptosis Apoptosis ROS->Apoptosis Leads to

Caption: Signaling pathway for PCS-induced oxidative stress.

Conclusion and Future Directions

The evidence strongly indicates that while both this compound and p-cresyl sulfate are toxic, p-cresyl sulfate exhibits a broader and more potent range of detrimental biological activities, particularly in the context of cardiovascular and renal pathophysiology. Its high protein binding, poor dialytic clearance, and specific mechanisms for inducing oxidative stress and inflammation make it a high-priority target for therapeutic intervention in CKD.

This compound, while cytotoxic, appears to act through different mechanisms and may have unique effects, such as its specific inhibition of phagocyte respiratory burst, that warrant further investigation.

For researchers, the key takeaways are:

  • Consider the "Free" Fraction: When studying PCS in vitro, using serum-free or albumin-depleted conditions is crucial for interpreting results related to the biologically active unbound toxin.

  • Focus on Mechanism: Future research should continue to dissect the distinct signaling pathways activated by each toxin to identify more specific therapeutic targets beyond simple toxin removal.

By understanding these fundamental differences, the scientific community can more effectively design experiments, interpret data, and ultimately develop strategies to mitigate the profound burden of uremic toxicity in patients with chronic kidney disease.

References

  • Watanabe, H., Miyamoto, Y., Enoki, Y., et al. (2015). p-Cresyl sulfate, a uremic toxin, causes vascular endothelial and smooth muscle cell damages by inducing oxidative stress. Pharmacological Research, 3(1). [Link]

  • Meijers, B. K., Van Kerckhoven, S., Verbeke, K., et al. (2008). The uremic retention solute p-cresyl sulfate and markers of endothelial damage. American Journal of Kidney Diseases, 52(2), 311-319. [Link]

  • Brocca, A., Virzì, G. M., de Cal, M., et al. (2013). Cytotoxic effects of this compound in renal epithelial tubular cells. Nephron. Clinical practice, 125(1-4), 13-19. [Link]

  • Watanabe, H., Miyamoto, Y., Honda, D., et al. (2013). p-Cresyl sulfate causes renal tubular cell damage by inducing oxidative stress by activation of NADPH oxidase. Kidney international, 83(4), 582-592. [Link]

  • Lin, Y. T., Wu, P. H., Tsai, Y. C., et al. (2015). This compound mediates autophagic cell death in renal proximal tubular cells. Toxicology letters, 234(1), 20-29. [Link]

  • Ed-Dra, A., El-boukili, A., Filali, F. R., & Bouymajane, A. (2020). Cytotoxic Effects of this compound in Renal Epithelial Tubular Cells. ResearchGate. [Link]

  • Brocca, A., Virzì, G. M., de Cal, M., et al. (2013). Cytotoxic Effects of this compound in Renal Epithelial Tubular Cells. Karger Publishers. [Link]

  • Stenvinkel, P., Pecoits-Filho, R., & Barany, P. (2013). Impact of Uremic Toxins on Endothelial Dysfunction in Chronic Kidney Disease: A Systematic Review. MDPI. [Link]

  • Martín-Garrido, A., Gonzalez-Espinoza, L., Ruiz-Ortega, M., et al. (2014). p-cresyl sulphate has pro-inflammatory and cytotoxic actions on human proximal tubular epithelial cells. Nephrology, dialysis, transplantation, 29(1), 56-64. [Link]

  • Gryp, T., Vanholder, R., Vaneechoutte, M., & Glorieux, G. (2017). p-Cresyl Sulfate. MDPI. [Link]

  • Van der Hauwaert, C., D'hondt, A., & Vanholder, R. (2021). Mechanisms underlying p-cresyl sulfate or AGE-induced endothelial dysfunction. ResearchGate. [Link]

  • Sánchez-Ospina, D., Rincón-López, J., & Restrepo-Giraldo, C. (2024). Mechanisms underlying this compound- and p-cresyl sulphate-induced oxidative stress, and its negative consequences. ResearchGate. [Link]

  • Watanabe, H., Miyamoto, Y., Enoki, Y., et al. (2015). p‐Cresyl sulfate, a uremic toxin, causes vascular endothelial and smooth muscle cell damages by inducing oxidative stress. British Pharmacological Society. [Link]

  • Metabo-Profile. (2024). This compound sulfate – A key uremic toxin with implications for gut health and chronic disease. Metabo-Profile. [Link]

  • Li, J., Diao, L., Li, M., et al. (2025). Unraveling this compound: from biosynthesis to biological and biochemical activities. Frontiers in Pharmacology. [Link]

  • Lekawanvijit, S., Adrahtas, A., Kelly, D. J., et al. (2015). p‐Cresyl Sulfate Aggravates Cardiac Dysfunction Associated With Chronic Kidney Disease by Enhancing Apoptosis of Cardiomyocytes. Journal of the American Heart Association, 4(6), e001852. [Link]

  • Shiba, T., Makino, I., Kawakami, K., et al. (2014). Effects of intestinal bacteria-derived p-cresyl sulfate on Th1-type immune response in vivo and in vitro. ResearchGate. [Link]

  • Sánchez-Ospina, D., Rincón-López, J., & Restrepo-Giraldo, C. (2024). This compound and p-Cresyl Sulphate Boost Oxidative Stress: A Systematic Review of Recent Evidence. ResearchGate. [Link]

  • Martín-Garrido, A., Gonzalez-Espinoza, L., Ruiz-Ortega, M., et al. (2013). p-cresyl sulphate has pro-inflammatory and cytotoxic actions on human proximal tubular epithelial cells. Nephrology Dialysis Transplantation. [Link]

  • Liu, W. C., Tomino, Y., & Lu, K. C. (2018). Impacts of Indoxyl Sulfate and this compound Sulfate on Chronic Kidney Disease and Mitigating Effects of AST-120. MDPI. [Link]

  • Vanholder, R., De Smet, R., Waterloos, M. A., & Ringoir, S. (1995). Mechanisms of uremic inhibition of phagocyte reactive species production: characterization of the role of this compound. Kidney international, 47(2), 510-517. [Link]

  • Tang, W. H., Hazen, S. L., & Reaven, G. M. (2021). The Uremic Toxin p-Cresyl Sulfate Is a New Predictor of Major Adverse Cardiovascular Events in Patients with ST-Elevation Myocardial Infarction. MDPI. [Link]

  • Glorieux, G., Vanholder, R., & Meijers, B. (2021). Free P-Cresyl Sulfate Shows The Highest Association With Cardiovascular Outcome In Chronic Kidney Disease. ResearchGate. [Link]

  • Liu, W. C., Tomino, Y., & Lu, K. C. (2018). Impacts of Indoxyl Sulfate and this compound Sulfate on Chronic Kidney Disease and Mitigating Effects of AST-120. PubMed. [Link]

  • Dou, L., Jourde-Chiche, N., Faure, V., et al. (2002). This compound, a uremic toxin, decreases endothelial cell response to inflammatory cytokines. Kidney international, 62(6), 1999-2009. [Link]

  • Shiba, T., Makino, I., Kawakami, K., et al. (2014). p-Cresyl sulfate suppresses lipopolysaccharide-induced anti-bacterial immune responses in murine macrophages in vitro. ResearchGate. [Link]

  • Watanabe, H., Miyamoto, Y., Honda, D., et al. (2013). P-Cresyl sulfate causes renal tubular cell damage by inducing oxidative stress by activation of NADPH oxidase. ResearchGate. [Link]

  • Koppe, L., Pillon, N. J., Vella, R. E., et al. (2013). p-Cresyl Sulfate Promotes Insulin Resistance Associated with CKD. Journal of the American Society of Nephrology, 24(1), 88-99. [Link]

  • Addolorato, G., Leggio, L., & Ferrulli, A. (2017). Unambiguous Characterization of p-Cresyl Sulfate, a Protein-Bound Uremic Toxin, as Biomarker of Heart and Kidney Disease. National Institutes of Health. [Link]

  • Sánchez-Ospina, D., Rincón-López, J., & Restrepo-Giraldo, C. (2024). This compound and p-Cresyl Sulphate Boost Oxidative Stress: A Systematic Review of Recent Evidence. Epistemonikos Database. [Link]

  • Santarpia, L., Scricciolo, G., & D'Isanto, A. (2023). Possible Effects of Uremic Toxins this compound, Indoxyl Sulfate, p-Cresyl Sulfate on the Development and Progression of Colon Cancer in Patients with Chronic Renal Failure. MDPI. [Link]

  • Li, J., Diao, L., Li, M., et al. (2025). Unraveling this compound: from biosynthesis to biological and biochemical activities. Frontiers. [Link]

  • Chéret, J., Fessard, O., & Le Vacon, F. (2023). Microbial metabolite this compound inhibits gut hormone expression and regulates small intestinal transit in mice. Frontiers. [Link]

  • Lee, J. H., Kim, J. S., & Kang, H. G. (2013). p -Cresyl sulfate and indoxyl sulfate in pediatric patients on chronic dialysis. Clinical and Experimental Pediatrics. [Link]

  • Sánchez-Ospina, D., Rincón-López, J., & Restrepo-Giraldo, C. (2025). p‐Cresol and p‐Cresyl Sulphate Boost Oxidative Stress: A Systematic Review of Recent Evidence. PubMed Central. [Link]

  • Wagner, S., Storr, M., & Schiefelbein, K. (2022). Establishing Cell Models to Understand Cellular Toxicity: Lessons Learned from an Unconventional Cell Type. PubMed Central. [Link]

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs. [Link]

  • Chen, Y. R., Chen, Y. A., & Chen, Y. H. (2021). The effects of uremic serum and in vitro uremic toxin mixtures on cell viability, ROS, and apoptosis of iPSC-ECs. ResearchGate. [Link]

Sources

A Comparative Guide to the In Vivo Toxicity of Cresol Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and toxicologists, understanding the nuanced differences between structural isomers is paramount for accurate risk assessment and drug development. Cresols, or methylphenols, exist as three distinct isomers—ortho (o-), meta (m-), and para (p-)—which, despite their simple structural variance, exhibit notably different toxicological profiles in vivo. This guide provides a comparative analysis of their toxicity, grounded in experimental data, to elucidate the structure-activity relationships that govern their biological effects.

Introduction to Cresol Isomers

Cresols are monomethyl derivatives of phenol widely used as solvents, disinfectants, and intermediates in the chemical industry.[1] They are also naturally occurring compounds found in coal tar and are products of combustion.[1][2] Exposure can occur via inhalation, ingestion, and dermal contact.[2][3] While often grouped together, their in vivo toxicity is not uniform; the position of the methyl group profoundly influences their metabolism, target organ effects, and mechanism of action.

Comparative Acute Toxicity: A Quantitative Overview

The median lethal dose (LD50) is a primary indicator of acute toxicity. Data from animal studies, primarily in rats, reveal clear differences in the lethal potential of the cresol isomers depending on the route of administration.

When administered undiluted via oral gavage in rats, the toxicity ranking is generally o-cresol > p-cresol > m-cresol .[4] However, dermal exposure presents a different toxicity profile, with This compound often being the most toxic.[5][6] It is critical to note that the vehicle and concentration can significantly impact these values. For instance, LD50 values for 10% solutions in olive oil are considerably higher than for undiluted cresols, highlighting the role of the formulation in absorption and acute effects.[6]

Table 1: Comparative Acute Lethality (LD50) of Cresol Isomers in Rodents

Isomer Route Species LD50 (mg/kg) Source(s)
o-Cresol Oral Rat 121 - 1,350 [4][6][7]
Dermal Rat 620 [4][7]
Dermal Rabbit 890 [4][7]
m-Cresol Oral Rat 242 - 2,020 [4][6]
Dermal Rat 1,100 [4]
Dermal Rabbit 2,050 [4]
This compound Oral Rat 207 - 1,800 [4][6]
Dermal Rat 750 [4][8]

| | Dermal | Rabbit | 300 |[4] |

Note: LD50 values can vary significantly based on the study conditions, including the use of undiluted compound versus a vehicle solution.

The mode of administration is a crucial experimental parameter. Toxicity is markedly different in studies using oral gavage versus dietary administration. Gavage studies tend to produce more severe effects, including neurological signs like tremors and convulsions, at lower doses compared to dietary studies where animals consume the toxicant over a longer period.[2][4] This is likely due to the rapid absorption and high peak plasma concentrations achieved with gavage, which can overwhelm metabolic detoxification pathways.[4]

Target Organ Toxicity: Isomer-Specific Effects

While all cresol isomers can cause systemic toxicity, they exhibit distinct predilections for certain organs.

Hepatotoxicity: The Unique Role of this compound Metabolism

The liver is a primary target for all three isomers, often manifesting as increased liver weight in animal studies.[1][3][9] However, this compound is demonstrably the most hepatotoxic isomer.[10] In vitro studies using rat liver slices showed that a 5- to 10-fold higher concentration of o- or m-cresol was needed to induce the same degree of cell death as this compound.[10]

The heightened toxicity of this compound is directly linked to its metabolism. It is bioactivated by cytochrome P450 enzymes to a reactive quinone methide intermediate.[10][11] This electrophilic metabolite can covalently bind to cellular macromolecules and deplete intracellular glutathione (GSH), a key antioxidant, leading to oxidative stress and cell death.[10] The toxicity of this compound is significantly reduced by the GSH precursor N-acetylcysteine, further cementing the role of this metabolic pathway in its mechanism of action.[10] In contrast, o- and m-cresol deplete GSH to a much lesser extent, and their toxicity is not significantly affected by modulating GSH levels, suggesting a different, less defined mechanism of hepatotoxicity.[10]

G PC This compound CYP Cytochrome P450 (Oxidation) PC->CYP Metabolism QM Reactive Quinone Methide Intermediate CYP->QM GSH_Dep Glutathione (GSH) Depletion QM->GSH_Dep CB Covalent Binding to Cellular Proteins QM->CB Detox Detoxification (GSH Conjugation) QM->Detox Tox Hepatotoxicity (Cell Death) GSH_Dep->Tox CB->Tox Conj Glutathione Conjugate Detox->Conj Excreted

Metabolic activation pathway of this compound leading to hepatotoxicity.
Respiratory & Nasal Toxicity: A Key Finding for this compound

A consistent and striking finding from sub-chronic dietary studies is the specific toxicity of this compound and m/p-cresol mixtures to the nasal respiratory epithelium in both rats and mice.[1][2][12] This effect, characterized by atrophy and regenerative changes, was not observed with o-cresol or m-cresol alone in the same studies.[1][2] This suggests that this compound is the primary driver of this lesion, which is presumed to result from the irritant effects of the chemical or its vapors emanating from the feed.[1][13] This makes nasal lesions a highly sensitive and isomer-specific endpoint for dietary this compound exposure.[2]

Neurotoxicity

The nervous system is another sensitive target. In oral gavage studies, all three isomers have been shown to cause neurological signs such as tremors, hypoactivity, and labored respiration.[2] However, these effects are typically observed at much lower doses in gavage studies compared to dietary studies, underscoring the influence of administration route on toxic outcomes.[2] this compound, in particular, has been identified as a potent neurotoxin in the context of uremia and gut dysbiosis, where it can cross the blood-brain barrier and alter dopamine metabolism.[14][15]

Other Target Organs
  • Kidney: While high doses can increase kidney weight, particularly with o-cresol, the kidneys are not considered a primary sensitive target for cresol toxicity in most animal studies.[6][9]

  • Reproductive System: At high dietary concentrations (>2,000 mg/kg/day), cresol isomers have been associated with uterine atrophy and a lengthened estrous cycle in female rats and mice.[1][2]

Experimental Protocols: A Self-Validating System

To ensure the reliability and reproducibility of in vivo toxicity data, a well-defined and validated protocol is essential. The National Toxicology Program (NTP) studies provide an authoritative framework.

Protocol: 28-Day Comparative Dietary Toxicity Study

This protocol is based on the methodology used in the NTP technical report on cresols.[1]

  • Animal Model Selection: Use F344/N rats and B6C3F1 mice, 5 per sex per group. These are standard rodent models in toxicology with extensive historical control data.

  • Acclimation: Acclimate animals for 2 weeks prior to the study start to reduce stress-related variables. House under standard conditions (12-hour light/dark cycle, controlled temperature and humidity).

  • Diet Preparation and Administration:

    • Prepare diets containing the test compounds (o-, m-, p-, or a mixed-cresol) at concentrations ranging from 300 to 30,000 ppm.

    • The causality for choosing dietary administration is to mimic a more chronic, lower-level exposure scenario and to avoid the acute bolus effects of gavage.

    • Analyze feed mixtures to confirm the concentration and stability of the cresol isomers. This is a critical self-validating step.

  • In-Life Observations:

    • Observe animals twice daily for clinical signs of toxicity (e.g., changes in posture, activity, respiration).

    • Measure body weight and feed consumption weekly to calculate compound intake and assess general health. A significant reduction in feed consumption is an early indicator of toxicity.

  • Clinical Pathology (Day 28):

    • Collect blood via cardiac puncture under anesthesia for hematology and clinical chemistry analysis to assess effects on blood cells, liver function (e.g., ALT, AST), and kidney function (e.g., BUN, creatinine).

  • Necropsy and Histopathology:

    • Perform a complete gross necropsy on all animals.

    • Weigh key organs (liver, kidneys, brain, lungs, thymus). Organ weight changes are a sensitive, albeit nonspecific, indicator of toxicity.

    • Collect a comprehensive set of tissues, preserve them in 10% neutral buffered formalin, and process for microscopic examination. This histopathological analysis is the definitive step for identifying target organs and characterizing lesions.

G cluster_pre Pre-Study Phase cluster_inlife In-Life Phase (28 Days) cluster_post Terminal Phase Acclimate Animal Acclimation (2 Weeks) Dosing Dietary Administration Acclimate->Dosing Diet Diet Preparation & Analysis Diet->Dosing Obs Daily Clinical Observations Dosing->Obs BW Weekly Body Weight & Feed Consumption Dosing->BW ClinPath Clinical Pathology (Blood Collection) Obs->ClinPath BW->ClinPath Necropsy Gross Necropsy & Organ Weights ClinPath->Necropsy Histo Histopathology Necropsy->Histo

Workflow for a 28-day in vivo dietary toxicity study.

Conclusion

The in vivo toxicity of cresol isomers is not interchangeable. The available experimental data clearly indicate a hierarchy of toxicity that is dependent on the specific endpoint and route of exposure.

  • This compound is the most potent hepatotoxic isomer due to its metabolic activation to a reactive quinone methide.[10] It is also uniquely responsible for lesions in the nasal respiratory epithelium in dietary studies.[1][2]

  • o-Cresol generally displays the highest acute oral toxicity when administered undiluted.[4]

  • m-Cresol is often the least acutely toxic of the three isomers via both oral and dermal routes.[4][16]

This guide underscores the necessity of isomer-specific toxicological evaluation. For professionals in drug development and chemical safety, recognizing these differences is crucial for designing relevant non-clinical safety studies, interpreting data accurately, and establishing safe exposure limits. The choice of experimental design, particularly the route of administration, is a critical determinant of the observed toxicological profile and must be justified based on the intended application and likely route of human exposure.

References

  • Thompson, D. C., Perera, K., & Krol, E. (1994). Cresol isomers: comparison of toxic potency in rat liver slices. Toxicology and Applied Pharmacology, 125(1), 51–58.

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2008). Toxicological Profile for Cresols. U.S. Department of Health and Human Services, Public Health Service.

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2008). Toxicological Profile for Cresols (Full PDF). U.S. Department of Health and Human Services, Public Health Service.

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2008). Toxicological Profile for Cresols - Chapter 2. U.S. Department of Health and Human Services, Public Health Service.

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2008). Toxicological Profile for Cresols - Public Health Statement. U.S. Department of Health and Human Services, Public Health Service.

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2008). Toxicological Profile for Cresols - Foreword and Quick Reference. U.S. Department of Health and Human Services, Public Health Service.

  • El-Kadi, A. O., & Rozman, K. K. (2006). Final report on the safety assessment of sodium p-chloro-m-cresol, p-chloro-m-cresol, chlorothymol, mixed cresols, m-cresol, o-cresol, this compound, isopropyl cresols, thymol, o-cymen-5-ol, and carvacrol. International Journal of Toxicology, 25 Suppl 1, 29–127.

  • National Center for Biotechnology Information. (n.d.). Toxicological Profile for Cresols - Chapter 3: Health Effects. NCBI Bookshelf.

  • Health Council of the Netherlands. (2000). DECOS and SCG Basis for an Occupational Standard. Cresols (o-, m-, p-). Inchem.org.

  • National Toxicology Program. (1992). NTP technical report on the toxicity studies of Cresols (CAS Nos. 95-48-7, 108-39-4, 106-44-5) in F344/N Rats and B6C3F1 Mice (Feed Studies). National Institutes of Health.

  • Organisation for Economic Co-operation and Development (OECD). (2001). SIDS Initial Assessment Report for m/p-cresol. OECD SIDS.

  • National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2014). Methylphenols (Cresols): Human health tier II assessment. Australian Government Department of Health.

  • Kitagawa, A. (2001). Effects of cresols (o-, m-, and p-isomers) on the bioenergetic system in isolated rat liver mitochondria. Drug and Chemical Toxicology, 24(1), 39–47.

  • National Center for Biotechnology Information. (n.d.). Toxicological Profile for Cresols - Chapter 2: Relevance to Public Health. NCBI Bookshelf.

  • Api, A. M., et al. (2021). RIFM fragrance ingredient safety assessment, m-cresol, CAS Registry Number 108-39-4. Food and Chemical Toxicology, 149, 112043.

  • Chung, C. H., et al. (2011). Antiplatelet effect by this compound, a uremic and environmental toxicant, is related to inhibition of reactive oxygen species, ERK/p38 signaling and thromboxane A2 production. Toxicology Letters, 205(2), 123-130.

  • National Toxicology Program. (2012). NTP Technical Report on the Toxicity Studies of 5-Amino-o-cresol (CASRN 2835-95-2) Administered Dermally to F344/NTac Rats and B6C3F1/N Mice. National Institutes of Health.

  • ScienceLab.com. (2005). Material Safety Data Sheet o-Cresol.

  • Paswan, S. K., et al. (2023). This compound exhibits toxic effects on a variety of human organs and tissues. ResearchGate.

  • Thompson, D. C., Perera, K., & London, R. (1995). Quinone Methide Formation from Para Isomers of Methylphenol (Cresol), Ethylphenol, and Isopropylphenol: Relationship to Toxicity. Chemical Research in Toxicology, 8(1), 55-60.

  • ResearchGate. (2018). Cresols (PDF).

  • U.S. Environmental Protection Agency (EPA). (2010). Provisional Peer-Reviewed Toxicity Values for 4-Methylphenol (this compound). U.S. EPA.

  • ResearchGate. (2023). This compound exerts neurotoxicity within the central nervous system. ResearchGate.

  • National Center for Biotechnology Information. (n.d.). Toxicological Profile for Cresols - Chapter 7: Analytical Methods. NCBI Bookshelf.

  • Lu, H., et al. (2025). Analysis of cardiac developmental toxicity induced by m-cresol in early life of zebrafish and its mechanism. Comparative Biochemistry and Physiology Part C: Toxicology & Pharmacology, 289, 110123.

  • Adak, A., & Khan, M. R. (2019). Gut neurotoxin this compound induces brain-derived neurotrophic factor secretion and increases the expression of neurofilament subunits in PC-12 cells. Neuroscience Letters, 690, 121-126.

  • Parmar, M., et al. (2025). Exploring the neurotoxic effects of microbial metabolites: A potential link between this compound and autism spectrum disorders?. Brain Research, 1850, 149427.

  • Ed-Dra, A., et al. (2021). Effects of this compound on Oxidative Stress, Glutathione Depletion, and Necrosis in HepaRG Cells: Comparisons to Other Uremic Toxins and the Role of this compound Glucuronide Formation. Molecules, 26(12), 3514.

Sources

A Comparative Guide to the Effects of p-Cresol and p-Cresyl Sulfate on Oxidative Stress

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the effects of p-cresol and its sulfated metabolite, p-cresyl sulfate (PCS), on cellular oxidative stress. As uremic toxins that accumulate in chronic kidney disease (CKD), understanding their distinct and overlapping mechanisms is critical for researchers in nephrology, toxicology, and drug development. This document moves beyond a simple recitation of facts to explain the causality behind their divergent biological activities, offering field-proven insights into their mechanisms of action and providing detailed experimental protocols for their study.

Introduction: The Dichotomy of a Uremic Toxin and its Precursor

This compound, a phenolic compound produced by gut microbial fermentation of tyrosine, is metabolized in the liver to p-cresyl sulfate.[1][2] While both molecules are implicated in the pathophysiology of uremia, their effects on oxidative stress are not identical. Emerging evidence suggests a paradoxical role for this compound, which, depending on the cellular context and concentration, may exhibit both pro-oxidant and antioxidant properties.[3] In contrast, p-cresyl sulfate is more consistently characterized as a potent inducer of oxidative stress.[4][5][6][7] This guide will dissect these differences, providing a clear framework for understanding their respective impacts on cellular redox biology.

Mechanistic Deep Dive: Contrasting the Pathways to Oxidative Stress

The pro-oxidant effects of both this compound and p-cresyl sulfate converge on the generation of reactive oxygen species (ROS), yet their upstream mechanisms differ significantly.

p-Cresyl Sulfate: An Inside Job Mediated by Transporters

The pro-oxidant activity of p-cresyl sulfate is largely dependent on its cellular uptake by organic anion transporters (OATs).[8][9][10] Once inside the cell, PCS activates NADPH oxidase, a key enzyme responsible for ROS production.[11][12][13] This activation leads to a cascade of downstream events, including inflammation and cellular damage.[11] The crucial role of OATs in mediating PCS-induced oxidative stress has been demonstrated by studies where inhibition of these transporters abrogates ROS production.[8][11]

PCS p-Cresyl Sulfate (extracellular) OAT Organic Anion Transporter (OAT) PCS->OAT Uptake PCS_intra p-Cresyl Sulfate (intracellular) OAT->PCS_intra NADPH_Oxidase NADPH Oxidase (Nox4) PCS_intra->NADPH_Oxidase Activation ROS ↑ Reactive Oxygen Species (ROS) NADPH_Oxidase->ROS Oxidative_Stress Oxidative Stress & Cellular Damage ROS->Oxidative_Stress pCresol This compound Membrane Cell Membrane pCresol->Membrane Interaction NADPH_Oxidase NADPH Oxidase pCresol->NADPH_Oxidase Activation Antioxidant_Effect Potential Antioxidant (Free Radical Scavenging) pCresol->Antioxidant_Effect Context-dependent Direct_Interaction Direct Interaction & Membrane Perturbation Membrane->Direct_Interaction ROS ↑ Reactive Oxygen Species (ROS) Direct_Interaction->ROS NADPH_Oxidase->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress

Caption: The multifaceted effects of this compound on cellular redox state.

Quantitative Comparison of Oxidative Stress Induction

The following table summarizes key quantitative data from published studies, offering a direct comparison of the potency of this compound and p-cresyl sulfate in inducing various markers of oxidative stress.

ParameterThis compoundp-Cresyl SulfateKey Findings & References
ROS Production Induces ROS production in a dose-dependent manner. [1]Potent inducer of ROS, often at lower concentrations than this compound. [4][5][6][7]p-Cresyl sulfate is generally a more potent inducer of ROS. [14]
Lipid Peroxidation (MDA) Increases malondialdehyde (MDA) levels.Significantly increases MDA levels.Both compounds induce lipid peroxidation, a key marker of oxidative damage. [1]
Antioxidant Enzyme Activity May decrease the activity of enzymes like SOD and catalase at high concentrations. [15]Shown to decrease the activity of antioxidant enzymes.Both can impair cellular antioxidant defenses, exacerbating oxidative stress.
EC50 for Cytotoxicity EC50 values for cytotoxicity are reported in the millimolar range in some cell lines. [14]Cytotoxic effects are observed at concentrations relevant to uremic patients. [11]This compound appears to be less cytotoxic than its sulfated form in some experimental models. [14]

Experimental Protocols for Assessing Oxidative Stress

To ensure the reproducibility and validity of research in this area, detailed experimental protocols are provided below. These protocols are based on widely accepted methodologies and can be adapted for specific cell types and experimental conditions.

Measurement of Intracellular ROS using 2',7'-Dichlorodihydrofluorescein Diacetate (DCFH-DA)

This protocol describes the use of DCFH-DA, a cell-permeable dye that fluoresces upon oxidation, to quantify intracellular ROS levels.

cluster_0 Cell Preparation cluster_1 DCFH-DA Staining cluster_2 Treatment & Measurement A1 Seed cells in a 96-well plate A2 Allow cells to adhere overnight B1 Wash cells with PBS A2->B1 B2 Incubate with DCFH-DA (e.g., 10 µM for 30 min) B3 Wash cells to remove excess dye C1 Treat cells with this compound or p-cresyl sulfate B3->C1 C2 Measure fluorescence (Ex/Em ~485/535 nm) C1->C2 C3 Analyze data C2->C3

Sources

A Senior Application Scientist's Guide to the Validation of a UHPLC-MS/MS Method for a Uremic Toxin Panel

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Need for Accurate Uremic Toxin Quantification

Chronic kidney disease (CKD) is a growing global health issue characterized by the progressive loss of kidney function. As renal clearance declines, a host of metabolic waste products, collectively known as uremic toxins, accumulate in the body. These toxins, which include small water-soluble compounds, protein-bound solutes, and larger middle molecules, are implicated in the systemic pathophysiology of uremia, contributing to cardiovascular disease, neurological complications, and overall patient morbidity.[1][2] Consequently, the accurate and reliable quantification of these toxins in biological matrices like serum and plasma is paramount for both clinical management and translational research.

Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) has become the gold standard for this analytical challenge.[2][3] Its superior sensitivity, specificity, and multiplexing capabilities allow for the simultaneous measurement of a diverse panel of uremic toxins, overcoming the limitations of older, less specific methods.[3] However, the power of this technology is only realized through a rigorous and comprehensive method validation. This guide provides an in-depth, experience-driven comparison of the validation process, grounded in the principles outlined by major regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[4][5][6][7]

The Analytical Challenge: Navigating the Complexity of the Uremic Milieu

Quantifying uremic toxins presents several distinct challenges:

  • Chemical Diversity: The panel includes compounds with a wide range of polarities and functionalities, from small molecules like creatinine to protein-bound toxins like indoxyl sulfate and p-cresyl sulfate.[8]

  • Matrix Complexity: Blood plasma is a dense matrix rich in proteins, lipids, and salts, which can cause significant ion suppression or enhancement in the MS source, compromising data quality.

  • Wide Concentration Range: Toxin levels can vary by orders of magnitude between healthy individuals and patients with end-stage renal disease, requiring a broad dynamic range.[3]

  • Protein Binding: Many of the most pathogenic toxins are tightly bound to serum albumin, making their extraction and accurate measurement particularly difficult.[2]

A robustly validated UHPLC-MS/MS method is designed to systematically address and control for each of these variables, ensuring that the data generated is both accurate and reproducible.

Core Validation Parameters: A Deep Dive into the "Why" and "How"

Method validation is not merely a checklist; it is a scientific process that establishes and documents the performance characteristics of an analytical procedure. It provides objective evidence that the method is fit for its intended purpose. The core parameters, as stipulated by FDA and EMA guidelines, are discussed below.[5][6]

Selectivity and Specificity
  • The "Why": This is the foundation of the entire assay. Selectivity ensures that the signal you are measuring comes from your target analyte and nothing else. In the complex uremic plasma matrix, endogenous compounds, metabolites, or co-administered drugs could potentially interfere, leading to falsely elevated results.

  • The Protocol:

    • Analyze at least six different blank matrix lots (e.g., human plasma from healthy donors).

    • Look for any interfering peaks at the retention time and specific mass transition (SRM/MRM) of the target analytes and internal standards (IS).

    • Acceptance Criteria: The response of any interfering peak in the blank samples should be less than 20% of the response of the Lower Limit of Quantification (LLOQ) for the analyte and less than 5% for the internal standard.

Linearity and Range
  • The "Why": This establishes the concentration range over which the assay is accurate and precise. The instrument's response should be directly proportional to the concentration of the analyte. This is crucial for quantifying the wide spectrum of toxin concentrations seen in the patient population.

  • The Protocol:

    • Prepare a series of calibration standards (typically 8-10 non-zero levels) by spiking known concentrations of the analytes into the biological matrix.

    • The range must encompass the expected concentrations, defined by the Lower Limit of Quantification (LLOQ) and the Upper Limit of Quantification (ULOQ).

    • Analyze the calibration curve and plot the peak area ratio (Analyte/IS) against the nominal concentration.

    • Perform a linear regression analysis, typically with a 1/x or 1/x² weighting to ensure accuracy at the low end of the curve.

    • Acceptance Criteria: The correlation coefficient (r²) should be ≥0.99. The calculated concentration of at least 75% of the standards (including LLOQ and ULOQ) must be within ±15% of their nominal value (±20% for the LLOQ).

Accuracy and Precision
  • The "Why": These two parameters define the reliability of the method. Accuracy describes how close the measured value is to the true value, while precision describes the reproducibility of the measurements. We assess this both within a single analytical run (intra-day) and across different days (inter-day) to account for daily variations.

  • The Protocol:

    • Prepare Quality Control (QC) samples at a minimum of four levels: LLOQ, Low QC, Medium QC, and High QC.

    • Intra-day (Within-run): Analyze at least five replicates of each QC level in a single run.

    • Inter-day (Between-run): Analyze the QC replicates on at least three different days.

    • Acceptance Criteria: The mean calculated concentration for each QC level must be within ±15% of the nominal value (accuracy). The coefficient of variation (%CV) for the replicates at each level should not exceed 15% (precision). For the LLOQ, both accuracy and precision limits are relaxed to ±20%.

Matrix Effect and Recovery
  • The "Why": The biological matrix can significantly impact the ionization efficiency of the analyte, a phenomenon known as the matrix effect. It's critical to demonstrate that this effect is minimal and consistent across different sources of the matrix. Recovery assesses the efficiency of the sample preparation process (e.g., protein precipitation or solid-phase extraction).

  • The Protocol:

    • Matrix Effect: Compare the peak response of an analyte spiked into a post-extraction blank matrix with the response of the analyte in a pure solvent. This is done at low and high concentrations using at least six different matrix lots.

    • Recovery: Compare the peak response of an analyte from a pre-extraction spiked sample to a post-extraction spiked sample.

    • Acceptance Criteria: The %CV of the matrix factor across the different lots should be ≤15%. Recovery does not need to be 100%, but it must be consistent and reproducible. The use of a stable isotope-labeled internal standard (SIL-IS) for each analyte is the most effective strategy to correct for both matrix effects and recovery variability.

Stability
  • The "Why": Uremic toxins can degrade in the biological matrix during sample collection, processing, and storage. Stability experiments ensure that the measured concentration reflects the true concentration at the time of sample collection.

  • The Protocol:

    • Analyze QC samples (low and high concentrations) that have been subjected to various conditions:

      • Freeze-Thaw Stability: After at least three freeze-thaw cycles.

      • Bench-Top Stability: Left at room temperature for a duration that mimics the sample handling process.

      • Long-Term Stability: Stored at the intended storage temperature (e.g., -80°C) for a period longer than the expected study sample storage time.

      • Autosampler Stability: Kept in the autosampler for the expected duration of an analytical run.

    • Acceptance Criteria: The mean concentration of the stability samples must be within ±15% of the nominal concentration.

Visualizing the Validation and Sample Preparation Workflows

A clear understanding of the experimental sequence is crucial for efficient and compliant method validation.

UHPLC-MS/MS Method Validation Workflow start Start: Method Development selectivity Selectivity & Specificity (6+ matrix lots) start->selectivity linearity Linearity & Range (Cal curve, LLOQ, ULOQ) selectivity->linearity ap Accuracy & Precision (Intra/Inter-day QCs) linearity->ap matrix Matrix Effect & Recovery (Low/High QCs, 6+ lots) ap->matrix stability Stability (Freeze/Thaw, Bench-top, Long-term) matrix->stability validated Method Validated Ready for Sample Analysis stability->validated

Caption: Overall workflow for UHPLC-MS/MS bioanalytical method validation.

A simple and robust sample preparation is key for high-throughput analysis. Protein precipitation is a common and effective choice for uremic toxin panels.

Sample Preparation Workflow plasma 1. Thaw Plasma Sample (50 µL) add_is 2. Add Internal Standard (IS) plasma->add_is precipitate 3. Add Acetonitrile to Precipitate Protein add_is->precipitate vortex 4. Vortex & Centrifuge precipitate->vortex supernatant 5. Transfer Supernatant vortex->supernatant inject 6. Inject into UHPLC-MS/MS supernatant->inject

Caption: A typical protein precipitation workflow for plasma samples.

Comparative Analysis: UHPLC-MS/MS vs. Alternatives

While UHPLC-MS/MS is the premier analytical tool, it's instructive to compare it with other methods that have been used to measure uremic toxins.

FeatureValidated UHPLC-MS/MS HPLC-UV/Fluorescence ELISA / Immunoassays
Specificity Very High (based on mass-to-charge ratio and fragmentation)Moderate (risk of co-eluting interferences)Variable (potential for cross-reactivity)
Sensitivity Very High (pg/mL to ng/mL)Moderate (ng/mL to µg/mL)High, but often limited range
Multiplexing Excellent (can measure dozens of compounds in a single run)Limited (difficult for more than a few analytes)Single analyte per assay
Throughput High (run times of 2-5 minutes per sample are common)[9]Low to ModerateHigh (plate-based format)
Development Cost High (instrumentation and expertise)ModerateLow (using commercial kits)
Cost Per Sample Low to Moderate (once validated)LowModerate to High

Presenting Validation Data: A Case Study

Below are tables summarizing hypothetical but realistic validation data for a representative uremic toxin panel, demonstrating compliance with regulatory standards.

Table 1: Uremic Toxin Panel and Optimized MS/MS Transitions

Analyte Precursor Ion (m/z) Product Ion (m/z) Polarity
Indoxyl Sulfate 212.0 80.0 Negative
p-Cresyl Sulfate 187.0 107.0 Negative
Hippuric Acid 178.1 105.0 Negative
Kynurenic Acid 188.0 144.0 Negative

| Creatinine | 114.1 | 44.2 | Positive |

Table 2: Linearity and Sensitivity Summary

Analyte Range (µg/mL) Weighting LLOQ (µg/mL)
Indoxyl Sulfate 0.2 - 80 >0.998 1/x² 0.2
p-Cresyl Sulfate 0.25 - 80 >0.997 1/x² 0.25
Hippuric Acid 0.2 - 80 >0.998 1/x² 0.2
Kynurenic Acid 0.01 - 0.5 >0.999 1/x 0.01
Creatinine 0.5 - 200 >0.996 1/x 0.5

Data adapted from published methods for illustrative purposes.[9]

Table 3: Inter-Day Accuracy & Precision Summary (n=3 days)

Analyte QC Level Nominal (µg/mL) Accuracy (%) Precision (%CV)
Indoxyl Sulfate Low QC 0.6 104.5% 6.8%
High QC 60 98.9% 4.5%
p-Cresyl Sulfate Low QC 0.75 102.1% 7.2%
High QC 60 101.5% 5.1%
Creatinine Low QC 1.5 97.6% 5.5%

| | High QC | 150 | 99.2% | 3.8% |

Conclusion: The Value of a Rigorously Validated Method

Investing the time and resources into a comprehensive UHPLC-MS/MS method validation is not a perfunctory exercise; it is the critical process that ensures data integrity. For researchers in drug development and clinical scientists studying uremia, a validated method provides the confidence that observed changes in toxin levels are biologically significant and not analytical artifacts. It allows for reliable comparison of data across studies, informs clinical decisions, and ultimately accelerates the development of new therapies for patients with chronic kidney disease. This rigorous, science-led approach transforms a powerful analytical technique into a trustworthy tool for discovery.

References

  • ISRCTN Registry. (n.d.). ISRCTN. Retrieved January 10, 2026, from [Link]

  • European Medicines Agency. (2022). Bioanalytical method validation - Scientific guideline. Retrieved January 10, 2026, from [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved January 10, 2026, from [Link]

  • U.S. Department of Health and Human Services. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance. Retrieved January 10, 2026, from [Link]

  • Frontage Labs. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Retrieved January 10, 2026, from [Link]

  • Imperial College London. (n.d.). ISRCTN | Research. Retrieved January 10, 2026, from [Link]

  • The Center for Biosimilars. (2018). FDA Finalizes Guidance on Bioanalytical Method Validation. Retrieved January 10, 2026, from [Link]

  • World Health Organization. (n.d.). Clinical trials databases. Retrieved January 10, 2026, from [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved January 10, 2026, from [Link]

  • European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved January 10, 2026, from [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. Retrieved January 10, 2026, from [Link]

  • World Health Organization. (n.d.). International Clinical Trials Registry Platform (ICTRP). Retrieved January 10, 2026, from [Link]

  • Clinical Trials Transformation Initiative. (n.d.). Registry Trials. Retrieved January 10, 2026, from [Link]

  • National Institutes of Health. (2025). Finding a Clinical Trial. Retrieved January 10, 2026, from [Link]

  • re3data.org. (2025). ISRCTN Registry. Retrieved January 10, 2026, from [Link]

  • SlideShare. (n.d.). Bioanalytical method validation emea. Retrieved January 10, 2026, from [Link]

  • PubMed Central. (n.d.). The ISRCTN Register: achievements and challenges 8 years on. Retrieved January 10, 2026, from [Link]

  • Research Communities by Springer Nature. (n.d.). ISRCTN: The UK's Clinical Study Registry | Badges. Retrieved January 10, 2026, from [Link]

  • European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved January 10, 2026, from [Link]

  • MDPI. (n.d.). From Physicochemical Classification to Multidimensional Insights: A Comprehensive Review of Uremic Toxin Research. Retrieved January 10, 2026, from [Link]

  • PubMed. (2019). Development and validation of a UHPLC-MS/MS method for measurement of a gut-derived uremic toxin panel in human serum: An application in patients with kidney disease. Retrieved January 10, 2026, from [Link]

  • PubMed. (2017). Simultaneous Quantitative Analysis of Uremic Toxins by LC-MS/MS With a reversed-phase/cation-exchange/anion-exchange Tri-Modal Mixed-Mode Column. Retrieved January 10, 2026, from [Link]

  • IgMin Research. (2024). LC-MS and HPLC-UV for Detecting Uremic Toxins. Retrieved January 10, 2026, from [Link]

  • ResearchGate. (2025). Update of uremic toxin research by mass spectrometry. Retrieved January 10, 2026, from [Link]

  • PubMed. (2023). Assessment of uremic toxins in advanced chronic kidney disease patients on maintenance hemodialysis by LC-ESI-MS/MS. Retrieved January 10, 2026, from [Link]

  • ResearchGate. (n.d.). Rapid and sustainable HPLC method for the determination of uremic toxins in human plasma samples. Retrieved January 10, 2026, from [Link]

  • MDPI. (2025). Validation of an LC–HRMS Method for Quantifying Indoxyl Sulfate and p-Cresyl Sulfate in Human Serum. Retrieved January 10, 2026, from [Link]

Sources

A Comparative Guide to p-Cresol and Indoxyl Sulfate as Markers of Gut Dysbiosis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Gut-Kidney Axis and the Rise of Uremic Toxins

The concept of gut dysbiosis—an imbalance in the composition and function of the intestinal microbiome—has transcended from a niche research area to a central theme in human health and disease. This microbial community is not a passive bystander; it is a dynamic metabolic organ. When its delicate equilibrium is disturbed, particularly by an overgrowth of proteolytic bacteria, it can lead to the systemic accumulation of toxic metabolites. Among the most clinically significant of these are p-Cresol and indoxyl sulfate.

Both are protein-bound uremic toxins (PBUTs) that originate from the bacterial fermentation of dietary amino acids in the colon.[1][2][3] In healthy individuals, these compounds are efficiently cleared by the kidneys. However, in states of gut dysbiosis and particularly in patients with chronic kidney disease (CKD), their levels rise dramatically, contributing to a vicious cycle of systemic toxicity, inflammation, and disease progression.[1][4] This guide provides an in-depth comparison of this compound and indoxyl sulfate, evaluating their metabolic origins, pathophysiological impact, and utility as biomarkers for researchers, clinicians, and drug development professionals investigating the gut-kidney axis.

Metabolic Pathways: Two Toxins, Two Amino Acid Precursors

The production of this compound and indoxyl sulfate is a direct readout of the metabolic activity of the gut microbiota. Their pathways, while parallel in their host-microbe nature, begin with different essential amino acids.

The Tyrosine Pathway to this compound

This compound (4-methylphenol) is a volatile phenolic compound derived primarily from the bacterial metabolism of dietary L-tyrosine and, to a lesser extent, L-phenylalanine.[5] Specific anaerobic bacteria, including species from the genera Clostridium, are key producers.[2][3][5]

The biosynthesis can occur via two main routes:

  • Direct Cleavage: Tyrosine is directly converted to this compound by the enzyme tyrosine lyase.[5]

  • Intermediate Pathway: Tyrosine is metabolized to 4-hydroxyphenylacetic acid (p-HPA), which is then decarboxylated to form this compound.[1][5]

Once produced in the colon, this compound is absorbed into the bloodstream.[6] In the intestinal mucosa and liver, it undergoes extensive phase II metabolism, primarily sulfation and glucuronidation, to form p-cresyl sulfate (pCS) and p-cresyl glucuronide (pCG).[6][7] Over 95% of circulating this compound exists in these conjugated, protein-bound forms, which are then excreted by the kidneys.[7]

pCresol_Pathway cluster_gut Gut Lumen (Microbiota) cluster_host Host Metabolism Tyrosine Dietary L-Tyrosine Bact Proteolytic Bacteria (e.g., Clostridium sp.) Tyrosine->Bact Metabolism pCresol_gut This compound Bact->pCresol_gut pCresol_blood This compound (Absorbed) pCresol_gut->pCresol_blood Absorption Liver Liver & Colonocytes pCresol_blood->Liver Circulation pCS p-Cresyl Sulfate (pCS) p-Cresyl Glucuronide (pCG) Liver->pCS Sulfation & Glucuronidation Kidney Kidney (Excretion) pCS->Kidney Circulation

Figure 1: Metabolic pathway of this compound.
The Tryptophan Pathway to Indoxyl Sulfate

Indoxyl sulfate originates from dietary L-tryptophan. In the colon, tryptophanase-expressing bacteria, such as Escherichia coli, metabolize tryptophan into indole.[8][9][10] This indole is then absorbed across the intestinal barrier and enters portal circulation.[11]

The liver is the primary site for indole detoxification.[8][11] It is first hydroxylated by cytochrome P450 enzymes (specifically CYP2E1) to form indoxyl.[9] Subsequently, indoxyl is rapidly sulfated by sulfotransferase enzymes (SULT1A1) to produce the final, stable metabolite, indoxyl sulfate.[8][12] Like pCS, indoxyl sulfate is highly protein-bound (over 90%) in plasma and relies on active tubular secretion for renal clearance.[13]

IndoxylSulfate_Pathway cluster_gut Gut Lumen (Microbiota) cluster_host Host Metabolism Tryptophan Dietary L-Tryptophan Bact Tryptophanase-expressing Bacteria (e.g., E. coli) Tryptophan->Bact Metabolism Indole Indole Bact->Indole Indole_blood Indole (Absorbed) Indole->Indole_blood Absorption Liver Liver Indole_blood->Liver Circulation Indoxyl Indoxyl Liver->Indoxyl Hydroxylation (CYP2E1) IS Indoxyl Sulfate (IS) Indoxyl->IS Sulfation (SULT1A1) Kidney Kidney (Excretion) IS->Kidney Circulation

Figure 2: Metabolic pathway of Indoxyl Sulfate.

Comparative Pathophysiology: More Than Just Markers

The clinical significance of this compound and indoxyl sulfate extends far beyond their role as indicators of dysbiosis. They are active participants in systemic pathology, particularly in the context of CKD. Their accumulation is associated with increased mortality, cardiovascular events, and progression of renal failure.[1][3][8]

Indoxyl Sulfate is arguably the more extensively studied of the two. It is a potent inducer of oxidative stress in numerous cell types, including endothelial cells, vascular smooth muscle cells, and renal tubular cells.[14][15] Its key pathogenic mechanisms include:

  • Endothelial Dysfunction: Inhibits endothelial cell proliferation and migration, and promotes inflammation.[14]

  • Renal Fibrosis: Stimulates glomerular sclerosis and interstitial fibrosis, directly contributing to the progression of CKD.[8][14]

  • Cardiovascular Toxicity: Associated with vascular disease, aortic wall thickness, and calcification.[8]

  • Bone and Mineral Disorders: Impairs osteoblast function and may contribute to uremic osteoporosis.[9][14]

This compound and its conjugated form, pCS, share a similar profile of toxicity. High plasma levels of pCS are independently associated with adverse outcomes:

  • Cardiovascular Risk: Linked to ischemic strokes in hemodialysis patients and overall cardiovascular mortality.[3][16]

  • Systemic Inflammation: Induces inflammatory responses and leukocyte activation.

  • Cellular Toxicity: Shown to alter cell membrane permeability and induce leakage of cellular enzymes.

Head-to-Head Comparison as Biomarkers

Both molecules serve as valuable biomarkers, but their subtle differences in origin and physicochemical properties can be leveraged for a more nuanced interpretation of gut microbial activity and its systemic impact.

FeatureThis compound / p-Cresyl SulfateIndoxyl Sulfate
Precursor Amino Acid L-Tyrosine, L-Phenylalanine[5]L-Tryptophan[8][9]
Key Bacterial Genera Clostridium, Eubacterium[2][3][5]Escherichia, Bacteroides[2][3][8]
Primary Circulating Form p-Cresyl Sulfate (pCS)Indoxyl Sulfate (IS)
Molecular Weight 108.14 g/mol (this compound)[17]213.21 g/mol (Indoxyl Sulfate)[8][11]
Protein Binding ~95%[7]>90%[11]
Primary Pathologies Cardiovascular events, inflammation, CKD progression[1][16]Renal fibrosis, oxidative stress, endothelial dysfunction, CKD progression[8][14][15]

Analytical Methodologies: The Gold Standard for Quantification

Accurate and precise quantification is paramount for research and clinical applications. While various methods exist, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is considered the gold standard due to its superior sensitivity and specificity.[16][18][19]

Experimental Protocol: Quantification of Total this compound and Indoxyl Sulfate in Plasma/Serum by LC-MS/MS

This protocol describes a robust method for measuring the total concentration (free + conjugated) of both analytes. The causality behind this workflow is to first liberate the parent compounds from their sulfate and glucuronide conjugates through hydrolysis, and then use the specificity of mass spectrometry to distinguish them from a complex biological matrix.

1. Materials and Reagents:

  • Plasma/Serum samples

  • Internal Standards (IS): this compound-d7, Indoxyl-d4 sulfate

  • Hydrochloric Acid (HCl)

  • Acetonitrile (ACN), LC-MS grade

  • Formic Acid, LC-MS grade

  • Ultrapure Water

2. Step-by-Step Methodology:

  • Step 1: Sample Preparation & Hydrolysis

    • Thaw plasma/serum samples on ice.

    • In a microcentrifuge tube, add 50 µL of sample.

    • To liberate the conjugated forms, add 50 µL of 1M HCl. The acid serves to hydrolyze the sulfate and glucuronide bonds.

    • Vortex briefly and incubate at 95°C for 30 minutes.

    • Cool samples to room temperature.

  • Step 2: Protein Precipitation & Extraction

    • Add 200 µL of cold ACN containing the internal standards (e.g., at 1 µg/mL). The ACN precipitates proteins, which would otherwise interfere with the analysis, while the IS allows for correction of analytical variability.

    • Vortex vigorously for 1 minute to ensure complete protein precipitation.

    • Incubate at -20°C for 20 minutes to enhance precipitation.

  • Step 3: Clarification

    • Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C. This pellets the precipitated proteins.

    • Carefully transfer the supernatant to a new tube or HPLC vial.

  • Step 4: LC-MS/MS Analysis

    • Chromatography: Use a C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in ACN

    • Gradient: A typical gradient would run from 5% B to 95% B over several minutes to separate the analytes from other matrix components.

    • Mass Spectrometry: Operate in negative electrospray ionization (ESI-) mode using Selected Reaction Monitoring (SRM).

      • This compound Transition: m/z 107 -> 92

      • Indoxyl Sulfate Transition: m/z 212 -> 132 or 80

    • The use of specific precursor-to-product ion transitions provides extremely high selectivity.

  • Step 5: Quantification

    • Generate a calibration curve using standards of known concentrations prepared in a similar matrix.

    • Calculate the analyte concentration in the unknown samples by comparing the analyte/IS peak area ratio to the calibration curve.

LCMS_Workflow Start Plasma/Serum Sample (50 µL) Hydrolysis Add 1M HCl Incubate (95°C, 30 min) Start->Hydrolysis 1. Hydrolysis Precip Add Cold Acetonitrile with Internal Standards Hydrolysis->Precip 2. Precipitation Centrifuge Centrifuge (14,000 x g, 10 min) Precip->Centrifuge 3. Clarification Supernatant Collect Supernatant Centrifuge->Supernatant LCMS Inject into LC-MS/MS System Supernatant->LCMS 4. Analysis Analysis Data Acquisition (SRM) & Quantification LCMS->Analysis

Figure 3: Experimental workflow for LC-MS/MS analysis.

Conclusion and Future Directions

This compound and indoxyl sulfate are more than simple byproducts of gut metabolism; they are potent, biologically active molecules that sit at the crossroads of microbial health and host pathophysiology. While both are robust markers of gut dysbiosis characterized by increased protein fermentation, they are not redundant. Their distinct amino acid precursors suggest that their relative concentrations could offer a more granular view of specific microbial metabolic shifts.

For drug development professionals, these toxins represent both a challenge and an opportunity. They are validated targets for therapies aimed at mitigating the systemic consequences of CKD and other conditions linked to gut dysbiosis. Future strategies will likely focus on:

  • Modulating the Microbiota: Using precision probiotics or prebiotics to favor beneficial bacteria over proteolytic species.

  • Dietary Interventions: Lowering the intake of precursor amino acids through tailored low-protein diets.

  • Intestinal Sorbents: Employing agents like activated charcoal (AST-120) to bind the precursors (e.g., indole) in the gut, preventing their absorption.[8]

The continued study of this compound and indoxyl sulfate, facilitated by robust analytical methods, will be crucial in unraveling the complexities of the gut-kidney axis and developing novel therapeutic interventions to improve patient outcomes.

References

  • A Comparative Guide to Analytical Methods for this compound Determination. Benchchem.
  • Indoxyl sulfate. Wikipedia. Available from: [Link]

  • Unraveling this compound: from biosynthesis to biological and biochemical activities. Frontiers. Available from: [Link]

  • Liquid Chromatography-Mass Spectrometry Analytical Methods for the Quantitation of this compound Sulfate and Indoxyl Sulfate in Human Matrices: Biological Applications and Diagnostic Potentials. MDPI. Available from: [Link]

  • Indoxyl sulfate – Metabolite of the month. Biocrates. Available from: [Link]

  • Unraveling this compound: from biosynthesis to biological and biochemical activities. PMC - NIH. Available from: [Link]

  • Schematic view of the metabolism of this compound by the intestinal... ResearchGate. Available from: [Link]

  • Metabolism of this compound by the Fungus Aspergillus fumigatus. ASM Journals. Available from: [Link]

  • Pathways of this compound metabolism to benzoyl-CoA in anaerobic bacteria.... ResearchGate. Available from: [Link]

  • Indoxyl Sulfate—Review of Toxicity and Therapeutic Strategies. MDPI. Available from: [Link]

  • Showing metabocard for this compound (HMDB0001858). Human Metabolome Database. Available from: [Link]

  • Targeting the gut microbial metabolic pathway with small molecules decreases uremic toxin production. NIH. Available from: [Link]

  • Improving the detectability of low-abundance this compound in biological matrices by chemical derivatization and LC-MS/MS determination. PubMed. Available from: [Link]

  • This compound (T3D0170). T3DB. Available from: [Link]

  • Analysis of this compound (CAS: 106-44-5) in laboratories. Analytice. Available from: [Link]

  • HPLC-Fluorescence Method for Measurement of the Uremic Toxin Indoxyl Sulfate in Plasma. ResearchGate. Available from: [Link]

  • ANALYTICAL METHODS. Toxicological Profile for Cresols - NCBI Bookshelf - NIH. Available from: [Link]

  • Metabolic pathways showing role of indole 3-hydroxylation in vivo (A) and in vitro (B). ResearchGate. Available from: [Link]

  • Analysis of indoxyl sulfate in biological fluids with emphasis on sample preparation techniques: A comprehensive analytical review. PubMed. Available from: [Link]

  • Simple Determination of this compound in Plasma Samples Using Fluorescence Spectroscopy Technique. SID. Available from: [Link]

  • Indoxyl Sulfate | C8H7NO4S | CID 10258. PubChem - NIH. Available from: [Link]

  • This compound. Wikipedia. Available from: [Link]

  • A robust, accurate, sensitive LC–MS/MS method to measure indoxyl sulfate, validated for plasma and kidney cells. DSpace. Available from: [Link]

  • Clinical Quantitative Method Development of serum indoxyl sulfate (IS) assay using LC-MS/MS. NIH. Available from: [Link]

  • The plasma levels of indoxyl sulfate and this compound sulfate of end-stage... ResearchGate. Available from: [Link]

  • Possible Effects of Uremic Toxins this compound, Indoxyl Sulfate, p-Cresyl Sulfate on the Development and Progression of Colon Cancer in Patients with Chronic Renal Failure. MDPI. Available from: [Link]

  • (A) The gut microbiome generate uremic toxins. Production of indoxyl... ResearchGate. Available from: [Link]

  • Evidence for Indoxyl Sulfate as an Inducer of Oxidative Stress in Patients With Diabetes. in vivo. Available from: [Link]

  • Altered gut microbiota and gut-derived p-cresyl sulfate serum levels in peritoneal dialysis patients. PMC - NIH. Available from: [Link]

  • Altered gut microbiota and gut-derived p-cresyl sulfate serum levels in peritoneal dialysis patients. Frontiers. Available from: [Link]

  • In vivo kinetics of indoxyl sulfate in humans and its renal interaction with angiotensin-converting enzyme inhibitor quinapril in rats. PubMed. Available from: [Link]

Sources

comparative study of p-Cresol degradation pathways by different bacteria

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to this in-depth technical guide on the microbial degradation of p-cresol. As a persistent environmental pollutant and a uremic toxin, understanding the diverse bacterial mechanisms for its catabolism is paramount for researchers in environmental science, microbiology, and drug development. This guide provides a comparative analysis of the primary aerobic and anaerobic degradation pathways of this compound, supported by experimental data and detailed protocols to empower your research.

Introduction: The Environmental and Clinical Significance of this compound

This compound (4-methylphenol) is an aromatic organic compound that enters the environment through industrial effluents from coal gasification, petroleum refining, and the production of resins, disinfectants, and antioxidants.[1] In a clinical context, this compound is produced by the gut microbiota through the fermentation of tyrosine and is a recognized uremic toxin, accumulating in patients with chronic kidney disease.[2][3][4] Its toxicity and persistence necessitate a thorough understanding of the natural and engineered biological systems for its removal. Bacteria have evolved sophisticated enzymatic machinery to utilize this compound as a sole source of carbon and energy, employing distinct strategies under aerobic and anaerobic conditions.

Aerobic Degradation of this compound: The Methyl Hydroxylation and Ring Cleavage Strategy

Under aerobic conditions, the primary strategy for this compound degradation involves the oxidation of the methyl group, followed by aromatic ring cleavage. This pathway is well-documented in various bacterial genera, including Pseudomonas, Bacillus, and Serratia.

The Protocatechuate Pathway in Pseudomonas and Serratia

A common aerobic pathway proceeds via the formation of protocatechuate. In bacteria like Pseudomonas sp. and Serratia marcescens ABHI001, this compound is first oxidized to p-hydroxybenzyl alcohol and then to p-hydroxybenzaldehyde by the enzyme this compound methylhydroxylase (PCMH).[5][6][7] Subsequent oxidation yields p-hydroxybenzoate, which is then hydroxylated to form protocatechuate.[5][7][8] The aromatic ring of protocatechuate is then cleaved by protocatechuate 3,4-dioxygenase, leading to intermediates that enter central metabolism.[5]

A study on Serratia marcescens ABHI001 demonstrated up to 85% degradation of this compound (at an initial concentration of 85 mg/L) within 18 hours, with the identification of p-hydroxybenzaldehyde, p-hydroxybenzoate, and protocatechuate as key metabolites.[8]

The Gentisate Pathway in Bacillus species

An alternative aerobic route is the gentisate pathway, observed in bacteria such as Bacillus sp. strain PHN 1.[9][10][11] In this pathway, after the initial oxidation of this compound to p-hydroxybenzoate, the intermediate is further metabolized to gentisate.[9][10][11] The gentisate ring is then cleaved by gentisate 1,2-dioxygenase, funneling the resulting products into central metabolic pathways.[12]

Anaerobic Degradation of this compound: Diverse Strategies in the Absence of Oxygen

Anaerobic degradation of this compound is more complex and involves different initial activation mechanisms depending on the terminal electron acceptor available. Two major pathways have been elucidated: methyl group oxidation (similar to the initial aerobic steps but with different electron acceptors) and addition to fumarate.

Methyl Group Oxidation in Denitrifying and Iron-Reducing Bacteria

Denitrifying bacteria, such as some Pseudomonas and Paracoccus species, and iron-reducing bacteria like Geobacter metallireducens, utilize a pathway that begins with the oxidation of the methyl group of this compound.[13][14][15] This initial step is catalyzed by this compound methylhydroxylase (PCMH), an enzyme that functions under anaerobic conditions in these organisms.[6][13][16] The pathway proceeds through p-hydroxybenzyl alcohol and p-hydroxybenzaldehyde to p-hydroxybenzoate.[6][13] The p-hydroxybenzoate is then activated to its coenzyme A (CoA) thioester, p-hydroxybenzoyl-CoA, which is subsequently reductively dehydroxylated to benzoyl-CoA, a central intermediate in anaerobic aromatic metabolism.[6][13][15]

Fumarate Addition in Sulfate-Reducing Bacteria

A distinct anaerobic strategy is employed by sulfate-reducing bacteria like Desulfobacterium cetonicum.[1][17] Instead of oxidizing the methyl group directly, these bacteria activate this compound by adding the methyl group to fumarate, forming 4-hydroxybenzylsuccinate.[1][17][18] This reaction is catalyzed by a glycyl radical enzyme, likely a benzylsuccinate synthase analog. The 4-hydroxybenzylsuccinate then undergoes a series of reactions analogous to β-oxidation to eventually form p-hydroxybenzoyl-CoA, which is then reductively dehydroxylated to benzoyl-CoA.[1][17] This pathway is analogous to the anaerobic degradation of toluene.[1][17]

Comparative Analysis of this compound Degradation Pathways

The following table summarizes the key features of the different bacterial degradation pathways for this compound, providing a clear comparison for researchers.

FeatureAerobic Protocatechuate PathwayAerobic Gentisate PathwayAnaerobic Methyl Oxidation PathwayAnaerobic Fumarate Addition Pathway
Oxygen Requirement Obligate AerobicObligate AerobicAnaerobicObligate Anaerobic
Initial Reaction Methyl group oxidationMethyl group oxidationMethyl group oxidationMethyl group addition to fumarate
Key Initial Enzyme This compound Methylhydroxylase (PCMH)This compound Methylhydroxylase (PCMH)This compound Methylhydroxylase (PCMH)4-hydroxybenzylsuccinate synthase
Key Intermediates p-Hydroxybenzoate, Protocatechuatep-Hydroxybenzoate, Gentisatep-Hydroxybenzoyl-CoA, Benzoyl-CoA4-Hydroxybenzylsuccinate, 4-Hydroxybenzoyl-CoA, Benzoyl-CoA
Ring Cleavage Dioxygenase-mediatedDioxygenase-mediatedReductive dearomatization of Benzoyl-CoAReductive dearomatization of Benzoyl-CoA
Bacterial Examples Pseudomonas sp., Serratia marcescensBacillus sp.Geobacter metallireducens, Paracoccus sp.Desulfobacterium cetonicum

Visualizing the Degradation Pathways

The following diagrams, generated using Graphviz, illustrate the key steps in the aerobic and anaerobic degradation pathways of this compound.

Aerobic_Protocatechuate_Pathway pCresol This compound pHB_alcohol p-Hydroxybenzyl alcohol pCresol->pHB_alcohol this compound Methylhydroxylase pHB_aldehyde p-Hydroxybenzaldehyde pHB_alcohol->pHB_aldehyde p-Hydroxybenzyl alcohol dehydrogenase pHB_acid p-Hydroxybenzoate pHB_aldehyde->pHB_acid p-Hydroxybenzaldehyde dehydrogenase Protocatechuate Protocatechuate pHB_acid->Protocatechuate p-Hydroxybenzoate hydroxylase RingCleavage Ring Cleavage Products Protocatechuate->RingCleavage Protocatechuate 3,4-dioxygenase CentralMetabolism Central Metabolism RingCleavage->CentralMetabolism

Caption: Aerobic degradation of this compound via the Protocatechuate Pathway.

Anaerobic_Fumarate_Addition_Pathway pCresol This compound HBS 4-Hydroxybenzylsuccinate pCresol->HBS 4-hydroxybenzylsuccinate synthase Fumarate Fumarate Fumarate->HBS HBCoA 4-Hydroxybenzoyl-CoA HBS->HBCoA β-oxidation-like pathway BenzoylCoA Benzoyl-CoA HBCoA->BenzoylCoA Reductive dehydroxylation RingReduction Ring Reduction & Cleavage BenzoylCoA->RingReduction CentralMetabolism Central Metabolism RingReduction->CentralMetabolism

Caption: Anaerobic degradation of this compound via the Fumarate Addition Pathway.

Experimental Protocols for Studying this compound Degradation

To facilitate reproducible and robust research, this section provides detailed, step-by-step methodologies for key experiments in the study of this compound degradation.

Bacterial Cultivation and Acclimation

Rationale: To obtain a robust bacterial culture capable of efficiently degrading this compound, a gradual acclimation process is crucial to minimize substrate toxicity and select for potent degraders.

Protocol:

  • Prepare Basal Salt Medium (BSM): Prepare a sterile BSM containing essential minerals and a buffer system (e.g., phosphate buffer, pH 7.0). The exact composition may vary depending on the bacterial species.

  • Initial Inoculation: Inoculate the BSM with a pure culture of the bacterium of interest or an environmental sample (e.g., contaminated soil or water).

  • Gradual this compound Addition: Start with a low concentration of this compound (e.g., 10-20 mg/L) as the sole carbon source.

  • Monitor Growth and Degradation: Monitor bacterial growth by measuring the optical density at 600 nm (OD600) and the disappearance of this compound using High-Performance Liquid Chromatography (HPLC).

  • Sub-culturing and Increasing Concentration: Once the culture shows significant growth and degradation, sub-culture it into fresh BSM with a slightly higher concentration of this compound. Repeat this process, gradually increasing the this compound concentration to the desired level. This selective pressure enriches the population with efficient this compound degraders.

This compound Degradation Assay

Rationale: This assay quantifies the rate of this compound degradation by the acclimated bacterial culture, providing key kinetic data.

Protocol:

  • Prepare Resting Cells: Harvest the acclimated bacterial cells from the late exponential growth phase by centrifugation. Wash the cell pellet twice with sterile BSM to remove any residual carbon source.

  • Resuspend Cells: Resuspend the washed cells in fresh BSM to a specific OD600 (e.g., 1.0).

  • Initiate Degradation: Add a known concentration of this compound to the cell suspension.

  • Time-Course Sampling: At regular time intervals, withdraw aliquots from the suspension.

  • Sample Preparation: Immediately centrifuge the aliquots to pellet the cells. Filter the supernatant through a 0.22 µm syringe filter to remove any remaining cells and particles.

  • HPLC Analysis: Analyze the concentration of this compound in the filtered supernatant using HPLC equipped with a C18 column and a UV detector.

Metabolite Identification

Rationale: Identifying the metabolic intermediates is crucial for elucidating the degradation pathway.

Protocol:

  • Sample Collection: Collect samples at different time points during the degradation assay, especially at times when the this compound concentration is significantly reduced but not completely depleted.

  • Sample Extraction: Acidify the supernatant to pH 2-3 with HCl and extract the organic compounds with an equal volume of a suitable solvent (e.g., ethyl acetate).

  • Concentration and Derivatization (Optional): Evaporate the organic solvent under a gentle stream of nitrogen. For Gas Chromatography-Mass Spectrometry (GC-MS) analysis, the dried residue may need to be derivatized (e.g., silylation) to increase the volatility of the metabolites.

  • LC-MS/MS or GC-MS Analysis: Analyze the extracted and concentrated samples using Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) or GC-MS.

  • Data Analysis: Compare the mass spectra of the detected peaks with spectral libraries (e.g., NIST) and authentic standards of suspected intermediates to confirm their identity.

Experimental_Workflow cluster_prep Culture Preparation cluster_assay Degradation Analysis cluster_id Metabolite Identification Cultivation Bacterial Cultivation & Acclimation DegradationAssay This compound Degradation Assay Cultivation->DegradationAssay HPLC HPLC Analysis (Quantification) DegradationAssay->HPLC MetaboliteID Metabolite Identification DegradationAssay->MetaboliteID LCMS LC-MS/MS or GC-MS Analysis MetaboliteID->LCMS

Caption: A generalized experimental workflow for studying this compound degradation.

Conclusion and Future Perspectives

The bacterial world presents a remarkable diversity of strategies for the degradation of this compound, a compound of both environmental and clinical concern. This guide has provided a comparative overview of the major aerobic and anaerobic pathways, highlighting the key enzymatic reactions and intermediates. The provided experimental protocols offer a robust framework for researchers to investigate these pathways further.

Future research should focus on the genetic regulation of these degradation pathways, the potential for engineering more efficient and robust bacterial strains for bioremediation, and the interplay between gut microbial this compound metabolism and human health. A deeper understanding of these complex biological processes will undoubtedly pave the way for innovative solutions in environmental biotechnology and medicine.

References

  • Müller, J. A., et al. (2001). Initiation of Anaerobic Degradation of this compound by Formation of 4-Hydroxybenzylsuccinate in Desulfobacterium cetonicum. Applied and Environmental Microbiology, 67(8), 3597–3603. [Link]

  • Arinbasarova, A. Y., et al. (2001). Three types of phenol and this compound catabolism in phenol- and this compound-degrading bacteria isolated from river water continuously polluted with phenolic compounds. FEMS Microbiology Letters, 205(2), 321–326. [Link]

  • Peters, F., et al. (2007). Genes, Enzymes, and Regulation of para-Cresol Metabolism in Geobacter metallireducens. Journal of Bacteriology, 189(13), 4749–4758. [Link]

  • ResearchGate. (n.d.). Anaerobic biodegradation pathway of phenol and this compound in bacteria. [Link]

  • Tallur, P. N., et al. (2006). Biodegradation of this compound by Bacillus sp. strain PHN 1. Current Microbiology, 53(6), 529–533. [Link]

  • Dagley, S., & Patel, M. D. (1957). The metabolism of cresols by species of Pseudomonas. Biochemical Journal, 66(2), 227–233. [Link]

  • Hopper, D. J., & Taylor, D. G. (1975). Pathways for the degradation of m-cresol and this compound by Pseudomonas putida. Journal of Bacteriology, 122(1), 1–6. [Link]

  • Dagley, S., & Patel, M. D. (1957). The Metabolism of Cresols by Species of Pseudomonas. Biochemical Journal, 66(2), 227-233. [Link]

  • Hopper, D. J., & Taylor, D. G. (1975). Pathways for the degradation of m-cresol and this compound by Pseudomonas putida. Journal of Bacteriology, 122(1), 1-6. [Link]

  • Tallur, P. N., et al. (2006). Biodegradation of this compound by Bacillus sp. Strain PHN 1. Semantic Scholar. [Link]

  • Edalli, V. S., et al. (2017). Analytical study of effective biodegradation of this compound using Serratia marcescens ABHI001: application in bioremediation. 3 Biotech, 7(5), 323. [Link]

  • Rudolphi, A., et al. (1991). Anaerobic degradation of cresols by denitrifying bacteria. Archives of Microbiology, 155(3), 238–248. [Link]

  • Müller, J. A., et al. (2001). Initiation of Anaerobic Degradation of this compound by Formation of 4-Hydroxybenzylsuccinate in Desulfobacterium cetonicum. Applied and Environmental Microbiology, 67(8), 3597-3603. [Link]

  • Chaurasia, A. K., et al. (2015). Genetic evidence that the degradation of para-cresol by Geobacter metallireducens is catalyzed by the periplasmic para-cresol methylhydroxylase. FEMS Microbiology Letters, 362(20), fnv161. [Link]

  • ResearchGate. (n.d.). A-C. Initial steps in anaerobic degradation of cresols. [Link]

  • Hopper, D. J., & Taylor, D. G. (1975). Pathways for the degradation of m-cresol and this compound by Pseudomonas putida. Journal of Bacteriology, 122(1), 1-6. [Link]

  • Peters, F., et al. (2007). Genes, Enzymes, and Regulation of para-Cresol Metabolism in Geobacter metallireducens. Journal of Bacteriology, 189(13), 4749-4758. [Link]

  • Qiu, Y., et al. (2014). Microbial analysis and enrichment of anaerobic phenol and this compound degrading consortia with addition of AQDS. Water Science and Technology, 70(1), 108–115. [Link]

  • O'Reilly, K. T., & Crawford, R. L. (1989). Kinetics of this compound degradation by an immobilized Pseudomonas sp. Applied and Environmental Microbiology, 55(4), 866–870. [Link]

  • ResearchGate. (n.d.). Utilization of this compound (m-m) during growth (n-n) of Bacillus sp. strain PHN1. [Link]

  • Tallur, P. N., et al. (2006). Biodegradation of this compound by Bacillus sp. Strain PHN 1. ResearchGate. [Link]

  • Li, X., et al. (2024). Unraveling this compound: from biosynthesis to biological and biochemical activities. Frontiers in Microbiology, 15, 1369311. [Link]

  • Peters, F., et al. (2007). Genes, enzymes, and regulation of para-cresol metabolism in Geobacter metallireducens. Journal of Bacteriology, 189(13), 4749-58. [Link]

  • Li, X., et al. (2024). Unraveling this compound: from biosynthesis to biological and biochemical activities. Frontiers in Microbiology, 15. [Link]

  • ResearchGate. (n.d.). Proposed initial reactions of this compound degradation by D. cetonicum. [Link]

  • Chaurasia, A. K., et al. (2015). Genetic evidence that the degradation of para-Cresol by Geobacter metallireducens is catalyzed by the periplasmic this compound methylhydroxylase. ResearchGate. [Link]

  • ResearchGate. (n.d.). Initial stages of destruction of this compound (A), o-cresol (Б), m-cresol (B) by microorganisms under anaerobic conditions. [Link]

  • Ahmadi, R., et al. (2023). Microbial metabolite this compound inhibits gut hormone expression and regulates small intestinal transit in mice. Frontiers in Endocrinology, 14, 1204859. [Link]

Sources

A Senior Application Scientist's Comparative Guide to p-Cresol Detection: Assessing Linearity and Accuracy

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in studies involving uremic toxins, the accurate quantification of p-Cresol is of paramount importance. As a key protein-bound uremic toxin, this compound accumulates in patients with chronic kidney disease (CKD) and is implicated in the progression of cardiovascular complications. Consequently, the reliability of analytical methods used for its detection is critical for both clinical research and therapeutic monitoring. This guide provides an in-depth comparison of prevalent analytical techniques for this compound detection, with a specific focus on the critical performance metrics of linearity and accuracy. The insights provided herein are grounded in established validation principles, such as those outlined in the ICH Q2(R1) guidelines, to ensure the trustworthiness and scientific integrity of the data presented.[1][2][3][4]

The Analytical Challenge: Why this compound Detection Demands Rigor

This compound exists in biological matrices primarily in its conjugated forms, p-cresyl sulfate (pCS) and p-cresyl glucuronide (pCG), with only a small fraction present as free this compound.[5] This metabolic profile necessitates robust analytical strategies that can either quantify the conjugates directly or involve a hydrolysis step to measure total this compound. The choice of method significantly impacts the measured concentrations and, therefore, the clinical interpretations. The validation of any chosen method must demonstrate its suitability for the intended purpose through rigorous assessment of its performance characteristics.[5]

Core Methodologies for this compound Quantification

The principal analytical platforms employed for this compound quantification are High-Performance Liquid Chromatography (HPLC) coupled with various detectors, Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS), and Spectrofluorometry. More recently, electrochemical biosensors have emerged as a promising alternative. Each of these techniques possesses distinct advantages and limitations concerning their linear range, accuracy, and susceptibility to matrix effects.

dot

Caption: General workflow for this compound detection and quantification.

In-Depth Comparison of Analytical Methods

The selection of an appropriate analytical method is a critical decision that should be guided by the specific requirements of the study, including the desired sensitivity, selectivity, and sample throughput.

High-Performance Liquid Chromatography (HPLC)

HPLC, often coupled with ultraviolet (UV) or fluorescence detectors, is a widely used technique for the separation and quantification of this compound and its isomers.[6][7] The chromatographic separation is crucial for resolving this compound from other structurally similar compounds present in biological samples.

  • Linearity: HPLC methods typically exhibit excellent linearity over a defined concentration range. For instance, a validated RP-HPLC method for meta-cresol demonstrated linearity over a concentration range of 75–120 μg/mL with a correlation coefficient (r) of 0.99.[6] Another study for phenol and this compound reported a linear range of 1.5-35 ng/mL and 1-45 ng/mL, respectively.[8][9] A linear response is generally indicated by a correlation coefficient of at least 0.999.[10]

  • Accuracy: The accuracy of HPLC methods is typically assessed by determining the percent recovery of a known amount of analyte spiked into the sample matrix. Recovery values between 97% and 103% are generally considered acceptable.[6] For the simultaneous determination of phenol and this compound, recovery values were reported to be between 96.9% and 100.8%.[9]

Experimental Protocol: A Representative RP-HPLC Method

  • Sample Preparation:

    • For total this compound, acid hydrolysis is performed to convert pCS and pCG to free this compound.

    • Protein precipitation is then carried out, often using acetonitrile.

    • The supernatant is collected, evaporated to dryness, and reconstituted in the mobile phase.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is commonly used (e.g., 4.6 mm ID × 250 mm L, 5 μm particle size).[6][8]

    • Mobile Phase: A mixture of methanol and water (e.g., 65:35 v/v) with an acidic modifier like 0.1% trifluoroacetic acid (TFA) is often employed in an isocratic elution.[6][8]

    • Flow Rate: A typical flow rate is 1.0 to 1.4 mL/min.[6][8]

    • Detection:

      • UV detection is commonly set at 217 nm or 270 nm.[6][11]

      • Fluorescence detection offers higher sensitivity with excitation and emission wavelengths around 280-284 nm and 310 nm, respectively.[5][8]

  • Calibration and Quantification:

    • A series of standard solutions of this compound at different concentrations are prepared and injected to construct a calibration curve by plotting peak area against concentration.

    • The concentration of this compound in the unknown samples is then determined from this calibration curve.

dot

Sources

A Senior Application Scientist's Guide to Inter-Laboratory Comparison of p-Cresol Measurement

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Clinical Imperative for Accurate p-Cresol Quantification

This compound (4-methylphenol), a phenolic compound generated from the metabolism of tyrosine by intestinal bacteria, is a prominent uremic toxin.[1] In individuals with healthy kidney function, this compound is efficiently detoxified in the liver and colon, forming conjugates such as this compound sulfate (pCS) and this compound glucuronide (pCG), which are subsequently excreted.[1] However, in the context of chronic kidney disease (CKD), the accumulation of these conjugates is a significant concern, linked to cardiovascular complications and increased mortality.[1] Consequently, the precise and reliable quantification of this compound and its conjugates in biological matrices like plasma and serum is of paramount importance for clinical research, monitoring disease progression, and the development of novel therapeutic interventions.

This guide provides a comprehensive overview of the prevalent analytical methodologies for this compound measurement and outlines a framework for conducting a robust inter-laboratory comparison to ensure data harmonization and accuracy across different research sites.

Comparative Analysis of Analytical Methodologies for this compound

The selection of an analytical method for this compound quantification is a critical decision, contingent on factors such as required sensitivity, specificity, sample throughput, and available instrumentation. The three most common techniques employed are High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Workflow for this compound Analysis in Biological Samples

cluster_sample_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Processing Sample Biological Sample (Serum/Plasma) Hydrolysis Acid Hydrolysis (for total this compound) Sample->Hydrolysis Optional Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Sample->Protein_Precipitation Hydrolysis->Protein_Precipitation Extraction Liquid-Liquid or Solid-Phase Extraction Protein_Precipitation->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization GC-MS Path HPLC HPLC-Fluorescence Extraction->HPLC LCMSMS LC-MS/MS Extraction->LCMSMS GCMS GC-MS Derivatization->GCMS Quantification Quantification HPLC->Quantification GCMS->Quantification LCMSMS->Quantification Validation Method Validation Quantification->Validation

Caption: General workflow for this compound analysis from biological samples.

High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection

HPLC with fluorescence detection is a widely used and robust method for this compound quantification.[2]

  • Principle: This method leverages the native fluorescence of this compound for detection. Separation is typically achieved using a reversed-phase column.[3]

  • Causality of Experimental Choices:

    • Mobile Phase: A common mobile phase is a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent like acetonitrile or methanol.[4] The pH of the aqueous phase is a critical parameter; maintaining it below the pKa of this compound (~10.2) ensures the compound is in its neutral, less polar form, leading to better retention on a reversed-phase column.

    • Stationary Phase: While standard C18 columns can be used, phenyl stationary phases can offer enhanced selectivity for aromatic compounds like this compound through π-π interactions, aiding in better resolution from other matrix components.[5]

    • Detection: Fluorescence detection, typically with excitation at ~284 nm and emission at ~310 nm, provides high sensitivity and selectivity, as few endogenous compounds in serum fluoresce at these wavelengths.[2][6]

Detailed Protocol: HPLC-Fluorescence for Total this compound in Serum

  • Sample Preparation:

    • To 100 µL of serum, add 10 µL of an internal standard solution (e.g., 2-methylphenol).

    • For total this compound, perform acid hydrolysis by adding 50 µL of 1M HCl and incubating at 90°C for 30 minutes to cleave the sulfate and glucuronide conjugates.[7]

    • Allow the sample to cool to room temperature.

    • Precipitate proteins by adding 300 µL of ice-cold acetonitrile. Vortex for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • Chromatographic Conditions:

    • Column: Phenyl-Hexyl column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic elution with 35:65 (v/v) acetonitrile:20 mM potassium phosphate buffer (pH 3.0).[8]

    • Flow Rate: 1.0 mL/min.[8]

    • Column Temperature: 30°C.[8]

    • Injection Volume: 20 µL.

  • Detection:

    • Fluorescence Detector: Excitation wavelength of 284 nm and an emission wavelength of 310 nm.[2]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly specific and sensitive method, particularly effective at resolving isomers.

  • Principle: Volatile compounds are separated in a gas chromatograph and then detected by a mass spectrometer. For non-volatile or polar compounds like this compound, a derivatization step is necessary to increase volatility.[9]

  • Causality of Experimental Choices:

    • Derivatization: Silylation is a common derivatization technique for phenols.[10] Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst such as trimethylchlorosilane (TMCS) replace the active hydrogen on the hydroxyl group with a non-polar trimethylsilyl (TMS) group. This derivatization is crucial as it reduces the polarity and increases the volatility of this compound, making it amenable to GC analysis.

    • GC Column: A non-polar or mid-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5ms), is typically used for the separation of the derivatized analytes.[9]

Detailed Protocol: GC-MS for Total this compound in Serum

  • Sample Preparation (post-hydrolysis and extraction as in HPLC):

    • After evaporation of the extraction solvent, add 50 µL of BSTFA with 1% TMCS and 50 µL of pyridine to the dry residue.

    • Cap the vial tightly and heat at 60°C for 30 minutes to ensure complete derivatization.

    • Cool the sample to room temperature before injection.

  • GC-MS Conditions:

    • Column: HP-5ms capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness).[9]

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Start at 80°C, hold for 2 minutes, then ramp to 260°C at 10°C/min, and hold for 5 minutes.[9]

    • MS Conditions: Electron ionization (EI) at 70 eV.[9] Monitor characteristic ions for the TMS-derivative of this compound (e.g., m/z 180, 165).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is considered the gold standard for the quantification of small molecules in complex biological matrices due to its superior sensitivity and specificity.[11]

  • Principle: This technique combines the separation power of liquid chromatography with the highly selective and sensitive detection capabilities of tandem mass spectrometry.

  • Causality of Experimental Choices:

    • Ionization: Electrospray ionization (ESI) in negative mode is typically used for this compound and its conjugates as it is well-suited for polar analytes.[11]

    • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for quantification. In this mode, a specific precursor ion for the analyte is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole.[12] This process significantly reduces background noise and enhances specificity. For p-cresyl sulfate, a common transition is m/z 187 → 107.[12]

    • Derivatization: While direct detection is possible, derivatization with reagents like 1,2-dimethylimidazole-5-sulfonyl chloride (DMISC) can significantly increase sensitivity for detecting trace levels of this compound.[13]

Detailed Protocol: LC-MS/MS for Free this compound in Plasma

  • Sample Preparation:

    • To 50 µL of plasma, add 150 µL of ice-cold methanol containing the deuterated internal standard (e.g., this compound-d7).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant to an autosampler vial for injection.

  • LC-MS/MS Conditions:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient Elution: A linear gradient from 5% to 95% B over 3 minutes.

    • Flow Rate: 0.4 mL/min.

    • MS/MS System: A triple quadrupole mass spectrometer with an ESI source in negative ion mode.

    • MRM Transitions: Monitor the specific precursor-to-product ion transitions for this compound and the internal standard.

Performance Comparison of Analytical Methods
ParameterHPLC-FluorescenceGC-MSLC-MS/MS
Specificity Good to ExcellentExcellentSuperior
Sensitivity HighVery HighSuperior
Sample Throughput ModerateLow to ModerateHigh
Cost ModerateModerate to HighHigh
Technical Expertise ModerateHighHigh
Derivatization Not requiredRequiredOptional (for enhanced sensitivity)

Guide to a Successful Inter-Laboratory Comparison of this compound Measurement

An inter-laboratory comparison, or proficiency testing (PT) program, is essential for ensuring that different laboratories can produce comparable results for the measurement of this compound. This is crucial for multi-center clinical trials and for establishing standardized reference ranges.

Designing the Inter-Laboratory Comparison Study

cluster_planning Phase 1: Planning & Preparation cluster_execution Phase 2: Execution cluster_analysis Phase 3: Data Analysis & Reporting Define_Objectives Define Objectives Select_Coordinator Select Coordinating Lab Define_Objectives->Select_Coordinator Prepare_Samples Prepare & Characterize Samples Select_Coordinator->Prepare_Samples Distribute_Samples Distribute Samples to Participant Labs Prepare_Samples->Distribute_Samples Lab_Analysis Labs Analyze Samples Distribute_Samples->Lab_Analysis Report_Results Labs Report Results Lab_Analysis->Report_Results Statistical_Analysis Statistical Analysis (Z-scores) Report_Results->Statistical_Analysis Generate_Report Generate Final Report Statistical_Analysis->Generate_Report Feedback Provide Feedback to Labs Generate_Report->Feedback

Caption: Phases of an inter-laboratory comparison study.

Step-by-Step Protocol for an Inter-Laboratory Comparison of this compound
  • Preparation of Test Materials:

    • The coordinating laboratory should obtain a large pool of human serum or plasma.

    • This pool should be divided into aliquots. Some aliquots will be kept as the baseline material, while others will be spiked with known concentrations of this compound to create samples at low, medium, and high clinically relevant levels.

    • The homogeneity and stability of these samples must be thoroughly assessed by the coordinating laboratory before distribution.

  • Distribution to Participating Laboratories:

    • A set of blinded samples (e.g., two vials of each concentration level) should be shipped on dry ice to each participating laboratory.

    • Clear instructions for sample storage and handling should be provided.

  • Analysis by Participating Laboratories:

    • Each laboratory should analyze the samples using their in-house validated method for this compound.

    • Laboratories should be instructed to perform a specified number of replicate analyses for each sample.

  • Data Reporting:

    • A standardized reporting template should be provided to all participants.

    • Laboratories will report their mean measured concentration, standard deviation, and details of their analytical method.

  • Statistical Analysis and Performance Evaluation:

    • The coordinating laboratory will calculate the consensus mean and standard deviation for each sample concentration from the results of all participating laboratories.

    • The performance of each laboratory is then assessed by calculating a Z-score for each measurement, using the formula: Z = (x - X) / σ Where:

      • x is the result from the individual laboratory

      • X is the assigned value (consensus mean)

      • σ is the standard deviation for proficiency assessment

    • Z-scores are typically interpreted as follows:

      • |Z| ≤ 2: Satisfactory performance

      • 2 < |Z| < 3: Questionable performance

      • |Z| ≥ 3: Unsatisfactory performance

Illustrative Data from a Hypothetical Inter-Laboratory Comparison

Table 1: Hypothetical Results for Low Concentration this compound Sample

Laboratory IDMethodReported Value (µg/mL)Consensus Mean (µg/mL)Standard DeviationZ-ScorePerformance
Lab ALC-MS/MS6.87.00.5-0.4Satisfactory
Lab BHPLC-Fluorescence7.57.00.51.0Satisfactory
Lab CGC-MS6.27.00.5-1.6Satisfactory
Lab DLC-MS/MS8.27.00.52.4Questionable
Lab EHPLC-Fluorescence5.47.00.5-3.2Unsatisfactory

Table 2: Hypothetical Results for High Concentration this compound Sample

Laboratory IDMethodReported Value (µg/mL)Consensus Mean (µg/mL)Standard DeviationZ-ScorePerformance
Lab ALC-MS/MS89.590.04.5-0.11Satisfactory
Lab BHPLC-Fluorescence93.290.04.50.71Satisfactory
Lab CGC-MS85.190.04.5-1.09Satisfactory
Lab DLC-MS/MS95.890.04.51.29Satisfactory
Lab EHPLC-Fluorescence99.790.04.52.16Questionable

Conclusion

The accurate measurement of this compound is vital for advancing our understanding and management of chronic kidney disease. While several robust analytical methods exist, each with its own strengths and weaknesses, ensuring comparability of data across different laboratories is a significant challenge. The implementation of regular inter-laboratory comparison studies, as outlined in this guide, is a critical step towards achieving data harmonization. By adhering to well-defined protocols and participating in proficiency testing, researchers and clinicians can have greater confidence in the this compound data that informs critical decisions in both research and patient care.

References

  • Kiang, T. K. L., & Al-Kassir, M. (2024). Liquid Chromatography-Mass Spectrometry Analytical Methods for the Quantitation of this compound Sulfate and Indoxyl Sulfate in Human Matrices: Biological Applications and Diagnostic Potentials. Pharmaceutics, 16(6), 743. [Link]

  • De Smet, R., Van Kaer, J., Van Vlem, B., De Cubber, A., Brunet, P., Lameire, N., & Vanholder, R. (1998). A sensitive HPLC method for the quantification of free and total this compound in patients with chronic renal failure. Clinical chemistry, 44(12), 2578–2583. [Link]

  • SCIEX. (2026, January 5). Targeted LC-MS/MS detection of this compound in bacterial cultures. Retrieved from [Link]

  • Moradi, M., et al. (2021). Simple Determination of this compound in Plasma Samples Using Fluorescence Spectroscopy Technique. Iranian Journal of Pharmaceutical Research, 20(2), 68-78. [Link]

  • García-Giménez, J. L., et al. (2025). Improving the detectability of low-abundance this compound in biological matrices by chemical derivatization and LC-MS/MS determination. Journal of Chromatography B, 1241, 124135. [Link]

  • IRSST. (n.d.). UPLC-MS/MS quantitation of o-Cresol in hydrolyzed human urine to assess toluene exposure. Retrieved from [Link]

  • Pacific Toxicology Laboratories. (n.d.). Proficiency Programs. Retrieved from [Link]

  • Sharma, S., et al. (2014). Validation of a simple RP-HPLC method developed for the quantification of meta-cresol in parathyroid hormones formulation. Journal of chromatographic science, 52(7), 635–640. [Link]

  • ResearchGate. (n.d.). Comparison between measured this compound levels. Retrieved from [Link]

  • Niwa, T., et al. (1993). Phenol and this compound accumulated in uremic serum measured by HPLC with fluorescence detection. Clinical chemistry, 39(1), 108–111. [Link]

  • Pennsylvania Department of Health. (n.d.). Proficiency Testing. Retrieved from [Link]

  • Niwa, T., & Takeda, N. (1993). Phenol and this compound accumulated in uremic serum measured by HPLC with fluorescence detection. Semantic Scholar. [Link]

  • Priority Toxicology Laboratories. (n.d.). Lab Services. Retrieved from [Link]

  • Korytowska, N., et al. (2018). Development of the LC-MS/MS method for determining the this compound level in plasma. Journal of pharmaceutical and biomedical analysis, 154, 319-325. [Link]

  • Keystone Lab, Inc. (2025, October 15). Find Reliable Clinical Testing for Treatment Programs Today. Retrieved from [Link]

  • Moradi, M., et al. (2021). Simple Determination of this compound in Plasma Samples Using Fluorescence Spectroscopy Technique. Brieflands. [Link]

  • Scientific Information Database (SID). (n.d.). Simple Determination of this compound in Plasma Samples Using Fluorescence Spectroscopy Technique. Retrieved from [Link]

  • De Smet, R., et al. (2005). Gas chromatographic-mass spectrometric analysis for measurement of this compound and its conjugated metabolites in uremic and normal serum. Clinical Chemistry, 51(8), 1535-1538. [Link]

  • ResearchGate. (n.d.). Comparison of this compound standards at different concentrations. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison between measured this compound levels. Retrieved from [Link]

  • Moradi, M., et al. (2021). Simple Determination of this compound in Plasma Samples Using Fluorescence Spectroscopy Technique. PubMed Central. [Link]

  • Wiley Analytical Science. (2020, January 19). Cresol determination made possible by silylation. Retrieved from [Link]

  • Analytice. (2024, June 7). Analysis of this compound (CAS: 106-44-5) in laboratories. Retrieved from [Link]

  • Dong, M. W. (2018, October 1). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International. [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • Cuoghi, A., et al. (2012). Quantification of this compound sulphate in human plasma by selected reaction monitoring. Analytical and bioanalytical chemistry, 404(6-7), 1999–2006. [Link]

  • Phenomenex. (n.d.). Derivatization for Gas Chromatography. Retrieved from [Link]

  • HealthMatters.io. (n.d.). This compound (Phenol) - BiomeFx - Lab Results explained. Retrieved from [Link]

  • Leong, S. C., & Sirich, T. L. (2021). Classification of Uremic Toxins and Their Role in Kidney Failure. Clinical journal of the American Society of Nephrology : CJASN, 16(11), 1747–1755. [Link]

  • ResearchGate. (n.d.). Uremic toxins with the highest toxicity score. Retrieved from [Link]

  • ResearchGate. (2025, August 8). analysis of this compound derivatives by gas chromatography. Retrieved from [Link]

  • Zhang, L., et al. (2025). From Physicochemical Classification to Multidimensional Insights: A Comprehensive Review of Uremic Toxin Research. Toxins, 17(6), 263. [Link]

  • Forensic Sciences Foundation. (n.d.). LABORATORY PROFICIENCY TESTING PROGRAM. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Phenol and Cresol. Retrieved from [Link]

  • Perna, A. F., et al. (2023). Gut-Derived Uremic Toxins in CKD: An Improved Approach for the Evaluation of Serum Indoxyl Sulfate in Clinical Practice. International journal of molecular sciences, 24(5), 5003. [Link]

  • Koppula, S., et al. (2023). Assessment of uremic toxins in advanced chronic kidney disease patients on maintenance hemodialysis by LC-ESI-MS/MS. Biomedical chromatography : BMC, 37(6), e5621. [Link]

  • College of American Pathologists. (n.d.). Proficiency Testing Report for Manufacturers. Retrieved from [Link]

  • AAFCO. (n.d.). Proficiency Testing Program. Retrieved from [Link]

  • Proficiency Testing Canada. (n.d.). PT Summary Reports. Retrieved from [Link]

Sources

A Comparative Analysis of p-Cresol Isomer-Induced Mitochondrial Dysfunction

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Growing Concern of Cresol Isomers

Cresols, or methylphenols, are aromatic organic compounds prevalent in the environment and are also generated endogenously by gut microbiota. The three isomers—ortho (o), meta (m), and para (p)-cresol—exhibit varying degrees of toxicity.[1] p-Cresol, in particular, is a well-documented uremic toxin that accumulates in patients with chronic kidney disease (CKD), contributing to a range of systemic pathologies.[2][3] A critical target of cresol toxicity is the mitochondrion, the cellular powerhouse responsible for energy production and homeostasis.[2][3] Understanding the differential impacts of these isomers on mitochondrial bioenergetics is paramount for developing targeted therapeutic strategies.

Comparative Mitochondrial Toxicity: A Mechanistic Overview

Experimental evidence from isolated rat liver mitochondria reveals that all three cresol isomers—o-, m-, and this compound—are detrimental to mitochondrial function, albeit through potentially different primary mechanisms.[4][5]

Impact on Mitochondrial Respiration

A key indicator of mitochondrial health is the rate of oxygen consumption during oxidative phosphorylation. Studies on isolated rat liver mitochondria have demonstrated that all three cresol isomers dose-dependently inhibit state 3 respiration, which is the maximal ADP-stimulated respiration.[4][6] This inhibition points to a disruption in the electron transport chain (ETC) or the phosphorylation machinery.

Notably, the inhibitory effects are more pronounced on NAD-linked respiration (utilizing substrates like glutamate) compared to succinate-linked respiration.[4] This suggests a primary impact on Complex I of the ETC. At a concentration of 6.0 µmol/mg protein, each isomer inhibited NAD-linked state 3 respiration by approximately 60%, while succinate-linked respiration was inhibited by about 20%.[4][6]

While all isomers are inhibitory, this compound has been identified as the most toxic of the three in rat liver slices, requiring a 5- to 10-fold lower concentration to induce the same level of cell death as the o- and m-isomers.[5] The toxicity of this compound is linked to the formation of a reactive intermediate and the depletion of intracellular glutathione, a key antioxidant.[5]

Table 1: Comparative Effects of Cresol Isomers on Mitochondrial Respiration

Parametero-Cresolm-CresolThis compoundKey Findings
Inhibition of State 3 Respiration Dose-dependentDose-dependentDose-dependentAll isomers inhibit mitochondrial respiration.[4]
- with Glutamate (NAD-linked) ~60% inhibition at 6.0 µmol/mg protein~60% inhibition at 6.0 µmol/mg protein~60% inhibition at 6.0 µmol/mg proteinStronger inhibition of NAD-linked respiration suggests an effect on Complex I.[4]
- with Succinate (Succinate-linked) ~20% inhibition at 6.0 µmol/mg protein~20% inhibition at 6.0 µmol/mg protein~20% inhibition at 6.0 µmol/mg proteinLess pronounced inhibition of succinate-linked respiration.[4]
Respiratory Control Ratio (RCR) Dose-dependently attenuatedDose-dependently attenuatedDose-dependently attenuatedIndicates uncoupling of respiration from ATP synthesis.[4]
P/O Ratio Little to no effectLittle to no effectLittle to no effectSuggests the primary mechanism is not a direct uncoupling of oxidative phosphorylation.[4]
Disruption of Mitochondrial Integrity and Dynamics

Beyond direct inhibition of the ETC, cresol isomers induce mitochondrial swelling.[4] This effect is observed even in the absence of calcium and is accelerated in its presence, suggesting an increase in the permeability of the inner mitochondrial membrane.[4] This loss of membrane integrity can lead to the release of pro-apoptotic factors and further compromise cellular function.

Specifically for this compound, research has shown that it disrupts mitochondrial dynamics by promoting mitofusion, which leads to the formation of enlarged and interconnected mitochondrial networks.[2] This structural change is accompanied by an increase in cytochrome c oxidase subunit 4 (COX4) levels.[2]

Oxidative Stress and ATP Depletion

A common consequence of mitochondrial dysfunction is the overproduction of reactive oxygen species (ROS). This compound has been shown to induce oxidative stress and deplete cellular glutathione, a critical antioxidant.[7][8] This oxidative damage can further impair mitochondrial components, creating a vicious cycle of dysfunction.[8]

The culmination of these insults is a decrease in cellular ATP levels. The detrimental effect of this compound on mitochondrial function manifests as increased oxidation of mitochondrial NADPH/NADH and a subsequent decrease in ATP content.[2][3]

Experimental Protocols for Assessing Mitochondrial Function

To enable researchers to investigate the effects of cresol isomers, this section provides standardized protocols for key mitochondrial function assays.

Protocol 1: Measurement of Mitochondrial Respiration

This protocol outlines the measurement of oxygen consumption rate (OCR) in isolated mitochondria, a direct indicator of ETC activity.[9][10]

Workflow for Mitochondrial Respiration Assay

cluster_prep Mitochondria Isolation cluster_assay Oxygen Consumption Measurement p1 Homogenize liver tissue in isolation buffer p2 Differential centrifugation to pellet mitochondria p1->p2 p3 Wash and resuspend mitochondrial pellet p2->p3 p4 Determine protein concentration (e.g., BCA assay) p3->p4 a1 Equilibrate mitochondria in respiration buffer p4->a1 Isolated Mitochondria a2 Add substrate (e.g., glutamate or succinate) a1->a2 a3 Initiate State 3 respiration with ADP a2->a3 a4 Add cresol isomer at desired concentration a3->a4 a5 Measure oxygen consumption rate (OCR) using an oxygen electrode or fluorescence-based sensor a4->a5 cluster_cell_prep Cell Culture and Treatment cluster_staining Fluorescent Staining cluster_analysis Analysis c1 Culture cells (e.g., HepG2) to desired confluency c2 Treat cells with cresol isomers for a specified duration c1->c2 s1 Incubate cells with a potentiometric dye (e.g., TMRM or JC-1) c2->s1 Treated Cells s2 Wash cells to remove excess dye s1->s2 a1 Acquire fluorescence images using a fluorescence microscope or plate reader s2->a1 Stained Cells a2 Quantify fluorescence intensity a1->a2 a3 Alternatively, analyze cells by flow cytometry a1->a3

Caption: General workflow for assessing mitochondrial membrane potential in cultured cells.

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Plate cells (e.g., primary hepatocytes, HepG2 cells) in a suitable format for analysis (e.g., multi-well plates, coverslips).

    • Treat the cells with the desired concentrations of o-, m-, or this compound for a predetermined time. Include a vehicle control and a positive control for depolarization (e.g., FCCP).

  • Fluorescent Staining:

    • Use a cationic, lipophilic fluorescent dye that accumulates in the mitochondria in a membrane potential-dependent manner. Common choices include tetramethylrhodamine methyl ester (TMRM) or JC-1. [11][12] * Incubate the cells with the dye according to the manufacturer's protocol.

  • Analysis:

    • Fluorescence Microscopy: Acquire images and quantify the fluorescence intensity within the mitochondria. A decrease in fluorescence intensity (for TMRM) or a shift from red to green fluorescence (for JC-1) indicates depolarization.

    • Flow Cytometry: Harvest the cells and analyze the fluorescence on a flow cytometer for a quantitative assessment of the cell population.

    • Plate Reader: Use a fluorescence plate reader for high-throughput screening of multiple conditions.

Signaling Pathways Implicated in this compound-Induced Mitochondrial Dysfunction

This compound has been shown to impact several signaling pathways that are intertwined with mitochondrial function and cellular health.

This compound's Impact on Cellular Signaling

cluster_mito Mitochondrial Effects cluster_cellular Cellular Consequences pCresol This compound ETC Inhibition of ETC Complexes I & IV pCresol->ETC Mitofusion Increased Mitofusion pCresol->Mitofusion ROS Increased ROS Production ETC->ROS ATP Decreased ATP Synthesis ETC->ATP Apoptosis Apoptosis Mitofusion->Apoptosis DNA_Damage DNA Damage ROS->DNA_Damage Inflammation Inflammation ROS->Inflammation ATP->Apoptosis

Caption: Simplified diagram of signaling events initiated by this compound leading to mitochondrial and cellular dysfunction.

This compound's inhibition of the ETC leads to increased ROS production and decreased ATP synthesis. [2][8]Elevated ROS can cause oxidative damage to DNA and other macromolecules, triggering inflammatory pathways. [13]The combination of energy depletion and cellular damage can ultimately lead to apoptosis. Furthermore, this compound-induced alterations in mitochondrial dynamics, such as increased mitofusion, can also contribute to the apoptotic cascade. [2]

Conclusion and Future Directions

The available evidence clearly indicates that o-, m-, and this compound are all toxic to mitochondria, with this compound demonstrating the highest potency in some experimental systems. [5]All three isomers inhibit mitochondrial respiration, particularly at Complex I, and disrupt the integrity of the mitochondrial membrane. [4]this compound is further implicated in the dysregulation of mitochondrial dynamics and the induction of significant oxidative stress. [2][8] For researchers and drug development professionals, these findings highlight the importance of considering mitochondrial toxicity when evaluating the safety of compounds structurally related to cresols. Furthermore, strategies aimed at protecting mitochondrial function, such as antioxidant therapies or stabilizers of the mitochondrial membrane, may hold promise for mitigating the toxic effects of this compound in conditions like chronic kidney disease.

Future research should focus on elucidating the precise molecular targets of each cresol isomer within the mitochondria and further exploring the downstream signaling consequences of their respective toxic effects. A deeper understanding of these mechanisms will be crucial for the development of effective countermeasures.

References

  • Kitagawa, A. (2001). Effects of cresols (o-, m-, and p-isomers) on the bioenergetic system in isolated rat liver mitochondria. Drug and Chemical Toxicology, 24(1), 39–47. [Link]

  • Yoon, J. M., et al. (2018). Pioglitazone Protects Mesenchymal Stem Cells against this compound-Induced Mitochondrial Dysfunction via Up-Regulation of PINK-1. International Journal of Molecular Sciences, 19(10), 2898. [Link]

  • Thompson, D. C., et al. (1994). Cresol isomers: comparison of toxic potency in rat liver slices. Toxicology and Applied Pharmacology, 125(1), 51–58. [Link]

  • Kitagawa A. (2001). effects of cresols (o-, m-, and p-isomers) on the bioenergetic system in isolated rat liver mitochondria. Drug and chemical toxicology, 24(1), 39–47. [Link]

  • National Toxicology Program. (1992). NTP Toxicology and Carcinogenesis Studies of Cresols (CAS No. 1319-77-3) in F344/N Rats and B6C3F1 Mice (Feed Studies). National Toxicology Program technical report series, 415, 1–277. [Link]

  • Andriamihaja, M., et al. (2015). This compound, a uremic toxin, exerts genotoxic effects on colonocytes. Journal of Molecular Medicine, 93(10), 1085–1093. [Link]

  • DECOS and SCG Basis for an Occupational Standard. Cresols (o-, m-, p-). (n.d.). Inchem.org. [Link]

  • Gautier, J. C., et al. (2018). Guidelines on experimental methods to assess mitochondrial dysfunction in cellular models of neurodegenerative diseases. Cellular and Molecular Life Sciences, 75(14), 2591–2620. [Link]

  • Cheng, M. L., et al. (2021). Effects of this compound on Oxidative Stress, Glutathione Depletion, and Necrosis in HepaRG Cells: Comparisons to Other Uremic Toxins and the Role of this compound Glucuronide Formation. Toxins, 13(6), 421. [Link]

  • Yoon, J. M., et al. (2018). Pioglitazone Protects Mesenchymal Stem Cells against this compound-Induced Mitochondrial Dysfunction via Up-Regulation of PINK-1. International journal of molecular sciences, 19(10), 2898. [Link]

  • Zhang, Y., et al. (2020). Experimental Protocol for Detecting Mitochondrial Function in Hepatocytes Exposed to Organochlorine Pesticides. Journal of Visualized Experiments, (163). [Link]

  • U.S. Environmental Protection Agency. (n.d.). Cresol/Cresylic Acid. [Link]

  • Agilent Technologies. (n.d.). Screening for Mitochondrial Toxicity - A Protocol for the Isolation of Mitochondria and Measurement. [Link]

  • Wende, A. R., & Abel, E. D. (2013). Methods for Assessing Mitochondrial Function in Diabetes. Journal of Diabetes Research, 2013, 474850. [Link]

  • NICNAS. (2014). Methylphenols (Cresols): Human health tier II assessment. [Link]

  • Manczak, M., & Reddy, P. H. (2024). Methods to Study the Mitochondria. Current Protocols, 4(1), e951. [Link]

  • Palmeira, C. M., et al. (1997). 4,6-Dinitro-o-cresol uncouples oxidative phosphorylation and induces membrane permeability transition in rat liver mitochondria. Archives of Toxicology, 71(12), 754–759. [Link]

  • Di Meo, F., et al. (2025). This compound and p-Cresyl Sulphate Boost Oxidative Stress: A Systematic Review of Recent Evidence. Antioxidants, 14(1), 105. [Link]

  • Chen, Y. C., et al. (2020). This compound Sulfate Caused Behavior Disorders and Neurodegeneration in Mice with Unilateral Nephrectomy Involving Oxidative Stress and Neuroinflammation. International Journal of Molecular Sciences, 21(18), 6698. [Link]

  • Chang, M. C., et al. (2014). This compound Affects Reactive Oxygen Species Generation, Cell Cycle Arrest, Cytotoxicity and Inflammation/Atherosclerosis-Related Modulators Production in Endothelial Cells and Mononuclear Cells. PLoS ONE, 9(11), e112179. [Link]

  • Wiciński, M., et al. (2023). The Spectrum of Motor Disorders in Patients with Chronic Kidney Disease: Pathogenic Mechanisms, Clinical Manifestations, and Therapeutic Strategies. International Journal of Molecular Sciences, 24(21), 15886. [Link]

  • Cheng, M. L., et al. (2021). Effects of this compound on Oxidative Stress, Glutathione Depletion, and Necrosis in HepaRG Cells: Comparisons to Other Uremic Toxins and the Role of this compound Glucuronide Formation. Toxins, 13(6), 421. [Link]

  • Stoner, H. B. (1958). The behaviour of liver mitochondria isolated from rats with different body temperatures after limb ischaemia or after injection of 3:5-dinitro-o-cresol. British Journal of Experimental Pathology, 39(6), 635–647. [Link]

  • Kitagawa, A. (2001). EFFECTS OF CRESOLS (O-, M-, AND P-ISOMERS) ON THE BIOENERGETIC SYSTEM IN ISOLATED RAT LIVER MITOCHONDRIA. Drug and chemical toxicology, 24, 39-47. [Link]

  • European Chemicals Bureau. (2003). European Union Risk Assessment Report: m-cresol, this compound, m/p-cresol mixtures. [Link]

  • Pendergrass, W., et al. (2004). Efficacy of MitoTracker Green™ and CMXrosamine to measure changes in mitochondrial membrane potentials in living cells and tissues. Cytometry Part A, 61(2), 162–169. [Link]

  • Zorova, L., et al. (2018). Mitochondrial membrane potential. Analytical Biochemistry, 552, 50–59. [Link]

  • Zhivotovsky, B., & Orrenius, S. (2011). Mitochondrial outer membrane potential (MOMP), Δψ m loss (TMRE) and Na... [Link]

  • ImmunoChemistry Technologies. (2016, August 25). Solutions to Detect Mitochondrial Membrane Potential [Video]. YouTube. [Link]

  • Ward, M. W., et al. (2007). Quantitative measurement of mitochondrial membrane potential in cultured cells: calcium-induced de- and hyperpolarization of neuronal mitochondria. Journal of Neuroscience Methods, 166(2), 272–283. [Link]

  • Lahiri, S., et al. (2021). Mitochondrial respiratory chain dysfunction alters ER sterol sensing and mevalonate pathway activity. Redox Biology, 46, 102081. [Link]

  • Papa, S., et al. (2020). The aerobic mitochondrial ATP synthesis from a comprehensive point of view. Biological Chemistry, 402(3), 257–270. [Link]

Sources

A Senior Application Scientist's Guide to Validating p-Cresol's Transit Across the Blood-Brain Barrier

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Welcome to a comprehensive guide on assessing the blood-brain barrier (BBB) permeability of p-cresol. As a product of tyrosine metabolism by gut microbiota, this compound and its derivatives have garnered significant attention, particularly as uremic toxins that accumulate in chronic kidney disease (CKD).[1] The potential for these molecules to enter the central nervous system (CNS) and exert neurotoxic effects is a critical area of investigation.[2][3][4]

This guide is designed to move beyond a simple recitation of protocols. My objective, as your senior application scientist, is to provide a logical, evidence-based framework for validating the BBB-crossing potential of this compound. We will explore the causality behind experimental choices, establish self-validating workflows, and compare this compound's behavior to its major circulating metabolites, which possess surprisingly divergent effects on the BBB.

The Central Question: this compound and the Blood-Brain Barrier

The BBB is a highly selective, dynamic interface formed by brain capillary endothelial cells, which are sealed by complex tight junctions.[5][6] Its primary function is to protect the CNS from circulating toxins, pathogens, and fluctuations in plasma composition while allowing the passage of essential nutrients. The ability of a small molecule like this compound (108.1 Da) to cross this barrier is a key determinant of its potential neurotoxicity.[7]

However, the story is complicated by its metabolism. In the body, free this compound is rapidly conjugated in the liver and enterocytes into p-cresyl sulfate (pCS) and this compound glucuronide (pCG).[8][9] Therefore, a thorough validation must consider three distinct scenarios:

  • Does free This compound itself cross the BBB?

  • How does p-cresyl sulfate (pCS) , the major circulating form, interact with the BBB?

  • What is the effect of This compound glucuronide (pCG) on the BBB?

Emerging evidence suggests that while this compound can directly cross into the brain, its conjugated metabolites play a powerful modulatory role on the barrier itself.[10] Specifically, pCS has been shown to increase BBB permeability, whereas pCG can paradoxically enhance barrier integrity, particularly under inflammatory conditions.[8][11][12] Our validation strategy must therefore be equipped to dissect these distinct effects.

In Vitro Validation: The Transwell Permeability Assay

The first line of investigation is an in vitro model, which allows for a controlled, high-throughput assessment of permeability. The gold standard is the Transwell co-culture system, which models the neurovascular unit.[13][14][15]

Causality of Model Choice: We select the human cerebral microvascular endothelial cell line (hCMEC/D3) for its well-characterized, reproducible barrier properties that mimic the human BBB.[8] Co-culturing these cells with astrocytes or pericytes can further enhance barrier tightness, though monocultures are often sufficient for initial screening.

Experimental Workflow: In Vitro BBB Model

InVitro_Workflow cluster_prep Phase 1: Model Preparation cluster_validation Phase 2: Barrier Validation cluster_experiment Phase 3: Permeability Experiment seed 1. Seed hCMEC/D3 cells on Transwell inserts culture 2. Culture to confluence (5-7 days) seed->culture teer 3. Measure TEER (>30 Ω·cm² validates integrity) culture->teer tracer 4. Assess tracer permeability (Low Papp for FITC-Dextran) teer->tracer add_cpd 5. Add this compound (Apical) 'Blood' side tracer->add_cpd If barrier is valid sample 6. Sample from Basolateral 'Brain' side at time points add_cpd->sample analyze 7. Quantify this compound (LC-MS/MS) sample->analyze

Caption: Workflow for the in vitro Transwell BBB permeability assay.

Detailed Protocol: hCMEC/D3 Transwell Assay
  • Cell Seeding: Culture hCMEC/D3 cells on collagen-coated polyethylene terephthalate (PET) Transwell inserts (0.4 µm pore size).

  • Barrier Formation: Allow cells to reach 100% confluence, typically over 5-7 days. Barrier properties are induced as cell-cell tight junctions form.

  • Barrier Integrity Validation (Self-Validating Step):

    • Transendothelial Electrical Resistance (TEER): Measure TEER using an EVOM2 voltohmmeter. A reading >30 Ω·cm² indicates a functional monolayer. This is a critical checkpoint; without it, any observed permeability is meaningless.

    • Tracer Permeability: Add a high molecular weight, fluorescently-tagged dextran (e.g., 70 kDa FITC-dextran) to the apical (upper) chamber.[8] After 24 hours, measure fluorescence in the basolateral (lower) chamber. A low apparent permeability coefficient (Papp) for the tracer confirms the integrity of the tight junctions to large molecules.

  • Permeability Assessment:

    • Replace the medium in both chambers. Add this compound, pCS, and pCG in separate wells to the apical chamber at physiologically relevant concentrations.

    • At various time points (e.g., 30, 60, 120, 240 minutes), collect samples from the basolateral chamber.

  • Quantification: Analyze the concentration of the test compound in the basolateral samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method provides the necessary sensitivity and specificity to detect low concentrations in complex biological media.[10][16]

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) in cm/s.

Comparative Data: In Vitro Permeability
CompoundExpected Papp (cm/s)InterpretationRationale / Mechanism
Mannitol (Negative Control)< 2.0 x 10⁻⁶Low PermeabilitySmall hydrophilic molecule, restricted by tight junctions.
Caffeine (Positive Control)> 10.0 x 10⁻⁶High PermeabilitySmall, lipophilic molecule that readily crosses via passive diffusion.
This compound ModerateBBB PermeantSmall size and moderate lipophilicity likely allow for passive diffusion.[7][10]
p-Cresyl Sulfate (pCS) LowLow PermeabilityIncreased size and negative charge likely restrict passive diffusion. However, it disrupts the barrier. [11][12]
This compound Glucuronide (pCG) LowLow PermeabilitySimilar to pCS, its structure likely prevents direct passage. However, it can protect the barrier. [8][9]

Note: Expected Papp values are illustrative and based on literature classifications.

In Vivo Confirmation: Brain Tissue Distribution Studies

While in vitro models are excellent for screening, they cannot fully replicate the complexity of the living brain. Therefore, in vivo studies are essential to confirm that this compound reaches the CNS.

Causality of Model Choice: The C57Bl/6 mouse is a standard and well-characterized model for in vivo studies, including those assessing BBB permeability and the neurochemical effects of toxins.[8][12][17]

Experimental Workflow: In Vivo Mouse Study

InVivo_Workflow cluster_prep Phase 1: Dosing cluster_sampling Phase 2: Sample Collection cluster_analysis Phase 3: Analysis acclimate 1. Acclimate C57Bl/6 mice dose 2. Administer this compound (i.p. or i.v.) and Vehicle Control acclimate->dose timepoints 3. Euthanize at defined time points (e.g., 2h, 6h) dose->timepoints collect 4. Collect Blood (Plasma) & Perfuse Brain timepoints->collect dissect 5. Dissect Brain Regions collect->dissect homogenize 6. Homogenize Brain Tissue dissect->homogenize quantify 7. Quantify this compound in Plasma & Brain (LC-MS/MS) homogenize->quantify calculate 8. Calculate Brain/Plasma Ratio (Kp) quantify->calculate

Caption: Workflow for in vivo validation of this compound BBB crossing.

Detailed Protocol: Mouse Brain Distribution
  • Administration: Administer this compound (e.g., 10 mg/kg) via intraperitoneal (i.p.) injection to adult C57Bl/6 mice.[12] A control group should receive a vehicle injection.

  • Sample Collection: At predetermined time points (e.g., 2 and 6 hours post-injection), euthanize the animals.

    • Collect trunk blood to prepare plasma.

    • Perform transcardial perfusion with saline to remove blood from the brain vasculature. This is a critical self-validating step to ensure that the this compound measured in the brain is within the parenchyma and not residual in the capillaries.

  • Tissue Processing: Harvest the brain, dissect specific regions if desired (e.g., cortex, hippocampus), and homogenize the tissue.

  • Quantification:

    • Perform protein precipitation on both plasma and brain homogenate samples.

    • Use a validated LC-MS/MS method to quantify this compound concentrations.[10][18] For enhanced sensitivity at very low levels, chemical derivatization may be employed.[10]

  • Data Analysis: Calculate the brain-to-plasma concentration ratio (Kp), which is a key indicator of BBB penetration.

Synthesizing the Evidence: A Comparative Overview

The true scientific insight comes from integrating the in vitro and in vivo data and contextualizing it with the divergent actions of this compound's metabolites.

The Divergent Roles of this compound Metabolites at the BBB

PCresol_BBB_Interaction cluster_gut cluster_circulation cluster_brain Tyrosine Dietary Tyrosine Microbiota Gut Microbiota pCresol_free Free this compound Microbiota->pCresol_free Metabolism Liver Liver Conjugation pCresol_free->Liver BBB Blood-Brain Barrier pCresol_free->BBB Crosses BBB (Passive Diffusion) pCS p-Cresyl Sulfate (pCS) pCS->BBB Disrupts Integrity (EGFR Signaling) pCG This compound Glucuronide (pCG) pCG->BBB Promotes Integrity (TLR4 Antagonism) Liver->pCS Liver->pCG Neurotoxicity Neurotoxicity (Dopamine system disruption) BBB->Neurotoxicity

Caption: The distinct interactions of this compound and its metabolites with the BBB.

This diagram summarizes the central thesis: free this compound appears capable of crossing the BBB, where it can exert direct neurotoxic effects.[3][17] In contrast, its primary metabolites, pCS and pCG, which are less likely to cross directly, instead act upon the endothelial cells of the barrier itself. pCS impairs barrier integrity, potentially creating a feed-forward loop where BBB disruption allows greater entry of this compound and other uremic toxins.[11][12][19] Conversely, pCG may offer a protective effect against inflammatory insults.[8][9]

This multifaceted interaction underscores why a comprehensive validation approach is non-negotiable for any researcher in this field. Simply measuring the permeability of one compound in isolation provides an incomplete and potentially misleading picture of the complex in vivo reality. By employing the validated, multi-modal strategy outlined here, you can confidently and accurately characterize the true impact of this compound on the brain.

References

  • Benchchem. A Comparative Guide to Analytical Methods for this compound Determination.
  • Stachulski, A. V., et al. A host–gut microbial amino acid co-metabolite, this compound glucuronide, promotes blood–brain barrier integrity in vivo. Taylor & Francis Online.
  • Stachulski, A. V., et al. Cerebrovascular damage caused by the gut microbe/host co-metabolite this compound sulfate is prevented by blockade of the EGF receptor. PubMed.
  • Andrade, G. M., et al. Para-Cresol and the Brain: Emerging Role in Neurodevelopmental and Neurodegenerative Disorders and Therapeutic Perspectives. ACS Publications.
  • Mutsaers, H. A., et al. Blood-brain barrier perturbations by uremic toxins: Key contributors in chronic kidney disease-induced neurological disorders? ResearchGate.
  • Simeoni, M., et al. Uremic toxins and the brain in chronic kidney disease. ProQuest.
  • Boveri, M., et al. Blood–Brain Barrier In Vitro Models and Their Applications in Toxicology. Methods in Molecular Biology.
  • Mutsaers, H. A., et al. Blood-brain barrier perturbations by uremic toxins: key contributors in chronic kidney disease-induced neurological disorders? Utrecht University Research Portal.
  • Benchchem. Application Notes and Protocols: The Effect of this compound Glucuronide on Blood-Brain Barrier Integrity.
  • Twardowski, J., et al. The Spectrum of Motor Disorders in Patients with Chronic Kidney Disease: Pathogenic Mechanisms, Clinical Manifestations, and Therapeutic Strategies. MDPI.
  • Zhang, S., et al. Unraveling this compound: from biosynthesis to biological and biochemical activities. Frontiers.
  • Stachulski, A. V., et al. Cerebrovascular damage caused by the gut microbe/host co-metabolite this compound sulfate is prevented by blockade of the EGF receptor. Taylor & Francis Online.
  • Zhang, S., et al. Unraveling this compound: from biosynthesis to biological and biochemical activities. PMC.
  • Siracusa, R., et al. Gut neurotoxin this compound induces brain-derived neurotrophic factor secretion and increases the expression of neurofilament subunits in PC-12 cells. NIH.
  • Gevi, F., et al. Improving the detectability of low-abundance this compound in biological matrices by chemical derivatization and LC-MS/MS determination. PubMed.
  • Zhang, S., et al. This compound exerts neurotoxicity within the central nervous system by... ResearchGate.
  • Pascucci, T., et al. This compound Alters Brain Dopamine Metabolism and Exacerbates Autism-Like Behaviors in the BTBR Mouse. PMC - PubMed Central.
  • Dhaliwal, K., et al. Liquid Chromatography-Mass Spectrometry Analytical Methods for the Quantitation of this compound Sulfate and Indoxyl Sulfate in Human Matrices: Biological Applications and Diagnostic Potentials. MDPI.
  • Al-Shehri, S.S. Targeted Metabolomics for the Analysis of p- Cresol in Mouse Brain: Impact of Biological Sex and Strain. PubMed.
  • Prieto, P., et al. Blood-brain barrier in vitro models and their application in toxicology. The report and recommendations of ECVAM Workshop 49. PubMed.
  • Berezowski, V. Seminar: In vitro approaches to the blood-brain barrier. YouTube.
  • S. H. R. D. P. Physiology of the Blood–Brain Barrier and Mechanisms of Transport Across the BBB. ScienceDirect.
  • Grabrucker, A. M., et al. Nanoparticle transport across the blood brain barrier. PMC - PubMed Central.

Sources

Navigating the Maze of p-Cresol Removal: A Comparative Guide to Adsorbent Efficacy

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

[CITY, State] – In the persistent challenge of aqueous pollutant remediation, the removal of p-cresol, a toxic phenolic compound prevalent in industrial effluents, remains a critical focus for environmental scientists and drug development professionals. A comprehensive understanding of the comparative efficacy of various adsorbent materials is paramount for developing robust and efficient purification strategies. This guide offers an in-depth, scientifically grounded comparison of different adsorbents for this compound removal, synthesizing experimental data to inform researcher and industry decision-making.

The Unseen Menace: Why this compound Removal is Crucial

This compound, or 4-methylphenol, is a persistent organic pollutant originating from various industrial processes, including coal gasification, petroleum refining, and the manufacturing of resins and pharmaceuticals. Its presence in wastewater poses significant environmental and health risks due to its toxicity and resistance to natural degradation. In the context of drug development, the removal of such impurities is a critical step in ensuring the safety and efficacy of final pharmaceutical products. Adsorption is widely regarded as a highly effective, economical, and versatile method for the removal of this compound from aqueous solutions.[1]

Key Performance Indicators for Adsorbent Selection

The selection of an appropriate adsorbent is not a one-size-fits-all decision. It requires a nuanced understanding of several key performance indicators (KPIs) that dictate the material's efficiency and practicality for a given application.

Key Performance IndicatorDescriptionImportance in this compound Removal
Adsorption Capacity (q_e) The maximum amount of this compound that can be adsorbed per unit mass of the adsorbent at equilibrium.A higher adsorption capacity indicates a more efficient adsorbent, requiring less material to treat a given volume of contaminated water.
Removal Efficiency (%) The percentage of this compound removed from the solution.Directly measures the effectiveness of the adsorbent in purifying the water.
Kinetics The rate at which adsorption occurs.Faster kinetics are desirable for applications requiring rapid purification.
Isotherm Models Mathematical models (e.g., Langmuir, Freundlich) that describe the equilibrium relationship between the adsorbate concentration in the solution and on the adsorbent surface.Provide insights into the adsorption mechanism (e.g., monolayer vs. multilayer adsorption, surface homogeneity).
Effect of pH The influence of the solution's acidity or alkalinity on adsorption.This compound's speciation (molecular vs. ionic form) is pH-dependent, significantly impacting its interaction with the adsorbent surface.
Regenerability and Reusability The ability of the adsorbent to be regenerated and reused for multiple cycles.Crucial for the economic viability and sustainability of the adsorption process.

A Comparative Analysis of Adsorbent Materials

The landscape of adsorbent materials for this compound removal is diverse, ranging from traditional materials like activated carbon to novel composite materials. This section provides a comparative overview of their performance based on published experimental data.

Activated Carbon: The Industry Standard

Activated carbon (AC), with its high surface area and porous structure, has long been the benchmark for an array of adsorption applications.[1] Its efficacy in removing this compound is well-documented, with performance often influenced by the source material and activation method.

Mechanism of Adsorption: The primary mechanism for this compound adsorption onto activated carbon involves dispersion forces between the π-electrons of the aromatic ring of this compound and the delocalized π-electrons of the activated carbon surface.[2][3] At pH values below the pKa of this compound (around 10.2), the molecule exists in its neutral form, favoring adsorption.[2][4] At higher pH, the phenolate anion is formed, leading to electrostatic repulsion with negatively charged carbon surfaces, thereby reducing adsorption.[2][3]

Experimental Insights:

  • Studies have shown that the adsorption capacity of granular activated carbon (GAC) for this compound can reach up to 12.02 mg/g under optimal conditions (temperature of 25℃, pH of 7, and adsorbent dose of 3.2 g/L).[5]

  • Surface modifications of activated carbon can significantly impact its performance. For instance, treatment with H₂ can increase the point of zero charge (PZC) and enhance the adsorption of the molecular form of this compound.[2][3] Conversely, acid treatment can increase the number of surface oxygen groups, which may enhance hydrophilicity and slightly inhibit this compound adsorption.[5]

  • Kinetic analyses often indicate that the adsorption process is complex, involving both chemisorption and intra-particle diffusion as limiting steps.[5]

Zeolites: The Shape-Selective Alternative

Zeolites, crystalline aluminosilicates with a well-defined microporous structure, offer a unique combination of ion-exchange and adsorption capabilities.[6][7] Their uniform pore sizes allow for selective adsorption based on molecular size and shape.

Mechanism of Adsorption: The adsorption of organic pollutants like this compound onto zeolites is influenced by the Si/Al ratio. High-silica zeolites tend to be more hydrophobic and are thus more effective at adsorbing organic molecules from aqueous solutions.[8] The porous structure of zeolites provides a large internal surface area for adsorption.[9]

Experimental Insights:

  • While natural zeolites can be effective, their performance can be enhanced through modification. For example, surface modification can improve their affinity for organic pollutants.[9]

  • The ion-exchange capacity of zeolites can also play a role, particularly in the presence of other inorganic cations in the wastewater.[10]

Clays: The Low-Cost, Abundant Option

Clay minerals, such as bentonite and montmorillonite, are readily available, low-cost materials with a layered structure that can be modified to enhance their adsorption properties.[11][12]

Mechanism of Adsorption: The adsorption of organic molecules onto natural clays is often limited due to their hydrophilic nature. However, modifying clays with organic cations (organoclays) can transform their surface from hydrophilic to hydrophobic, significantly increasing their affinity for nonpolar organic compounds like this compound.[13] The adsorption mechanism on organoclays is primarily driven by hydrophobic interactions.[13]

Experimental Insights:

  • Studies have demonstrated that organoclays exhibit significantly higher adsorption capacities for phenols compared to their unmodified counterparts.[13]

  • The efficiency of phenol adsorption onto modified clays is influenced by factors such as the type of organic cation used for modification and the properties of the specific clay mineral.[11]

Novel and Composite Adsorbents: The Next Frontier

Recent research has focused on the development of novel and composite adsorbents that combine the advantages of different materials to achieve superior performance.[14]

Examples and Performance:

  • Diatomite/Carbon Composites: These hybrid materials have shown rapid adsorption of this compound with capacities comparable to conventional adsorbents over a wide pH range.[4][15]

  • Alginate/MnO₂/Activated Carbon Composites: Novel composite beads fabricated from alginate, recycled MnO₂, and activated carbon have demonstrated high removal efficiency for this compound (around 99.9% after 10 hours).[16]

  • Al₂O₃ Coated Multi-Walled Carbon Nanotubes (MWNTs): This composite material has shown a high maximum adsorption capacity (Qmax) of 54.05 mg/g for this compound, with the adsorption process fitting well with the pseudo-second-order kinetic model and the Langmuir isotherm model.[17]

Comparative Performance Data

The following table summarizes the reported adsorption capacities of various adsorbents for this compound removal. It is important to note that direct comparison can be challenging due to variations in experimental conditions.

AdsorbentMaximum Adsorption Capacity (mg/g)Reference
Granular Activated Carbon (GAC)12.02[5]
Granular Activated Charcoal56.61[18]
Granular Activated Alumina55.80[18]
Al₂O₃ Coated MWNTs54.05[17]

Experimental Protocols: A Guide for Researchers

To ensure the reproducibility and comparability of results, standardized experimental protocols are essential.

Batch Adsorption Experiments

This workflow is fundamental for evaluating the performance of an adsorbent.

BatchAdsorptionWorkflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare this compound stock solution C Mix known amount of adsorbent with this compound solution A->C B Prepare adsorbent (e.g., wash, dry) B->C D Agitate at constant temperature for a specified time C->D E Separate adsorbent from solution (e.g., filtration, centrifugation) D->E F Analyze supernatant for residual this compound concentration E->F

Caption: Standard workflow for batch adsorption experiments.

Detailed Steps:

  • Preparation of Solutions: Prepare a stock solution of this compound of a known concentration. Prepare working solutions of desired concentrations by diluting the stock solution.[5]

  • Adsorbent Preparation: Wash the adsorbent with deionized water to remove any impurities and then dry it in an oven at a specified temperature until a constant weight is achieved.[5]

  • Adsorption Experiment: In a series of flasks, add a predetermined amount of the adsorbent to a fixed volume of the this compound solution. Agitate the flasks on a shaker at a constant temperature for a specific period to reach equilibrium.[5]

  • Sample Analysis: After agitation, separate the adsorbent from the solution by filtration or centrifugation. Analyze the concentration of this compound remaining in the supernatant using a suitable analytical method.[5]

Analytical Quantification of this compound

Accurate quantification of this compound is crucial for determining adsorption efficacy.

AnalyticalWorkflow cluster_sample Sample Preparation cluster_method Analytical Method cluster_quant Quantification S1 Collect supernatant after adsorption S2 Filter sample (if necessary) S1->S2 M1 UV-Vis Spectrophotometry S2->M1 Simple, rapid M2 High-Performance Liquid Chromatography (HPLC) S2->M2 Good separation M3 Gas Chromatography-Mass Spectrometry (GC-MS) S2->M3 High sensitivity & selectivity Q1 Measure absorbance/peak area M1->Q1 M2->Q1 M3->Q1 Q2 Determine concentration using a calibration curve Q1->Q2

Caption: Common analytical methods for this compound quantification.

Commonly Used Techniques:

  • UV-Vis Spectrophotometry: A straightforward and rapid method for determining the concentration of this compound in aqueous solutions.[19]

  • High-Performance Liquid Chromatography (HPLC): Offers excellent separation of this compound from other components in a mixture, providing accurate quantification.[20][21]

  • Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and selective technique for the identification and quantification of this compound, especially at low concentrations.[20]

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Considered a highly sensitive and selective method for quantifying this compound and its metabolites in biological matrices.[22][23]

Conclusion: A Path Forward

The removal of this compound from aqueous environments is a multifaceted challenge that requires a careful selection of adsorbent materials. While activated carbon remains a robust and reliable option, the emergence of novel composite materials offers promising avenues for enhanced efficiency and sustainability. The choice of adsorbent should be guided by a thorough evaluation of key performance indicators, including adsorption capacity, kinetics, and the influence of environmental parameters such as pH. Future research should continue to explore the development of low-cost, high-performance adsorbents with improved regenerability to ensure the long-term economic and environmental viability of this compound remediation strategies.

References

  • Hadjar, H., Hamdi, B., & Ania, C. O. (2011). Adsorption of this compound on novel diatomite/carbon composites.
  • Nouri, S., Haghseresht, F., & Lu, G. Q. (2003). Effect of Different Treatment on the Adsorption of this compound by Activated Carbon. Eurasian Chemico-Technological Journal, 5(1), 55-60.
  • Das, L., Kolar, P., Osborne, J. A., & Classen, J. J. (2012). Adsorption of this compound on granular activated carbon.
  • Shim, J., Kumar, M., Goswami, R., Mazumder, D., Oh, B. T., & Shea, P. J. (2021). Removal of this compound and tylosin from water using a novel composite of alginate, recycled MnO2 and activated carbon.
  • Hadjar, H., Hamdi, B., & Ania, C. O. (2011).
  • Nouri, S., Haghseresht, F., & Lu, G. Q. (2003). Effect of Different Treatment on the Adsorption of this compound by Activated Carbon. Eurasian Chemico-Technological Journal.
  • Agency for Toxic Substances and Disease Registry. (2008). Toxicological Profile for Cresols. U.S. Department of Health and Human Services, Public Health Service.
  • National Center for Biotechnology Information. (n.d.). Table 7-2, Analytical Methods for Determining Cresols in Environmental Materials. In Toxicological Profile for Cresols.
  • Oancea, S., & Meltzer, V. (2013). Studies on o- and this compound adsorption on activated carbon. Journal of the Serbian Chemical Society, 78(12), 1831-1843.
  • Bakas, I., et al. (2018). A comparative adsorption for the removal of this compound from aqueous solution onto granular activated charcoal and granular activated alumina.
  • Neagu, M., Popovici, D. R., Dusescu, C. M., & Calin, C. (2017). Adsorption of this compound by Mesoporous Activated Carbon. I. Kinetics studies and data modeling. REV.CHIM.(Bucharest), 68(1), 141-145.
  • Singh, D. K., & Srivastava, B. (2001). Development of Parthenium based activated carbon and its utilization for adsorptive removal of this compound from aqueous solution.
  • Li, C., et al. (2020).
  • Al-Jubouri, S. M., et al. (2023).
  • Gupta, V. K., et al. (2018). Adsorption of this compound on Al2O3 coated multi-walled carbon nanotubes: Response surface methodology and isotherm study. Request PDF.
  • Abdullahi, T., et al. (2022).
  • El Messaoudi, N., et al. (2017).
  • Al-Khafaji, K., et al. (2024).
  • Editorial Office. (2023). Novel Adsorbents and Adsorption Methods for Pollutant Removal. PMC - NIH.
  • Abdula, A. M., et al. (2022).
  • Editorial Office. (2023).
  • Shoumkova, A. (2012). Zeolites for water and wastewater treatment: An overview. Rostislaw Kaischew Institute of Physical Chemistry, Bulgarian Academy of Sciences.
  • Dlamini, N. S., et al. (2022). Adsorption of organic water pollutants by clays and clay minerals composites: A comprehensive review.
  • Al-Khafaji, K., et al. (2024). Liquid Chromatography-Mass Spectrometry Analytical Methods for the Quantitation of this compound Sulfate and Indoxyl Sulfate in Human Matrices: Biological Applications and Diagnostic Potentials.
  • Yadzir, Z. H. M., et al. (2021).
  • Margeta, K., et al. (2013). Natural Zeolites in Water Treatment – How Effective is Their Use. IntechOpen.
  • Boyd, S. A., et al. (1986). CLAY-ORGANIC COMPLEXES AS ADSORBENTS FOR PHENOL AND CHLOROPHENOLS. Clays and Clay Minerals, 34(5), 581-585.
  • Keiken Engineering. (n.d.).
  • Zhang, Y., et al. (2022). Removal of Emerging Organic Pollutants by Zeolite Mineral (Clinoptilolite)
  • Kulkarni, R. M., et al. (2017). Separation and determination of cresol isomers (Ortho, Meta, Para). International Journal of Chemical Studies, 5(4), 118-122.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of p-Cresol

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the disposal of p-Cresol requires a meticulous approach, grounded in a thorough understanding of its chemical properties and associated hazards. As a toxic and corrosive compound, improper handling can pose significant risks to personnel and the environment. This guide provides a comprehensive, step-by-step framework for the safe management and disposal of this compound waste in a laboratory setting, ensuring compliance and safety.

Foundational Safety: Understanding the Hazard Profile

This compound (4-methylphenol) is not merely a chemical reagent; it is a hazardous substance that demands respect. It is classified as toxic if swallowed or in contact with skin and causes severe skin burns and eye damage.[1][2][3][4] The primary hazards stem from its high corrosivity and systemic toxicity. Skin contact can lead to intense burns, discoloration, and potentially gangrene, while absorption through any route can affect the central nervous system, lungs, spleen, and pancreas.[5][6] Furthermore, this compound is toxic to aquatic life, making environmental containment a critical priority.[1][3][4]

Authoritative Insight: The corrosive nature of this compound is due to its phenolic hydroxyl group, which can denature proteins and disrupt cell membranes upon contact. This mechanism is why immediate and thorough rinsing is critical after any exposure.

Personal Protective Equipment (PPE): A Non-Negotiable Barrier

Before handling this compound in any capacity—including for disposal—the correct PPE must be worn. This is your primary line of defense against exposure.

  • Hand Protection: Wear robust, chemically resistant gloves. Materials like latex or chloroprene are suitable.[2] Always inspect gloves for any signs of degradation or perforation before use and practice proper removal techniques to avoid contaminating your skin.[3]

  • Eye and Face Protection: A face shield used in conjunction with safety glasses or chemical splash goggles is mandatory to protect against splashes and dust.[3]

  • Skin and Body Protection: A lab coat or a complete chemical-resistant suit is necessary to protect the skin.[3] For large quantities or significant spill risks, coveralls and boots are recommended. Contaminated clothing must be removed immediately and decontaminated before reuse.[1][4]

  • Respiratory Protection: If working outside of a certified chemical fume hood or if dust formation is possible, a NIOSH-approved respirator is required.[1][3] For exposures up to 23 ppm, an air-purifying half-mask respirator with organic vapor cartridges combined with a particulate filter (N95, R95, or P95) is recommended.[7]

Waste Segregation and Containment: The First Step in Disposal

Proper disposal begins at the point of generation. Never mix this compound waste with other waste streams unless explicitly instructed by your institution's environmental health and safety (EHS) department.

Step-by-Step Waste Collection Protocol:

  • Designate a Waste Container: Use a clearly labeled, sealable, and chemically compatible container for all this compound waste. The container should be marked "Hazardous Waste: this compound" and include the appropriate hazard pictograms (e.g., toxic, corrosive).

  • Collect All Forms of Waste: This includes:

    • Unused or surplus this compound.

    • Contaminated materials such as pipette tips, gloves, absorbent pads, and paper towels.

    • Empty this compound containers, which should be treated as hazardous waste unless triple-rinsed (with the rinsate collected as hazardous waste).[3]

  • Secure the Container: Keep the waste container tightly sealed when not in use to prevent the release of vapors.[3]

  • Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials like strong oxidizers and alkalis.[3][5] The storage location should be a designated satellite accumulation area.

Managing Spills: Immediate and Methodical Response

An accidental spill of this compound requires a swift and organized response to mitigate exposure and environmental contamination.

Protocol for Small Spills (Solid or Liquid):

  • Alert Personnel: Immediately notify others in the vicinity.

  • Ensure Ventilation: Work in a well-ventilated area or chemical fume hood.

  • Neutralize Ignition Sources: Remove all sources of ignition from the area.[8]

  • Contain the Spill: For solid spills, you can moisten the material with water or 60-70% ethanol to prevent dust from becoming airborne.[5][8] For liquid spills, use an inert absorbent material like vermiculite, dry sand, or clay.[4][8] Do not use combustible materials like sawdust.[8]

  • Collect the Waste: Carefully sweep or scoop the contained material into your designated hazardous waste container.[3]

  • Decontaminate the Area: Wipe the spill area with absorbent paper dampened with 60-70% ethanol, followed by a thorough wash with soap and water.[5]

  • Dispose of Contaminated Materials: All materials used for cleanup, including your gloves, must be placed in the hazardous waste container.[5]

For large spills, evacuate the area immediately and contact your institution's EHS or emergency response team.[1] Isolate the spill area for at least 25 meters (for solids) or 50 meters (for liquids).[5]

Final Disposal Pathways: The End of the Line

This compound is considered a hazardous waste and must be disposed of according to local, state, and federal regulations. In the United States, it is listed by the EPA under RCRA as waste number U052.[9]

Primary Disposal Method: Incineration The most common and effective method for disposing of this compound is through a licensed hazardous waste disposal company via incineration.[3] The material can be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[3] This high-temperature process ensures the complete destruction of the toxic compound.

Key Principles:

  • Do Not Drain Dispose: Never pour this compound down the drain. It is toxic to aquatic life and can damage plumbing systems.[2][3]

  • Do Not Dispose with Municipal Waste: this compound and its contaminated containers must not be placed in the regular trash.[2]

  • Use a Licensed Contractor: All this compound waste must be handled and transported by a certified hazardous waste management company.[2][3]

Quantitative Safety and Regulatory Data

ParameterValueSource
OSHA PEL (Permissible Exposure Limit)5 ppm (22 mg/m³) TWA [skin]OSHA[7]
NIOSH REL (Recommended Exposure Limit)2.3 ppm (10 mg/m³) TWA [skin]NIOSH
IDLH (Immediately Dangerous to Life or Health)250 ppmNIOSH[10]
RCRA Waste Code U052EPA[9]
Reportable Quantity (RQ) 100 pounds (45.4 kg)EPA[11]
Flash Point 86°C (187°F)Techno PharmChem[8]

This compound Disposal Decision Workflow

This diagram outlines the decision-making process for managing this compound waste from generation to final disposal.

pCresolDisposal cluster_0 Waste Generation & Initial Assessment cluster_1 Containment & Spill Response cluster_2 Storage & Final Disposal start This compound Waste Generated waste_form Determine Waste Form & Quantity start->waste_form small_spill Small Spill or Routine Lab Waste (e.g., contaminated gloves, tips) waste_form->small_spill Small Quantity large_spill Large Spill (>100mL) waste_form->large_spill Large Quantity collect_waste Step 1: Don Appropriate PPE Step 2: Place in Labeled, Sealed Hazardous Waste Container small_spill->collect_waste spill_response Step 1: Evacuate & Alert EHS Step 2: Isolate Area (25-50m minimum) large_spill->spill_response store_waste Store Container in Satellite Accumulation Area collect_waste->store_waste spill_response->store_waste After EHS Cleanup disposal_pickup Arrange Pickup by Licensed Hazardous Waste Contractor store_waste->disposal_pickup

Caption: Decision workflow for this compound waste management.

References

  • Synerzine. (2020, February 4).
  • Penta chemicals. (2023, March 21).
  • CDH Fine Chemical.
  • NOAA.this compound - CAMEO Chemicals.
  • Techno PharmChem.P - CRESOL.
  • Carl ROTH. (2024, March 4). Safety Data Sheet: 2,6-Bis(hydroxymethyl)-p-cresol.
  • Thermo Fisher Scientific. (2025, September 17).
  • SDS US. (2015, November 29).
  • [Source Name].
  • Loba Chemie.this compound FOR SYNTHESIS.
  • Sigma-Aldrich. (2025, November 6).
  • Fisher Scientific. (2014, October 9).
  • Fisher Scientific. (2014, October 9).
  • Occupational Safety and Health Administr
  • NOAA.CRESOLS - CAMEO Chemicals.
  • CAMEO Chemicals.this compound.
  • Occupational Safety and Health Administr
  • Centers for Disease Control and Prevention (CDC).NIOSH Pocket Guide to Chemical Hazards - this compound.
  • National Institutes of Health (NIH).this compound | CH3C6H4OH | CID 2879 - PubChem.
  • Haz-Map.this compound - Hazardous Agents.
  • Spectrum Chemical. (2017, June 12).
  • Environmental Protection Agency (EPA).EPA/Cresols; Testing Requirements.
  • Agency for Toxic Substances and Disease Registry (ATSDR).PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for Cresols.
  • Environmental Protection Agency (EPA).Cresol/Cresylic Acid.
  • Tom Parker Ltd.
  • Sigma-Aldrich.SIGMA-ALDRICH.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.